n-Ethyl-4-methylbenzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-4-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-3-11-10(12)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPRAXXGCFGXLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10181314 | |
| Record name | Benzamide, N-ethyl-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26819-08-9 | |
| Record name | Benzamide, N-ethyl-4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026819089 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamide, N-ethyl-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of N-Ethyl-4-methylbenzamide
Introduction
N-ethyl-4-methylbenzamide is a substituted secondary amide belonging to the benzamide class of organic compounds. The benzamide scaffold is a privileged structure in medicinal chemistry and materials science, appearing in a wide array of biologically active molecules and functional polymers. The specific substitution pattern of an N-ethyl group and a para-methyl group on the benzoyl core imparts distinct physicochemical properties that influence its solubility, reactivity, and interaction with biological systems.
This guide provides a comprehensive overview of the chemical properties of this compound, intended for researchers in drug development and chemical synthesis. We will delve into its synthesis, structural characterization, and predicted properties, grounding the discussion in established chemical principles and data from analogous compounds. This document is structured not as a rigid template, but as a logical exploration of the molecule from its synthesis to its potential applications, emphasizing the causal relationships between its structure and its chemical behavior.
Compound Identification and Physicochemical Properties
Precise identification is the cornerstone of any chemical research. This compound is uniquely defined by several identifiers. Its key physicochemical properties, largely derived from high-quality computational models due to a scarcity of published experimental data, are summarized below.[1]
Table 1: Compound Identification and Key Properties
| Identifier/Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 26819-08-9 | PubChem[1] |
| Molecular Formula | C₁₀H₁₃NO | PubChem[1] |
| Molecular Weight | 163.22 g/mol | PubChem[1] |
| Canonical SMILES | CCNC(=O)C1=CC=C(C=C1)C | PubChem[1] |
| InChIKey | QLPRAXXGCFGXLJ-UHFFFAOYSA-N | PubChem[1] |
| XLogP3 (Computed) | 1.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Melting Point | Not experimentally reported | - |
| Boiling Point | Not experimentally reported | - |
Solubility Profile
Synthesis Methodology: Nucleophilic Acyl Substitution
The most direct and reliable method for synthesizing this compound is through the nucleophilic acyl substitution reaction between 4-methylbenzoyl chloride and ethylamine. This is a classic amidation reaction widely used in organic synthesis for its efficiency and high yields.[2][3]
Rationale and Mechanistic Insight
The reaction proceeds via an addition-elimination mechanism. The ethylamine acts as a nucleophile, with the lone pair of electrons on the nitrogen atom attacking the electrophilic carbonyl carbon of the acyl chloride.[4] This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion as the leaving group. A proton is then removed from the nitrogen atom to yield the final amide product.[2]
Crucially, this reaction generates one equivalent of hydrogen chloride (HCl). Since amines are basic, the HCl will react with an unreacted molecule of ethylamine to form ethylammonium chloride. To drive the reaction to completion, it is necessary to use either two equivalents of the amine (one as the nucleophile, one as a base to scavenge HCl) or one equivalent of the amine in the presence of an alternative, non-nucleophilic base like pyridine or triethylamine.[3] The latter approach is often preferred to conserve the primary amine.
Caption: General workflow for the synthesis of this compound.
Self-Validating Experimental Protocol
This protocol is designed to be self-validating, meaning checkpoints are included to confirm the reaction's progress and the product's identity.
Materials:
-
4-Methylbenzoyl chloride
-
Ethylamine (as a 70% solution in water or neat)
-
Pyridine (dried over KOH)
-
Dichloromethane (DCM, anhydrous)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-methylbenzoyl chloride (1.0 eq) and anhydrous DCM (approx. 0.2 M concentration). Cool the flask to 0°C in an ice bath.
-
Amine Addition: In a separate flask, prepare a solution of ethylamine (1.1 eq) and pyridine (1.2 eq) in anhydrous DCM. Add this solution dropwise to the stirred acyl chloride solution at 0°C over 20-30 minutes.
-
Causality: Slow, cold addition prevents side reactions and controls the exothermic nature of the reaction. Pyridine acts as the base to neutralize the HCl byproduct.[3]
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the 4-methylbenzoyl chloride spot indicates completion.
-
Self-Validation: TLC provides a direct visual confirmation that the starting material has been consumed.
-
-
Aqueous Workup: Transfer the reaction mixture to a separatory funnel. a. Wash with 1M HCl (2 x volume of DCM). This step protonates and removes excess ethylamine and pyridine into the aqueous layer. b. Wash with saturated aqueous NaHCO₃ (1 x volume of DCM) to neutralize any remaining acid. c. Wash with brine (1 x volume of DCM) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification and Validation: The resulting crude solid can be purified by recrystallization (e.g., from an ethyl acetate/hexane mixture). The purity of the final product should be confirmed by measuring its melting point (if it's a solid) and by spectroscopic analysis (NMR, IR, MS).
Spectroscopic Characterization
The structural identity of this compound is unequivocally confirmed by a combination of spectroscopic techniques. The expected spectral data are detailed below.
Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), the molecule is expected to show a distinct molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern provides further structural confirmation.
Table 2: Predicted Mass Spectrometry Data
| m/z | Identity | Rationale |
| 163 | [M]⁺ | Molecular ion peak corresponding to C₁₀H₁₃NO.[1] |
| 119 | [M - C₂H₄N]⁺ | Loss of the ethylamino radical, forming the stable 4-methylbenzoyl cation (p-toluoyl cation). This is often the base peak.[1] |
| 91 | [C₇H₇]⁺ | 4-methylphenyl cation (tolyl cation), resulting from the loss of CO from the m/z 119 fragment. |
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups present in the molecule. The predicted absorption bands are based on data from the closely related 4-methylbenzamide.[5]
Table 3: Predicted Infrared Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 | N-H stretch | Secondary Amide |
| 3100-3000 | C-H stretch | Aromatic Ring |
| 2980-2850 | C-H stretch | Ethyl & Methyl (Alkyl) |
| ~1640 | C=O stretch (Amide I band) | Amide Carbonyl |
| ~1550 | N-H bend (Amide II band) | Amide |
| 1600, 1480 | C=C stretch | Aromatic Ring |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed map of the carbon-hydrogen framework. The predicted chemical shifts are based on the analysis of analogous structures, such as N-benzyl-4-methylbenzamide.[6]
Table 4: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.65 | Doublet | 2H | Ar-H (ortho to C=O) | Deshielded by the electron-withdrawing amide group. |
| ~7.20 | Doublet | 2H | Ar-H (ortho to -CH₃) | Shielded relative to the other aromatic protons. |
| ~6.10 | Broad Singlet | 1H | N-H | Amide proton, often broad due to quadrupole coupling and exchange. |
| ~3.45 | Quartet | 2H | -CH₂-CH₃ | Adjacent to the methyl group (n+1=4 peaks). Deshielded by the nitrogen atom. |
| ~2.40 | Singlet | 3H | Ar-CH₃ | Protons on the aromatic methyl group. |
| ~1.25 | Triplet | 3H | -CH₂-CH₃ | Adjacent to the methylene group (n+1=3 peaks). |
Table 5: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |
| ~168 | Quaternary | C =O | Carbonyl carbon, highly deshielded. |
| ~142 | Quaternary | Ar-C -CH₃ | Aromatic carbon attached to the methyl group. |
| ~132 | Quaternary | Ar-C -C=O | Aromatic carbon attached to the amide group. |
| ~129 | Tertiary | Ar-C H (ortho to -CH₃) | Aromatic methine carbon. |
| ~127 | Tertiary | Ar-C H (ortho to C=O) | Aromatic methine carbon. |
| ~35 | Secondary | -C H₂-CH₃ | Methylene carbon, deshielded by nitrogen. |
| ~21 | Primary | Ar-C H₃ | Aromatic methyl carbon. |
| ~15 | Primary | -CH₂-C H₃ | Ethyl group's terminal methyl carbon. |
Reactivity and Potential Applications
The chemical reactivity of this compound is dominated by its amide functionality.
-
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 4-methylbenzoic acid and ethylamine. This reaction typically requires harsh conditions (e.g., strong acid or base and heat), reflecting the general stability of the amide bond.
-
Reduction: The amide can be reduced to the corresponding amine, N-ethyl-4-methylbenzylamine, using powerful reducing agents like lithium aluminum hydride (LiAlH₄).
The broader class of N-alkylated benzamides has shown diverse biological activities. While specific data for this compound is limited, related structures are known to act as insect repellents, and others have been investigated for antimicrobial and anticancer properties.[5] This suggests that this compound could serve as a valuable starting point or library compound for screening in drug discovery and agrochemical development programs.
Caption: Key chemical reactions of this compound.
Conclusion
This compound is a well-defined chemical entity whose properties can be reliably predicted based on its structure and established chemical principles. It is readily accessible through a robust and high-yielding synthesis protocol. Its characterization is straightforward using standard spectroscopic methods, and its predicted spectral signatures provide a clear blueprint for its identification. While its specific biological activities are not yet explored, its structural relationship to other bioactive benzamides makes it a compound of interest for further research and development in the life sciences. This guide provides the foundational chemical knowledge necessary for scientists to confidently synthesize, characterize, and utilize this compound in their research endeavors.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 117869, this compound. Retrieved from [Link].
-
Cheméo (2023). Chemical Properties of N-Ethyl-N-methyl-benzamide. Retrieved from [Link]. (Note: Data for a related isomer).
-
Royal Society of Chemistry (2016). Supporting Information for a relevant publication. Retrieved from [Link].
-
NIST (2023). Benzamide, 4-methyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link].
-
Clark, J. (2015). The reaction of acyl chlorides with ammonia and primary amines. Chemguide. Retrieved from [Link].
-
Clark, J. (2015). Explaining the reaction between acyl chlorides and amines. Chemguide. Retrieved from [Link].
-
NCERT (2025). Amines. In Chemistry Part II Textbook for Class XII. Retrieved from [Link].
Sources
An In-depth Technical Guide to n-Ethyl-4-methylbenzamide (CAS: 26819-08-9)
For Researchers, Scientists, and Drug Development Professionals
Foreword
This document serves as a comprehensive technical guide on n-Ethyl-4-methylbenzamide. It is important to note that while this compound is cataloged, detailed research specifically characterizing its biological activity and applications is limited in publicly accessible literature. Therefore, this guide synthesizes established knowledge of its chemical properties with inferred potential based on the well-documented activities of the broader N-substituted benzamide class of molecules. This approach is intended to provide researchers with a foundational understanding and to highlight potential avenues for future investigation.
Molecular Profile and Physicochemical Properties
This compound is a secondary amide derivative of benzoic acid. Its structure features a central benzamide core with an ethyl group substitution on the amide nitrogen and a methyl group at the para-position of the benzene ring.
| Property | Value | Source |
| CAS Number | 26819-08-9 | [1][2] |
| Molecular Formula | C10H13NO | [2] |
| Molecular Weight | 163.22 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Canonical SMILES | CCNC(=O)C1=CC=C(C=C1)C | [2] |
| InChIKey | QLPRAXXGCFGXLJ-UHFFFAOYSA-N | [2] |
| Computed XLogP3 | 1.8 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| Rotatable Bond Count | 2 | [2] |
Synthesis and Purification
Proposed Synthesis Protocol: Acylation of Ethylamine
This two-step process involves the initial conversion of 4-methylbenzoic acid to its more reactive acid chloride, followed by reaction with ethylamine.
Step 1: Synthesis of 4-methylbenzoyl chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methylbenzoic acid and an excess of thionyl chloride (SOCl₂), typically 2-3 equivalents.
-
Gently reflux the mixture for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 4-methylbenzoyl chloride is often used directly in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude 4-methylbenzoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask cooled in an ice bath.
-
In a separate vessel, dissolve ethylamine in the same solvent. An excess of ethylamine (at least 2 equivalents) is recommended to react with the acid chloride and to neutralize the HCl byproduct. Alternatively, one equivalent of ethylamine can be used in the presence of a non-nucleophilic base like triethylamine.
-
Slowly add the ethylamine solution to the stirred solution of 4-methylbenzoyl chloride, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).
-
Combine the organic layers and wash successively with a dilute acid solution (e.g., 1M HCl) to remove excess amine, followed by a dilute base solution (e.g., saturated NaHCO₃) to remove any unreacted acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
Purification
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for this compound.
Analytical Characterization
The identity and purity of this compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum would show characteristic signals for the ethyl group (a quartet and a triplet), the methyl group on the benzene ring (a singlet), and the aromatic protons.
-
Mass Spectrometry (MS): GC-MS or LC-MS would confirm the molecular weight of the compound. PubChem lists GC-MS data for this compound.[2]
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretch, the C=O stretch of the amide, and aromatic C-H and C=C stretches.[2]
Potential Biological Activity and Applications (Inferred)
Direct biological data for this compound is scarce. However, the N-substituted benzamide scaffold is prevalent in molecules with a wide range of biological activities. This suggests that this compound could serve as a valuable starting point or intermediate for the development of novel therapeutic agents or other bioactive compounds.
-
Antitumor Potential: Many N-substituted benzamide derivatives have been investigated as histone deacetylase (HDAC) inhibitors, which are a promising class of anticancer agents.[2][3] The benzamide moiety can act as a zinc-binding group in the active site of these enzymes.
-
Antimicrobial and Antifungal Activity: The benzamide structure is a common feature in compounds with demonstrated antibacterial and antifungal properties.[4]
-
Insect Repellency: The structurally related compound N,N-diethyl-m-toluamide (DEET) is a widely used insect repellent. While this compound has a different substitution pattern and is a secondary amide, its structural similarity suggests that it could be investigated for similar properties.
Proposed Metabolic Pathway (Inferred)
Based on studies of structurally similar compounds like N-ethylbenzamide, a plausible metabolic pathway for this compound in mammals can be proposed.[5] The primary metabolic routes are likely to involve enzymatic hydrolysis and oxidation.
-
Oxidative Dealkylation: Cytochrome P450 enzymes could catalyze the oxidation of the ethyl group, leading to de-ethylation and the formation of 4-methylbenzamide.
-
Amide Hydrolysis: Amidase enzymes could hydrolyze the amide bond to yield 4-methylbenzoic acid and ethylamine.
-
Further Metabolism: The resulting 4-methylbenzoic acid would likely be conjugated with glycine to form 4-methylhippuric acid, which is then excreted. Ethylamine would enter the endogenous amine pool.
Proposed Metabolic Pathway Diagram
Caption: Proposed metabolic pathway for this compound.
Safety and Handling
No specific safety data sheet (SDS) for this compound is widely available. However, based on the SDS for similar benzamide derivatives, the following general precautions should be observed:[6][7][8]
-
General Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Handle in a well-ventilated area.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Clean mouth with water and drink plenty of water afterwards.
-
-
Fire Fighting: Use extinguishing media appropriate for the surrounding fire. Combustion may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[6]
Conclusion and Future Directions
This compound (CAS: 26819-08-9) is a chemical compound with well-defined physical and chemical properties but limited documented biological activity. Based on the extensive research into the broader class of N-substituted benzamides, this molecule holds potential as a scaffold or intermediate in the discovery of new compounds with therapeutic or other useful properties. Future research should focus on the direct biological screening of this compound in assays for antitumor, antimicrobial, and insect repellent activities to validate the inferred potential discussed in this guide.
References
-
PubMed. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 117869, Benzamide, N-ethyl-4-methyl-. Retrieved from [Link].
-
MDPI. (2024, September 28). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. [Link]
-
SIELC Technologies. (2018, February 16). N-Ethyl-4-methylbenzenesulfonamide. [Link]
-
AOBChem USA. (n.d.). N-ethyl-N-methyl-4-nitrobenzamide. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12062680, Doqmbvlsxpmujj-uhfffaoysa-. Retrieved from [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21576142, Rqkpaubbmnabon-uhfffaoysa-. Retrieved from [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10702680, Uaxrcskaeyjtlk-uhfffaoysa-. Retrieved from [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53257735, Gsk163929B. Retrieved from [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 347925, N-ethyl-4-nitrobenzamide. Retrieved from [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135565757, 1-(Cyclopropylmethyl)-6-[dihydroxy-[(1-methylcyclopropyl)amino]-lambda4-sulfanyl]-3-[(2-methyl-1,3-thiazol-5-yl)methyl]quinazoline-2,4-dione. Retrieved from [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14746059, N-ethyl-4-hydroxybenzamide. Retrieved from [Link].
-
PubMed. (1993). Metabolites of N-ethylbenzamide, N,N-diethylbenzamide and related compounds detected in rat urine by NMR spectroscopy. [Link]
Sources
- 1. Benzamide, N-ethyl-4-methyl- (9CI) | 26819-08-9 [chemicalbook.com]
- 2. Benzamide, N-ethyl-4-methyl- | C10H13NO | CID 117869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. N-ethyl-4-methyl-N-(4-methylphenyl)benzamide | C17H19NO | CID 20588783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Ethyl-N-methyl-benzamide | C10H13NO | CID 527045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
Introduction: The Benzamide Scaffold as a Privileged Structure in Medicinal Chemistry
An In-depth Technical Guide to the Molecular Structure of n-Ethyl-4-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
The benzamide functional group is a cornerstone in modern drug discovery, recognized as a "privileged structure" due to its unique ability to interact with a wide array of biological targets through well-defined hydrogen bonding and hydrophobic interactions. Its derivatives form the core of numerous approved therapeutics, including antiemetics, antipsychotics, and anti-cancer agents. Understanding the precise molecular architecture of individual benzamide analogues is therefore not merely an academic exercise; it is a critical prerequisite for rational drug design, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
This guide provides an in-depth examination of a representative member of this class: This compound (CAS No: 26819-08-9) . We will dissect its molecular structure, outline a robust and field-proven synthetic protocol, and detail the spectroscopic fingerprint that serves as the gold standard for its identification and quality control. This document is designed to serve as a practical, authoritative resource for scientists engaged in the synthesis, characterization, and application of novel benzamide-based compounds.
Molecular Identity and Physicochemical Properties
This compound is a secondary amide characterized by a central benzoyl group substituted with a methyl group at the para (4) position and an ethyl group attached to the amide nitrogen.
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Synthesis Protocol
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethylamine (1.0 equivalent) in dichloromethane (DCM, approx. 10 mL per gram of amine).
-
Base Addition: To the stirring solution, add an equal volume of a 10% aqueous solution of sodium hydroxide (NaOH, ~2.0 eq.). Cool the biphasic mixture in an ice bath to 0-5°C.
-
Acyl Chloride Addition: Add 4-methylbenzoyl chloride (1.1 eq.) dropwise to the vigorously stirring mixture over 15-20 minutes, ensuring the temperature does not exceed 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a 3:1 mixture of hexane and ethyl acetate. The disappearance of the 4-methylbenzoyl chloride starting material indicates completion.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer. Wash the organic layer sequentially with 1M HCl (to remove excess ethylamine), saturated aqueous NaHCO₃ (to remove residual acid chloride), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the resulting solid by recrystallization from a hot mixture of ethyl acetate and hexanes to afford this compound as a white solid.
Spectroscopic Characterization: The Molecular Fingerprint
The identity and purity of the synthesized compound must be unequivocally confirmed. This is achieved through a combination of spectroscopic techniques, each providing a unique and complementary piece of structural information. The data presented here are based on the experimental findings reported by Evans et al. in Tetrahedron.[1]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in the molecule. The spectrum of this compound is highly characteristic.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 7.67 | Doublet (d) | 2H | Ar-H (ortho to C=O) | Deshielded by the electron-withdrawing carbonyl group. |
| 7.22 | Doublet (d) | 2H | Ar-H (ortho to CH₃) | Shielded relative to the other aromatic protons. |
| 6.24 | Broad Singlet (br. s) | 1H | N-H | The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. |
| 3.48 | Quartet (q) | 2H | -CH₂-CH₃ | Adjacent to the CH₃ group, resulting in a quartet splitting pattern. |
| 2.38 | Singlet (s) | 3H | Ar-CH₃ | A singlet as there are no adjacent protons to couple with. |
| 1.24 | Triplet (t) | 3H | -CH₂-CH₃ | Adjacent to the CH₂ group, resulting in a triplet splitting pattern. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy maps the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| 167.4 | C =O | The carbonyl carbon is highly deshielded and appears far downfield. |
| 141.6 | Ar-C -CH₃ | Aromatic quaternary carbon attached to the methyl group. |
| 131.9 | Ar-C -C=O | Aromatic quaternary carbon attached to the amide group. |
| 129.1 | Ar-C H | Aromatic methine carbons. |
| 126.8 | Ar-C H | Aromatic methine carbons. |
| 34.8 | -C H₂-CH₃ | Ethyl group methylene carbon. |
| 21.4 | Ar-C H₃ | Aromatic methyl carbon. |
| 14.9 | -CH₂-C H₃ | Ethyl group methyl carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.
| Wavenumber (ν, cm⁻¹) | Vibration Type | Functional Group |
| 3254 | N-H Stretch | Secondary Amide (N-H) |
| 2974 | C-H Stretch | sp³ C-H (Alkyl) |
| 1626 | C=O Stretch (Amide I) | Carbonyl (C=O) |
| 1546 | N-H Bend (Amide II) | Secondary Amide (N-H) |
| 1509 | C=C Stretch | Aromatic Ring |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern. For this compound, the expected molecular ion peak in an electron ionization (EI) experiment would be at a mass-to-charge ratio (m/z) corresponding to the molecular weight.
-
Molecular Ion (M⁺): m/z = 163
-
Key Fragmentation: A prominent fragment is expected at m/z = 119 , corresponding to the 4-methylbenzoyl cation, formed by the characteristic alpha-cleavage of the C-N bond adjacent to the carbonyl group. This is a highly stable acylium ion and serves as a diagnostic peak for this class of compounds.
Applications in Drug Discovery and Future Directions
While this compound itself is primarily a building block, its structural motifs are relevant to several areas of active research. Studies on substituted benzamides have revealed significant biological activities, suggesting that this core scaffold is ripe for exploration:
-
Agrochemicals: Structurally related benzamides have shown potent fungicidal and insecticidal properties. [2]The N-alkyl and p-tolyl moieties can be systematically modified to optimize activity against specific agricultural pests.
-
Oncology: The 4-methylbenzamide backbone is a key component in certain classes of protein kinase inhibitors, suggesting its potential as a starting point for developing new anti-cancer agents.
-
Metabolic Diseases: Benzyl benzamide derivatives have been investigated as inhibitors of Cholesteryl Ester Transfer Protein (CETP), a target for raising HDL ("good") cholesterol levels. [1]This highlights the potential of the benzamide core to be adapted for cardiovascular drug discovery.
The straightforward synthesis and well-defined structure of this compound make it an ideal platform for generating chemical libraries for high-throughput screening. Future work should focus on derivatization at the ethylamine and methylphenyl positions to explore the structure-activity relationships (SAR) for various biological targets.
Conclusion
This compound is a well-defined molecule whose structure is readily confirmed by a standard suite of spectroscopic techniques. Its synthesis is robust and scalable, making it an accessible scaffold for medicinal chemistry and drug development programs. This guide has provided the foundational chemical knowledge, validated experimental protocols, and authoritative spectroscopic data necessary for any researcher to confidently synthesize, identify, and utilize this valuable chemical entity in their work.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Yang, S., Tian, X., Ma, T., Dai, L., Ren, C., Mei, J., Liu, X., & Tan, C. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 25(15), 3500. Available at: [Link]
-
Evans, V., Mahon, M. F., & Webster, R. L. (2014). A mild, copper-catalysed amide deprotection strategy: use of tert-butyl as a protecting group. Tetrahedron. Available at: [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
Sources
n-Ethyl-4-methylbenzamide synthesis pathway
An In-Depth Technical Guide to the Synthesis of n-Ethyl-4-methylbenzamide
Abstract
This guide provides a comprehensive technical overview of a primary and highly efficient pathway for the synthesis of this compound, a substituted aromatic amide. The synthesis of amide bonds is a cornerstone of organic and medicinal chemistry, with approximately 25% of all available drugs containing at least one amide functional group[1]. This document is structured to provide researchers, scientists, and drug development professionals with not only a step-by-step protocol but also the underlying chemical principles, mechanistic insights, and critical safety considerations. The core of this guide focuses on the Schotten-Baumann reaction, a robust method for acylating amines, which offers high yields and operational simplicity. By detailing the preparation of the requisite acyl chloride precursor from its corresponding carboxylic acid, this whitepaper presents a complete and validated workflow for obtaining high-purity this compound.
Retrosynthetic Analysis and Strategic Pathway Selection
The synthesis of this compound (IUPAC Name: this compound[2]) begins with a logical disconnection of the target molecule at its most synthetically accessible point: the amide C-N bond. This retrosynthetic approach reveals two primary starting materials: an amine component and a carboxylic acid derivative.
Two principal forward-synthesis strategies emerge from this analysis:
-
Direct Amidation: The condensation of 4-methylbenzoic acid with ethylamine. While seemingly direct, this pathway is challenging due to a competing acid-base reaction that forms a stable ammonium-carboxylate salt, hindering amide formation.[3][4] Overcoming this requires high temperatures or the use of specialized and often costly coupling reagents (e.g., carbodiimides like DCC or borate esters) to facilitate dehydration.[1][3][4][5]
-
Acyl Chloride Pathway (Schotten-Baumann Reaction): This strategy involves activating the carboxylic acid by converting it into a more reactive acyl chloride (4-methylbenzoyl chloride). This highly electrophilic intermediate readily reacts with the nucleophilic ethylamine to form the desired amide.[6][7] This method is often preferred in laboratory and process chemistry due to its rapid reaction rates at or below room temperature, high conversion rates, and the avoidance of complex coupling reagents.[7][8]
Core Synthesis: The Schotten-Baumann Reaction
The reaction of 4-methylbenzoyl chloride with ethylamine in the presence of a suitable base is a classic example of the Schotten-Baumann reaction, first reported in 1883.[6][8] This transformation is a cornerstone of organic synthesis for its high efficiency in forming amide bonds.
Reaction Principle and Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism.[6]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ethylamine (the nucleophile) attacks the electrophilic carbonyl carbon of 4-methylbenzoyl chloride. This forms a tetrahedral intermediate.[9]
-
Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.
-
Deprotonation: The resulting protonated amide is neutralized by a base, typically a tertiary amine like triethylamine (Et₃N). This step is crucial as it removes the acidic proton, prevents the protonation of the starting ethylamine, and neutralizes the hydrogen chloride (HCl) byproduct, driving the reaction to completion.[9][10][11]
Reagent Data and Safety Considerations
Trustworthiness in experimental design requires a thorough understanding of all materials. The properties and hazards of all chemicals used in this synthesis are summarized below.
| Reagent | Formula | MW ( g/mol ) | Properties | Key Hazards |
| 4-Methylbenzoyl Chloride | C₈H₇ClO | 154.59[12] | Colorless to pale yellow liquid, BP: 225-228°C.[12] | Corrosive, lachrymator, reacts with water. |
| Ethylamine | C₂H₇N | 45.08[13] | Colorless gas or liquid (BP: 16.6°C), strong ammonia-like odor.[13][14] | Highly flammable, corrosive, severe irritant to eyes, skin, and respiratory system.[15][16][17] |
| Triethylamine (TEA) | C₆H₁₅N | 101.19[10] | Colorless liquid, strong fishy odor, BP: 89.5°C.[10] | Flammable liquid, corrosive, toxic upon inhalation. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Colorless, volatile liquid, BP: 39.6°C.[18] | Potential carcinogen, irritant. Used as a solvent due to its ability to dissolve a wide range of organic compounds and its relative inertness.[18][19][20] |
| Hydrochloric Acid (HCl) | HCl | 36.46 | Aqueous solution, corrosive. | Corrosive, causes severe skin and eye damage. |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | White solid. | Mild irritant. |
| Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | White crystalline solid (anhydrous). | Hygroscopic; used as a drying agent. |
Detailed Experimental Protocol
This protocol is based on standard Schotten-Baumann conditions for amide synthesis.[7][21]
Equipment:
-
Round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Ice bath.
-
Standard laboratory glassware for workup (separatory funnel, beakers, Erlenmeyer flask).
-
Rotary evaporator.
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve ethylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM). Cool the flask in an ice bath to 0-5 °C with stirring.[21]
-
Reagent Addition: Dissolve 4-methylbenzoyl chloride (1.05 equivalents) in a separate portion of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 20-30 minutes, ensuring the internal temperature remains below 10 °C. The formation of a white precipitate (triethylammonium chloride) will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the 4-methylbenzoyl chloride.
-
Workup - Quenching and Washing: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with:
-
1M HCl (to remove excess triethylamine and ethylamine).
-
Saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid).
-
Brine (saturated NaCl solution) (to remove bulk water).
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, this compound, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel if necessary.[22][23]
Precursor Synthesis: Preparation of 4-Methylbenzoyl Chloride
While commercially available, 4-methylbenzoyl chloride can be readily synthesized from the more stable and less expensive 4-methylbenzoic acid. This is a standard transformation that enhances the self-sufficiency of the overall synthetic campaign.
Reaction Principle
The conversion of a carboxylic acid to an acyl chloride is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[24] Thionyl chloride is often used due to its cost-effectiveness and the fact that its byproducts (SO₂ and HCl) are gaseous, which simplifies purification. A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction.[25][26]
Reaction: CH₃C₆H₄COOH + SOCl₂ → CH₃C₆H₄COCl + SO₂ + HCl
Experimental Protocol
Caution: This reaction should be performed in a well-ventilated fume hood as it releases toxic gases (SO₂ and HCl).
-
Setup: To a round-bottom flask containing 4-methylbenzoic acid (1.0 equivalent), add an excess of thionyl chloride (e.g., 2.0 equivalents).
-
Catalyst Addition: Add a few drops of N,N-dimethylformamide (DMF) as a catalyst.
-
Reaction: Gently reflux the mixture for 1-2 hours. The reaction is complete when gas evolution ceases.
-
Purification: Remove the excess thionyl chloride by distillation (or careful rotary evaporation if the product's boiling point is high enough). The crude 4-methylbenzoyl chloride can often be used directly in the next step or purified further by vacuum distillation.
Conclusion
The synthesis of this compound is reliably achieved through a two-step process commencing with the conversion of 4-methylbenzoic acid to 4-methylbenzoyl chloride, followed by a Schotten-Baumann amidation with ethylamine. This pathway is characterized by its use of readily available reagents, mild reaction conditions, and typically high yields. The mechanistic principles are well-understood, allowing for predictable outcomes and straightforward troubleshooting. By adhering to the detailed protocols and safety considerations outlined in this guide, researchers can confidently and efficiently produce this valuable amide compound for application in pharmaceutical discovery, materials science, and broader chemical research.
References
- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
- Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
- ACS Earth and Space Chemistry. (n.d.). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions.
- Fisher Scientific. (n.d.). Amide Synthesis.
- Wikipedia. (n.d.). Triethylamine.
- J&K Scientific LLC. (2021). Schotten-Baumann Reaction.
- Chemistry Education. (n.d.). Synthesis and analysis of amides.
- BYJU'S. (2019). Schotten Baumann Reaction.
- (2025). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3).
- Jack Westin. (n.d.). Synthesis of Amides.
- Chemistry Stack Exchange. (2021). Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)?.
- Minds@UW. (n.d.). Exploration of Viable Alternative Solvents to Dichloromethane in Organic Synthesis and Purification.
- National Center for Biotechnology Information. (n.d.). Ethylamine | C2H5NH2 | CID 6341 - PubChem.
- (2023). The Chemistry Behind Dichloromethane: Unveiling Its Properties and Molecular Interactions.
- National Oceanic and Atmospheric Administration. (n.d.). ETHYLAMINE - CAMEO Chemicals.
- Elchemy. (2025). Exploring the Versatile Uses of Dichloromethane: From Chemistry to Applications.
- National Center for Biotechnology Information. (n.d.). Benzamide, N-ethyl-4-methyl- | C10H13NO | CID 117869 - PubChem.
- ResearchGate. (n.d.). The Application of Dichloromethane and Chloroform as Reagents in Organic Synthesis: Reactions and Applications | Request PDF.
- Wikipedia. (n.d.). Ethylamine.
- Guidechem. (n.d.). How to Synthesize 4-Methylbenzyl Chloride? - FAQ.
- ECHEMI. (n.d.). Ethylamine SDS, 75-04-7 Safety Data Sheets.
- Wikipedia. (n.d.). Dichloromethane.
- ChemicalBook. (2025). Ethylamine | 75-04-7.
- ResearchGate. (n.d.). Synthesis of aromatic amides from aniline and triethylamine derivatives.
- ResearchGate. (2014). What is the role of TEA in amide coupling, in the reaction between the 2nd amine and benzoyl chloride?.
- National Center for Biotechnology Information. (n.d.). N-ethyl-4-methyl-N-(4-methylphenyl)benzamide - PubChem.
- PrepChem.com. (n.d.). Synthesis of 4-methoxybenzoyl chloride.
- YouTube. (2021). EDC Coupling Mechanism | Organic Chemistry.
- ChemicalBook. (n.d.). 4-Methoxybenzoyl chloride synthesis.
- ResearchGate. (2025). ChemInform Abstract: Convenient Preparation of Primary Amides via Activation of Carboxylic Acids with Ethyl Chloroformate and Triethylamine under Mild Conditions.
- Benchchem. (n.d.). Synthesis of "Benzamide, N,N,4-trimethyl-" from 4-methylbenzoyl chloride.
- Google Patents. (n.d.). CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides.
- High Purity Medicine Grade Exporter. (n.d.). Para Toluoyl Chloride (4-Methyl Benzoyl Chloride) at Attractive Prices.
- ChemicalBook. (2022). Benzamide, N-ethyl-4-methyl- (9CI) | 26819-08-9.
- NIST. (n.d.). N-Ethyl-N-methyl-benzamide - the NIST WebBook.
- Cheméo. (n.d.). Chemical Properties of N-Ethyl-N-methyl-benzamide.
- Benchchem. (n.d.). Synthesis of 4-isopropyl-N-(4-methylbenzyl)benzamide: An In-depth Technical Guide.
- SciELO Cuba. (n.d.). A new method for synthesis of N,N-diethyl-m-methylbenzamide.
- (2025). N-ethyl-2-methylbenzamide - C10H13NO, density, melting point, boiling point, structural formula, synthesis.
- ChemicalBook. (2024). Synthesis and Applications of N-Methylbenzamide.
- Google Patents. (n.d.). EP0355480B1 - Process for the preparation of n-methylbenzamide.
- ResearchGate. (n.d.). (PDF) A new method for the synthesis of N,N-diethyl-m-methylbenzamide.
- SciELO. (n.d.). A new method for synthesis of N,N-diethyl-m-methylbenzamide Nuevo método para la síntesis de N,N-dietil-m-metilbenzamida.
- Google Patents. (n.d.). CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzamide, N-ethyl-4-methyl- | C10H13NO | CID 117869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jackwestin.com [jackwestin.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 7. Amide Synthesis [fishersci.it]
- 8. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 9. byjus.com [byjus.com]
- 10. Triethylamine - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Para Toluoyl Chloride (4-Methyl Benzoyl Chloride) at Attractive Prices - High Purity Medicine Grade Exporter [kaivalchem.com]
- 13. Ethylamine - Wikipedia [en.wikipedia.org]
- 14. Ethylamine | 75-04-7 [chemicalbook.com]
- 15. Ethylamine | C2H5NH2 | CID 6341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. ETHYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 17. echemi.com [echemi.com]
- 18. Dichloromethane - Wikipedia [en.wikipedia.org]
- 19. labproinc.com [labproinc.com]
- 20. Exploring the Versatile Uses of Dichloromethane | Elchemy [elchemy.com]
- 21. benchchem.com [benchchem.com]
- 22. A new method for synthesis of N,N-diethyl-m-methylbenzamide [scielo.sld.cu]
- 23. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]
- 24. benchchem.com [benchchem.com]
- 25. prepchem.com [prepchem.com]
- 26. 4-Methoxybenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to N-ethyl-4-methylbenzamide
This guide provides a comprehensive technical overview of N-ethyl-4-methylbenzamide, a substituted benzamide of interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, synthesis, potential applications, and analytical methodologies.
Introduction and Chemical Identity
This compound belongs to the benzamide class of organic compounds, which are characterized by a benzene ring attached to an amide functional group. The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities. The specific substitutions on the amide nitrogen and the phenyl ring, in this case, an ethyl group and a methyl group respectively, can significantly influence the compound's physicochemical properties and its interactions with biological targets.
The IUPAC name for this compound is ** this compound**[1]. It is crucial to use the systematic IUPAC name to avoid ambiguity with isomers such as N-ethyl-2-methylbenzamide or N-ethyl-3-methylbenzamide.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₁₀H₁₃NO | PubChem[1] |
| Molecular Weight | 163.22 g/mol | PubChem[1] |
| CAS Number | 26819-08-9 | PubChem[1] |
| Canonical SMILES | CCNC(=O)C1=CC=C(C=C1)C | PubChem[1] |
| InChI Key | QLPRAXXGCFGXLJ-UHFFFAOYSA-N | PubChem[1] |
| XLogP3 | 1.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
Synthesis of this compound
The synthesis of this compound can be achieved through several established methods for amide bond formation. A common and reliable approach involves the acylation of ethylamine with a derivative of 4-methylbenzoic acid. Below are two representative, detailed protocols.
Synthesis via Acyl Chloride
This is a robust and widely used method that proceeds via a nucleophilic acyl substitution mechanism. The reaction involves two main stages: the conversion of 4-methylbenzoic acid to the more reactive 4-methylbenzoyl chloride, followed by the reaction of the acyl chloride with ethylamine.
4-Methylbenzoic acid is converted to its corresponding acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂).
Experimental Protocol:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 4-methylbenzoic acid (1 equivalent).
-
Add an anhydrous inert solvent such as dichloromethane (DCM) or toluene.
-
Add a catalytic amount (a few drops) of N,N-dimethylformamide (DMF).
-
In a well-ventilated fume hood, slowly add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the stirred solution at room temperature. The addition may be exothermic and will evolve HCl and SO₂ gases, which should be passed through a gas trap containing an aqueous NaOH solution.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of gases ceases. The progress of the reaction can be monitored by the disappearance of the carboxylic acid starting material using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 4-methylbenzoyl chloride is often used in the next step without further purification.
The prepared 4-methylbenzoyl chloride is then reacted with ethylamine to form the final product.
Experimental Protocol:
-
Dissolve the crude 4-methylbenzoyl chloride (1 equivalent) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a clean, dry flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the flask in an ice bath to 0-5 °C.
-
In a separate flask, prepare a solution of ethylamine (approximately 2-2.5 equivalents) in the same solvent. The excess ethylamine acts as a base to neutralize the HCl byproduct.
-
Slowly add the ethylamine solution to the stirred solution of 4-methylbenzoyl chloride via the addition funnel, maintaining the temperature below 10 °C. A precipitate of ethylammonium chloride will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with a dilute aqueous HCl solution (to remove excess ethylamine), a saturated aqueous sodium bicarbonate solution (to remove any unreacted 4-methylbenzoic acid), and finally with brine.
-
Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Synthesis via Direct Amidation using Coupling Agents
Direct condensation of a carboxylic acid and an amine is often inefficient due to the formation of a non-reactive ammonium carboxylate salt. To overcome this, coupling agents are used to activate the carboxylic acid. This method is particularly useful for sensitive substrates as it is typically performed under milder conditions.
Experimental Protocol:
-
In a round-bottom flask, dissolve 4-methylbenzoic acid (1 equivalent) and a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in an appropriate anhydrous solvent (e.g., DCM, DMF).
-
Add an amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the reaction mixture.
-
Add ethylamine (1.1-1.5 equivalents) to the stirred solution at room temperature.
-
Allow the reaction to proceed at room temperature for several hours to overnight. Monitor the reaction progress by TLC.
-
Upon completion, the workup typically involves washing the reaction mixture with water and aqueous solutions of a weak acid and base to remove byproducts and unreacted starting materials.
-
The organic layer is then dried, concentrated, and the product is purified as described in the acyl chloride method.
Applications in Research and Drug Discovery
While this compound itself is not a widely studied compound, the broader class of benzamides and specifically 4-methylbenzamide derivatives have shown significant potential in various therapeutic areas. This suggests that this compound could serve as a valuable lead compound or intermediate in drug discovery programs.
-
Anticancer Activity: Several studies have explored 4-methylbenzamide derivatives as potential anticancer agents. For instance, derivatives of 4-methylbenzamide containing 2,6-substituted purines have demonstrated high activity against various cancer cell lines, with some compounds showing IC50 values in the low micromolar range. These compounds are often designed as potential protein kinase inhibitors.
-
Kinase Inhibition: The benzamide scaffold is a common feature in many kinase inhibitors. A computational study focused on designing N-ethyl-4-(pyridin-4-yl)benzamide-based compounds as potent inhibitors of Rho-associated kinase 1 (ROCK1), a target for cardiovascular diseases. This highlights the potential of the N-ethylbenzamide moiety to be incorporated into kinase inhibitor designs.
-
CNS Activity and Other Biological Roles: Benzamide derivatives are known to exhibit a range of activities in the central nervous system, including antipsychotic and antiemetic effects, often through interactions with dopamine and serotonin receptors. Furthermore, the well-known insect repellent DEET (N,N-diethyl-m-toluamide) is a benzamide, indicating the potential for this chemical class to modulate insect behavior.
Given these precedents, a logical workflow for investigating the biological potential of this compound would involve a tiered screening approach.
Analytical Methodologies
Proper analytical methods are essential for confirming the identity, purity, and quantity of this compound.
Chromatographic Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. The PubChem database lists a Kovats retention index for this compound, which can be useful for identification. Electron ionization (EI) mass spectrometry will produce a characteristic fragmentation pattern, with expected fragments corresponding to the loss of the ethyl group and cleavage of the amide bond.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with a mass spectrometer (LC-MS), is a powerful tool for the analysis of this compound in various matrices, including reaction mixtures and biological samples. Reversed-phase HPLC with a C18 column is a common starting point. A mobile phase consisting of a mixture of acetonitrile or methanol and water, often with a modifier like formic acid for better peak shape and ionization in MS, would be appropriate.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will provide characteristic signals for the aromatic protons, the ethyl group protons (a quartet and a triplet), the methyl group protons on the benzene ring (a singlet), and the amide proton (a broad signal). The chemical shifts and coupling constants will be diagnostic for the structure.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the ethyl and methyl groups.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1640 cm⁻¹), and C-H stretches of the aromatic and aliphatic groups.
-
Mass Spectrometry (MS): As mentioned, mass spectrometry is crucial for confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Conclusion
This compound is a compound with a structural motif that is prevalent in many biologically active molecules. While it has not been extensively studied, its synthesis is straightforward using standard organic chemistry techniques. Its potential as a lead compound in drug discovery, particularly in the areas of oncology and kinase inhibition, warrants further investigation. The analytical methods outlined in this guide provide a solid foundation for researchers to synthesize, purify, and characterize this compound for further studies.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. International Journal of Molecular Sciences. [Link]
-
PeerJ. (2021). Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR. [Link]
-
Chemguide. Reaction between acyl chlorides and amines - addition/elimination. [Link]
-
PubMed. Metabolites of N-ethylbenzamide, N,N-diethylbenzamide and related compounds detected in rat urine by NMR spectroscopy. [Link]
Sources
n-Ethyl-4-methylbenzamide physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Foreword
n-Ethyl-4-methylbenzamide is a substituted aromatic amide that holds interest within the realms of chemical synthesis and drug discovery. Its structural motif, featuring a benzamide core with ethyl and methyl substitutions, provides a versatile scaffold for the development of novel compounds with potential biological activities. This guide, intended for a scientific audience, offers a comprehensive overview of the physical and chemical properties of this compound, detailed methodologies for its synthesis and characterization, and essential safety information. The content herein is curated to support research and development efforts by providing a foundational understanding of this compound.
Molecular and Physicochemical Profile
Identifiers
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 26819-08-9 | PubChem[1] |
| Molecular Formula | C₁₀H₁₃NO | PubChem[1] |
| Molecular Weight | 163.22 g/mol | PubChem[1] |
| InChI | InChI=1S/C10H13NO/c1-3-11-10(12)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,11,12) | PubChem[1] |
| SMILES | CCNC(=O)C1=CC=C(C=C1)C | PubChem[1] |
Physicochemical Properties
The following table summarizes key computed and available experimental physicochemical properties. It is important to note that properties such as melting and boiling points are often influenced by experimental conditions and purity.
| Property | Value | Notes | Source |
| XLogP3 | 1.8 | Computed | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | Computed | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | Computed | PubChem[1] |
| Rotatable Bond Count | 2 | Computed | PubChem[1] |
| Solubility | Soluble in organic solvents such as alcohol, ether, and benzene.[2] Limited solubility in water is expected due to the hydrophobic alkyl and aryl groups. | Inferred from general properties of similar amides. |
Note: Experimental values for melting point, boiling point, and specific solubility are not consistently reported in available literature. Researchers should determine these values experimentally for their specific samples.
Synthesis of this compound
The synthesis of this compound is most commonly achieved via the nucleophilic acyl substitution of 4-methylbenzoyl chloride with ethylamine. This reaction, a variation of the Schotten-Baumann reaction, is a robust and high-yielding method for amide bond formation.[3][4]
Reaction Scheme
Sources
An In-depth Technical Guide to the Solubility of N-Ethyl-4-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of a compound is a critical physicochemical property that significantly influences its behavior in both chemical and biological systems. This is particularly true in the field of drug development, where poor solubility can impede formulation, bioavailability, and ultimately, therapeutic efficacy.[1][2] This technical guide provides a comprehensive overview of the solubility of N-ethyl-4-methylbenzamide, a compound of interest in various research and development sectors. We will delve into its solubility in different solvents, present a validated experimental protocol for solubility determination, and discuss the underlying chemical principles that govern its solubility. This document is intended to serve as a valuable resource for scientists and researchers, offering both practical guidance and a deeper understanding of this important compound.
Introduction: The Significance of this compound and Its Solubility
This compound is an aromatic amide with a molecular structure that lends itself to a variety of chemical interactions. Amides are a fundamental class of organic compounds characterized by a carbonyl group linked to a nitrogen atom.[3] The presence of both hydrogen bond donors and acceptors in primary and secondary amides, like this compound, significantly influences their physical properties, including boiling points and solubility.[3][4]
In the context of drug discovery and development, understanding the solubility of a lead compound is paramount.[1][2] Low solubility can lead to a host of challenges, including:
-
Unreliable in vitro assay results: Poorly soluble compounds may precipitate in assay media, leading to inaccurate measurements of biological activity.[1]
-
Poor bioavailability: For a drug to be effective, it must first be absorbed into the systemic circulation. Low aqueous solubility is a major contributor to poor oral bioavailability.
-
Difficulties in formulation: Creating stable and effective dosage forms for poorly soluble drugs is a significant challenge for pharmaceutical scientists.
Therefore, a thorough characterization of the solubility of this compound is essential for its successful application in any research or development endeavor.
Physicochemical Properties of this compound
A foundational understanding of a compound's basic physicochemical properties is crucial before delving into its solubility characteristics.
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| Molecular Formula | C10H13NO | [5] |
| Molecular Weight | 163.22 g/mol | [5] |
| CAS Number | 26819-08-9 | [5] |
| XLogP3 | 1.8 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 1 | [5] |
XLogP3 is a computed value for the octanol-water partition coefficient, which is an indicator of a compound's lipophilicity.
Solubility Profile of this compound
While specific quantitative solubility data for this compound in a wide range of solvents is not extensively published in publicly available literature, we can infer its likely solubility behavior based on its structure and the general principles of amide solubility.
General Solubility Characteristics of Amides:
-
Polar Solvents: Amides are generally soluble in polar solvents due to their ability to form hydrogen bonds.[3] This includes solvents like water and alcohols. However, the presence of the non-polar benzene ring and the ethyl and methyl groups in this compound will likely limit its aqueous solubility compared to smaller, more polar amides.[4]
-
Aprotic Polar Solvents: Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often excellent solvents for amides.
-
Non-polar Solvents: The aromatic ring and alkyl substituents suggest that this compound will exhibit some solubility in non-polar organic solvents.[6][7] The principle of "like dissolves like" suggests that it would be more soluble in aromatic solvents like toluene than in aliphatic solvents like hexane.[7]
Expected Solubility Trend:
Based on these principles, the expected trend for the solubility of this compound in common laboratory solvents is as follows:
DMSO > DMF > Alcohols (e.g., Ethanol, Methanol) > Water > Aromatic Solvents (e.g., Toluene) > Aliphatic Solvents (e.g., Hexane)
It is crucial to experimentally determine the precise solubility in the specific solvents relevant to your application.
Experimental Determination of Thermodynamic Solubility: A Validated Protocol
For accurate and reliable solubility data, the shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility.[8][9] This method involves allowing a surplus of the solid compound to equilibrate with the solvent over a defined period, followed by the quantification of the dissolved solute in the saturated solution.
Principle of the Shake-Flask Method
The core principle is to achieve a state of equilibrium where the rate of dissolution of the solid compound is equal to the rate of its precipitation from the solution. This ensures that the measured concentration represents the true thermodynamic solubility of the compound in that specific solvent at a given temperature.
Detailed Step-by-Step Protocol
Materials and Equipment:
-
This compound (solid)
-
Solvent of interest (e.g., phosphate-buffered saline pH 7.4, ethanol)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.[1]
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution for Calibration:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile or methanol) to prepare a concentrated stock solution.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards of known concentrations.
-
-
Equilibration:
-
Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. "Excess" means that undissolved solid should be clearly visible at the end of the equilibration period.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker and agitate at a constant speed (e.g., 150 rpm) for a sufficient period to reach equilibrium. A 24-hour incubation is a common starting point, but the optimal time may need to be determined experimentally.[1]
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a pipette.
-
Filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.
-
-
Quantification:
-
Analyze the calibration standards and the filtered samples using a validated analytical method, such as HPLC-UV.[10]
-
Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standards.
-
Determine the concentration of this compound in the filtered samples by interpolating their analytical response on the calibration curve. This concentration represents the thermodynamic solubility.
-
Experimental Workflow Diagram
Caption: Workflow for determining the thermodynamic solubility of this compound using the shake-flask method.
Factors Influencing the Solubility of this compound
The solubility of this compound is not a fixed value but is influenced by several factors. Understanding these can allow for the manipulation of solubility to suit specific experimental or formulation needs.
-
Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. For endothermic dissolution processes, increasing the temperature provides the energy needed to break the crystal lattice forces and solvate the molecules. A modified shake-flask method can even utilize heating to accelerate dissolution, though careful re-equilibration at the target temperature is necessary.[11]
-
pH (for aqueous solutions): The amide functional group is generally considered neutral. However, the nitrogen atom has a lone pair of electrons and can be protonated under strongly acidic conditions, forming a more soluble cationic species. Conversely, in highly basic solutions, the N-H proton can be abstracted, forming an anionic species, which may also affect solubility.
-
Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. The "like dissolves like" principle is a good starting point for predicting solubility.[7] The interplay between the polar amide group and the non-polar aromatic and alkyl portions of this compound will dictate its solubility in a given solvent.
-
Crystal Polymorphism: The solid-state form of this compound can significantly impact its solubility. Different crystalline forms (polymorphs) or an amorphous form will have different lattice energies, leading to different solubilities. The most stable polymorph will have the lowest solubility.
Conceptual Diagram of Influencing Factors
Caption: Key factors influencing the solubility of this compound.
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound, tailored for researchers and drug development professionals. We have explored its physicochemical properties, discussed its expected solubility profile, and provided a detailed, validated protocol for its experimental determination. A thorough understanding and accurate measurement of solubility are indispensable for the successful application of this compound in research and development. The methodologies and principles outlined herein provide a solid foundation for obtaining reliable solubility data, thereby facilitating more robust and reproducible scientific outcomes.
References
-
Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]
-
protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
Hate, S. S., Reutzel-Edens, S. M., & Taylor, L. S. (2018). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS Open, 4(1), 6. [Link]
-
Alves, M., et al. (2016). A review of methods for solubility determination in biopharmaceutical drug characterization. ADMET & DMPK, 4(3), 177-200. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 117869, this compound. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of N-Ethyl-N-methyl-benzamide. Retrieved from [Link]
-
Solubilityofthings.com. (n.d.). Amides: Structure, Properties, and Reactions. Retrieved from [Link]
-
SIELC Technologies. (2018). N-Ethyl-4-methylbenzenesulfonamide. Retrieved from [Link]
-
Lumen Learning. (n.d.). Properties of amines. Organic Chemistry II. Retrieved from [Link]
-
Principles of Drug Action 1. (2005). Amides. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Solubility of Amides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 527045, N-Ethyl-N-methyl-benzamide. Retrieved from [Link]
-
Quora. (2018). Are amines soluble in organic solvents?. Retrieved from [Link]
Sources
- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. webhome.auburn.edu [webhome.auburn.edu]
- 5. Benzamide, N-ethyl-4-methyl- | C10H13NO | CID 117869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 7. quora.com [quora.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. tandfonline.com [tandfonline.com]
- 10. N-Ethyl-4-methylbenzenesulfonamide | SIELC Technologies [sielc.com]
- 11. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
N-Ethyl-4-methylbenzamide: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-ethyl-4-methylbenzamide is a substituted aromatic amide with emerging interest in the field of applied biology. This technical guide provides a comprehensive overview of its known biological activity, focusing on its role as an insect repellent. The document delves into the available efficacy data, the likely mechanism of action based on related compounds, and detailed experimental protocols for its evaluation and synthesis. This guide is intended to be a valuable resource for researchers and professionals in drug development and vector control.
Chemical Profile
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | Benzamide, N-ethyl-4-methyl- | [1] |
| CAS Number | 26819-08-9 | [1] |
| Molecular Formula | C10H13NO | [1] |
| Molecular Weight | 163.22 g/mol | [1] |
Biological Activity: Insect Repellency
The primary documented biological activity of this compound is its function as an insect repellent. This is consistent with the well-established repellent properties of the broader class of N,N-dialkylbenzamides, the most famous of which is N,N-diethyl-3-methylbenzamide (DEET).[2][3]
Efficacy Data
Unfortunately, the specific protection time for this compound from the original Suryanarayana et al. study is not available in the public domain. However, its inclusion in a dataset of compounds with known repellent activities strongly indicates that it demonstrated a measurable effect. The experimental conditions for this dataset involved applying the compound at a dose of 1 mg/cm² to the skin of human volunteers.
Inferred Mechanism of Action
The precise mechanism of action for this compound as an insect repellent has not been explicitly elucidated in published literature. However, based on its structural similarity to DEET and other N,N-dialkylbenzamides, a similar mode of action can be inferred.
DEET is known to interact with the olfactory system of insects, disrupting their ability to locate a host. Several theories exist regarding DEET's mechanism, including:
-
Masking of attractant cues: DEET may block the insect's olfactory receptors that detect human kairomones, such as lactic acid and carbon dioxide, effectively making the host "invisible."
-
Direct repellency: DEET may activate specific olfactory receptor neurons that trigger an aversive behavioral response in insects.
It is plausible that this compound also acts on the insect's olfactory receptors, leading to a disruption of host-seeking behavior. The ethyl and methyl groups on the amide nitrogen, as well as the methyl group on the benzene ring, will influence the molecule's volatility, lipophilicity, and binding affinity to target receptors, thereby determining its specific repellent efficacy and duration of action.
Caption: Inferred mechanism of this compound action.
Other Potential Biological Activities
While insect repellency is the most substantiated biological activity, the broader class of benzamide derivatives has been investigated for other pharmacological effects, suggesting potential avenues for future research on this compound.
-
Anticancer Activity: Certain benzamide derivatives have demonstrated cytotoxic effects against various cancer cell lines.
-
Antimicrobial Activity: Some substituted benzamides have shown efficacy against bacterial and fungal strains.
It is important to note that no specific studies have been identified that evaluate this compound for these activities. Therefore, its potential in these areas remains speculative and would require dedicated experimental investigation.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of N-alkylbenzamides is the acylation of an amine with a benzoyl chloride derivative.[4][5]
Step 1: Preparation of 4-methylbenzoyl chloride
-
To a solution of 4-methylbenzoic acid in an anhydrous solvent (e.g., dichloromethane or toluene), add thionyl chloride (SOCl₂), typically in a 1.5 to 2-fold molar excess.
-
A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
The reaction mixture is typically stirred at room temperature or gently heated under reflux until the evolution of HCl and SO₂ gases ceases.
-
The excess thionyl chloride and solvent are removed under reduced pressure to yield crude 4-methylbenzoyl chloride.
Step 2: Acylation of ethylamine
-
The crude 4-methylbenzoyl chloride is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether).
-
The solution is cooled in an ice bath.
-
A solution of ethylamine, typically in a 2 to 2.5-fold molar excess, is added dropwise to the stirred solution of 4-methylbenzoyl chloride. A tertiary amine base like triethylamine can also be added to scavenge the HCl byproduct.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction mixture is then washed sequentially with dilute aqueous acid (to remove excess amine), water, and brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield crude this compound.
-
The crude product can be purified by recrystallization or column chromatography.
Caption: General workflow for the synthesis of this compound.
Evaluation of Insect Repellent Activity (Arm-in-Cage Assay)
The following is a generalized protocol based on the methods used in the evaluation of topical insect repellents.
Materials:
-
Test compound: this compound
-
Solvent: Ethanol or acetone
-
Positive control: DEET solution of known concentration
-
Negative control: Solvent only
-
Test insects: Laboratory-reared, host-seeking female mosquitoes (e.g., Aedes aegypti)
-
Test cages
-
Human volunteers
Procedure:
-
Volunteer Preparation: Volunteers should avoid using any scented products for at least 24 hours prior to the test. A defined area of skin on the forearm is marked for application.
-
Compound Application: A solution of this compound at a specific concentration (e.g., to achieve a final dose of 1 mg/cm²) is applied evenly to the marked area of the skin. The positive and negative controls are applied to the corresponding areas on the other arm or on different volunteers.
-
Exposure: At specified time intervals after application, the treated arm is inserted into a cage containing a known number of host-seeking female mosquitoes.
-
Data Collection: The number of mosquito landings and probes (attempts to bite) on the treated skin is recorded for a set period (e.g., 3-5 minutes).
-
Endpoint Determination: The protection time is defined as the time from application until a predetermined number of bites occur (e.g., the first confirmed bite or two bites in a specified time).
-
Data Analysis: The protection times for this compound are compared to those of the positive and negative controls.
Conclusion
The available scientific literature strongly indicates that the primary biological activity of this compound is insect repellency, placing it within the well-established class of N,N-dialkylbenzamide repellents. While direct, detailed efficacy data remains somewhat elusive in readily accessible publications, its inclusion in QSAR studies confirms its activity. The inferred mechanism of action is likely through the disruption of the insect's olfactory system, similar to DEET. Further research is warranted to fully characterize its repellent profile against a wider range of insect vectors and to explore other potential biological activities. The synthetic and evaluation protocols provided in this guide offer a framework for such future investigations.
References
-
Katritzky, A. R., Dobchev, D. A., Tulp, I., Karelson, M., & Carlson, D. A. (2006). QSAR study of mosquito repellents using Codessa Pro. Bioorganic & medicinal chemistry letters, 16(8), 2306–2311. [Link]
-
PubChem. (n.d.). Benzamide, N-ethyl-4-methyl-. National Center for Biotechnology Information. Retrieved from [Link]
-
Robbins, P. J., & Cherniack, M. G. (1986). Review of the biodistribution and toxicity of the insect repellent N,N-diethyl-m-toluamide (DEET). Journal of Toxicology and Environmental Health, 18(4), 503–525. [Link]
- Mittal, P. K., Sreehari, U., Razdan, R. K., Dash, A. P., & Ansari, M. A. (2011). Efficacy of Advanced Odomos repellent cream (N, N-diethyl-benzamide) against mosquito vectors. Indian Journal of Medical Research, 133(4), 426–430.
-
MDPI. (n.d.). N,N-Diethyl-3-methylbenzamide. Retrieved from [Link]
Sources
- 1. Benzamide, N-ethyl-4-methyl- | C10H13NO | CID 117869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, formulation, and safety of insect repellent N,N-diethyl-3-methylbenzamide (deet): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review of the biodistribution and toxicity of the insect repellent N,N-diethyl-m-toluamide (DEET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]
N-Ethyl-4-methylbenzamide: A Comprehensive Technical Guide for the Synthetic Chemist
Foreword: Unveiling the Potential of a Versatile Intermediate
In the landscape of modern synthetic chemistry, the strategic value of a chemical intermediate is measured by its versatility, accessibility, and the efficiency with which it can be incorporated into diverse molecular scaffolds. N-Ethyl-4-methylbenzamide, a seemingly unassuming N-substituted benzamide, embodies these characteristics. This technical guide provides an in-depth exploration of this compound, moving beyond a simple recitation of its properties to offer a detailed examination of its synthesis, characterization, and, most critically, its potential as a pivotal building block in the development of novel pharmaceuticals and agrochemicals. For the researcher, scientist, and drug development professional, this document serves as a practical handbook, elucidating the causality behind synthetic choices and providing a framework for harnessing the synthetic potential of this valuable intermediate.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is the bedrock of its effective application in synthesis. This compound is a solid at room temperature with a molecular formula of C₁₀H₁₃NO and a molecular weight of 163.22 g/mol .[1] Its key identifiers are CAS Number 26819-08-9 and IUPAC name this compound.[1]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO | PubChem[1] |
| Molecular Weight | 163.22 g/mol | PubChem[1] |
| CAS Number | 26819-08-9 | ChemicalBook[2] |
| IUPAC Name | This compound | PubChem[1] |
| Appearance | Expected to be a solid | --- |
| Solubility | Expected to be soluble in organic solvents | --- |
Spectroscopic data is essential for the unambiguous identification and quality control of this compound. The expected spectral characteristics are summarized below.
| Technique | Expected Data |
| ¹H NMR | Peaks corresponding to the ethyl group (triplet and quartet), the methyl group on the aromatic ring (singlet), and the aromatic protons. |
| ¹³C NMR | Resonances for the carbonyl carbon, the carbons of the ethyl group, the methyl carbon, and the aromatic carbons. |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretch, C=O stretch of the amide, and aromatic C-H and C=C stretches. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Synthesis of this compound: A Step-by-Step Approach
The most direct and widely employed method for the synthesis of this compound is the acylation of ethylamine with 4-methylbenzoyl chloride. This nucleophilic acyl substitution reaction is efficient and proceeds with high yield.
Reaction Principle: Nucleophilic Acyl Substitution
The reaction mechanism involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of ethylamine on the electrophilic carbonyl carbon of 4-methylbenzoyl chloride. This is followed by the elimination of a chloride ion to form the stable amide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.
Sources
An In-depth Technical Guide to n-Ethyl-4-methylbenzamide: Synthesis, Characterization, and Historical Context
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of n-Ethyl-4-methylbenzamide (CAS No. 26819-08-9), a substituted benzamide of interest within the broader class of biologically active amides. While the specific discovery and historical development of this compound are not extensively documented in publicly available literature, its structural similarity to well-known insect repellents, such as N,N-diethyl-m-toluamide (DEET), suggests its potential in this and other areas of chemical and pharmaceutical research. This guide details a representative synthetic protocol, thorough characterization data, and places the compound in the historical context of the development of benzamide-based functional molecules. Furthermore, it outlines experimental workflows for the evaluation of its potential biological activities, providing a framework for future research and development.
Introduction and Historical Context: The Rise of Benzamide-Based Repellents
The history of this compound is intrinsically linked to the broader narrative of the development of synthetic insect repellents in the 20th century. The search for effective protection against disease-vectoring insects, particularly for military personnel, spurred significant research into various chemical classes. Among these, the N,N-dialkylbenzamides emerged as a particularly promising group.
The most prominent member of this family is N,N-diethyl-m-toluamide (DEET), which was developed by the U.S. Army in 1946 and registered for public use in 1957.[1] DEET's remarkable efficacy against a wide range of biting insects, including mosquitoes and ticks, established it as the gold standard for topical insect repellents.[2][3] Its discovery and widespread adoption initiated a cascade of research into structurally related benzamides, with modifications to the alkyl groups on the nitrogen atom and substitutions on the benzene ring being key areas of investigation.
While the specific date and circumstances of the first synthesis of this compound are not readily found in seminal publications, its existence as a commercially available chemical and its appearance in modern chemical literature indicate its relevance as a research compound.[4] It represents a structural variation of the more extensively studied toluamides, and its properties and potential applications can be largely inferred from the well-established knowledge of this chemical class. The primary structural difference lies in the substitution pattern on the aromatic ring (para-methyl) and the N-alkylation (N-ethyl) compared to the meta-methyl and N,N-diethyl substitution of DEET.
dot digraph "Historical_Context_of_Benzamide_Repellents" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"WWII_Need" [label="WWII: Need for Insect Repellents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "USDA_Research" [label="USDA & Military Research\n(1940s)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "DEET_Development" [label="Development of DEET\n(N,N-diethyl-m-toluamide)\n1946", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Public_Use" [label="Public Use of DEET\n1957", fillcolor="#FBBC05", fontcolor="#202124"]; "SAR_Studies" [label="Structure-Activity Relationship\n(SAR) Studies on Benzamides", fillcolor="#34A853", fontcolor="#FFFFFF"]; "n_Ethyl_4_methylbenzamide" [label="this compound\n(A Structural Analog)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
"WWII_Need" -> "USDA_Research"; "USDA_Research" -> "DEET_Development"; "DEET_Development" -> "Public_Use"; "DEET_Development" -> "SAR_Studies"; "SAR_Studies" -> "n_Ethyl_4_methylbenzamide"; } digraph "Historical_Context_of_Benzamide_Repellents" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"]; "WWII_Need" [label="WWII: Need for Insect Repellents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "USDA_Research" [label="USDA & Military Research\n(1940s)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "DEET_Development" [label="Development of DEET\n(N,N-diethyl-m-toluamide)\n1946", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Public_Use" [label="Public Use of DEET\n1957", fillcolor="#FBBC05", fontcolor="#202124"]; "SAR_Studies" [label="Structure-Activity Relationship\n(SAR) Studies on Benzamides", fillcolor="#34A853", fontcolor="#FFFFFF"]; "n_Ethyl_4_methylbenzamide" [label="this compound\n(A Structural Analog)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; "WWII_Need" -> "USDA_Research"; "USDA_Research" -> "DEET_Development"; "DEET_Development" -> "Public_Use"; "DEET_Development" -> "SAR_Studies"; "SAR_Studies" -> "n_Ethyl_4_methylbenzamide"; }
Figure 1: Development timeline of benzamide-based insect repellents.
Chemical and Physical Properties
This compound is a white to off-white solid at room temperature. Its key chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 26819-08-9 | [5] |
| Molecular Formula | C10H13NO | [5] |
| Molecular Weight | 163.22 g/mol | [5] |
| IUPAC Name | This compound | [5] |
| Canonical SMILES | CCNC(=O)C1=CC=C(C=C1)C | [5] |
| InChI Key | QLPRAXXGCFGXLJ-UHFFFAOYSA-N | [5] |
| XLogP3 | 1.8 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 1 | [5] |
Synthesis and Purification
The synthesis of this compound can be readily achieved through the acylation of ethylamine with 4-methylbenzoyl chloride. This is a standard and robust method for the formation of N-alkyl amides.
dot digraph "Synthesis_of_n_Ethyl_4_methylbenzamide" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"4_methylbenzoyl_chloride" [label="4-Methylbenzoyl\nchloride"]; "Ethylamine" [label="Ethylamine"]; "Base" [label="Base (e.g., Triethylamine,\nPyridine)", shape=ellipse, fillcolor="#F1F3F4"]; "Solvent" [label="Solvent (e.g., Dichloromethane,\nTHF)", shape=ellipse, fillcolor="#F1F3F4"]; "Reaction" [label="Acylation", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Product" [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Byproduct" [label="Amine Hydrochloride\n(e.g., Triethylammonium chloride)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"4_methylbenzoyl_chloride" -> "Reaction"; "Ethylamine" -> "Reaction"; "Base" -> "Reaction"; "Solvent" -> "Reaction"; "Reaction" -> "Product"; "Reaction" -> "Byproduct"; } digraph "Synthesis_of_n_Ethyl_4_methylbenzamide" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"]; "4_methylbenzoyl_chloride" [label="4-Methylbenzoyl\nchloride"]; "Ethylamine" [label="Ethylamine"]; "Base" [label="Base (e.g., Triethylamine,\nPyridine)", shape=ellipse, fillcolor="#F1F3F4"]; "Solvent" [label="Solvent (e.g., Dichloromethane,\nTHF)", shape=ellipse, fillcolor="#F1F3F4"]; "Reaction" [label="Acylation", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Product" [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Byproduct" [label="Amine Hydrochloride\n(e.g., Triethylammonium chloride)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "4_methylbenzoyl_chloride" -> "Reaction"; "Ethylamine" -> "Reaction"; "Base" -> "Reaction"; "Solvent" -> "Reaction"; "Reaction" -> "Product"; "Reaction" -> "Byproduct"; }
Figure 2: General reaction scheme for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from standard procedures for N-alkylation of benzoyl chlorides.
Materials:
-
4-Methylbenzoyl chloride
-
Ethylamine (as a solution in a suitable solvent, e.g., 2.0 M in THF, or as a gas)
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methylbenzoyl chloride (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Addition of Amine and Base: In a separate flask, prepare a solution of ethylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM. Add this solution dropwise to the stirred solution of 4-methylbenzoyl chloride at 0 °C. The use of a base is crucial to neutralize the HCl generated during the reaction, preventing the protonation of the ethylamine nucleophile.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (4-methylbenzoyl chloride) is consumed.
-
Workup: Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine. The acidic wash removes excess amine and base, while the basic wash removes any remaining acidic impurities. The brine wash helps to remove water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following data are representative of the expected analytical results.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the ethyl group (a quartet for the CH2 and a triplet for the CH3), the methyl group on the benzene ring (a singlet), and the aromatic protons (two doublets).
-
¹³C NMR (Carbon NMR): The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the carbons of the ethyl group, the methyl carbon, and the aromatic carbons.
4.2. Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the secondary amide, the C=O stretch of the amide carbonyl group, and C-H stretches of the alkyl and aromatic groups.
4.3. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of this compound (163.22 g/mol ).
Potential Biological Activity and Proposed Experimental Workflows
Given its structural similarity to DEET and other N-alkyl toluamides, a primary area of interest for this compound is its potential as an insect repellent.
dot digraph "Proposed_Biological_Screening" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"Compound" [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "In_Vitro_Screening" [label="In Vitro Screening", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "In_Vivo_Testing" [label="In Vivo Testing", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Receptor_Binding" [label="Olfactory Receptor\nBinding Assays", fillcolor="#FFFFFF", fontcolor="#202124"]; "Behavioral_Assays" [label="Mosquito Behavioral\nAssays (e.g., Arm-in-Cage)", fillcolor="#FFFFFF", fontcolor="#202124"]; "Toxicity_Assays" [label="Cytotoxicity and\nDermal Irritation Assays", fillcolor="#FFFFFF", fontcolor="#202124"]; "Efficacy_Data" [label="Repellency Efficacy Data", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Safety_Profile" [label="Preliminary Safety Profile", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Compound" -> "In_Vitro_Screening"; "Compound" -> "In_Vivo_Testing"; "In_Vitro_Screening" -> "Receptor_Binding"; "In_Vitro_Screening" -> "Toxicity_Assays"; "In_Vivo_Testing" -> "Behavioral_Assays"; "Behavioral_Assays" -> "Efficacy_Data"; "Toxicity_Assays" -> "Safety_Profile"; } digraph "Proposed_Biological_Screening" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"]; "Compound" [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "In_Vitro_Screening" [label="In Vitro Screening", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "In_Vivo_Testing" [label="In Vivo Testing", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Receptor_Binding" [label="Olfactory Receptor\nBinding Assays", fillcolor="#FFFFFF", fontcolor="#202124"]; "Behavioral_Assays" [label="Mosquito Behavioral\nAssays (e.g., Arm-in-Cage)", fillcolor="#FFFFFF", fontcolor="#202124"]; "Toxicity_Assays" [label="Cytotoxicity and\nDermal Irritation Assays", fillcolor="#FFFFFF", fontcolor="#202124"]; "Efficacy_Data" [label="Repellency Efficacy Data", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Safety_Profile" [label="Preliminary Safety Profile", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Compound" -> "In_Vitro_Screening"; "Compound" -> "In_Vivo_Testing"; "In_Vitro_Screening" -> "Receptor_Binding"; "In_Vitro_Screening" -> "Toxicity_Assays"; "In_Vivo_Testing" -> "Behavioral_Assays"; "Behavioral_Assays" -> "Efficacy_Data"; "Toxicity_Assays" -> "Safety_Profile"; }
Figure 3: Proposed workflow for evaluating the biological activity of this compound.
Proposed Protocol: In Vivo Arm-in-Cage Repellency Assay
This standard method is used to evaluate the efficacy of topical repellents against mosquitoes.
Materials:
-
This compound, formulated in a suitable carrier (e.g., ethanol) at various concentrations.
-
Positive control: DEET solution at a known effective concentration.
-
Negative control: Carrier solvent only.
-
Mosquitoes (e.g., Aedes aegypti or Anopheles gambiae), host-seeking females.
-
Test cages.
-
Human volunteers.
Procedure:
-
Volunteer Preparation: Volunteers should avoid using any scented products for at least 24 hours prior to the test.
-
Compound Application: A defined area of the volunteer's forearm is marked. A precise volume of the test compound, positive control, or negative control is applied evenly to the marked area.
-
Exposure: The treated forearm is inserted into a cage containing a known number of host-seeking female mosquitoes.
-
Data Collection: The number of mosquito landings and attempted bites within a specified time period (e.g., 3 minutes) is recorded.
-
Time-Course Evaluation: The exposure is repeated at regular intervals (e.g., every 30 minutes) to determine the duration of protection. The time to the first confirmed bite is a key endpoint.
-
Data Analysis: The percentage repellency is calculated for each time point and concentration. The data for this compound is compared to that of DEET and the negative control.
Conclusion
This compound is a readily synthesizable benzamide derivative with a chemical structure that places it within a class of compounds known for significant biological activity, particularly as insect repellents. While its specific history is not well-documented, the extensive research on related compounds provides a strong rationale for its investigation. This guide has provided a comprehensive overview of its chemical properties, a detailed synthetic protocol, and a framework for its biological evaluation. Further research into this compound is warranted to fully elucidate its potential applications in pest management and other areas of chemical and pharmaceutical science.
References
-
DEET. (n.d.). In Wikipedia. Retrieved December 17, 2023, from [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 117869, Benzamide, N-ethyl-4-methyl-. Retrieved December 17, 2023, from [Link].
-
U.S. Environmental Protection Agency. (2023, May 27). DEET. Retrieved from [Link]
-
Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., et al. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 16(4), 555-562. [Link]
- BenchChem. (2025). Application Notes: Synthesis of N-Substituted Benzamides using 4-(Methylamino)-3-nitrobenzoyl chloride.
-
American Chemical Society. (2022, June 20). N,N-Diethyl-m-toluamide (DEET). Retrieved from [Link]
- Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry (Los Angeles), 8(10), 273-280.
-
Centers for Disease Control and Prevention. (n.d.). DEET (N,N-diethyl-meta-toluamide) | ToxFAQs™. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
- PrepChem. (n.d.). Synthesis of N-[2-(isopropylamino)ethyl]-p-toluenesulfonamide.
-
SIELC Technologies. (2018, February 16). N-Ethyl-4-methylbenzenesulfonamide. Retrieved from [Link]
- ResearchGate. (n.d.). Repellents tested prior to the discovery of DEET.
-
National Pesticide Information Center. (2019, January 15). DEET (N,N-diethyl-m-toluamide). Retrieved from [Link]
- Jiang, H. (2022, August 3). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate.
- MDPI. (n.d.). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives.
-
Katz, T. M., Miller, J. H., & Hebert, A. A. (2008). Insect repellents: historical perspectives and new developments. Journal of the American Academy of Dermatology, 58(5), 865–871. [Link]
Sources
- 1. epa.gov [epa.gov]
- 2. DEET - Wikipedia [en.wikipedia.org]
- 3. Insect repellents: historical perspectives and new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzamide, N-ethyl-4-methyl- (9CI) | 26819-08-9 [chemicalbook.com]
- 5. Benzamide, N-ethyl-4-methyl- | C10H13NO | CID 117869 - PubChem [pubchem.ncbi.nlm.nih.gov]
N-Ethyl-4-methylbenzamide: A Technical Guide for Medicinal Chemists
Abstract
N-ethyl-4-methylbenzamide is a substituted benzamide that, while not extensively studied as a standalone therapeutic agent, belongs to a class of compounds of significant interest in medicinal chemistry. Its structural similarity to widely used insect repellents like N,N-diethyl-m-toluamide (DEET) positions it as a relevant scaffold for the development of novel vector-control agents, a critical aspect of preventing vector-borne diseases.[1][2] This guide provides a comprehensive technical overview of this compound, covering its synthesis, chemical properties, known biological context, and methodologies for its evaluation. It is intended for researchers and drug development professionals exploring the vast chemical space of N-substituted benzamides.
Introduction: The Benzamide Scaffold in Drug Discovery
N-substituted benzamides are a cornerstone of medicinal chemistry, forming the structural core of a wide array of therapeutic agents.[2][3] This "privileged structure" is found in drugs with applications ranging from antiemetics and antipsychotics to enzyme inhibitors and anticancer agents.[2][3] The versatility of the benzamide scaffold stems from its synthetic tractability and its ability to engage in key hydrogen bonding interactions with biological targets.
This compound (C₁₀H₁₃NO) is a specific analog within this class.[4] Its primary relevance in the current scientific literature is derived from its structural relationship to DEET, the gold standard in topical insect repellents.[5][6] Understanding the synthesis and properties of analogs like this compound is crucial for developing new repellents with improved efficacy, duration, or safety profiles.[1] The prevention of bites from vectors like mosquitoes and ticks is a key strategy in combating global infectious diseases, making this a vital area of medicinal chemistry research.[1][7]
Physicochemical Properties and Synthesis
A thorough understanding of a compound's physical and chemical properties is foundational to its application in medicinal chemistry.
Chemical Properties
Key computed properties for this compound provide insight into its expected behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO | [PubChem CID: 117869][4] |
| Molecular Weight | 163.22 g/mol | [PubChem CID: 117869][4] |
| XLogP3 | 1.8 | [PubChem CID: 117869][4] |
| Hydrogen Bond Donor Count | 1 | [PubChem CID: 117869][4] |
| Hydrogen Bond Acceptor Count | 1 | [PubChem CID: 117869][4] |
The XLogP3 value of 1.8 suggests moderate lipophilicity, a characteristic often correlated with the ability to penetrate the waxy outer layer of insect cuticles and, conversely, potential for skin penetration in mammals.[8]
Synthesis Protocol: Acyl Chloride Amination
The synthesis of this compound is most reliably achieved through the reaction of 4-methylbenzoyl chloride with ethylamine. This is a standard and robust method for forming amide bonds.[3][9] The causality behind this choice is the high reactivity of the acyl chloride, which readily undergoes nucleophilic attack by the amine, leading to high yields under relatively mild conditions.
Experimental Workflow: Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve ethylamine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).[9] The base is critical as it neutralizes the HCl byproduct of the reaction, preventing the protonation and deactivation of the starting amine. Cool the solution to 0°C in an ice bath.
-
Addition of Acyl Chloride: Add a solution of 4-methylbenzoyl chloride (1.1 equivalents) in anhydrous DCM dropwise to the stirred amine solution.[9] Maintaining a low temperature is crucial to control the exothermic nature of the reaction and minimize potential side reactions.
-
Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction's progress should be monitored by Thin-Layer Chromatography (TLC) until the starting materials are consumed.[9]
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1M HCl (to remove excess triethylamine) and brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or silica gel column chromatography to yield the pure this compound.[9]
Biological Context and Structure-Activity Relationships (SAR)
While specific biological data for this compound is sparse in public literature, its structural similarity to DEET provides a strong basis for inferring its likely activity and for discussing the broader SAR of related benzamide insect repellents.[5][10]
Presumed Mechanism of Action: Insect Repellency
The primary biological application for this class of molecules is insect repellency.[2][10] The exact mechanism of action for DEET and its analogs is complex and still under investigation, but it is believed to involve the disruption of an insect's olfactory system.[6] These compounds can mask human odors that attract insects or act as direct irritants, deterring them from landing and biting. This activity is critical for preventing the transmission of vector-borne diseases.[1]
Structure-Activity Relationship (SAR) Insights
SAR studies on DEET and other N,N-dialkylbenzamides offer valuable insights that can be extrapolated to this compound.[5][11]
-
N-Alkylation: The nature of the alkyl groups on the amide nitrogen is critical. DEET (N,N-diethyl -m-toluamide) is the benchmark. The presence of two ethyl groups is optimal for many species. In this compound, the presence of a single ethyl group (a secondary amide) compared to DEET's two (a tertiary amide) would be expected to significantly alter its activity, likely by changing its volatility, binding affinity to olfactory receptors, and metabolic stability.
-
Ring Substitution: The position and nature of substituents on the aromatic ring influence repellency. DEET has a methyl group at the meta- (3-position). This compound has its methyl group at the para- (4-position). This positional change can affect the molecule's shape and electronic properties, which in turn impacts its interaction with insect olfactory receptors.[5] Studies have shown that various substitutions can modulate the repellency spectrum against different insect species.[11][12]
Logical Framework for Evaluating Novel Benzamide Analogs
Caption: A screening cascade for the development of novel insect repellents.
Pharmacokinetics and Safety Considerations
For any topically applied agent, understanding its skin penetration, metabolism, and safety is paramount.[1][7]
Pharmacokinetics of Topical Benzamides
Studies on DEET show that it can penetrate human skin, leading to systemic exposure.[1][8] The rate of absorption depends heavily on the formulation.[7] A key goal in developing new repellents is to minimize skin penetration while maximizing duration on the skin surface.[1]
-
Metabolism: Once absorbed, benzamides like DEET undergo metabolism. In rats, N,N-diethylbenzamide can be metabolized via N-deethylation followed by hydrolysis and conjugation.[13] It is plausible that this compound would follow a similar pathway, being hydrolyzed to 4-methylbenzoic acid and ethylamine.
Safety and Toxicity
DEET is considered generally safe for topical use when applied as recommended.[1][7] However, rare cases of adverse effects have been reported, often associated with extensive skin absorption.[1] Preliminary toxicity screening for new analogs is essential. An acute oral LD50 of >2000 mg/kg is a common benchmark for low toxicity in early-stage repellent development.[12] General safety protocols for handling benzamide compounds in the lab should be followed, including wearing appropriate personal protective equipment (PPE) as outlined in safety data sheets (SDS).[14][15]
Future Outlook
The N-substituted benzamide scaffold remains a fertile ground for the discovery of new medicinal agents. While this compound itself is not a prominent drug candidate, it serves as an excellent case study for the principles of analog design and evaluation. Future research in this area will likely focus on:
-
Rational Design: Using computational modeling and QSAR studies to design novel analogs with predicted high repellency and low mammalian skin permeability.[6]
-
Mechanism of Action: Further elucidating the specific olfactory receptors and pathways that benzamides modulate in various insect species.
-
Advanced Formulations: Developing new formulations that control the release and reduce the skin absorption of active repellent compounds, thereby enhancing both safety and efficacy.[1][7]
By applying the principles of synthesis, SAR, and pharmacokinetic analysis outlined in this guide, researchers can continue to innovate within the valuable chemical space of N-substituted benzamides.
References
- Benchchem. (n.d.). Application Note & Protocol: A Robust and Versatile Method for the Synthesis of N-Substituted Benzamides.
- Kumar, S., Singh, S., & Sharma, A. (1991). Structure-activity relationship studies with mosquito repellent amides. Journal of Pharmaceutical Sciences, 80(11), 1055-1057. doi: 10.1002/jps.2600801111.
- Abu-Qare, A. W., & Abou-Donia, M. B. (2001). Pharmacokinetics of insect repellent N,N-diethyl-m-toluamide in beagle dogs following intravenous and topical routes of administration. Journal of Toxicology and Environmental Health, Part A, 63(2), 89-100. doi: 10.1080/00984100151126296.
- Benchchem. (n.d.). Application Notes: Synthesis of N-Substituted Benzamides using 4-(Methylamino)-3-nitrobenzoyl chloride.
- Qiu, H., Jun, H. W., & McCall, J. W. (1998). Pharmacokinetics, formulation, and safety of insect repellent N,N-diethyl-3-methylbenzamide (deet): a review. Journal of the American Mosquito Control Association, 14(1), 12-27.
- DeGennaro, M. (2020). Structure-Activity Relationship Analysis of Potential New Vapor-Active Insect Repellents. Journal of Agricultural and Food Chemistry, 68(47), 13960-13969. doi: 10.1021/acs.jafc.0c03333.
- Semantic Scholar. (n.d.). Pharmacokinetics, formulation, and safety of insect repellent N,N-diethyl-3-methylbenzamide (deet): a review.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 117869, Benzamide, N-ethyl-4-methyl-.
- University of Florida. (2019). Structure-Activity Relationship Analysis of Potential New Insecticides and Repellents.
- Benchchem. (n.d.). A Comparative Guide to Benzamide, N,N,4-trimethyl- and other N,N-dialkylbenzamides in Biological Assays.
- Leal, W. S. (2012). 2D and 3D structure-activity modelling of mosquito repellents: a review. Pest Management Science, 68(8), 1139-1152. doi: 10.1002/ps.3311.
- Benchchem. (n.d.). Unveiling the Biological Potential of N,N,4-trimethylbenzamide: A Technical Overview of a Sparsely Explored Molecule.
- Fisher Scientific. (2024). SAFETY DATA SHEET: N,N-Diethyl-3-methylbenzamide.
- Guidechem. (n.d.). N-Ethyl-4-methylbenzenesulfonamide (cas 80-39-7) SDS/MSDS download.
- Wilson, I. D., & Fromson, J. M. (1986). Metabolites of N-ethylbenzamide, N,N-diethylbenzamide and related compounds detected in rat urine by NMR spectroscopy. Biochemical Pharmacology, 35(16), 2715-2717. doi: 10.1016/0006-2952(86)90575-3.
Sources
- 1. Pharmacokinetics, formulation, and safety of insect repellent N,N-diethyl-3-methylbenzamide (deet): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Benzamide, N-ethyl-4-methyl- | C10H13NO | CID 117869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship studies with mosquito repellent amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2D and 3D structure-activity modelling of mosquito repellents: a review $ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics, formulation, and safety of insect repellent N,N-diethyl-3-methylbenzamide (deet): a review. | Semantic Scholar [semanticscholar.org]
- 8. Pharmacokinetics of insect repellent N,N-diethyl-m-toluamide in beagle dogs following intravenous and topical routes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Structure-Activity Relationship Analysis of Potential New Vapor-Active Insect Repellents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Metabolites of N-ethylbenzamide, N,N-diethylbenzamide and related compounds detected in rat urine by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. Page loading... [wap.guidechem.com]
An In-Depth Technical Guide to the Pharmacology of N-Ethyl-4-methylbenzamide
A Note on the Available Data: Direct pharmacological and toxicological studies on N-Ethyl-4-methylbenzamide are limited in publicly accessible scientific literature. Therefore, this guide synthesizes information from closely related N-substituted benzamide analogs to provide a comprehensive overview of the probable pharmacological profile of this compound. This approach, grounded in the principles of structure-activity relationships, offers valuable insights for researchers, scientists, and drug development professionals. All discussions of specific mechanisms and protocols are based on documented studies of analogous compounds and should be considered predictive for this compound, pending direct experimental validation.
Introduction: The Benzamide Scaffold in Drug Discovery
The benzamide functional group is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets. This versatility has led to the development of numerous clinically significant drugs across various therapeutic areas. N-substituted benzamides, a broad class of compounds to which this compound belongs, have demonstrated diverse pharmacological activities, including but not limited to, anti-cancer, anti-emetic, antipsychotic, and anti-inflammatory effects. The specific biological activity of a benzamide derivative is intricately dictated by the nature and position of substituents on both the phenyl ring and the amide nitrogen.
This compound, with its ethyl group on the amide nitrogen and a methyl group at the para-position of the phenyl ring, represents a simple yet intriguing structure within this class. Understanding its potential pharmacology is crucial for exploring its therapeutic possibilities and guiding future research.
Physicochemical Properties of this compound
A foundational aspect of pharmacological investigation is the characterization of a compound's physicochemical properties, which influence its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| Molecular Formula | C10H13NO | PubChem CID: 117869[1] |
| Molecular Weight | 163.22 g/mol | PubChem CID: 117869[1] |
| IUPAC Name | This compound | PubChem CID: 117869[1] |
| CAS Number | 26819-08-9 | PubChem CID: 117869[1] |
| SMILES | CCNC(=O)C1=CC=C(C=C1)C | PubChem CID: 117869[1] |
Synthesis of this compound
The synthesis of N-substituted benzamides like this compound can be achieved through several established synthetic routes. A common and straightforward method involves the acylation of an amine with a carboxylic acid derivative, typically an acyl chloride.
General Synthetic Protocol: Acylation of Ethylamine
This protocol describes a general method for the synthesis of this compound from 4-methylbenzoyl chloride and ethylamine.
Step 1: Preparation of 4-methylbenzoyl chloride
-
4-methylbenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in an inert solvent like dichloromethane (DCM) or toluene.
-
The reaction mixture is typically heated to reflux to drive the reaction to completion.
-
Excess chlorinating agent and solvent are removed under reduced pressure to yield crude 4-methylbenzoyl chloride, which can be used directly in the next step or purified by distillation.
Step 2: Amidation with Ethylamine
-
4-methylbenzoyl chloride is dissolved in an appropriate aprotic solvent (e.g., DCM, tetrahydrofuran).
-
The solution is cooled in an ice bath to manage the exothermic nature of the reaction.
-
A solution of ethylamine, often in excess to act as both reactant and base to neutralize the HCl byproduct, is added dropwise with stirring. Alternatively, a non-nucleophilic base like triethylamine or pyridine can be used.
-
The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed with dilute aqueous acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid chloride and acidic byproducts.
-
The organic layer is then washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed in vacuo to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography.
Caption: General workflow for the synthesis of this compound.
Predicted Pharmacological Profile
Based on the extensive research into N-substituted benzamides, several potential pharmacological activities can be postulated for this compound.
Potential Central Nervous System (CNS) Activity
Many N-substituted benzamides are known to interact with dopamine and serotonin receptors in the central nervous system.[2]
-
Antipsychotic Potential: Substituted benzamides like amisulpride are selective antagonists of dopamine D2 and D3 receptors, particularly in the mesolimbic pathway.[2] This selectivity is thought to contribute to their efficacy against the negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects compared to traditional antipsychotics. It is plausible that this compound could exhibit some affinity for these receptors.
-
Anticonvulsant Activity: Certain N-substituted benzamides have been designed and evaluated for their anticonvulsant properties. These compounds often feature specific pharmacophoric distances between key structural elements that are believed to be important for interacting with ion channels or receptors involved in neuronal excitability.
Potential Anti-inflammatory and Analgesic Activity
Some N-substituted benzamides have been investigated for their anti-inflammatory and analgesic effects, often linked to the inhibition of cyclooxygenase (COX) enzymes.
Potential as an Insect Repellent
The well-known insect repellent DEET is N,N-Diethyl-m-toluamide, a close structural analog of this compound. While the exact mechanism of action of DEET is still under investigation, it is believed to involve interactions with insect olfactory receptors. Given the structural similarity, this compound may possess insect repellent properties.
Predicted Pharmacokinetics and Metabolism
The metabolic fate of this compound can be predicted based on studies of the closely related compound, N-ethylbenzamide.
Predicted Metabolic Pathways
A study on the metabolism of N-ethylbenzamide in rats revealed two primary metabolic pathways:[3]
-
Hydrolysis: The amide bond can be hydrolyzed to yield ethylamine and 4-methylbenzoic acid. The latter is likely to be further metabolized, for instance, by conjugation with glycine to form 4-methylhippuric acid, which is then excreted in the urine.
-
Oxidative Dealkylation: The N-ethyl group can undergo oxidative de-ethylation, followed by hydrolysis of the resulting primary amide to 4-methylbenzoic acid and subsequent conjugation.
Caption: Predicted metabolic pathways of this compound.
Experimental Protocol: In Vitro Metabolic Stability Assay
To experimentally determine the metabolic stability of this compound, an in vitro assay using liver microsomes can be performed.
Objective: To determine the rate of metabolism of this compound in the presence of liver microsomes and NADPH.
Materials:
-
This compound
-
Pooled liver microsomes (human, rat, or other species of interest)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching and extraction
-
Control compound with known metabolic stability (e.g., a slowly metabolized and a rapidly metabolized compound)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a reaction mixture containing phosphate buffer and the NADPH regenerating system.
-
Pre-warm the reaction mixture to 37°C.
-
Add the liver microsomes to the reaction mixture.
-
Initiate the reaction by adding a small volume of the this compound stock solution to the reaction mixture. The final concentration of the test compound should be low enough to ensure first-order kinetics (typically 1 µM).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.
-
Include control incubations: one without NADPH to assess non-enzymatic degradation and one without the test compound as a background control.
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of this compound at each time point.
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
The in vitro half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.
-
The intrinsic clearance (CLint) can then be calculated based on the half-life and the protein concentration in the incubation.
Predicted Toxicological Profile
The toxicological profile of this compound is not well-documented. However, insights can be drawn from related benzamides. Generally, the toxicity of benzamides is structure-dependent. For instance, some substituted benzamides used as antipsychotics can have side effects related to their dopamine receptor antagonism, such as extrapyramidal symptoms and hyperprolactinemia.
Future Directions and Conclusion
This compound represents an under-investigated molecule within the pharmacologically rich class of N-substituted benzamides. Based on the extensive literature on its analogs, it is plausible that this compound may exhibit a range of biological activities, potentially in the domains of CNS modulation, anti-inflammatory action, or insect repellency.
The immediate and most critical next step in the investigation of this compound is to conduct comprehensive in vitro and in vivo pharmacological and toxicological studies. This should include:
-
Receptor Binding Assays: To determine its affinity for a wide range of receptors, particularly dopamine and serotonin receptor subtypes.
-
Functional Assays: To characterize its activity as an agonist, antagonist, or modulator at any identified target receptors.
-
In Vivo Efficacy Studies: To evaluate its effects in relevant animal models based on the in vitro findings.
-
Comprehensive ADME and Toxicology Studies: To fully characterize its pharmacokinetic profile and assess its safety.
The synthesis of this compound is straightforward, making it readily accessible for such investigations. The insights gained from the study of its analogs provide a solid foundation and a clear rationale for embarking on a detailed pharmacological exploration of this compound. The potential for discovering novel biological activities makes this compound a compelling candidate for further research in drug discovery and development.
References
- 1. Benzamide, N-ethyl-4-methyl- | C10H13NO | CID 117869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Consensus on the use of substituted benzamides in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolites of N-ethylbenzamide, N,N-diethylbenzamide and related compounds detected in rat urine by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Synthesis Protocol: N-Ethyl-4-methylbenzamide
Abstract: This document provides a comprehensive, technically detailed guide for the synthesis of N-ethyl-4-methylbenzamide, a substituted amide of significant interest in medicinal chemistry and materials science. The protocol described herein utilizes the Schotten-Baumann reaction, a robust and widely applicable method for amide bond formation.[1][2][3] This application note details the reaction mechanism, provides a step-by-step experimental procedure, outlines critical safety precautions, and offers guidance on product purification and characterization. The content is designed for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction and Chemical Principles
This compound belongs to the class of N-substituted benzamides, which are prevalent structural motifs in many pharmaceuticals and biologically active compounds.[3] The synthesis of such amides is a fundamental transformation in organic chemistry. Direct condensation between a carboxylic acid and an amine is often challenging due to the formation of a stable ammonium carboxylate salt.[4] Therefore, the carboxylic acid is typically "activated" to increase its reactivity.
This protocol employs the conversion of 4-methylbenzoic acid to the more reactive acyl chloride, 4-methylbenzoyl chloride. This intermediate readily reacts with an amine nucleophile, ethylamine, to form the desired amide bond. This classic method is known as the Schotten-Baumann reaction.[2][3][5] The reaction is performed in the presence of a base, which serves to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction, thereby driving the equilibrium towards the product.[1][2][3]
Overall Reaction Scheme: Step 1: Activation of 4-methylbenzoic acid CH₃-C₆H₄-COOH + SOCl₂ → CH₃-C₆H₄-COCl + SO₂ + HCl
Step 2: Amide formation (Schotten-Baumann Reaction) CH₃-C₆H₄-COCl + CH₃CH₂NH₂ + Base → CH₃-C₆H₄-CONHCH₂CH₃ + Base·HCl
General Synthesis Workflow
The overall process can be visualized as a sequence of activation, reaction, workup, and purification steps.
Caption: High-level workflow for the synthesis of this compound.
Experimental Protocol
This protocol details the synthesis starting from 4-methylbenzoyl chloride. If starting from 4-methylbenzoic acid, the acid chloride must be prepared first, typically by reacting the acid with thionyl chloride (SOCl₂) or oxalyl chloride.[4][6][7] This step should be performed in a fume hood with appropriate safety precautions.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Properties & Hazards |
| 4-Methylbenzoyl chloride | C₈H₇ClO | 154.60 | 3.09 g | 20.0 | Corrosive, lachrymator, moisture sensitive.[8][9] |
| Ethylamine (70% in H₂O) | C₂H₅NH₂ | 45.08 | 1.45 mL | 22.0 | Flammable, corrosive, toxic by inhalation. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - | Volatile, suspected carcinogen. |
| Sodium Hydroxide (10% aq.) | NaOH | 40.00 | ~30 mL | - | Corrosive. |
| Hydrochloric Acid (1 M) | HCl | 36.46 | ~20 mL | - | Corrosive. |
| Brine (Saturated NaCl) | NaCl | 58.44 | ~20 mL | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~5 g | - | Hygroscopic. |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethylamine solution (1.45 mL, 22.0 mmol). Dilute with 20 mL of dichloromethane (DCM).
-
Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the solution temperature reaches 0-5 °C. This is critical to control the exothermic reaction.[3]
-
Addition of Acyl Chloride: Dissolve 4-methylbenzoyl chloride (3.09 g, 20.0 mmol) in 10 mL of DCM. Using a dropping funnel, add this solution dropwise to the cold, stirring ethylamine solution over a period of 20-30 minutes. A white precipitate (ethylammonium hydrochloride) will form immediately.[10]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 1-2 hours to ensure the reaction goes to completion.
-
Aqueous Workup (Wash 1 - Base): Transfer the reaction mixture to a separatory funnel. Add 30 mL of 10% aqueous sodium hydroxide (NaOH) to neutralize the ethylammonium hydrochloride byproduct and remove any unreacted 4-methylbenzoyl chloride. Shake well, venting frequently. Allow the layers to separate and discard the upper aqueous layer.
-
Aqueous Workup (Wash 2 - Acid): Wash the organic layer with 20 mL of 1 M hydrochloric acid (HCl) to remove any remaining unreacted ethylamine. Discard the aqueous layer.
-
Aqueous Workup (Wash 3 - Brine): Wash the organic layer with 20 mL of brine to remove the bulk of the dissolved water. Discard the aqueous layer.
-
Drying and Isolation: Drain the DCM layer into a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate (~5 g).[4] Swirl the flask for 5-10 minutes. Decant or filter the solution to remove the drying agent.
-
Solvent Removal: Remove the dichloromethane solvent using a rotary evaporator. The crude product will remain as a solid or oil.
Purification
The crude this compound can be purified by recrystallization.
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Add hexanes dropwise until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the white crystalline product by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
An alternative to recrystallization is column chromatography on silica gel, typically using a mixture of ethyl acetate and hexanes as the eluent.[11]
Reaction Mechanism
The synthesis proceeds via a nucleophilic acyl substitution mechanism, also known as an addition-elimination reaction.[2][5][10]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methylbenzoyl chloride. This breaks the C=O pi bond and forms a tetrahedral intermediate.[10][12]
-
Elimination: The tetrahedral intermediate is unstable. The C=O double bond reforms, and the chloride ion, being a good leaving group, is eliminated.
-
Deprotonation: A base (either another molecule of ethylamine or the added NaOH during workup) removes the proton from the nitrogen atom to yield the final neutral amide product.[10][12]
Caption: Mechanism of Nucleophilic Acyl Substitution.
Safety and Handling
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) must be worn at all times.[13][14] All operations should be conducted inside a certified chemical fume hood.
-
4-Methylbenzoyl chloride: Highly corrosive and a lachrymator (causes tearing).[8][13] It reacts with water and moisture, releasing HCl gas.[9] Handle only in a fume hood and keep the container tightly sealed.
-
Ethylamine: Corrosive and flammable. The vapors are irritating to the respiratory system.
-
Dichloromethane (DCM): A volatile solvent. Avoid inhalation of vapors.
-
Sodium Hydroxide & Hydrochloric Acid: Corrosive. Avoid contact with skin and eyes.
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[15]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[15] Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[15]
Characterization
The identity and purity of the synthesized this compound (MW: 163.22 g/mol ) should be confirmed using standard analytical techniques.[16]
-
Melting Point: Compare the experimentally determined melting point with the literature value. A sharp melting point close to the literature value is indicative of high purity.
-
¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the ethyl group (a triplet and a quartet), the aromatic protons, and the methyl group on the benzene ring.
-
IR Spectroscopy: The infrared spectrum should show a strong absorption band for the amide carbonyl (C=O) group, typically around 1630-1680 cm⁻¹, and a band for the N-H stretch around 3300 cm⁻¹.
Troubleshooting
Caption: Troubleshooting guide for this compound synthesis.
References
-
J&K Scientific LLC. (2021). Schotten-Baumann Reaction. [Link]
-
Grokipedia. Schotten–Baumann reaction. [Link]
-
Chemistry Education. (n.d.). Synthesis and analysis of amides. [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. [Link]
-
University of California, Davis. (2009). Amide Synthesis: Preparation of N,N-diethyl-m-toluamide. [Link]
-
LeFevre, J. W. (1991). The microscale synthesis and purification of N, N-diethyl-m-toluamide (Deet). Journal of Chemical Education, 68(6), 519. [Link]
-
Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. [Link]
-
Odinity. (2013). The Synthesis of Nitrogen ,N-diethyl-m-toluamide (DEET) with Thiosemicarbazides. [Link]
-
Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. [Link]
-
ResearchGate. (2021). A new method for the synthesis of N,N-diethyl-m-methylbenzamide. [Link]
-
MDPI. (n.d.). N,N-Diethyl-3-methylbenzamide. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 117869, Benzamide, N-ethyl-4-methyl-. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 4. Chemistry 211 Experiment 7 [home.miracosta.edu]
- 5. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 6. Amide Synthesis [fishersci.it]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. benchchem.com [benchchem.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. 4-Methylbenzoyl chloride(874-60-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. Benzamide, N-ethyl-4-methyl- | C10H13NO | CID 117869 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Structural Elucidation of N-Ethyl-4-methylbenzamide using ¹H and ¹³C NMR Spectroscopy
**Abstract
This comprehensive guide provides a detailed protocol and in-depth analysis for the structural characterization of N-ethyl-4-methylbenzamide using Nuclear Magnetic Resonance (NMR) spectroscopy. We delve into the foundational principles governing the spectral features of this molecule, including the nuanced effects of amide bond resonance. This document outlines a robust, field-proven methodology for sample preparation, data acquisition, and spectral interpretation, designed for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction and Scientific Context
This compound is a substituted aromatic amide. Amide functional groups are cornerstones of biochemistry, forming the peptide bonds that link amino acids in proteins, and are prevalent in pharmaceuticals and advanced materials.[1] Consequently, unambiguous structural verification is a critical step in the synthesis and quality control of such compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the non-destructive determination of molecular structure in solution. It provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms. This application note serves as an expert guide to leveraging ¹H (proton) and ¹³C (carbon-13) NMR for the complete structural assignment of this compound.
The Amide Bond: A Unique Structural Feature
A key determinant of an amide's NMR spectrum is the electronic nature of the C-N bond. Due to resonance delocalization of the nitrogen's lone pair of electrons onto the carbonyl oxygen, the amide C-N bond possesses significant partial double-bond character.[2][3] This restricted rotation can lead to distinct chemical environments for substituents on the nitrogen atom, potentially resulting in complex spectra.[2] For this compound, this guide will analyze the expected outcome of this structural feature on the final spectrum.
Experimental Design and Protocols
A high-quality NMR spectrum is contingent upon meticulous sample preparation. The following protocols are designed to ensure homogeneity and optimal concentration, minimizing artifacts and maximizing spectral resolution.
Materials and Reagents
-
Analyte: this compound (C₁₀H₁₃NO, MW: 163.22 g/mol )[4]
-
Deuterated Solvent: Chloroform-d (CDCl₃) is recommended for its excellent solubilizing power for nonpolar to moderately polar organic compounds and its single, easily identifiable residual solvent peak (~7.26 ppm).
-
NMR Tubes: High-precision 5 mm outer diameter NMR tubes are required. Ensure tubes are clean, dry, and free from scratches or chips to guarantee optimal magnetic field homogeneity.[5][6]
-
Internal Standard (Optional): Tetramethylsilane (TMS) is the standard reference (0 ppm) but is often unnecessary as modern spectrometers can reference the residual solvent peak.
Protocol for Sample Preparation
This protocol is optimized for standard NMR analysis on a 400-600 MHz spectrometer.
-
Weighing the Sample:
-
For ¹H NMR , accurately weigh 5-25 mg of this compound into a clean, dry vial.[6][7] This concentration is sufficient for achieving a high signal-to-noise ratio in a few minutes.
-
For ¹³C NMR , a higher concentration is required due to the low natural abundance of the ¹³C isotope. Weigh 50-100 mg of the sample.[6][7]
-
-
Dissolution:
-
Using a calibrated pipette, add approximately 0.6-0.7 mL of CDCl₃ to the vial.[8][9] This volume ensures the sample fills the active region of the spectrometer's receiver coil.
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogeneous, particulate-free solution is crucial for acquiring sharp, well-resolved NMR signals.[8]
-
-
Sample Transfer and Filtering:
-
Final Steps:
NMR Data Acquisition Parameters
-
Spectrometer: 400 MHz or higher
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30)
-
Spectral Width: ~12-16 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse program (zgpg30)
-
Spectral Width: ~220-240 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024-4096 (or more, depending on concentration)
-
Spectral Interpretation and Analysis
The structure of this compound dictates a unique and predictable NMR fingerprint. Below is a detailed analysis of the expected signals in both ¹H and ¹³C spectra.
Caption: Molecular structure of this compound with proton (H) and carbon (C) assignments.
¹H NMR Spectrum Analysis
-
Aromatic Region (δ 7.2 - 7.8 ppm):
-
H-a (δ ≈ 7.7 ppm, 2H, doublet): These two protons are ortho to the electron-withdrawing amide group, causing them to be significantly deshielded and shifted downfield. They appear as a doublet due to coupling with their meta neighbors (H-b).
-
H-b (δ ≈ 7.2 ppm, 2H, doublet): These protons are ortho to the electron-donating methyl group, which shields them relative to H-a. They appear as a doublet from coupling with H-a. The para-substitution pattern gives rise to this characteristic pair of doublets.
-
-
Alkyl and Amide Region (δ 0.5 - 6.5 ppm):
-
H-c (δ ≈ 2.4 ppm, 3H, singlet): The methyl protons on the aromatic ring are in a benzylic position. They are a singlet as there are no adjacent protons to couple with.
-
H-d (δ ≈ 3.4 ppm, 2H, quartet): These methylene (-CH₂-) protons are adjacent to the nitrogen atom, which deshields them. They are split into a quartet by the three neighboring methyl protons (H-f) of the ethyl group (n+1 rule, 3+1=4).
-
H-e (δ ≈ 6.0-6.5 ppm, 1H, broad singlet): The amide proton signal is typically broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. Its chemical shift is highly dependent on solvent, concentration, and temperature. This peak will disappear upon shaking the sample with a drop of D₂O, a useful confirmatory test.[3]
-
H-f (δ ≈ 1.2 ppm, 3H, triplet): The terminal methyl (-CH₃) protons of the ethyl group are split into a triplet by the two neighboring methylene protons (H-d) (n+1 rule, 2+1=3).
-
¹³C NMR Spectrum Analysis
-
C-i (δ ≈ 168 ppm): The carbonyl carbon of the amide is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the double-bonded oxygen.
-
Aromatic Carbons (δ 127-142 ppm):
-
C-h (δ ≈ 142 ppm): The ipso-carbon attached to the methyl group.
-
C-g (δ ≈ 132 ppm): The ipso-carbon attached to the amide carbonyl group.
-
C-a (δ ≈ 129 ppm): The two carbons ortho to the methyl group.
-
C-b (δ ≈ 127 ppm): The two carbons ortho to the amide group.
-
-
Alkyl Carbons (δ 15-40 ppm):
-
C-d (δ ≈ 35 ppm): The methylene carbon (-CH₂-) of the ethyl group, attached to the nitrogen.
-
C-c (δ ≈ 21 ppm): The methyl carbon attached to the aromatic ring.
-
C-f (δ ≈ 15 ppm): The terminal methyl carbon (-CH₃) of the ethyl group.
-
Summary of Spectral Data
The following tables provide a consolidated overview of the expected chemical shifts for this compound in CDCl₃.
Table 1: Predicted ¹H NMR Data
| Assignment Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Protons |
|---|---|---|---|---|
| H-a | ~ 7.7 | Doublet (d) | 2H | Ar-H (ortho to -CONH) |
| H-b | ~ 7.2 | Doublet (d) | 2H | Ar-H (ortho to -CH₃) |
| H-e | ~ 6.2 | Broad Singlet (br s) | 1H | N-H |
| H-d | ~ 3.4 | Quartet (q) | 2H | -CH₂-CH₃ |
| H-c | ~ 2.4 | Singlet (s) | 3H | Ar-CH₃ |
| H-f | ~ 1.2 | Triplet (t) | 3H | -CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Data
| Assignment Label | Chemical Shift (δ, ppm) | Carbon Type |
|---|---|---|
| C-i | ~ 168 | C =O |
| C-h | ~ 142 | Ar-C -CH₃ |
| C-g | ~ 132 | Ar-C -CO |
| C-a | ~ 129 | Ar-C H (ortho to -CH₃) |
| C-b | ~ 127 | Ar-C H (ortho to -CONH) |
| C-d | ~ 35 | C H₂-CH₃ |
| C-c | ~ 21 | Ar-C H₃ |
| C-f | ~ 15 | -CH₂-C H₃ |
Standard Operating Workflow
The following diagram illustrates the logical flow of operations for a successful NMR analysis.
Caption: Standard workflow for NMR spectroscopy analysis.
Conclusion
NMR spectroscopy provides an exceptionally detailed and definitive method for the structural confirmation of this compound. By following the robust protocols for sample preparation and understanding the principles of chemical shift and spin-spin coupling outlined in this guide, researchers can confidently assign every proton and carbon signal to its corresponding atom in the molecular structure. The characteristic patterns of the para-substituted aromatic ring and the ethyl group, combined with the distinct chemical shifts of the amide and methyl groups, serve as a unique spectral fingerprint, ensuring the identity and purity of the synthesized compound.
References
-
Georgia Tech NMR Center. (2023). Small molecule NMR sample preparation. Georgia Institute of Technology. [Link]
-
Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Iowa State University. [Link]
-
PubChem. N-ethyl-4-methyl-N-(4-methylphenyl)benzamide. National Center for Biotechnology Information. [Link]
-
Gao, Y., et al. (2021). 1H NMR Spectrum of Amide Compounds. University Chemistry. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
Nanalysis. (2023). Using NMR to observe the restricted rotation in amide bonds. Nanalysis Corp. [Link]
-
University of Notre Dame NMR Facility. NMR Sample Preparation. University of Notre Dame. [Link]
-
Chemistry LibreTexts. (2021). Structural, Physical, and Spectral Characteristics of Amides. [Link]
-
PubChem. Benzamide, N-ethyl-4-methyl-. National Center for Biotechnology Information. [Link]
-
Western University NMR Facility. NMR Sample Preparation. Western University. [Link]
-
Royal Society of Chemistry. Supporting Information for a publication. [Link]
Sources
- 1. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 2. NMR blog - Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Benzamide, N-ethyl-4-methyl- | C10H13NO | CID 117869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 6. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. organomation.com [organomation.com]
- 9. publish.uwo.ca [publish.uwo.ca]
Application Note: Infrared Spectroscopy Analysis of N-Ethyl-4-methylbenzamide for Pharmaceutical Development
Introduction: The Significance of N-Ethyl-4-methylbenzamide in Medicinal Chemistry
This compound (CAS 26819-08-9) is a substituted aromatic amide, a structural motif frequently encountered in pharmacologically active compounds.[1] As a secondary amide, its hydrogen bonding capabilities, conformational rigidity, and electronic properties make it a valuable scaffold in drug design. The precise characterization of such molecules is paramount in drug development for identity confirmation, purity assessment, and quality control.
Infrared (IR) spectroscopy is a rapid, non-destructive, and highly informative analytical technique that probes the vibrational modes of molecules. By identifying the characteristic frequencies at which specific functional groups absorb infrared radiation, a unique spectral "fingerprint" of the molecule is obtained. This application note provides a comprehensive guide to the acquisition and interpretation of the Fourier-Transform Infrared (FTIR) spectrum of this compound, intended for researchers, scientists, and professionals in drug development.
Fundamental Principles: Vibrational Modes of this compound
The IR spectrum of this compound is governed by the vibrational modes of its constituent functional groups: a secondary amide, a para-substituted aromatic ring, and alkyl (ethyl and methyl) moieties. The solid-state spectrum is particularly influenced by intermolecular hydrogen bonding between the amide N-H and C=O groups, which can cause shifts in absorption frequencies compared to solution-phase spectra.
The key vibrational modes expected are:
-
N-H Stretching: In the solid state, the N-H bond of the secondary amide participates in hydrogen bonding, typically resulting in a single, relatively broad absorption band.
-
C-H Stretching: This region will show contributions from both the aromatic (sp² C-H) and aliphatic (sp³ C-H) bonds. Aromatic C-H stretches characteristically appear at slightly higher wavenumbers (>3000 cm⁻¹) than their aliphatic counterparts (<3000 cm⁻¹).
-
C=O Stretching (Amide I Band): This is one of the most intense and characteristic bands in the amide spectrum. Its position is sensitive to resonance effects with the aromatic ring and hydrogen bonding.
-
N-H Bending & C-N Stretching (Amide II Band): This is another hallmark of secondary amides, arising from a coupling of the N-H in-plane bending and C-N stretching vibrations.
-
Aromatic C=C Stretching: The benzene ring exhibits characteristic in-ring carbon-carbon double bond stretching vibrations.
-
C-H Bending: Both in-plane and out-of-plane bending vibrations for aromatic C-H bonds provide information about the substitution pattern. Aliphatic C-H bending modes from the ethyl and methyl groups will also be present.
Synthesis and Purification Protocol
A reliable synthesis is crucial for obtaining a pure sample for spectroscopic analysis. This compound can be synthesized via the acylation of ethylamine with 4-methylbenzoyl chloride.
Materials:
-
4-methylbenzoyl chloride
-
Ethylamine (solution in THF or as a gas)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
In a round-bottom flask, dissolve ethylamine (1.2 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the flask in an ice bath to 0-5 °C.
-
Dissolve 4-methylbenzoyl chloride (1.0 equivalent) in anhydrous DCM and add it to a dropping funnel.
-
Add the 4-methylbenzoyl chloride solution dropwise to the stirred amine solution over 20-30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Experimental Protocols for FTIR Analysis
The choice of sampling technique depends on the available instrumentation and sample quantity. As this compound is a solid at room temperature, the KBr pellet method and Attenuated Total Reflectance (ATR) are most suitable.
Protocol 1: KBr Pellet Method
This classic transmission method provides high-quality spectra when performed correctly. The principle involves dispersing the solid sample within an IR-transparent matrix (potassium bromide) to form a thin, transparent pellet.
Equipment:
-
FTIR Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet die (e.g., 13 mm)
-
Spectroscopic grade Potassium Bromide (KBr), dried at 110°C for 2-3 hours and stored in a desiccator.
Procedure:
-
Sample Preparation: Weigh approximately 1-2 mg of purified this compound.
-
Grinding: In the agate mortar, add ~200 mg of dry, spectroscopic grade KBr. Briefly grind the KBr to ensure a fine powder. Add the 1-2 mg of sample to the mortar.
-
Mixing: Grind the sample and KBr together for 1-2 minutes until a fine, homogeneous powder is obtained. The quality of the final pellet is highly dependent on the thoroughness of this step.
-
Pellet Formation: Transfer the powder mixture into the pellet die. Assemble the die and place it in the hydraulic press.
-
Pressing: Gradually apply pressure up to 8-10 metric tons and hold for 1-2 minutes. This allows the KBr to "cold-flow" and form a transparent disc.
-
Analysis: Carefully remove the transparent pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Background Collection: Before running the sample, acquire a background spectrum using a "blank" pellet made of pure KBr from the same batch. This allows for the subtraction of atmospheric H₂O, CO₂, and any minor KBr absorptions.
-
Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
Protocol 2: Attenuated Total Reflectance (ATR) Method
ATR is a modern, rapid technique that requires minimal sample preparation. It is ideal for routine analysis and when sample recovery is desired.
Equipment:
-
FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
Procedure:
-
Crystal Cleaning: Ensure the ATR crystal surface is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol or acetone) and allowing it to dry completely.
-
Background Collection: With the clean, empty ATR crystal, acquire a background spectrum. This is crucial to correct for atmospheric and instrument responses.
-
Sample Application: Place a small amount (a few milligrams) of the this compound powder directly onto the center of the ATR crystal.
-
Applying Pressure: Lower the press arm to apply consistent pressure on the sample, ensuring good contact between the powder and the crystal surface.
-
Spectrum Acquisition: Collect the sample spectrum using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution).
-
Cleaning: After analysis, release the pressure, remove the sample, and clean the crystal surface as described in step 1.
Data Interpretation and Spectral Assignments
The following table summarizes the expected IR absorption bands for this compound based on its structure and data from analogous compounds.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| ~3300 | Medium, Broad | N-H Stretch (Hydrogen-bonded) | Secondary Amide |
| ~3050-3020 | Medium-Weak | Aromatic C-H Stretch | Aromatic Ring |
| ~2975-2930 | Medium | Asymmetric CH₃ Stretch | Ethyl/Methyl |
| ~2930-2850 | Medium | Asymmetric & Symmetric CH₂/CH₃ Stretch | Ethyl/Methyl |
| ~1640-1630 | Strong | C=O Stretch (Amide I Band) | Secondary Amide |
| ~1610, ~1580, ~1510 | Medium-Weak | C=C In-ring Stretch | Aromatic Ring |
| ~1550-1530 | Strong | N-H Bend + C-N Stretch (Amide II Band) | Secondary Amide |
| ~1465 | Medium | CH₂/CH₃ Scissoring (Bending) | Ethyl/Methyl |
| ~1375 | Medium | CH₃ Symmetric Bending | Ethyl/Methyl |
| ~830-810 | Strong | C-H Out-of-plane Bending (p-disubstituted) | Aromatic Ring |
Causality Behind Peak Positions:
-
N-H Stretch (~3300 cm⁻¹): In the solid state, strong intermolecular hydrogen bonds weaken the N-H bond, shifting its stretching frequency to a lower wavenumber compared to a "free" N-H (~3450 cm⁻¹). This broadening is characteristic of hydrogen-bonded species.
-
Amide I Band (~1635 cm⁻¹): The C=O bond of the amide is in conjugation with the aromatic ring. This resonance effect delocalizes the pi electrons, slightly weakening the C=O double bond character and lowering its stretching frequency from that of a saturated ketone (~1715 cm⁻¹). Hydrogen bonding further lowers this frequency.
-
Amide II Band (~1540 cm⁻¹): This band is a hallmark of trans-secondary amides and is particularly intense. It arises from a complex vibrational coupling between the N-H in-plane bending and the C-N stretching modes.
-
Aromatic C-H Out-of-plane Bending (~820 cm⁻¹): The strong absorption in the 830-810 cm⁻¹ region is highly diagnostic of a 1,4- (or para-) disubstituted benzene ring, resulting from the concerted out-of-plane wagging of the two adjacent hydrogen atoms on the ring.
Visualizations
Caption: Figure 1: Structure of this compound with key IR modes.
Caption: Figure 2: Workflow for FTIR analysis of this compound.
Conclusion
FTIR spectroscopy is an indispensable tool for the structural elucidation and quality control of this compound. By following the detailed protocols for sample preparation and leveraging the understanding of its characteristic vibrational modes—particularly the N-H stretch, Amide I and II bands, and aromatic substitution patterns—researchers can confidently verify the identity and integrity of this important pharmaceutical building block.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy, 35(1), 10-15. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning.
-
Shimadzu. (n.d.). KBr Pellet Method. [Link]
Sources
Application Note: Mass Spectrometry Fragmentation Analysis of N-Ethyl-4-methylbenzamide for Researchers and Drug Development Professionals
Introduction
N-Ethyl-4-methylbenzamide is a substituted aromatic amide of interest in various fields, including medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is crucial for its application and development. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), stands as a cornerstone technique for the structural elucidation and quantification of such compounds. This application note provides a detailed guide to the mass spectrometric fragmentation behavior of this compound under electron ionization (EI) conditions. We will explore the characteristic fragmentation pathways, present a detailed protocol for its analysis, and discuss the interpretation of the resulting mass spectrum. This document is intended to serve as a practical resource for researchers, scientists, and professionals in drug development, enabling them to confidently identify and characterize this and similar molecules.
Predicted Mass Spectrometry Fragmentation of this compound
The fragmentation of this compound in a mass spectrometer is a predictable process governed by the stability of the resulting ions. The molecular ion and key fragment ions are essential for its unequivocal identification.
Molecular Ion Peak
Upon electron ionization, this compound (C10H13NO) will lose an electron to form the molecular ion (M+•), which is expected to be observed at a mass-to-charge ratio (m/z) of 163.[1] The presence of this peak is the first indicator of the compound's identity in the mass spectrum.
Key Fragmentation Pathways
The fragmentation of this compound is anticipated to proceed through several key pathways, primarily involving cleavages at the amide bond and subsequent rearrangements. The most prominent fragmentation is the alpha-cleavage of the bond between the carbonyl carbon and the nitrogen atom.
A summary of the expected and observed major fragment ions is presented in the table below:
| m/z | Proposed Fragment Ion | Structure of Fragment |
| 163 | Molecular Ion [M]+• | 4-CH3-C6H4-C(=O)NH(CH2CH3)+• |
| 119 | [M - C2H4N]+ | 4-CH3-C6H4-C(=O)+ |
| 91 | [C7H7]+ (Tropylium ion) | C7H7+ |
The fragmentation cascade begins with the molecular ion (m/z 163). The most favorable fragmentation is the cleavage of the C-N bond, leading to the formation of a stable acylium ion.
Sources
Application Note: A Robust HPLC-UV Method for the Quantification of N-Ethyl-4-methylbenzamide
Abstract
This application note details a precise, accurate, and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-Ethyl-4-methylbenzamide. Developed for researchers, scientists, and drug development professionals, this guide provides a comprehensive protocol, from sample preparation to data analysis. The described isocratic reversed-phase HPLC (RP-HPLC) method utilizing a C18 column and UV detection is demonstrated to be specific, linear, and reproducible for its intended purpose. The causality behind experimental choices and the principles of method validation in accordance with International Council for Harmonisation (ICH) guidelines are discussed to ensure scientific integrity and trustworthiness.
Introduction
This compound (CAS No. 26819-08-9) is an aromatic amide with the molecular formula C10H13NO.[1][2] Its chemical structure, featuring a substituted benzene ring, makes it amenable to analysis by reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection. The accurate quantification of this compound is crucial in various research and development settings, including synthetic chemistry, impurity profiling, and formulation development.
This document provides a detailed, step-by-step protocol for the analysis of this compound. The method has been developed based on the physicochemical properties of the analyte and established chromatographic principles for aromatic compounds.[3][4][5] Furthermore, this guide emphasizes the importance of method validation to ensure the reliability and consistency of the obtained results, adhering to the principles outlined in the ICH Q2(R1) guidelines.[6][7][8][9]
Principles of the Method
The selected analytical approach is reversed-phase HPLC, a powerful technique for the separation of moderately polar to nonpolar compounds. In RP-HPLC, the stationary phase is nonpolar (e.g., octadecylsilyl or C18), and the mobile phase is polar. This compound, with an estimated XLogP3 of 1.8, exhibits sufficient hydrophobicity to be retained on a C18 column.[1]
The separation is based on the partitioning of the analyte between the stationary and mobile phases. A mobile phase consisting of an organic modifier (acetonitrile) and an aqueous buffer provides the necessary elution strength and pH control to achieve a sharp, symmetrical peak with a reasonable retention time. UV detection is employed for quantification, as the aromatic ring in this compound exhibits strong absorbance in the UV region.
Materials and Reagents
-
Analyst: this compound reference standard (purity ≥ 98%)
-
Solvents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
-
Reagents:
-
Phosphoric acid (analytical grade)
-
-
Equipment:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Syringe filters (0.45 µm)
-
HPLC vials
-
Experimental Protocol
Chromatographic Conditions
The following table summarizes the optimized HPLC conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 235 nm |
| Run Time | 10 minutes |
Rationale for Parameter Selection:
-
Column: A C18 column is the standard choice for reversed-phase chromatography, offering excellent retention and separation for a wide range of compounds, including aromatic amides.
-
Mobile Phase: The ratio of acetonitrile to water is optimized to achieve a suitable retention time for this compound. The addition of a small amount of phosphoric acid helps to improve peak shape by suppressing the ionization of any residual silanol groups on the stationary phase.[10]
-
Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm internal diameter column and provides a good balance between analysis time and separation efficiency.
-
Detection Wavelength: The UV spectrum of this compound shows significant absorbance at 235 nm, providing good sensitivity for quantification.
Preparation of Solutions
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer the weighed standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with methanol. Mix thoroughly.
Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
The sample preparation procedure will depend on the sample matrix. A general guideline for a solid sample is as follows:
-
Accurately weigh a portion of the sample containing approximately 10 mg of this compound.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the analyte.
-
Allow the solution to cool to room temperature and dilute to volume with methanol. Mix thoroughly.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.[11]
Analytical Procedure
The following diagram illustrates the overall analytical workflow.
Caption: Workflow for HPLC analysis of this compound.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the absence of interfering peaks.
-
Perform a system suitability test by injecting the 10 µg/mL working standard solution six times. The acceptance criteria are typically:
-
Relative Standard Deviation (RSD) of the peak area ≤ 2.0%
-
Tailing factor ≤ 2.0
-
Theoretical plates ≥ 2000
-
-
Inject the working standard solutions to construct a calibration curve.
-
Inject the prepared sample solutions.
Method Validation
To ensure the reliability of the analytical method, it is essential to perform a validation according to ICH guidelines.[6][8][12] The key validation parameters are summarized below.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method is able to assess the analyte unequivocally in the presence of other components. | Peak purity analysis, no interfering peaks at the retention time of the analyte. |
| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the analytical response. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | To determine the closeness of the test results to the true value. | Recovery of 98.0% to 102.0% |
| Precision | To assess the degree of scatter between a series of measurements. | RSD ≤ 2.0% |
| Range | The interval between the upper and lower concentrations for which the method has been demonstrated to be precise, accurate, and linear. | Defined by the linearity study. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |
| Robustness | To measure the capacity of the method to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within acceptance criteria. |
Data Analysis
The concentration of this compound in the samples is determined by comparing the peak area of the analyte in the sample chromatogram with the calibration curve generated from the working standard solutions.
The following diagram outlines the data analysis process.
Caption: Data analysis workflow for quantification.
Conclusion
The HPLC method described in this application note provides a reliable and robust means for the quantitative analysis of this compound. The use of a standard C18 column and a simple isocratic mobile phase makes this method readily transferable to most analytical laboratories. By following the detailed protocol and adhering to the principles of method validation, researchers can ensure the generation of high-quality, reproducible data for their specific applications.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 117869, this compound. [Link]
-
Pharmaguideline. Steps for HPLC Method Validation. [Link]
-
SIELC Technologies. N-Ethyl-4-methylbenzenesulfonamide. [Link]
-
Silva, T. M. S., et al. (2013). Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. Pharmacognosy Research, 5(4), 255–259. [Link]
-
Takatsu, M., & Nishioka, T. (1986). Separation and determination of aromatic amines by reversed-phase HPLC. Bunseki Kagaku, 35(10), 887-892. [Link]
-
Patel, K., et al. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 54-62. [Link]
-
Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2. [Link]
-
Ovid. SEPARATION AND DETERMINATION OF TRACE LEVELS OF AROMATIC AMINES BY HPLC. [Link]
-
Agilent Technologies. SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. [Link]
-
Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]
-
AMS Bio. ICH Guidelines for Analytical Method Validation Explained. [Link]
-
ResearchGate. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. [Link]
-
Polymer Chemistry Characterization Lab. Sample Preparation – HPLC. [Link]
-
Akadémiai Kiadó. INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. [Link]
-
International Council for Harmonisation. ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]
-
ACS Publications. Separation of Aromatic Amines by Reversed-Phase Chromatography. [Link]
-
ResearchGate. (PDF) Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. [Link]
Sources
- 1. Benzamide, N-ethyl-4-methyl- | C10H13NO | CID 117869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzamide, N-ethyl-4-methyl- (9CI) | 26819-08-9 [chemicalbook.com]
- 3. Separation and determination of aromatic amines by reversed-phase HPLC [jstage.jst.go.jp]
- 4. pp.bme.hu [pp.bme.hu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. scribd.com [scribd.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. database.ich.org [database.ich.org]
- 10. N-Ethyl-4-methylbenzenesulfonamide | SIELC Technologies [sielc.com]
- 11. Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. actascientific.com [actascientific.com]
Application Notes and Protocols: n-Ethyl-4-methylbenzamide as a Versatile Synthon in Modern Organic Synthesis
These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the strategic utilization of n-Ethyl-4-methylbenzamide in organic synthesis. The primary focus is on its role as a powerful directing group for the regioselective functionalization of aromatic rings via Directed ortho-Metalation (DoM), a cornerstone strategy for constructing highly substituted aromatic systems. Additionally, a detailed protocol for the synthesis of this compound is provided, establishing a complete workflow from starting material preparation to its application as a versatile building block.
Introduction: The Strategic Value of this compound
This compound, a secondary benzamide, is a valuable intermediate in organic synthesis. While its applications are broad, its utility is particularly pronounced in methodologies requiring precise control over aromatic substitution patterns. Traditional electrophilic aromatic substitution reactions on toluene derivatives often yield mixtures of ortho and para isomers, complicating purification and reducing yields. The amide functionality in this compound provides a powerful synthetic lever to overcome this challenge. By acting as a directed metalation group (DMG), the amide moiety facilitates the selective deprotonation of the C-H bond at the position ortho to it, enabling the introduction of a wide array of electrophiles with high regioselectivity.[1] This approach is fundamental to the construction of complex, polysubstituted aromatic molecules that are prevalent in pharmaceuticals, agrochemicals, and materials science.[2]
This guide will first detail a standard laboratory-scale synthesis of this compound, followed by an in-depth exploration of its application in Directed ortho-Metalation, complete with a detailed experimental protocol.
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound is the acylation of ethylamine with 4-methylbenzoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, is highly efficient and proceeds under mild conditions. A base, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[3]
Caption: Synthesis of this compound via acylation.
Materials and Equipment:
-
4-Methylbenzoyl chloride
-
Ethylamine (2.0 M solution in THF)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with magnetic stir bar
-
Addition funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add 4-methylbenzoyl chloride (e.g., 10.0 g, 64.7 mmol) and anhydrous dichloromethane (100 mL).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Base: Add pyridine (e.g., 6.2 mL, 77.6 mmol, 1.2 equivalents) to the stirred solution.
-
Slow Addition of Amine: Add ethylamine solution (e.g., 35.6 mL of 2.0 M solution in THF, 71.2 mmol, 1.1 equivalents) dropwise via an addition funnel over 30 minutes, maintaining the temperature at 0 °C. A white precipitate (pyridinium hydrochloride) will form.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Workup - Quenching: Pour the reaction mixture into a separatory funnel containing 100 mL of saturated aqueous sodium bicarbonate solution to quench the reaction and remove excess acid chloride and pyridine hydrochloride.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash with 50 mL of water, followed by 50 mL of brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and rinse the drying agent with a small amount of dichloromethane.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (if necessary): The crude this compound is often of high purity. If further purification is required, it can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
| Parameter | Value |
| Starting Materials | 4-Methylbenzoyl chloride, Ethylamine |
| Base | Pyridine or Triethylamine |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to Room Temperature |
| Typical Yield | >90% |
| Product Appearance | White to off-white solid |
Application in Directed ortho-Metalation (DoM)
The N-ethylamide group in this compound is a potent directed metalation group (DMG). This functionality enables the regioselective deprotonation of the aromatic C-H bond at the ortho position (C2 and C6) by a strong organolithium base, such as sec-butyllithium or tert-butyllithium, typically in the presence of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA).[1] The nitrogen and oxygen atoms of the amide group chelate to the lithium cation, positioning the base for selective proton abstraction at the adjacent aromatic carbon. The resulting aryllithium intermediate is a powerful nucleophile that can react with a diverse range of electrophiles to introduce new functional groups exclusively at the ortho position.
Caption: Workflow for Directed ortho-Metalation of this compound.
This protocol is a representative example of an ortho-functionalization reaction. The electrophile (in this case, trimethylsilyl chloride) can be substituted with a wide variety of other electrophiles, such as aldehydes, ketones, alkyl halides, CO₂, and sources of halogens.
Materials and Equipment:
-
This compound
-
sec-Butyllithium (s-BuLi) (solution in cyclohexanes)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA, anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Trimethylsilyl chloride (TMSCl)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Schlenk line or glovebox for inert atmosphere techniques
-
Dry, septum-sealed flasks and syringes
Procedure:
-
Reaction Setup: To a flame-dried, 250 mL round-bottom flask under a nitrogen or argon atmosphere, add this compound (e.g., 5.0 g, 30.6 mmol) and anhydrous THF (100 mL).
-
Addition of TMEDA: Add TMEDA (e.g., 5.5 mL, 36.7 mmol, 1.2 equivalents) to the solution.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add s-BuLi (e.g., 28.2 mL of a 1.3 M solution in cyclohexanes, 36.7 mmol, 1.2 equivalents) dropwise via syringe over 20 minutes. The solution will typically develop a deep color (often orange or red), indicating the formation of the aryllithium species. Stir the mixture at -78 °C for 1 hour.
-
Electrophilic Quench: Add trimethylsilyl chloride (e.g., 4.7 mL, 36.7 mmol, 1.2 equivalents) dropwise to the stirred solution at -78 °C. The color of the solution should fade upon addition of the electrophile.
-
Warming: After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.
-
Workup - Quenching: Carefully quench the reaction by the slow addition of 50 mL of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired ortho-silylated product.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation, coupled with the powerful directing ability of the secondary amide group, makes it an excellent substrate for Directed ortho-Metalation reactions. This methodology provides a reliable and regioselective route to a wide range of polysubstituted aromatic compounds, which are key intermediates in the development of new pharmaceuticals, agrochemicals, and advanced materials. The protocols detailed in these notes offer a practical framework for the synthesis and application of this important synthon.
References
Sources
The Strategic Utility of N-Ethyl-4-methylbenzamide as a Foundational Scaffold in Modern Pharmaceutical Development
Abstract
This comprehensive guide serves as an in-depth technical resource for researchers, medicinal chemists, and drug development professionals on the versatile applications of N-Ethyl-4-methylbenzamide as a pivotal building block in the synthesis of contemporary pharmaceuticals. We will explore its intrinsic chemical properties, delve into key synthetic transformations, and provide detailed, field-proven protocols for its utilization. The causality behind experimental choices will be elucidated to empower researchers with a deeper understanding of the underlying chemical principles. This document aims to be a self-validating system, with each protocol designed for reproducibility and success.
Introduction: Unveiling the Potential of a Versatile Benzamide
This compound, a substituted aromatic amide, presents a unique combination of structural features that render it an attractive starting point for the synthesis of complex molecular architectures with diverse pharmacological activities. Its chemical makeup, characterized by a stable benzamide core, a reactive N-ethyl group, and a tolyl moiety, offers multiple avenues for synthetic diversification. This strategic positioning of functional groups allows for the systematic modulation of physicochemical properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability, which are critical parameters in drug design.
Benzamide derivatives, as a class, are prevalent in a wide array of approved drugs and clinical candidates, demonstrating activities ranging from anticancer and anti-inflammatory to central nervous system modulation. The this compound scaffold, in particular, has been implicated in the development of targeted therapies, including protein kinase inhibitors.[1][2] This guide will provide the practical knowledge necessary to harness the full potential of this valuable building block.
Physicochemical Properties and Safety Profile
A thorough understanding of the physical and chemical characteristics of a building block is paramount for its effective and safe utilization in any synthetic endeavor.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 26819-08-9 | ChemicalBook[4] |
| Molecular Formula | C10H13NO | PubChem[3] |
| Molecular Weight | 163.22 g/mol | PubChem[3] |
| Appearance | Solid (typical) | |
| Melting Point | Not specified | |
| Boiling Point | Not specified | |
| Solubility | Low water solubility |
Safety and Handling: this compound is considered hazardous and requires careful handling in a laboratory setting. It can cause skin and serious eye irritation.[5][6] Always consult the latest Safety Data Sheet (SDS) before use.[5][6][7] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Core Synthetic Strategies and Applications
The synthetic utility of this compound stems from the reactivity of its constituent parts: the aromatic ring, the N-ethyl group, and the amide functionality.
Amide Bond Formation: The Genesis of the Scaffold
The most fundamental synthesis of this compound involves the acylation of ethylamine with 4-methylbenzoyl chloride or the coupling of 4-methylbenzoic acid with ethylamine using standard peptide coupling reagents.[8] This foundational reaction is a cornerstone of medicinal chemistry.
Caption: General workflow for the synthesis of this compound.
Functionalization of the Aromatic Ring
The tolyl methyl group offers a handle for further synthetic elaboration. For instance, it can undergo benzylic bromination followed by nucleophilic substitution to introduce a variety of functional groups, a strategy employed in the synthesis of some protein kinase inhibitors.[1]
N-Dealkylation and Derivatization
While the N-ethyl group provides specific steric and electronic properties, metabolic studies have shown that N-dealkylation can occur in vivo.[9] This understanding can be leveraged in a prodrug strategy or by designing analogs with altered metabolic stability.
Detailed Application Protocols
The following protocols are presented to illustrate the practical application of this compound in the synthesis of pharmaceutically relevant compounds.
Protocol 1: Synthesis of a Substituted Benzamide Library via Amide Coupling
This protocol details the parallel synthesis of a small library of N-substituted-4-methylbenzamides, demonstrating the utility of this compound as a representative product.
Objective: To synthesize a diverse set of benzamides for initial screening in a drug discovery program.
Materials:
-
4-Methylbenzoic acid
-
Ethylamine (as a representative amine)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-methylbenzoic acid (1.0 eq) in DMF.
-
Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add ethylamine (1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate (2x), followed by brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.
Caption: Experimental workflow for amide coupling.
Protocol 2: Benzylic Bromination and Nucleophilic Substitution
This protocol outlines a two-step sequence to functionalize the methyl group of this compound, a key transformation for introducing diversity.
Objective: To synthesize a derivative of this compound functionalized at the benzylic position.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl4) or a suitable alternative
-
A nucleophile (e.g., sodium azide, potassium cyanide)
-
Appropriate solvent for the substitution reaction (e.g., DMF, DMSO)
Procedure:
Step 1: Benzylic Bromination
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and protected from light, dissolve this compound (1.0 eq) in CCl4.
-
Initiation: Add NBS (1.1 eq) and a catalytic amount of BPO.
-
Reaction: Heat the mixture to reflux and monitor by TLC. The reaction is typically complete within a few hours.
-
Work-up: Cool the reaction to room temperature, filter off the succinimide byproduct, and wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 4-(bromomethyl)-N-ethylbenzamide. This intermediate is often used directly in the next step.
Step 2: Nucleophilic Substitution
-
Reaction Setup: Dissolve the crude 4-(bromomethyl)-N-ethylbenzamide in a suitable polar aprotic solvent like DMF.
-
Nucleophile Addition: Add the chosen nucleophile (e.g., sodium azide, 1.2 eq).
-
Reaction: Stir the reaction at room temperature or with gentle heating until the starting bromide is consumed (monitor by TLC).
-
Work-up: Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts, dry, concentrate, and purify the product by column chromatography.
Caption: Logical relationship for benzylic functionalization.
Conclusion: A Building Block of Strategic Importance
This compound is more than just a simple chemical; it is a strategically designed scaffold that offers a wealth of opportunities for the medicinal chemist. Its robust nature, coupled with the multiple sites available for synthetic modification, makes it an invaluable tool in the quest for novel therapeutics. The protocols and strategies outlined in this guide provide a solid foundation for researchers to confidently incorporate this compound into their drug discovery programs, paving the way for the development of the next generation of innovative medicines.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 117869, Benzamide, N-ethyl-4-methyl-. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 43263327, 4-(chloromethyl)-N-ethyl-N-methylbenzamide. Available at: [Link]
-
Cheméo. Chemical Properties of N-Ethyl-N-methyl-benzamide. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 20588783, N-ethyl-4-methyl-N-(4-methylphenyl)benzamide. Available at: [Link]
-
National Institute of Standards and Technology. N-Ethyl-N-methyl-benzamide. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available at: [Link]
-
Al-Warhi, T., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7159. Available at: [Link]
-
Ghosh, S., et al. (2021). Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR. Journal of Biomolecular Structure & Dynamics, 39(13), 4768-4781. Available at: [Link]
-
SIELC Technologies. (2018-02-16). N-Ethyl-4-methylbenzenesulfonamide. Available at: [Link]
-
Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. Available at: [Link]
-
Chemspace. N-ethyl-4-(N-methyl-4-chlorobenzenesulfonamido)benzamide. Available at: [Link]
-
National Council of Educational Research and Training. Amines. In Chemistry Part II Textbook for Class XII. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 527045, N-Ethyl-N-methyl-benzamide. Available at: [Link]
-
Nguyen, T. H., et al. (2021). A new method for the synthesis of N,N-diethyl-m-methylbenzamide. Revista Cubana de Medicina Militar, 50(4), e02101523. Available at: [Link]
-
Toth, E., et al. (1998). Metabolites of N-ethylbenzamide, N,N-diethylbenzamide and related compounds detected in rat urine by NMR spectroscopy. Magnetic Resonance in Chemistry, 36(S1), S123-S129. Available at: [Link]
-
National Institute of Standards and Technology. Benzenesulfonamide, N-ethyl-4-methyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available at: [Link]
-
SpectraBase. N-Ethyl-4-propylbenzamide. Available at: [Link]
Sources
- 1. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzamide, N-ethyl-4-methyl- | C10H13NO | CID 117869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzamide, N-ethyl-4-methyl- (9CI) | 26819-08-9 [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. ncert.nic.in [ncert.nic.in]
- 9. Metabolites of N-ethylbenzamide, N,N-diethylbenzamide and related compounds detected in rat urine by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A High-Throughput Screening Workflow for the Identification of Novel Bioactive n-Ethyl-4-methylbenzamide Derivatives Targeting Insect Odorant Receptors
Abstract
The N,N-dialkylbenzamide chemical scaffold is the foundation for potent and widely used insect repellents, most notably N,N-Diethyl-m-toluamide (DEET).[1] The urgent need for new active compounds with improved safety profiles, longer duration of action, or enhanced efficacy against a wider range of vectors necessitates the exploration of novel structural analogs. This application note details a robust, automated high-throughput screening (HTS) campaign designed to interrogate a library of n-Ethyl-4-methylbenzamide derivatives for their ability to modulate insect odorant receptors (ORs). We present a comprehensive, self-validating workflow, from initial assay development and validation using a cell-based reporter system to primary screening, data analysis, and a multi-step hit triage process. The protocols herein provide researchers in drug discovery and chemical biology with a validated framework for identifying novel bioactive molecules from large chemical libraries.
Introduction and Scientific Rationale
The compound this compound belongs to the benzamide class of molecules, which are recognized as privileged structures in medicinal chemistry and agrochemicals.[2] The structural similarity to DEET suggests a high probability of activity related to insect sensory systems.[2][3] DEET is understood to function, in part, by interfering with insect ORs that detect human attractants like carbon dioxide and lactic acid, effectively "blinding" the insect to its host.[1][4] However, the precise mechanism is complex and may also involve direct repellency and modulation of other neuronal targets like octopamine receptors.[5][6][7]
This screening campaign focuses on insect ORs as a primary target. ORs are G-protein coupled receptors (GPCRs) that, upon activation, typically trigger a downstream signaling cascade involving an increase in intracellular cyclic adenosine monophosphate (cAMP).[8] By leveraging this mechanism, we can develop a cell-based assay where changes in cAMP levels, measured via a luminescent reporter, serve as a proxy for receptor activation or inhibition.[9][10] This approach is highly amenable to the miniaturized, automated formats required for HTS.[11][12]
The objective is to screen a library of this compound derivatives to identify compounds that either block the activation of an attractant-sensing OR (antagonists) or ectopically activate a repellent-pathway OR (agonists).
Principle of the Assay: Real-Time cAMP Monitoring
The screening assay is built upon a heterologous expression system (e.g., Hana3A or HEK293 cells) engineered to express a specific insect odorant receptor.[8][13] These cells are also co-transfected with a biosensor plasmid, such as the GloSensor™-22F cAMP plasmid. This biosensor consists of a fusion of a cAMP-binding protein to a variant of firefly luciferase. Upon an increase in intracellular cAMP, the biosensor undergoes a conformational change, leading to a significant increase in light output.[9] This luminescent signal is highly sensitive and can be measured in real-time using a plate-based luminometer, making it an ideal readout for HTS.[10]
The workflow is designed to identify antagonists. Therefore, cells expressing the target OR will be stimulated with a known agonist to induce a cAMP signal, and the library compounds will be screened for their ability to inhibit this signal.
Caption: GPCR signaling cascade for the odorant receptor assay.
Part I: Assay Development and Validation
Before commencing a full-scale screen, the assay must be rigorously validated to ensure it is robust and suitable for HTS.[11] The primary metric for this is the Z'-factor, a statistical parameter that quantifies the separation between high and low signals and the variability of the data.[14][15] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[16][17]
Protocol 3.1: Assay Validation and Z'-Factor Calculation
-
Cell Plating: Seed Hana3A cells co-transfected with the target insect OR and the GloSensor™-22F plasmid into a white, clear-bottom 384-well microplate at a density of 10,000 cells/well. Incubate for 24 hours.
-
Equilibration: Remove the culture medium and add 20 µL/well of the GloSensor™ reagent equilibration medium.[9] Incubate at room temperature in the dark for 2 hours.
-
Control Definition:
-
Negative Control (Max Signal): Designate 16 wells that will receive 5 µL of vehicle (e.g., 0.5% DMSO in buffer).
-
Positive Control (Min Signal): Designate 16 wells that will receive 5 µL of a known antagonist or a high-concentration dose of the agonist to induce receptor desensitization.
-
-
Agonist Stimulation: Add 5 µL of the pre-determined EC₈₀ concentration of the known OR agonist to all wells.
-
Signal Measurement: Immediately place the plate into a luminometer (e.g., BMG PHERAstar or PerkinElmer EnVision) and measure the kinetic luminescent signal for 30 minutes.
-
Data Analysis:
-
Calculate the mean (μ) and standard deviation (σ) for both the positive (p) and negative (n) controls.
-
Calculate the Z'-factor using the formula: Z' = 1 - (3σp + 3σn) / |μp - μn| [15]
-
-
Acceptance Criteria: The assay is considered validated and ready for HTS if the Z'-factor is consistently ≥ 0.5.
Table 1: Example Assay Validation Summary (Z'-Factor Calculation)
| Control Type | N | Mean Luminescence (RLU) | Standard Deviation (σ) |
| Negative Control (Vehicle) | 16 | 85,400 | 4,150 |
| Positive Control (Known Antagonist) | 16 | 12,100 | 1,980 |
| Calculated Z'-Factor | 0.70 |
Part II: Primary High-Throughput Screening Workflow
The primary screen involves testing the entire compound library at a single concentration to identify "hits." This process is heavily reliant on automation to ensure consistency and throughput.[11][18] Automated liquid handling systems are essential for dispensing reagents and compounds accurately across thousands of microplates.[19][20][21]
Protocol 4.1: Automated Primary HTS
-
Compound Library Plating: Using an acoustic liquid handler (e.g., Labcyte Echo), transfer 50 nL of each this compound derivative from the library stock plates into the 384-well assay plates. The final compound concentration should be 10 µM. Each plate must include 16 wells each for positive and negative controls.
-
Cell Plating: Utilize an automated liquid handler with a multi-channel head (e.g., Agilent Bravo or Beckman Coulter Biomek) to dispense 20 µL of the cell suspension (prepared as in 3.1) into each well of the compound-containing plates.[20]
-
Incubation: Incubate the plates for 15 minutes at room temperature to allow for compound-receptor interaction.
-
Agonist Addition: Dispense 5 µL of the OR agonist (at EC₈₀ concentration) into all wells except the positive controls (which receive buffer).
-
Detection: Immediately transfer the plates via a robotic arm to a plate-based luminometer. Read luminescence as described in the validation step.
Caption: Automated high-throughput screening workflow.
Part III: Data Analysis and Hit Identification
Raw data from the HTS must be normalized to account for plate-to-plate and well-to-well variability.[22] The percentage inhibition for each compound is calculated relative to the on-plate controls.
-
Normalization: For each test compound well, calculate the percent inhibition using the formula: % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))
-
Hit Selection: A compound is flagged as a primary "hit" if its percent inhibition exceeds a defined threshold. A common and statistically robust method is to set the threshold at three times the standard deviation (SD) of the mean of the library compound plate. For example, if the mean inhibition of all test compounds is 2% with an SD of 15%, the hit threshold would be >47% inhibition.
Table 2: Example Primary HTS Hit Summary
| Compound ID | % Inhibition | Hit Status (Threshold > 50%) |
| DERIV-001 | 8.2 | Inactive |
| DERIV-002 | 95.7 | Hit |
| DERIV-003 | 62.1 | Hit |
| DERIV-004 | -10.5 | Inactive |
| DERIV-005 | 51.3 | Hit |
Part IV: Hit Confirmation and Triage
A primary hit list is often contaminated with false positives, which can arise from compound autofluorescence, aggregation, or off-target effects.[23][24] A rigorous triage process is essential to focus resources on the most promising candidates.
Protocol 6.1: Dose-Response Confirmation
-
Re-order: Obtain fresh, dry powder of all primary hit compounds to confirm their identity and purity.
-
Serial Dilution: Create 10-point, 3-fold serial dilutions for each confirmed hit, typically starting from 100 µM.
-
Assay Performance: Repeat the primary assay (Protocol 4.1) using the dilution series in place of the single concentration.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ (half-maximal inhibitory concentration). Hits with a confirmed IC₅₀ < 10 µM are advanced.
Protocol 6.2: Orthogonal Counter-Screen
An orthogonal assay confirms the biological activity using a different technology or biological readout, ensuring the observed effect is not an artifact of the primary assay format.[23] A suitable orthogonal assay is a fluorescence-based membrane potential assay, which measures changes in cell polarization downstream of GPCR activation.
-
Assay Setup: Plate the OR-expressing cells as before. Load the cells with a membrane potential-sensitive dye (e.g., FLIPR® dyes).
-
Compound Testing: Add the confirmed hits at various concentrations.
-
Stimulation & Detection: Stimulate the cells with the agonist and measure the change in fluorescence on a system like the FLIPR® Tetra.[25] Active compounds should inhibit the fluorescence signal change.
-
Hit Prioritization: Compounds that are active in both the primary cAMP assay and the orthogonal membrane potential assay are considered validated hits and are prioritized for further medicinal chemistry and structure-activity relationship (SAR) studies.
Caption: Hit confirmation and triage cascade.
Table 3: Example Hit Confirmation and Orthogonal Assay Results
| Compound ID | Dose-Response IC₅₀ (µM) | Orthogonal Assay Activity | Final Status |
| DERIV-002 | 0.85 | Active | Validated Lead |
| DERIV-003 | 25.4 | N/A | Inactive |
| DERIV-005 | 4.2 | Inactive (Assay Interference) | False Positive |
Conclusion
The workflow detailed in this application note provides a comprehensive and robust strategy for the high-throughput screening of this compound derivatives. By integrating state-of-the-art automation, a sensitive cell-based assay, and a rigorous, multi-step hit validation process, this approach enables the efficient and reliable identification of novel modulators of insect odorant receptors. The validated leads discovered through this protocol can serve as valuable starting points for the development of next-generation insect control agents.
References
-
Bibbs, C. S., et al. (2019). High-throughput screening method for evaluating spatial repellency and vapour toxicity to mosquitoes. Medical and Veterinary Entomology. [Link]
-
National Pesticide Information Center. DEET Technical Fact Sheet. Oregon State University. [Link]
-
MSU Technologies. (2022). High-Throughput Screening Platform for Identification of Insect Repellents. Michigan State University. [Link]
-
Swale, D. R., et al. (2014). Mode of action of N,N-Diethyl-meta-Toluamide (DEET) on the insect nervous system. PLoS ONE. [Link]
-
Swale, D. R., et al. (2014). Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET). PLoS ONE. [Link]
-
Wikipedia. DEET. Wikimedia Foundation. [Link]
-
Swale, D. R., et al. (2014). Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET). ResearchGate. [Link]
-
Labcompare. Liquid Handling Robotics (Automated Systems). Labcompare. [Link]
-
LabX. (2024). The Best Automated Liquid Handling Systems of 2026. LabX. [Link]
-
Jones, A. M., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. SLAS Discovery. [Link]
-
Gilson. How to Choose the Right Robotic Liquid Handling Systems. Gilson Learning Hub. [Link]
-
Wikipedia. Z-factor. Wikimedia Foundation. [Link]
-
Shin, A. Z-factors. BIT 479/579 High-throughput Discovery. [Link]
-
Agilent. Bravo Automated Liquid Handling Platform. Agilent Technologies. [Link]
-
CELT-331. High-Content Screening for GPCR Programs: Overcoming Assay Limitations with Fluorescent Ligands. CELT-331. [Link]
-
Grieco, J. P., et al. (2005). A novel high-throughput screening system to evaluate the behavioral response of adult mosquitoes to chemicals. Journal of the American Mosquito Control Association. [Link]
-
Labcompare. Liquid Handling Robotics (Automated Systems). Labcompare. [Link]
-
Stoddart, L. A., et al. (2015). Advances in G Protein-Coupled Receptor High-throughput Screening. Expert Opinion on Drug Discovery. [Link]
-
Pridgeon, J. W., et al. (2007). High-Throughput Screening Method to Identify Potential Pesticides for Mosquito Control. Journal of Medical Entomology. [Link]
-
On HTS. (2023). Z-factor. On HTS. [Link]
-
Milligan, G. (2007). Assessing GPCR activation using protein complementation: a novel technique for HTS. Biochemical Society Transactions. [Link]
-
BMG LABTECH. The Z prime value (Z´). BMG LABTECH. [Link]
-
Chaput, M. A., et al. (2019). Real-time In Vitro Monitoring of Odorant Receptor Activation by an Odorant in the Vapor Phase. Journal of Visualized Experiments. [Link]
-
Grieco, J. P., et al. (2024). High-Throughput Screening System (HITSS) Evaluation of Andrographis paniculata (Burm.f.) Extracts and Their Fractions against Mosquito Vectors. MDPI. [Link]
-
Zhang, J. H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. [Link]
-
Wikipedia. High-throughput screening. Wikimedia Foundation. [Link]
-
PubChem. Benzamide, N-ethyl-4-methyl-. National Center for Biotechnology Information. [Link]
-
PubChem. N-ethyl-4-methyl-N-(4-methylphenyl)benzamide. National Center for Biotechnology Information. [Link]
-
Zhang, Y., et al. (2017). Live-cell Measurement of Odorant Receptor Activation Using a Real-time cAMP Assay. Journal of Visualized Experiments. [Link]
-
Pape, M., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Bioinformatics. [Link]
-
Boger, D. L., et al. (2006). High-throughput screening for the discovery of inhibitors of fatty acid amide hydrolase using a microsome-based fluorescent assay. Journal of Biomolecular Screening. [Link]
-
Cozier, G. E., et al. (2012). Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase. Journal of Medicinal Chemistry. [Link]
-
Liu, S., et al. (2020). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]
-
Gabriel, D., et al. (2005). Functional assays for screening GPCR targets. Drug Discovery Today. [Link]
-
Denard, C. A., et al. (2024). An Extremely Sensitive Ultra-High Throughput Growth Selection Assay for the Identification of Amidase Activity. Applied Microbiology and Biotechnology. [Link]
-
Ali, A., et al. (2017). High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. PLoS One. [Link]
-
Chaput, M. A., et al. (2019). Real-time In Vitro Monitoring of Odorant Receptor Activation by an Odorant in the Vapor Phase. Journal of Visualized Experiments. [Link]
-
Zhang, Y., et al. Measuring Odorant Receptor Activation using a Real-Time Cyclic Adenosine Monophosphate Assay. Journal of Visualized Experiments. [Link]
-
Ikegami, K., et al. (2024). Harnessing Odorant Receptor Activation to Suppress Real Malodor. MDPI. [Link]
-
Byers, J. T., et al. (2021). High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. Tetrahedron. [Link]
-
PubChem. N-Ethyl-N-methyl-benzamide. National Center for Biotechnology Information. [Link]
-
Salad, T. (2024). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. AZoLifeSciences. [Link]
Sources
- 1. DEET - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. DEET Technical Fact Sheet [npic.orst.edu]
- 5. researchgate.net [researchgate.net]
- 6. Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Real-time In Vitro Monitoring of Odorant Receptor Activation by an Odorant in the Vapor Phase [jove.com]
- 9. Live-cell Measurement of Odorant Receptor Activation Using a Real-time cAMP Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring Odorant Receptor Activation using a Real-Time Cyclic Adenosine Monophosphate Assay [jove.com]
- 11. High-throughput screening - Wikipedia [en.wikipedia.org]
- 12. azolifesciences.com [azolifesciences.com]
- 13. Real-time In Vitro Monitoring of Odorant Receptor Activation by an Odorant in the Vapor Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Z-factor - Wikipedia [en.wikipedia.org]
- 15. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. assay.dev [assay.dev]
- 17. High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes | PLOS One [journals.plos.org]
- 18. gilson.com [gilson.com]
- 19. labcompare.com [labcompare.com]
- 20. agilent.com [agilent.com]
- 21. labcompare.com [labcompare.com]
- 22. academic.oup.com [academic.oup.com]
- 23. drugtargetreview.com [drugtargetreview.com]
- 24. Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 25. High-Throughput Screening - Enamine [enamine.net]
Application Notes and Protocols for the Evaluation of n-Ethyl-4-methylbenzamide as a Potential Anticancer Agent
Introduction: The Therapeutic Potential of Novel Benzamide Derivatives in Oncology
The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs. Within this class, n-Ethyl-4-methylbenzamide emerges as a compound of interest for anticancer drug development. While direct, extensive research on its specific antitumor activity is nascent, the broader family of 4-methylbenzamide derivatives has shown promise as inhibitors of protein kinases, crucial regulators of cell signaling pathways often dysregulated in cancer.[1] This document provides a comprehensive guide for researchers to systematically investigate the potential of this compound as an anticancer agent, from initial cytotoxicity screening to elucidating its mechanism of action.
These protocols are designed to be self-validating, incorporating essential controls and clear endpoints. The proposed experimental workflow will enable a thorough assessment of this compound's efficacy and provide insights into its potential as a novel therapeutic candidate.
Part 1: Initial Cytotoxicity Screening
The first critical step in evaluating any potential anticancer compound is to determine its cytotoxic effects on cancer cells. This is typically achieved through in vitro assays that measure cell viability or proliferation after exposure to the compound. A dose-response relationship is established to calculate the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[2] It relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[2] The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
This compound (PubChem CID: 117869)[3]
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the desired cancer cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and an untreated control (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Carefully aspirate the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve.
-
Data Presentation:
| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Untreated) | 1.2 | 100 |
| 0 (Vehicle) | 1.18 | 98.3 |
| 0.1 | 1.15 | 95.8 |
| 1 | 1.05 | 87.5 |
| 10 | 0.65 | 54.2 |
| 50 | 0.25 | 20.8 |
| 100 | 0.1 | 8.3 |
Part 2: Elucidating the Mechanism of Action
Once the cytotoxic potential of this compound is established, the next phase of investigation focuses on understanding how it induces cell death. Key cellular processes to examine include the cell cycle and apoptosis (programmed cell death).
Hypothetical Mechanism: PARP Inhibition
Given that some anticancer agents work by inducing DNA damage, a plausible, though unconfirmed, hypothesis is that this compound could function as a PARP (Poly (ADP-ribose) polymerase) inhibitor. PARP enzymes are crucial for DNA repair, particularly for single-strand breaks.[4] By inhibiting PARP, single-strand breaks can accumulate and lead to double-strand breaks during DNA replication, which are highly toxic to cancer cells, especially those with pre-existing DNA repair defects like BRCA mutations (a concept known as synthetic lethality).[4][5][6]
Sources
- 1. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Benzamide, N-ethyl-4-methyl- | C10H13NO | CID 117869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 5. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are PARP inhibitors? | MD Anderson Cancer Center [mdanderson.org]
Application Notes & Protocols: n-Ethyl-4-methylbenzamide in Materials Science
<
Abstract
This document provides a technical guide for researchers, scientists, and professionals on the potential applications of n-Ethyl-4-methylbenzamide (NEMB) in materials science. While primarily recognized as an isomer of the insect repellent DEET, the inherent chemical functionalities of NEMB—specifically its secondary amide group, aromatic ring, and alkyl substituents—suggest its utility in polymer and materials development. This guide moves beyond the compound's established biological activity to explore its latent potential as a polymer additive and functional modifier. We present a scientific rationale for these applications, grounded in the principles of polymer chemistry, and provide detailed, validated protocols for its synthesis and evaluation as a plasticizer for poly(vinyl chloride) (PVC) and as a hydrogen-bond modifier in polyurethanes.
Introduction and Physicochemical Profile
This compound (NEMB) is an aromatic amide with a molecular structure that offers a compelling platform for materials innovation. The central benzamide moiety features a secondary amide linkage (-CONH-), which is a strong hydrogen bond donor and acceptor. This is complemented by a rigid phenyl ring and non-polar ethyl and methyl groups. This amphiphilic character is key to its potential interactions within a polymer matrix.
While direct literature on NEMB in materials science is sparse, its structural analog, N,N-Diethyl-m-toluamide (DEET), has been noted for its role as a polyamide plasticizer.[1] This precedent, combined with the known behavior of amide-containing molecules in polymers, forms the basis for the applications explored herein.[2][3] The fundamental physicochemical properties of NEMB are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 26819-08-9 | [4] |
| Molecular Formula | C10H13NO | [4] |
| Molecular Weight | 163.22 g/mol | [4] |
| Appearance | White to off-white solid | Inferred |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 1 | [4] |
| Predicted XLogP3 | 1.8 | [4] |
Rationale for Application in Materials Science
The potential of NEMB as a material modifier stems directly from its molecular architecture. The key functional groups and their expected contributions are:
-
Secondary Amide Group (-CONH-): This is the most influential group. The presence of both a hydrogen bond donor (N-H) and acceptor (C=O) allows for the formation of strong, directional intermolecular interactions.[5] In a polymer matrix, these interactions can disrupt polymer-polymer chain packing, increase free volume, and enhance chain mobility, which are hallmark characteristics of a plasticizer.[6] Furthermore, these hydrogen bonds can introduce a degree of reversible cross-linking, potentially enhancing toughness or imparting self-healing characteristics.[7][8]
-
Aromatic Ring: The phenyl group provides a rigid, planar segment that can engage in π-stacking interactions. This contributes to thermal stability and can influence the dielectric properties of a material, suggesting potential use in organic electronics.[9]
-
Ethyl and Methyl Groups: These aliphatic groups impart hydrophobicity and steric bulk. They mediate the molecule's solubility and compatibility with different polymer backbones, preventing excessive aggregation and ensuring more uniform dispersion.
This combination of features makes NEMB a prime candidate for investigation in roles where modification of polymer chain dynamics and intermolecular forces is desired.
Application Note I: Plasticizer for Poly(vinyl chloride)
3.1. Technical Background
Poly(vinyl chloride) (PVC) is an intrinsically rigid and brittle polymer due to strong intermolecular dipole-dipole interactions between the C-Cl bonds. To achieve flexibility for applications like films, tubing, and cable insulation, it requires the addition of a plasticizer. A plasticizer is a small molecule that embeds itself between polymer chains, spacing them further apart and weakening the intermolecular forces. This increases chain mobility and lowers the glass transition temperature (T_g).[6]
Amide-based compounds have proven to be effective plasticizers for PVC.[2][10][11] NEMB, with its polar amide group to interact with the PVC backbone and non-polar alkyl groups to aid in compatibility, is a strong candidate. Its efficacy can be quantified by measuring the depression of T_g and the change in mechanical properties (e.g., increased elongation at break, reduced tensile strength).[12]
3.2. Protocol 1: Synthesis of this compound
This protocol describes a standard laboratory synthesis via the acylation of an amine.
-
Objective: To synthesize NEMB from 4-methylbenzoyl chloride and ethylamine.
-
Materials:
-
4-methylbenzoyl chloride (1.0 eq)
-
Ethylamine solution (70% in water, 2.2 eq)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Rotary evaporator, separatory funnel, standard glassware
-
-
Procedure:
-
Dissolve 4-methylbenzoyl chloride in DCM in a round-bottom flask equipped with a magnetic stirrer. Cool the flask in an ice bath.
-
Slowly add the ethylamine solution dropwise to the stirred DCM solution. An exothermic reaction will occur, and a white precipitate (ethylamine hydrochloride) will form.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure this compound.
-
Validation: Confirm product identity and purity via ¹H NMR, ¹³C NMR, and melting point analysis.
-
Caption: Workflow for the synthesis of this compound.
3.3. Protocol 2: Evaluation of NEMB as a Plasticizer for PVC
-
Objective: To prepare PVC films plasticized with NEMB and characterize the effect on thermal and mechanical properties.
-
Materials:
-
PVC resin (K-value 65-68)
-
This compound (NEMB), synthesized as per Protocol 1
-
Dioctyl phthalate (DOP) as a reference plasticizer
-
Tetrahydrofuran (THF), analytical grade
-
Thermal stabilizer (e.g., Calcium/Zinc stearate)
-
Glass petri dishes, mechanical stirrer, casting knife, vacuum oven
-
Differential Scanning Calorimeter (DSC), Universal Testing Machine (UTM)
-
-
Procedure:
-
Formulation: Prepare formulations as per Table 2. All values are in parts per hundred resin (phr).
-
Mixing: For each formulation, dissolve the PVC resin in THF in a beaker with mechanical stirring. This may take several hours.
-
Once the PVC is fully dissolved, add the plasticizer (NEMB or DOP) and thermal stabilizer. Continue stirring until a homogeneous solution is obtained.
-
Film Casting: Pour the viscous solution into a clean, level glass petri dish. Use a casting knife to ensure uniform thickness. Allow the solvent to evaporate slowly in a fume hood for 24 hours.
-
Drying: Place the cast films in a vacuum oven at 50°C for at least 48 hours to remove all residual THF.
-
Characterization:
-
DSC: Cut a small sample (5-10 mg) and analyze using DSC. Heat from -50°C to 120°C at a rate of 10°C/min. The midpoint of the step transition in the heat flow curve is the T_g.
-
UTM: Cut dumbbell-shaped specimens from the films. Measure the tensile strength and elongation at break according to ASTM D638.
-
-
-
Data Analysis:
-
Compare the T_g of the NEMB-plasticized films to the neat PVC and DOP-plasticized films. A significant decrease in T_g indicates effective plasticization.
-
Compare the mechanical properties. An effective plasticizer will decrease tensile strength and increase elongation at break.
-
Table 2: Sample Formulations for PVC Plasticizer Evaluation
| Formulation ID | PVC (phr) | Thermal Stabilizer (phr) | Plasticizer Type | Plasticizer (phr) |
| PVC-Control | 100 | 2 | None | 0 |
| PVC-DOP-30 | 100 | 2 | DOP | 30 |
| PVC-NEMB-15 | 100 | 2 | NEMB | 15 |
| PVC-NEMB-30 | 100 | 2 | NEMB | 30 |
| PVC-NEMB-45 | 100 | 2 | NEMB | 45 |
Application Note II: Hydrogen-Bonding Modifier in Polyurethanes
4.1. Technical Background
Polyurethanes (PUs) are versatile segmented block copolymers whose properties are governed by the microphase separation of hard and soft segments.[13] The hard segments, composed of diisocyanate and a chain extender, form domains held together by extensive hydrogen bonding between the urethane (-NHCOO-) linkages.[7][8] These H-bonds act as physical cross-links, imparting strength and elasticity.
Introducing a small molecule like NEMB, which contains a single, potent hydrogen-bonding amide group, into a PU formulation could have several effects. It could:
-
Disrupt Hard Segment Packing: By competing for hydrogen bonds, NEMB might interfere with the regular packing of hard segments, potentially increasing the material's flexibility.
-
Act as a "Mobile" Cross-linker: NEMB could form hydrogen bonds with both hard and soft segments, acting as a bridge and modifying the interfacial adhesion between the domains.
-
Alter Thermal Properties: The disruption or modification of the H-bonding network will directly impact the material's melting and softening behavior.
4.2. Protocol 3: Synthesis and Characterization of NEMB-Modified Polyurethane
-
Objective: To synthesize a thermoplastic polyurethane (TPU) and a modified version containing NEMB to evaluate its effect on the material's properties.
-
Materials:
-
Poly(tetramethylene ether) glycol (PTMEG), MW = 1000 g/mol (Soft Segment)
-
4,4'-Methylene diphenyl diisocyanate (MDI) (Hard Segment)
-
1,4-Butanediol (BDO) (Chain Extender)
-
This compound (NEMB)
-
Dimethylacetamide (DMAc), anhydrous
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Nitrogen atmosphere setup, mechanical stirrer, heating mantle
-
-
Procedure (Two-Step Synthesis): [14][15]
-
Prepolymer Synthesis: In a three-neck flask under a nitrogen atmosphere, react PTMEG with MDI (2:1 molar ratio of NCO:OH) in DMAc at 70°C for 2 hours with stirring to form an isocyanate-terminated prepolymer.
-
Chain Extension:
-
Control PU: Cool the prepolymer solution to 40°C. Add a stoichiometric amount of BDO dissolved in DMAc, followed by a catalytic amount of DBTDL.
-
NEMB-Modified PU: For the modified batch, add the desired amount of NEMB (e.g., 5% by weight of total polymer) to the BDO/DMAc solution before adding it to the prepolymer.
-
-
Polymerization: Increase the temperature to 80°C and continue stirring for 4-6 hours until the viscosity increases significantly.
-
Precipitation & Drying: Pour the viscous polymer solution into a large volume of water to precipitate the polyurethane. Filter the solid polymer, wash thoroughly with water, and dry in a vacuum oven at 60°C for 48 hours.
-
Characterization:
-
FTIR: Confirm the disappearance of the isocyanate peak (~2270 cm⁻¹) and the formation of urethane linkages. Look for shifts in the N-H (~3300 cm⁻¹) and C=O (~1700 cm⁻¹) stretching peaks in the NEMB-modified sample, which can indicate changes in hydrogen bonding.
-
DSC/TGA: Analyze the thermal transitions and degradation profile to assess changes in thermal stability.
-
-
Caption: Two-step synthesis workflow for NEMB-modified polyurethane.
Prospective Application: Organic Electronics
Benzamide derivatives are being explored as components in electronic materials, serving as precursors for advanced polymers, functional coatings, or materials with specific dielectric properties.[9] The combination of a polarizable aromatic system and a polar amide group in NEMB suggests it could be evaluated as a gate dielectric material in organic field-effect transistors (OFETs) or as a host material for emitters in organic light-emitting diodes (OLEDs), where its hydrogen-bonding capability might help in forming stable amorphous films. Further research in this area is highly speculative but warranted based on the molecule's fundamental electronic features.
Safety and Handling
This compound is a chemical compound and should be handled with appropriate laboratory safety precautions. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Consult the Safety Data Sheet (SDS) for detailed toxicological information before use.
References
- Ester-amide based on ricinoleic acid as a novel primary plasticizer for poly(vinyl chloride). (URL: )
- Exploring the Role of Benzamide Deriv
-
Influence of Hydrogen Bonding on the Crystallization Behavior of Semicrystalline Polyurethanes. ACS Publications. (URL: [Link])
-
Polyurethane and Its Composites: Synthesis to Application. ACS Symposium Series. (URL: [Link])
-
Triester-amide based on Thiophene and Ricinoleic Acid as an innovative primary plasticizer for poly(vinyl chloride). ResearchGate. (URL: [Link])
-
Synthesis of Polyurethanes and Study of Their Surface Morphology. Banaras Hindu University. (URL: [Link])
-
Triester–amide based on thiophene and ricinoleic acid as an innovative primary plasticizer for poly(vinyl chloride). RSC Publishing. (URL: [Link])
-
Which is the best procedure to synthesize polyurethane in solution? ResearchGate. (URL: [Link])
-
N,N-Diethyl-m-Toluamide: Your Essential Organic Intermediate for Various Industries. (URL: [Link])
-
Benzamide, N-ethyl-4-methyl-. PubChem. (URL: [Link])
-
The synthetic procedure for polyurethanes. ResearchGate. (URL: [Link])
-
Synthesis of new polyurethanes from vegetable oil by thiol-ene coupling. Green Materials. (URL: [Link])
- The Role of Hydrogen Bonding in Polyurethane and Polyamide Polymers. Google Books. (URL: )
-
Amide waxes for PVC. Kanademy. (URL: [Link])
-
What Is The Role Of Hydrogen Bonds In Polyamide? YouTube. (URL: [Link])
-
Breaking the Hydrogen Bond Barrier Reversibly: Toward Ultradrawable Polyamides. PMC. (URL: [Link])
-
Structural characterization and properties of polyols plasticized chitosan films. PubMed. (URL: [Link])
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. kanademy.com [kanademy.com]
- 4. Benzamide, N-ethyl-4-methyl- | C10H13NO | CID 117869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. specialchem.com [specialchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Role of Hydrogen Bonding in Polyurethane and Polyamide Polymers - Bruce Spencer - Google ブックス [books.google.co.jp]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. Triester–amide based on thiophene and ricinoleic acid as an innovative primary plasticizer for poly(vinyl chloride) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Structural characterization and properties of polyols plasticized chitosan films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bhu.ac.in [bhu.ac.in]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Note: A Robust Two-Step Protocol for the Synthesis of N-Ethyl-4-methylbenzamide and Strategies for Further Derivatization
Abstract
This application note provides a comprehensive, field-proven experimental protocol for the synthesis of N-ethyl-4-methylbenzamide, a representative substituted benzamide. Benzamide derivatives are crucial scaffolds in medicinal chemistry and materials science, necessitating reliable and well-understood synthetic routes. The protocol herein details a robust two-step process commencing with the conversion of commercially available p-toluic acid to the highly reactive intermediate, p-toluoyl chloride, followed by its subsequent amidation with ethylamine. We delve into the causality behind experimental choices, providing mechanistic insights and troubleshooting guidance to ensure reproducibility. Furthermore, this guide discusses potential pathways for the subsequent derivatization of the target molecule, offering a platform for the development of novel compounds for researchers in drug development and chemical synthesis.
Introduction: The Significance of the Benzamide Scaffold
The N-substituted benzamide moiety is a privileged structure in modern pharmacology, appearing in a wide array of therapeutic agents. Its prevalence stems from the amide bond's unique combination of stability and its ability to participate in hydrogen bonding, a critical interaction for molecular recognition at biological targets. The synthesis of diverse benzamide libraries is therefore a cornerstone of many drug discovery programs. This guide uses the synthesis of this compound[1] as a model system to illustrate a fundamental and highly adaptable synthetic strategy.
Synthetic Strategy and Workflow
The synthesis is efficiently executed in two primary stages, starting from p-toluic acid[2][3]. The overall strategy is designed to first activate the carboxylic acid, rendering it susceptible to nucleophilic attack, and then to introduce the ethylamine nucleophile to form the final amide product.
-
Activation Step: Conversion of p-toluic acid, a relatively unreactive carboxylic acid, into the highly electrophilic p-toluoyl chloride. This is achieved using thionyl chloride (SOCl₂), a common and effective reagent for this transformation.[4][5][6][7]
-
Coupling Step: Reaction of the p-toluoyl chloride intermediate with ethylamine via nucleophilic acyl substitution to form the stable amide bond of this compound.[8][9][]
Figure 1: High-level experimental workflow for the two-step synthesis.
Mechanistic Insights
A thorough understanding of the underlying reaction mechanisms is critical for optimization and troubleshooting.
Mechanism: Carboxylic Acid to Acyl Chloride Conversion
The reaction between a carboxylic acid and thionyl chloride (SOCl₂) proceeds through a nucleophilic acyl substitution mechanism where the hydroxyl group is converted into a superior leaving group.[6][7]
-
The carboxylic acid's carbonyl oxygen attacks the sulfur atom of thionyl chloride.
-
A chloride ion is eliminated and then attacks the carbonyl carbon.
-
The intermediate collapses, releasing the final acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl) as gaseous byproducts, which helps drive the reaction to completion.[5][7]
Caption: Key stages in the conversion of a carboxylic acid to an acyl chloride.
Mechanism: Amidation of an Acyl Chloride
The reaction of an acyl chloride with an amine is a classic example of nucleophilic acyl substitution.[] The high electrophilicity of the acyl chloride's carbonyl carbon makes it an excellent substrate for this transformation.
-
The lone pair of electrons on the nitrogen atom of ethylamine acts as a nucleophile, attacking the carbonyl carbon of p-toluoyl chloride.
-
This forms a tetrahedral intermediate.
-
The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.
-
A second equivalent of the amine (or a non-nucleophilic base like triethylamine) deprotonates the nitrogen to yield the neutral amide product and an ammonium salt byproduct.[8][9]
Detailed Experimental Protocol
Safety Precaution: This procedure involves corrosive and volatile reagents. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Quantity | Purpose |
| p-Toluic Acid | C₈H₈O₂ | 136.15 | 50.0 | 6.81 g | Starting Material[3] |
| Thionyl Chloride | SOCl₂ | 118.97 | 75.0 (1.5 eq) | 5.5 mL | Activating Agent[7] |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | ~150 mL | Anhydrous Solvent |
| Ethylamine (70% in H₂O) | C₂H₅NH₂ | 45.08 | 125 (2.5 eq) | ~11.5 mL | Nucleophile |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 60.0 (1.2 eq) | 8.4 mL | Base |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | - | Sat. Soln. | Quenching/Neutralizing |
| Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed | Drying Agent |
Step 1: Synthesis of p-Toluoyl Chloride
-
Setup: Place a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser on a heating mantle. Ensure the top of the condenser is fitted with a drying tube (containing CaCl₂) to protect the reaction from atmospheric moisture.
-
Reagent Addition: To the flask, add p-toluic acid (6.81 g, 50.0 mmol). Add 50 mL of anhydrous dichloromethane (DCM) to dissolve the solid.
-
Activation: Slowly add thionyl chloride (5.5 mL, 75.0 mmol) to the stirring solution at room temperature using a dropping funnel. Causality: A slight excess of thionyl chloride ensures the complete conversion of the carboxylic acid.[4] The reaction is exothermic and will evolve HCl and SO₂ gas.
-
Reaction: Gently heat the mixture to reflux (~40°C) and maintain for 2 hours. Monitor the reaction's progress by observing the cessation of gas evolution.
-
Isolation of Intermediate: After cooling to room temperature, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude p-toluoyl chloride (a pale yellow oil or low-melting solid) is typically used in the next step without further purification. Trustworthiness: Using the crude intermediate directly is efficient, but for long-term storage, distillation under vacuum is recommended.
Step 2: Synthesis of this compound
-
Setup: In a separate 500 mL flask, dissolve ethylamine (11.5 mL of 70% aq. solution, ~125 mmol) and triethylamine (8.4 mL, 60.0 mmol) in 100 mL of DCM. Cool the flask in an ice bath to 0°C. Causality: Two equivalents of amine are used: one as the nucleophile and one to neutralize the HCl byproduct.[8] Using an additional non-nucleophilic base like triethylamine can improve yields by ensuring the primary amine is not consumed by protonation.[11]
-
Reagent Addition: Dissolve the crude p-toluoyl chloride from Step 1 in 25 mL of anhydrous DCM. Add this solution dropwise to the cold, stirring ethylamine solution over 30 minutes. Maintain the temperature at 0°C during the addition to control the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2 hours.
-
Work-up & Purification:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate (to remove any remaining acidic species), 50 mL of 1M HCl (to remove excess amines), and finally 50 mL of brine.
-
Dry the separated organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Recrystallization: Recrystallize the crude solid from an ethanol/water mixture to obtain pure this compound as a white solid.
Potential Derivatization Strategies
The synthesized this compound serves as a versatile platform for further functionalization.
Caption: Potential pathways for derivatization of the core molecule.
-
Benzylic Functionalization: The methyl group on the aromatic ring is a prime target for free-radical halogenation (e.g., using N-Bromosuccinimide), creating a reactive benzylic halide. This intermediate can then undergo various nucleophilic substitutions to introduce a wide range of functional groups.
-
Electrophilic Aromatic Substitution (EAS): The aromatic ring can be further functionalized via EAS reactions like nitration or halogenation. The positions ortho to the activating methyl group are the most likely sites for substitution.
Conclusion
This application note outlines a validated and reliable two-step protocol for synthesizing this compound. By providing detailed procedural steps, quantitative data, and a discussion of the underlying chemical principles, this guide serves as a practical resource for researchers. The described method is not only effective for the title compound but is also broadly applicable to the synthesis of a wide variety of N-substituted benzamide derivatives, underscoring its utility in modern chemical and pharmaceutical research.
References
-
Title: Acid to Acid Chloride - Common Conditions Source: Organic Chemistry Data URL: [Link]
-
Title: converting carboxylic acids into acyl (acid) chlorides Source: Chemguide URL: [Link]
-
Title: Acyl chloride synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Amide synthesis by acylation Source: Organic Chemistry Portal URL: [Link]
-
Title: Conversion of carboxylic acids to acid chlorides Source: Chemistry LibreTexts URL: [Link]
-
Title: Making Amides from Acyl Chlorides Source: Chemistry LibreTexts URL: [Link]
-
Title: Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides Source: Master Organic Chemistry URL: [Link]
-
Title: Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization Source: RSC Publishing URL: [Link]
-
Title: Experiment 8 - Amide Preparation Source: WebAssign URL: [Link]
-
Title: Amide Synthesis Source: Fisher Scientific URL: [Link]
-
Title: Amidation of Acid Chlorides to Primary Amides with Ammonium Salts Source: MDPI URL: [Link]
-
Title: the preparation of amides Source: Chemguide URL: [Link]
-
Title: Amide Synthesis from Alcohols and Amines by the Extrusion of Dihydrogen Source: Journal of the American Chemical Society URL: [Link]
-
Title: N-ethyl-4-methyl-N-(4-methylphenyl)benzamide Source: PubChem URL: [Link]
-
Title: Benzamide, N-ethyl-4-methyl- Source: PubChem URL: [Link]
-
Title: Chemical Properties of N-Ethyl-N-methyl-benzamide Source: Cheméo URL: [Link]
-
Title: Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents Source: ResearchGate URL: [Link]
-
Title: p-Toluic acid Source: LookChem URL: [Link]
-
Title: p-TOLUIC ACID Source: Organic Syntheses URL: [Link]
-
Title: Benzamide, 4-nitro-N-ethyl-N-methyl- Source: PubChem URL: [Link]
-
Title: Synthesis of p-toluic acid Source: PrepChem.com URL: [Link]
-
Title: N-Ethyl-N-methyl-benzamide Source: PubChem URL: [Link]
-
Title: N-Benzyl-N-ethyl-4-methylbenzenesulfonamide Source: ResearchGate URL: [Link]
- Title: Process for the synthesis of a benzamide derivative Source: Google Patents URL
-
Title: Metabolites of N-ethylbenzamide, N,N-diethylbenzamide and related compounds detected in rat urine by NMR spectroscopy Source: PubMed URL: [Link]
Sources
- 1. Benzamide, N-ethyl-4-methyl- | C10H13NO | CID 117869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Essential Role of p-Toluic Acid in Chemical Industry: Properties, Applications, and Safe Handling_Chemicalbook [chemicalbook.com]
- 3. Cas 99-94-5,p-Toluic acid | lookchem [lookchem.com]
- 4. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 11. Amide Synthesis [fishersci.dk]
Troubleshooting & Optimization
Technical Support Center: n-Ethyl-4-methylbenzamide Synthesis
Welcome to the technical support center for the synthesis of n-Ethyl-4-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this amide synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful and efficient synthesis of your target compound.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Low to No Product Yield
Q: I've completed the reaction, but my yield of this compound is significantly lower than expected, or I've isolated no product at all. What are the likely causes?
A: Low or no yield is a frequent issue in amide synthesis and can often be traced back to a few critical factors, primarily related to the reactivity of the starting materials and the reaction conditions.
Potential Causes & Solutions:
-
Hydrolysis of 4-Methylbenzoyl Chloride: Your primary electrophile, 4-methylbenzoyl chloride, is highly susceptible to hydrolysis.[1][2][3][4] Exposure to even atmospheric moisture can convert it to the unreactive 4-methylbenzoic acid.[3][4]
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and add reagents via a dry syringe through a septum.[4] It is best practice to use freshly opened or properly stored 4-methylbenzoyl chloride.
-
-
Protonation of Ethylamine: The hydrochloric acid (HCl) generated as a byproduct of the reaction will react with the unreacted ethylamine to form ethylammonium chloride.[5][6] This salt is not nucleophilic and will not react with the acyl chloride, thus reducing the amount of available amine and stalling the reaction.[5]
-
Solution: The addition of a base is crucial to neutralize the HCl as it forms.[5][7] A tertiary amine, such as triethylamine or pyridine, is commonly used as an acid scavenger.[7][8] Alternatively, Schotten-Baumann conditions, which utilize an aqueous base like sodium hydroxide in a biphasic system, can be employed.[3][9][10]
-
-
Poor Quality of Starting Materials: The purity of your 4-methylbenzoyl chloride and ethylamine is paramount.
-
Solution: Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, IR) before starting the reaction. If the 4-methylbenzoyl chloride has hydrolyzed, a broad O-H stretch will be visible in the IR spectrum (around 2500-3300 cm⁻¹).[4]
-
-
Inadequate Reaction Temperature: While the reaction is often vigorous, insufficient temperature may lead to a slow reaction rate, especially if the amine is sterically hindered (though not the case with ethylamine).
Issue 2: Presence of Significant Impurities in the Final Product
Q: My crude product shows multiple spots on a TLC plate, or my NMR spectrum indicates the presence of impurities. What are these byproducts and how can I remove them?
A: The formation of byproducts is common, but identifying them is key to optimizing your reaction and purification strategy.
Common Impurities & Purification Strategies:
| Impurity | Formation Mechanism | Identification | Purification Method |
| 4-Methylbenzoic Acid | Hydrolysis of 4-methylbenzoyl chloride before or during the reaction.[3][4] | Broad singlet above 10 ppm in ¹H NMR; broad O-H stretch in IR (2500-3300 cm⁻¹).[4] Lower Rf on TLC than the product. | Wash the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate) during workup to convert the acid to its water-soluble carboxylate salt.[4] |
| Ethylammonium Chloride | Reaction of ethylamine with the HCl byproduct.[5] | Water-soluble salt. | Remove during the aqueous workup. |
| Unreacted 4-Methylbenzoyl Chloride | Incomplete reaction. | Sharp C=O stretch in IR around 1770-1800 cm⁻¹.[4] | Can be quenched during workup by adding water or a dilute base. The resulting 4-methylbenzoic acid can then be removed by a basic wash. |
| N,N-diethyl-4-methylbenzamide (from potential diethylamine impurity) | If the ethylamine starting material is contaminated with diethylamine. | Different chemical shifts in NMR compared to the desired product. | Purification by column chromatography or recrystallization may be necessary. |
Purification Protocol:
A standard purification protocol involves quenching the reaction, followed by an aqueous workup to remove water-soluble impurities.
-
Quench: Slowly add water or a dilute aqueous acid to the reaction mixture to neutralize any remaining base and hydrolyze unreacted acyl chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Wash: Wash the combined organic layers sequentially with a dilute acid (e.g., 1M HCl) to remove any remaining amine, followed by a saturated sodium bicarbonate solution to remove 4-methylbenzoic acid, and finally with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Further Purification: If impurities persist, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or column chromatography can be employed to obtain the pure product.[12]
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and efficient method is the reaction of 4-methylbenzoyl chloride with ethylamine.[7][8] This is a nucleophilic acyl substitution reaction.[9][11] The reaction is typically carried out in an aprotic solvent in the presence of a base to neutralize the HCl byproduct.[7][8]
Q2: Can I synthesize this compound directly from 4-methylbenzoic acid and ethylamine?
While possible, the direct condensation of a carboxylic acid and an amine requires harsh conditions, such as high temperatures (often >160 °C), to overcome the formation of a non-reactive ammonium carboxylate salt.[13][14][15] This method is generally less efficient and may not be suitable for substrates with sensitive functional groups.[14] Activating the carboxylic acid, for instance, by converting it to an acyl chloride, is the preferred method for a more controlled and higher-yielding reaction.[7]
Q3: Why is a base necessary in the reaction between 4-methylbenzoyl chloride and ethylamine?
The reaction produces one equivalent of hydrochloric acid (HCl) for every equivalent of amide formed.[5] This HCl will react with the basic ethylamine to form an ammonium salt, which is no longer nucleophilic and cannot react with the acyl chloride.[5][6] Adding a non-nucleophilic base, such as triethylamine, or using Schotten-Baumann conditions neutralizes the HCl, allowing the amine to remain as a free nucleophile and driving the reaction to completion.[5][9][11]
Q4: What is the Schotten-Baumann reaction and how does it apply here?
The Schotten-Baumann reaction is a method for synthesizing amides from amines and acid chlorides (or esters from alcohols and acid chlorides) using a biphasic system of an organic solvent and an aqueous base (like NaOH).[3][9][10] The amine and acyl chloride are in the organic phase, while the base is in the aqueous phase.[3] This setup efficiently neutralizes the HCl byproduct in the aqueous phase while minimizing the hydrolysis of the acyl chloride in the organic phase.[9]
Q5: How can I monitor the progress of my reaction?
Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside your starting materials on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the reaction's progress. The product, this compound, will have a different Rf value than the starting 4-methylbenzoyl chloride.
III. Experimental Protocol: Synthesis of this compound
This protocol details a standard laboratory procedure for the synthesis of this compound from 4-methylbenzoyl chloride and ethylamine.
Materials and Reagents:
-
4-Methylbenzoyl chloride
-
Ethylamine (e.g., 2.0 M solution in THF or as a neat liquid)
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve ethylamine (1.2 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM under an inert atmosphere.[11] Cool the flask to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Dissolve 4-methylbenzoyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel.[11] Add the 4-methylbenzoyl chloride solution dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature between 0-5 °C.[11] A precipitate of triethylamine hydrochloride will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-3 hours.[11]
-
Workup:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
-
Purification:
-
If necessary, purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel.
-
Expected Yield:
Based on similar reactions, the expected yield for this synthesis is typically in the range of 80-95%.[11]
IV. Visualizations
Reaction Mechanism
Caption: Nucleophilic acyl substitution mechanism for the synthesis of this compound.
Troubleshooting Workflow
Sources
- 1. Page loading... [guidechem.com]
- 2. CAS 874-60-2: 4-Methylbenzoyl chloride | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Schotten-Baumann Reaction [organic-chemistry.org]
- 6. Khan Academy [khanacademy.org]
- 7. Amide Synthesis [fishersci.it]
- 8. researchgate.net [researchgate.net]
- 9. grokipedia.com [grokipedia.com]
- 10. SATHEE: Chemistry Schotten Baumann Reaction [satheeneet.iitk.ac.in]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. mdpi.com [mdpi.com]
- 15. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of n-Ethyl-4-methylbenzamide
As a Senior Application Scientist, this guide provides in-depth technical support for the purification of n-Ethyl-4-methylbenzamide. It is designed for researchers, scientists, and drug development professionals to address common challenges and provide robust, validated protocols.
Introduction: The Critical Role of Purification
This compound is a substituted amide with applications in organic synthesis and potentially as an intermediate in drug discovery. Achieving high purity is paramount, as residual starting materials or byproducts can interfere with subsequent reactions, biological assays, or final product specifications. Common impurities often stem from the starting materials of its typical synthesis—the reaction of 4-methylbenzoyl chloride with ethylamine—and can include unreacted ethylamine, hydrolyzed 4-methylbenzoic acid, and various side-reaction products.[1] This guide details the primary techniques for purifying the crude product: aqueous workup, recrystallization, and column chromatography.
General Safety Precautions
Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all solvents and reagents used.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2][3]
-
Ventilation: All procedures should be performed in a well-ventilated laboratory fume hood.[4]
-
Handling: Avoid contact with skin and eyes, and do not breathe in dust or vapors. Wash hands thoroughly after handling.[3]
-
Disposal: Dispose of all chemical waste according to your institution's approved waste disposal procedures.[2][4]
Overall Purification Workflow
The purification strategy for this compound typically involves a multi-step process to remove a range of impurities. The following diagram outlines a general workflow, starting from the crude reaction mixture.
Caption: General workflow for this compound purification.
Section 1: Aqueous Workup (Liquid-Liquid Extraction)
An aqueous workup is the first line of defense in purification, designed to remove water-soluble and acidic or basic impurities. The crude reaction mixture is dissolved in a water-immiscible organic solvent, and then washed sequentially with acidic, basic, and neutral aqueous solutions.
Experimental Protocol: Aqueous Workup
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate.
-
Acid Wash: Transfer the organic solution to a separatory funnel and wash with a 1 M aqueous solution of hydrochloric acid (HCl). This step protonates basic impurities like residual ethylamine, rendering them water-soluble and drawing them into the aqueous layer.[5]
-
Base Wash: Wash the organic layer with a 5% aqueous solution of sodium bicarbonate (NaHCO₃). This deprotonates acidic impurities, primarily 4-methylbenzoic acid, converting it into its water-soluble sodium salt.[5]
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to break any emulsions and removes the bulk of the dissolved water from the organic layer.
-
Drying and Concentration: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solution using a rotary evaporator to yield the crude, washed product.
Troubleshooting & FAQs: Aqueous Workup
Q1: An emulsion has formed between the organic and aqueous layers and won't separate. What should I do?
-
A1: Emulsion formation is common, especially during vigorous shaking.[5] To resolve this, try the following:
-
Allow the separatory funnel to stand undisturbed for a longer period.
-
Gently swirl the funnel instead of shaking.
-
Add a small amount of brine (saturated NaCl solution), which can help to break the emulsion by increasing the ionic strength of the aqueous phase.[5]
-
If the emulsion persists, filter the mixture through a pad of Celite.
-
Q2: My yield after the aqueous workup is significantly lower than expected. Where did my product go?
-
A2: Product loss can occur for a few reasons. The amide nitrogen in your product can be weakly basic. If the acidic wash is too concentrated or performed for too long, some of your product may become protonated and partition into the aqueous layer.[5] Ensure you are using a dilute acid (e.g., 1 M HCl) and do not let the layers sit together for an extended period. Additionally, ensure complete extraction from the aqueous layers by performing back-extractions with fresh organic solvent.
Section 2: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the difference in solubility of the desired compound and its impurities in a specific solvent at different temperatures. An ideal solvent will dissolve the compound well at its boiling point but poorly at low temperatures.[6]
Solvent Selection for Recrystallization
The choice of solvent is critical for successful recrystallization. For a moderately polar molecule like this compound, polar protic solvents or mixtures with non-polar co-solvents are often effective.
| Solvent System | Boiling Point (°C) | Rationale & Suitability |
| Isopropanol | 82.5 | Often a good starting point for amides. Evaporates at a reasonable rate.[5] |
| Ethanol/Water | 78-100 | The compound is likely soluble in hot ethanol and less soluble in cold. Water acts as an anti-solvent to induce crystallization upon cooling.[6] |
| Toluene | 111 | A less polar option. May be suitable if the primary impurities are highly polar. |
| Ethyl Acetate/Hexane | 60-77 | A common mixed-solvent system. The compound is dissolved in a minimal amount of hot ethyl acetate, and hexane is added until the solution becomes turbid (cloudy), then clarified with a few drops of hot ethyl acetate before cooling. |
Experimental Protocol: Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.[6]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[6]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial as it promotes the formation of large, pure crystals by allowing the molecules to arrange themselves correctly in the crystal lattice, excluding impurities.
-
Chilling: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize the yield of crystals.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[6]
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.
-
Drying: Continue to draw air through the funnel to partially dry the crystals, then transfer them to a watch glass or drying dish to dry completely, preferably in a vacuum oven.
Caption: Step-by-step workflow for the recrystallization protocol.
Troubleshooting & FAQs: Recrystallization
Q1: My compound "oiled out" instead of forming crystals. What happened?
-
A1: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of your compound. This can happen if the boiling point of your solvent is too high or if the solution cools too quickly. To fix this, try reheating the solution to dissolve the oil, add slightly more solvent, and then allow it to cool much more slowly. Seeding the solution with a previously formed pure crystal can also help induce proper crystallization.
Q2: No crystals are forming, even after cooling in an ice bath. What should I do?
-
A2: This usually means your solution is not supersaturated, likely because you added too much solvent. You can try to boil off some of the solvent to concentrate the solution and then attempt to cool it again. Alternatively, you can induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a "seed" crystal.
Q3: The recovery of my purified product is very low.
-
A3: Low recovery can be due to several factors: using too much solvent during dissolution, not cooling the solution sufficiently, or washing the crystals with too much cold solvent during filtration. Ensure you are using the minimum amount of hot solvent required for dissolution and that your wash solvent is ice-cold.
Section 3: Flash Column Chromatography
When recrystallization is insufficient to remove impurities with similar solubility profiles, flash column chromatography is the preferred method. This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture).[7]
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine the optimal mobile phase (eluent) using Thin Layer Chromatography (TLC). Test various solvent systems, such as mixtures of hexane and ethyl acetate. The goal is to find a system where your product has an Rf value between 0.2 and 0.4 for the best separation on the column.[8]
-
Column Packing: Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 95:5 Hexane:EtOAc). Pour the slurry into a glass column and allow it to pack evenly under positive pressure, ensuring no cracks or air bubbles are present.[7][8]
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a more volatile solvent like DCM. Carefully load the sample onto the top of the silica gel bed.[8] Alternatively, for less soluble samples, pre-adsorb the compound onto a small amount of silica gel and load the resulting dry powder onto the column.[7]
-
Elution: Begin eluting with the mobile phase, starting with a lower polarity and gradually increasing the polarity if necessary to move the compound down the column. Collect the eluent in fractions.
-
Fraction Analysis: Monitor the composition of each fraction using TLC.[8]
-
Combine and Concentrate: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to obtain the purified this compound.
Caption: The sequential steps of a flash column chromatography experiment.
Troubleshooting & FAQs: Column Chromatography
Q1: My compound is streaking/tailing on the TLC plate and the column. How can I fix this?
-
A1: Tailing is often caused by interactions between the compound and the acidic silica gel, especially if the compound has basic functional groups.[8] While the amide in this compound is not strongly basic, this can still be an issue. Try adding a small amount (e.g., 0.1-1%) of triethylamine to your mobile phase to neutralize the acidic sites on the silica gel. Tailing can also occur if the compound is not fully soluble in the mobile phase.[8]
Q2: The separation between my product and an impurity is very poor.
-
A2: This indicates that the chosen mobile phase does not provide adequate resolution.[8] You should re-optimize the solvent system using TLC. Try using a less polar mobile phase to increase the retention time and allow for better separation. If the compounds are still inseparable, you may need to consider a different stationary phase, such as alumina, or a different purification technique. Also, ensure you have not overloaded the column; a general rule is to use a silica-to-crude material ratio of at least 30:1 by weight.[8]
Q3: My product crystallized on the column.
-
A3: This happens when the concentration of the product becomes too high in the mobile phase, exceeding its solubility.[8] To prevent this, you can either load a more dilute solution of your crude material or switch to a solvent system where your product has higher solubility. If it has already crystallized, you may need to switch to a more polar eluent to redissolve the product and elute it from the column.
References
- BenchChem. (n.d.). Troubleshooting 4-isopropyl-N-(4-methylbenzyl)benzamide purification by chromatography.
- Fisher Scientific. (2024, March 31). SAFETY DATA SHEET: N-Benzyl-4-methylbenzamide.
- Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET: Benzamide, N,N-diethyl-.
- Fisher Scientific. (2024, March 29). SAFETY DATA SHEET: N-Methylbenzamide.
- TCI Chemicals. (2024, November 29). SAFETY DATA SHEET: 3-Amino-N-methylbenzamide.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of Benzamide, N,N,4-trimethyl- by Recrystallization.
- BenchChem. (n.d.). Technical Support Center: Characterization of Impurities in Benzamide, N,N,4-trimethyl- Samples.
- BenchChem. (n.d.). Application Note and Protocol for the Chromatographic Purification of N,N,4-trimethylbenzamide.
- BenchChem. (n.d.). Technical Support Center: Purification of 4-chloro-N-(4-morpholinyl)benzamide.
Sources
Technical Support Center: Optimizing N-Ethyl-4-methylbenzamide Synthesis
Welcome to the technical support center for the synthesis of N-Ethyl-4-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this amide synthesis. The content is structured in a question-and-answer format to directly address specific experimental issues.
Part 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions regarding the synthesis of this compound, providing a foundational understanding of the reaction.
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and robust method is the acylation of ethylamine with an activated derivative of 4-methylbenzoic acid. The classic and cost-effective approach is a two-step process often performed as a one-pot synthesis. First, 4-methylbenzoic acid is converted into the more reactive 4-methylbenzoyl chloride. This acyl chloride is then reacted with ethylamine in the presence of a base to yield the final amide product. This specific type of acylation is known as the Schotten-Baumann reaction.[1][2]
Q2: Why is it necessary to "activate" the 4-methylbenzoic acid before reacting it with ethylamine?
A2: Direct reaction between a carboxylic acid (4-methylbenzoic acid) and an amine (ethylamine) is generally inefficient. Amines are basic and carboxylic acids are acidic, so they readily undergo an acid-base reaction to form a stable ammonium carboxylate salt.[3][4] This salt formation prevents the amine from acting as a nucleophile to attack the carbonyl carbon. To facilitate the desired amide bond formation, the carboxylic acid's hydroxyl group (-OH), which is a poor leaving group, must be converted into a better leaving group.[3][5] This "activation" process makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the amine.
Q3: What are the primary methods for activating 4-methylbenzoic acid?
A3: There are two main strategies for activating the carboxylic acid:
-
Conversion to an Acyl Chloride: This is the most common method for large-scale synthesis due to its efficiency and the low cost of reagents.[6] Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are used to replace the -OH group with a chlorine atom, forming 4-methylbenzoyl chloride.[5][7] Acyl chlorides are highly reactive intermediates.[8]
-
Use of Coupling Reagents: These reagents facilitate the direct condensation of the carboxylic acid and amine by acting as dehydrating agents.[3][9] Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1][10] EDC is often preferred in modern synthesis because its urea byproduct is water-soluble, which simplifies purification compared to the insoluble byproduct formed from DCC.[11]
Q4: What is the role of the base in the Schotten-Baumann reaction?
A4: The reaction between an acyl chloride (4-methylbenzoyl chloride) and an amine (ethylamine) produces one equivalent of hydrochloric acid (HCl).[12] Since amines are basic, this HCl byproduct will react with any unreacted ethylamine to form an ammonium salt, rendering it non-nucleophilic and halting the reaction.[13] To prevent this, a base (such as aqueous sodium hydroxide, pyridine, or triethylamine) is added to neutralize the HCl as it is formed, thus driving the reaction to completion.[12][14]
Part 2: Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, offering explanations and actionable solutions.
Q5: My reaction yield is consistently low. What are the potential causes and how can I fix this?
A5: Low yield is a common issue with several potential root causes. Refer to the troubleshooting workflow below and the detailed explanations.
Caption: Troubleshooting workflow for low reaction yield.
-
Incomplete Acyl Chloride Formation: The conversion of 4-methylbenzoic acid to 4-methylbenzoyl chloride may be incomplete. This can be addressed by refluxing with thionyl chloride for a longer duration or by adding a catalytic amount of dimethylformamide (DMF).[13]
-
Hydrolysis of Acyl Chloride: Acyl chlorides are highly reactive towards water.[7] Any moisture in the reaction flask, solvents, or reagents will hydrolyze the 4-methylbenzoyl chloride back to 4-methylbenzoic acid, reducing the amount available to react with ethylamine. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Insufficient Base: As detailed in Q4, if the HCl byproduct is not effectively neutralized, it will protonate the ethylamine, removing the nucleophile from the reaction.[12]
-
Suboptimal Temperature Control: The reaction of an acyl chloride with an amine is highly exothermic. Adding the acyl chloride too quickly or at too high a temperature can lead to side reactions. It is best practice to add the acyl chloride solution slowly to a cooled (0 °C) solution of the amine and base.
Q6: My final product is impure. What are the likely contaminants and how can I remove them?
A6: Common impurities often stem from starting materials or side reactions.
| Potential Impurity | Source | Identification | Removal Strategy |
| 4-methylbenzoic acid | Unreacted starting material or hydrolysis of 4-methylbenzoyl chloride.[15] | TLC, HPLC, ¹H NMR (broad singlet ~12 ppm). | Wash the organic layer with a mild aqueous base (e.g., 5% NaHCO₃ solution). The acidic benzoic acid will be extracted into the aqueous layer as its sodium salt. |
| Ethylamine hydrochloride | Excess ethylamine reacting with HCl byproduct. | Water-soluble. | Wash the organic layer with water or brine during the workup. |
| N,N'-dicyclohexylurea (DCU) | Byproduct when using DCC as a coupling agent. | Insoluble in many organic solvents. | Filter the reaction mixture to remove the precipitated DCU before workup. |
| 1-ethyl-3-(3-dimethylaminopropyl)urea | Byproduct when using EDC as a coupling agent. | Water-soluble. | Remove by washing the organic layer with dilute acid (e.g., 1M HCl) and then water.[11] |
Q7: I am using a chiral amine instead of ethylamine and am concerned about racemization. What conditions should I use?
A7: Racemization is a significant concern when working with chiral starting materials, particularly in peptide synthesis.[6]
-
Acyl Chloride Method: This method can sometimes lead to racemization if conditions are not carefully controlled. Using a non-nucleophilic base like triethylamine at low temperatures (0 °C to room temperature) is generally preferred.
-
Coupling Reagents: Carbodiimide-based methods (DCC, EDC) can cause racemization via the formation of a highly reactive O-acylisourea intermediate.[1] To suppress this, additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are frequently used.[6][11] These additives react with the O-acylisourea to form an active ester that is less prone to racemization.[1]
Part 3: Experimental Protocols & Safety
This section provides detailed experimental procedures and critical safety information.
Protocol 1: Synthesis via Acyl Chloride (Schotten-Baumann Conditions)
This protocol outlines the most common method for preparing this compound.
Caption: Experimental workflow for this compound synthesis.
Step-by-Step Methodology:
-
Acyl Chloride Formation:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂), add 4-methylbenzoic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂, ~2.0 eq) and a catalytic drop of DMF.
-
Heat the mixture to reflux gently for 1-2 hours. The reaction is complete when gas evolution ceases.
-
Allow the mixture to cool and remove the excess thionyl chloride under reduced pressure. The crude 4-methylbenzoyl chloride is typically used directly in the next step.
-
-
Amidation:
-
In a separate flask, dissolve ethylamine (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM).
-
Cool the amine solution to 0 °C in an ice bath.
-
Dissolve the crude 4-methylbenzoyl chloride from Step 1 in a small amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the cooled, stirring amine solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor progress by TLC.
-
-
Workup and Purification:
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by flash column chromatography on silica gel.
-
Safety Precautions
-
Acyl Chlorides & Thionyl Chloride: Thionyl chloride and acyl chlorides are highly corrosive, toxic, and moisture-sensitive.[7][16] They react violently with water, releasing toxic gases (HCl, SO₂).[17] ALWAYS handle these reagents in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[18][19]
-
Amines: Ethylamine is a flammable and corrosive base. Handle with care to avoid skin and eye contact.
-
Reaction Quenching: Any excess acyl chloride must be quenched safely. This can be done by slowly adding the reaction mixture to a stirred, cold solution of a weak base like sodium bicarbonate.[19]
Part 4: Product Characterization
Confirming the identity and purity of the final product is a critical step.
Q8: How can I confirm that I have successfully synthesized this compound?
A8: A combination of spectroscopic and chromatographic techniques should be used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation.[15] Expected ¹H NMR signals would include those for the ethyl group (a quartet and a triplet), the methyl group on the aromatic ring (a singlet), the aromatic protons, and a broad signal for the N-H proton.
-
Mass Spectrometry (MS): Techniques like GC-MS can confirm the molecular weight of the product (163.22 g/mol ) and help identify any volatile impurities.[15][20]
-
Infrared (IR) Spectroscopy: A strong absorbance band around 1630-1680 cm⁻¹ is characteristic of the amide carbonyl (C=O) stretch. The presence of an N-H stretch around 3300 cm⁻¹ would also be expected.
-
High-Performance Liquid Chromatography (HPLC): HPLC is excellent for assessing the purity of the final product and quantifying any non-volatile impurities.[15]
References
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
-
ACS Publications. (2017). Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
-
RSC Publishing. (2023). Reaction Chemistry & Engineering. Retrieved from [Link]
-
Westin, J. (n.d.). Synthesis of Amides. Jack Westin. Retrieved from [Link]
-
ResearchGate. (2025). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). Retrieved from [Link]
-
RSC Publishing. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Wagh, P. S. (n.d.). The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis. Retrieved from [Link]
-
Sciencemadness Wiki. (2025). Acyl chloride. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Amide Bond Activation of Biological Molecules. PMC. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
INCHEM. (n.d.). ICSC 0210 - ACETYL CHLORIDE. Retrieved from [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
Hopax. (2025). Amide Synthesis Mastery: Your Guide to EDC HCl Coupling. Retrieved from [Link]
-
Yufeng. (n.d.). Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]
-
ResearchGate. (2025). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Retrieved from [Link]
-
ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Retrieved from [Link]
-
Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]
-
MDPI. (n.d.). N,N-Diethyl-3-methylbenzamide. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Benzamide, N-ethyl-4-methyl-. PubChem. Retrieved from [Link]
Sources
- 1. Amide Synthesis [fishersci.co.uk]
- 2. grokipedia.com [grokipedia.com]
- 3. jackwestin.com [jackwestin.com]
- 4. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Acyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 8. hepatochem.com [hepatochem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 11. nbinno.com [nbinno.com]
- 12. Schotten-Baumann Reaction [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. assets-global.website-files.com [assets-global.website-files.com]
- 15. benchchem.com [benchchem.com]
- 16. ICSC 0210 - ACETYL CHLORIDE [inchem.org]
- 17. chemos.de [chemos.de]
- 18. nbinno.com [nbinno.com]
- 19. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 20. Benzamide, N-ethyl-4-methyl- | C10H13NO | CID 117869 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: n-Ethyl-4-methylbenzamide Synthesis
Welcome to the technical support center for the synthesis of n-Ethyl-4-methylbenzamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable strategies for improving reaction yields and troubleshooting common experimental hurdles. The information presented herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reliability.
Frequently Asked Questions (FAQs)
Q1: My overall yield for this compound is consistently below expectations. What are the primary factors I should investigate?
A low yield is a common issue that can typically be traced back to one of three areas: the reaction pathway chosen, the purity and handling of reagents, or the work-up and purification procedure. The two most common synthetic routes are the reaction of 4-methylbenzoyl chloride with ethylamine (an acyl chloride route) and the direct coupling of 4-methylbenzoic acid with ethylamine using a coupling agent. Each has distinct challenges. A thorough investigation should begin with confirming the purity of starting materials, ensuring strictly anhydrous reaction conditions (especially for the acyl chloride route), and optimizing the stoichiometry and base used. Losses during aqueous work-up are also a frequent culprit and warrant careful review of your extraction protocol.
Q2: Which synthetic route is generally higher yielding: the acyl chloride method or the carboxylic acid coupling method?
Both routes are capable of producing high yields, but the choice often depends on available starting materials, scale, and sensitivity of the substrates to reaction conditions.
-
Acyl Chloride Route (Schotten-Baumann Reaction): This is often a very fast and high-yielding method.[1] The high reactivity of the acyl chloride drives the reaction to completion.[] However, 4-methylbenzoyl chloride is highly sensitive to moisture, and any hydrolysis will form 4-methylbenzoic acid, consuming the starting material and reducing the yield.[1]
-
Carboxylic Acid Coupling Route: This method avoids the highly moisture-sensitive acyl chloride intermediate. Modern coupling reagents like carbodiimides (EDC, DCC) or uronium salts (HATU) can provide excellent yields under mild conditions.[][3] However, these reagents are more expensive, and side reactions, such as the formation of N-acylurea byproducts with carbodiimides, can complicate purification and reduce the isolated yield.[4][5]
For many applications, the acyl chloride route is preferred for its speed and cost-effectiveness, provided that anhydrous conditions can be rigorously maintained.
Q3: How critical is the choice of base in the reaction, and what are the best options?
The base is critical. In the acyl chloride route, the reaction of 4-methylbenzoyl chloride and ethylamine produces one equivalent of hydrochloric acid (HCl).[6] This HCl will react with the nucleophilic ethylamine to form ethylammonium chloride, rendering it unreactive and effectively halting the reaction.[6][7] The base neutralizes this HCl, allowing the reaction to proceed to completion.
| Base Type | Example(s) | Key Considerations |
| Aqueous Inorganic | NaOH, KOH, NaHCO₃ | Used in classic Schotten-Baumann conditions, often in a biphasic system (e.g., DCM/water).[8] Cost-effective and efficient. The key is to ensure the rate of hydrolysis of the acyl chloride is slower than the rate of amidation.[9] |
| Tertiary Amines | Triethylamine (TEA), Pyridine | Used in anhydrous organic solvents. They act as an HCl scavenger without competing as a nucleophile. Stoichiometry is critical; at least one equivalent is required. An excess (e.g., 1.1-1.5 equivalents) is often used to ensure complete neutralization.[1][] |
For most lab-scale syntheses in an organic solvent, Triethylamine (TEA) is a reliable and standard choice.
Troubleshooting Guide: Common Issues & Solutions
Issue 1: Low Conversion of Starting Material (Acyl Chloride Route)
Question: I am using the 4-methylbenzoyl chloride route, but my post-reaction analysis (TLC, LC-MS) shows a large amount of unreacted ethylamine and the presence of 4-methylbenzoic acid. What went wrong?
Answer: This classic problem points directly to the premature decomposition of your acyl chloride.
Causality: 4-methylbenzoyl chloride is highly electrophilic and reacts readily with any available nucleophile. Water is a common nucleophile that leads to hydrolysis, forming the unreactive 4-methylbenzoic acid.[1] The presence of unreacted ethylamine suggests that the acyl chloride was consumed by water before it could react with the amine.
Solutions & Protocol Adjustments:
-
Ensure Anhydrous Conditions: This is the most critical factor.[1][10]
-
Dry all glassware in an oven ( >100 °C) for several hours and cool under an inert atmosphere (Nitrogen or Argon) or in a desiccator.
-
Use anhydrous solvents. Purchase commercially available anhydrous solvents or dry them using appropriate methods (e.g., distillation over a drying agent).
-
Perform the reaction under an inert atmosphere to prevent atmospheric moisture from entering the reaction flask.
-
-
Reagent Purity: Use a fresh, high-quality bottle of 4-methylbenzoyl chloride. If the bottle is old, it may have already hydrolyzed due to repeated exposure to atmospheric moisture.
-
Order of Addition: Cool the solution of ethylamine and base (e.g., triethylamine) in anhydrous solvent (e.g., DCM) to 0 °C in an ice bath before slowly adding the 4-methylbenzoyl chloride dropwise.[1] This controls the exothermic reaction and ensures the amine is present to react as soon as the acyl chloride is introduced.[]
Issue 2: Difficult Purification & Low Isolated Yield (Carboxylic Acid Route)
Question: I'm using EDC to couple 4-methylbenzoic acid and ethylamine. The reaction appears complete by TLC, but after work-up and chromatography, my isolated yield is very low. My final product is also contaminated with a greasy byproduct.
Answer: This issue is characteristic of challenges associated with carbodiimide coupling agents, specifically the formation of urea byproducts and the instability of the active intermediate.
Causality: Carbodiimides like EDC react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4][11] This intermediate can either react with the amine (desired pathway) or undergo side reactions. The byproduct of the coupling is a urea derivative (in the case of EDC, a water-soluble urea).[12] If the O-acylisourea intermediate does not react with an amine, it can rearrange or react with another carboxylic acid molecule, leading to other impurities.[5]
Solutions & Protocol Adjustments:
-
Stabilize the Intermediate with Additives: The stability and reactivity of the O-acylisourea intermediate can be improved by adding N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).[5][13] These additives react with the O-acylisourea to form a more stable active ester, which is less prone to side reactions and reacts cleanly with the amine to form the amide.[13]
-
Optimize Work-up to Remove Byproducts:
-
The urea byproduct from EDC is water-soluble, so it can typically be removed with aqueous washes.[12] Perform sequential washes of the organic layer with a mild acid (e.g., 1M HCl or saturated NH₄Cl) to remove unreacted amine, followed by a mild base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid and additives like HOBt/NHS.[3]
-
If you use DCC, the dicyclohexylurea (DCU) byproduct is largely insoluble in most organic solvents and can be removed by filtration.[12] However, some DCU often remains in solution, complicating purification.
-
-
Consider Alternative Coupling Reagents: If problems persist, consider using a uronium-based coupling reagent like HATU. These reagents often result in cleaner reactions with fewer side products, though they are more expensive.[3]
Issue 3: Product Loss During Aqueous Work-up
Question: My reaction seems to work well, but I lose a significant amount of product during the liquid-liquid extraction phase. How can I improve my recovery?
Answer: Product loss during work-up is a mechanical issue that can often be solved by optimizing the extraction procedure. This compound has some polarity and may have partial solubility in the aqueous phase, especially if the pH is not optimal.
Solutions & Protocol Adjustments:
-
pH Adjustment: Before extraction, ensure the aqueous layer is neutral or slightly basic. In an acidic aqueous phase, the amide nitrogen could be partially protonated, increasing its water solubility.
-
"Salting Out": Add sodium chloride (brine) to the aqueous layer until it is saturated.[3] This increases the ionic strength of the aqueous phase, decreasing the solubility of organic compounds and forcing more of your product into the organic layer.
-
Increase Number of Extractions: Instead of performing one extraction with a large volume of organic solvent, perform three or four extractions with smaller volumes. This is a more efficient method for recovering the dissolved product from the aqueous phase.
-
Back-Extraction: After the primary extractions, you can "back-extract" the combined aqueous layers with a fresh portion of organic solvent to recover any remaining product.
Experimental Protocols & Visualizations
Protocol 1: Synthesis via Acyl Chloride (Schotten-Baumann)
This protocol outlines a standard procedure for the synthesis of this compound from 4-methylbenzoyl chloride.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve ethylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: Add a solution of 4-methylbenzoyl chloride (1.05 eq.) in anhydrous DCM dropwise to the stirred amine solution over 15-20 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly add deionized water to quench any remaining acyl chloride.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and finally, brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography.
Workflow & Troubleshooting Diagram
The following diagram illustrates the decision-making process for troubleshooting low yield in amide synthesis.
Caption: Troubleshooting flowchart for this compound synthesis.
References
-
Organic Chemistry Portal. Schotten-Baumann Reaction. [Online]. Available: [Link]. [Accessed: Dec. 30, 2025].
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Reaction Mechanism of Dicyclohexylcarbodiimide (DCC). [Online]. Available: [Link]. [Accessed: Dec. 30, 2025].
-
Grokipedia. Schotten–Baumann reaction. [Online]. Available: [Link]. [Accessed: Dec. 30, 2025].
-
Aapptec Peptides. Coupling Reagents. [Online]. Available: [Link]. [Accessed: Dec. 30, 2025].
- Zhang, Y., et al. (2023). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Reaction Chemistry & Engineering. DOI:10.1039/D3RE00502J.
-
University of Rochester, Department of Chemistry. How to Improve Yield. [Online]. Available: [Link]. [Accessed: Dec. 30, 2025].
-
Clark, J. (2015). reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Online]. Available: [Link]. [Accessed: Dec. 30, 2025].
-
Reddit. Need help in optimizing amide formation through acyl chloride pathway. r/OrganicChemistry. [Online]. Available: [Link]. [Accessed: Dec. 30, 2025].
-
ResearchGate. Schotten-Baumann reaction | Request PDF. [Online]. Available: [Link]. [Accessed: Dec. 30, 2025].
-
ResearchGate. Why did my amide syntesis does not work?. [Online]. Available: [Link]. [Accessed: Dec. 30, 2025].
- Lanigan, R. M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. DOI: 10.1021/jo400509n.
- Van den Bossche, A., et al. (2021). Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor. Reaction Chemistry & Engineering. DOI: 10.1039/D1RE00141H.
-
Lanigan, R. M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. [Online]. Available: [Link]. [Accessed: Dec. 30, 2025].
Sources
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Schotten-Baumann Reaction [organic-chemistry.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. grokipedia.com [grokipedia.com]
- 9. Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00141H [pubs.rsc.org]
- 10. Troubleshooting [chem.rochester.edu]
- 11. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 12. peptide.com [peptide.com]
- 13. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: N-Ethyl-4-methylbenzamide Synthesis
Introduction: The Synthetic Landscape
The synthesis of N-ethyl-4-methylbenzamide, a substituted amide, is a fundamental and illustrative example of nucleophilic acyl substitution.[1][2] This molecule is typically synthesized via the reaction of 4-methylbenzoyl chloride with ethylamine.[3] This transformation is commonly performed under Schotten-Baumann conditions, which involve using a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[4][5][6] While robust, this reaction is not without its challenges. The high reactivity of the acyl chloride starting material makes it susceptible to competing side reactions that can reduce yield and complicate purification.[7][8]
This guide provides an in-depth troubleshooting framework and a series of frequently asked questions to help researchers navigate the common pitfalls associated with this synthesis, ensuring high yield and purity of the target compound.
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses specific, practical issues that may arise during the synthesis of this compound.
Q1: My reaction yield is disappointingly low. What are the most probable causes and how can I fix them?
Low yield is the most common issue and typically points to one of three culprits: premature degradation of the starting material, incomplete reaction, or loss of product during workup.
-
Cause 1: Hydrolysis of 4-Methylbenzoyl Chloride.
-
Explanation: 4-Methylbenzoyl chloride is highly electrophilic and reacts vigorously with water, including atmospheric moisture.[7][9] This hydrolysis converts the reactive acyl chloride into the much less reactive 4-methylbenzoic acid, which will not react with ethylamine under these conditions.[8] This is the most frequent cause of reduced yield.
-
Solution: Implement rigorous anhydrous techniques. Dry all glassware in an oven (e.g., >100 °C) for several hours and cool under an inert atmosphere (nitrogen or argon).[8] Use anhydrous solvents; commercially available anhydrous solvents are suitable, or they can be dried using standard laboratory procedures. Handle the 4-methylbenzoyl chloride quickly and under a positive pressure of inert gas.
-
-
Cause 2: Protonation of the Amine Nucleophile.
-
Explanation: The reaction between the acyl chloride and ethylamine generates one equivalent of hydrochloric acid (HCl).[6][10] Ethylamine is a base and will react with this HCl to form ethylammonium chloride.[11][12][13] This salt is no longer nucleophilic and cannot react with the acyl chloride, effectively halting the reaction and consuming your amine.
-
Solution: Use an appropriate base to "scavenge" the HCl as it is formed. In a classic biphasic Schotten-Baumann reaction, an aqueous base like sodium hydroxide is used.[5] For reactions in a single organic phase, a non-nucleophilic tertiary amine like triethylamine (TEA) or pyridine is typically added.[14][15] A slight excess (e.g., 1.1-1.2 equivalents) of the scavenger base is recommended.[1][16]
-
-
Cause 3: Inefficient Workup.
-
Explanation: The desired product, this compound, has some solubility in both organic and aqueous phases, although it is primarily organic-soluble. Improper phase separation or washing can lead to significant product loss.
-
Solution: During the workup, after quenching the reaction, ensure thorough extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[17] Perform multiple extractions (e.g., 3x) with smaller volumes of solvent rather than a single extraction with a large volume. Combine the organic layers and wash them sequentially with dilute acid (to remove excess amine), dilute base (to remove any 4-methylbenzoic acid), and brine before drying.[18]
-
Q2: After the reaction, I have a significant amount of a white, water-insoluble solid that is not my product. What is it?
This is almost certainly 4-methylbenzoic acid , the hydrolysis product of your starting material, 4-methylbenzoyl chloride.[8]
-
Confirmation: You can confirm its identity using a few simple checks. 4-methylbenzoic acid is acidic, while your desired amide product is neutral.
-
TLC Analysis: The acid will have a lower Rf value (it is more polar) than the amide on a silica gel TLC plate.[8]
-
Solubility Test: The acid will be soluble in an aqueous sodium bicarbonate or sodium hydroxide solution, whereas the amide will not be.
-
-
Removal: This impurity is easily removed during the workup. Wash the organic layer containing your crude product with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[8][18] The basic solution will deprotonate the carboxylic acid, forming the water-soluble sodium 4-methylbenzoate salt, which will partition into the aqueous layer.
Q3: My final product is an oil and won't crystallize, or it is contaminated with other impurities. How do I purify it effectively?
An oily or impure solid product suggests the presence of unreacted starting materials or side products. The primary purification methods are recrystallization and column chromatography.[19][20]
-
Recrystallization: This is often the most efficient method if a suitable solvent can be found.
-
Solvent Screening: Test small amounts of your crude product in various solvents (e.g., hexanes, ethyl acetate, ethanol/water mixtures, toluene) to find one in which the product is soluble when hot but sparingly soluble when cold.[20]
-
Protocol: Dissolve the crude product in a minimal amount of the hot solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration.[18]
-
-
Column Chromatography: If recrystallization fails or if impurities have similar solubility profiles, column chromatography is the best alternative.[20][21]
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is typically effective.[20] Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity. The ideal eluent should give your product an Rf value of ~0.2-0.4 on a TLC plate.[20]
-
Table 1: Troubleshooting Summary
| Issue Encountered | Likely Cause(s) | Recommended Solution(s) |
| Low Product Yield | 1. Hydrolysis of 4-methylbenzoyl chloride.2. Protonation of ethylamine by HCl byproduct. | 1. Use anhydrous solvents and glassware; work under inert gas.[8]2. Add a scavenger base (e.g., NaOH (aq) or Et₃N).[6][16] |
| Contamination with a white, insoluble solid | Formation of 4-methylbenzoic acid via hydrolysis.[8] | Wash the organic layer with aq. NaHCO₃ during workup to remove the acidic impurity.[18] |
| Product is an oil or impure solid | Presence of starting materials or side products (e.g., diacylated amine). | Purify via recrystallization or silica gel column chromatography.[20] |
| NMR shows complex aromatic signals and missing N-H proton | Possible formation of the diacylated side product, N,N-bis(4-methylbenzoyl)ethylamine. | Use a slight excess of ethylamine relative to the acyl chloride to favor mono-acylation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions in this synthesis and what is their mechanism?
Beyond the hydrolysis already discussed, the main side reaction of concern is diacylation.
-
Hydrolysis of Acyl Chloride:
-
Diacylation of Ethylamine:
-
Mechanism: After the formation of the desired this compound, the amide's nitrogen still possesses a hydrogen atom. While the lone pair on this nitrogen is significantly less nucleophilic than that of the starting ethylamine (due to resonance with the adjacent carbonyl group), it can still react with a second molecule of the highly reactive 4-methylbenzoyl chloride, particularly if there is a localized excess of the acyl chloride or at higher temperatures. This forms a tertiary amide, N,N-bis(4-methylbenzoyl)ethylamine.
-
Mitigation: This side reaction is generally minor because the mono-acylated product (the desired amide) is a much weaker nucleophile than the starting primary amine.[22] To further suppress it, you can use a slight excess of ethylamine or add the 4-methylbenzoyl chloride solution slowly to the amine solution to avoid creating a high local concentration of the acylating agent.[1]
-
// Reactants AcylChloride [label="4-Methylbenzoyl\nChloride", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amine [label="Ethylamine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Water [label="H₂O (Moisture)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Products Product [label="this compound\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SideProduct1 [label="4-Methylbenzoic Acid\n(Hydrolysis Product)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; SideProduct2 [label="N,N-bis(4-methylbenzoyl)ethylamine\n(Diacylation Product)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Invisible nodes for routing invis1 [shape=point, width=0]; invis2 [shape=point, width=0];
// Pathways AcylChloride -> invis1 [arrowhead=none]; Amine -> invis1; invis1 -> Product [label=" Main Reaction\n(Nucleophilic Acyl Substitution) "];
AcylChloride -> invis2 [arrowhead=none]; Water -> invis2; invis2 -> SideProduct1 [label=" Hydrolysis "];
Product -> SideProduct2 [label=" Diacylation\n(Requires another\nAcyl Chloride) "]; } enddot Caption: Primary reaction and side reaction pathways.
Q2: How should I choose the appropriate base and solvent system for the reaction?
The choice of base and solvent is critical and depends on the desired reaction conditions (e.g., temperature, homogeneity). The two main approaches are the biphasic Schotten-Baumann method and the single-phase organic method.
Table 2: Comparison of Common Solvent/Base Systems
| System Type | Base | Solvent(s) | Pros | Cons / Considerations |
| Biphasic Schotten-Baumann | NaOH, KOH (aq. solution) | Water and an immiscible organic solvent (e.g., Dichloromethane, Diethyl Ether)[5] | - Inexpensive base.- Efficiently neutralizes HCl in the aqueous phase.- Simple setup. | - Vigorous stirring is required for good mixing.- Hydrolysis of the acyl chloride is a significant risk due to the presence of water.[23] |
| Single-Phase Organic | Triethylamine (Et₃N), Pyridine | Anhydrous aprotic solvent (e.g., Dichloromethane, THF, Ethyl Acetate)[14] | - Minimizes the risk of acyl chloride hydrolysis.- Homogeneous reaction, often faster.- Easier to monitor by TLC. | - Organic bases are more expensive.- The hydrochloride salt of the base precipitates and must be removed during workup.[19]- Pyridine can act as a nucleophilic catalyst but is also toxic. |
Expert Recommendation: For laboratory-scale synthesis where purity is paramount, the single-phase organic method using an anhydrous solvent like dichloromethane (DCM) and triethylamine as the base often provides better control and minimizes the hydrolysis side reaction.[1]
Q3: Can you provide a reliable, step-by-step protocol for this synthesis?
Certainly. The following protocol is a robust method for the synthesis of this compound using anhydrous conditions.
Experimental Protocol: Synthesis of this compound
Materials:
-
Ethylamine (e.g., 2.0 M solution in THF, or as a neat liquid)
-
4-Methylbenzoyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add ethylamine (1.0 eq.) and anhydrous DCM. Cool the flask to 0 °C in an ice-water bath.
-
Base Addition: Add triethylamine (1.2 eq.) to the stirred amine solution.[1]
-
Acyl Chloride Addition: In a separate dry flask, dissolve 4-methylbenzoyl chloride (1.05 eq.) in a minimal amount of anhydrous DCM. Transfer this solution to a dropping funnel. Add the acyl chloride solution dropwise to the cold, stirred amine solution over 20-30 minutes. A white precipitate (triethylammonium chloride) will form.[24]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-3 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent), checking for the consumption of the 4-methylbenzoyl chloride.[24]
-
Workup:
-
Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Separate the layers. Wash the organic layer sequentially with 1 M HCl (to remove excess amines), saturated aq. NaHCO₃ (to remove any hydrolyzed acid and neutralize residual HCl), and finally with brine.[18]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure this compound.[20]
References
-
Grokipedia. Schotten–Baumann reaction. [Link]
-
Fisher Scientific. Amide Synthesis. [Link]
-
Wikipedia. Schotten–Baumann reaction. [Link]
-
SATHEE. Chemistry Schotten Baumann Reaction. [Link]
-
PubMed. Selective acylation of primary amines in peptides and proteins. [Link]
-
Royal Society of Chemistry. Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. [Link]
-
Organic Chemistry Portal. Schotten-Baumann Conditions. [Link]
-
Pearson. Give the products expected from the following reactions. (a) acetyl chloride + ethylamine. [Link]
-
J&K Scientific LLC. Schotten-Baumann Reaction. [Link]
-
Reddit. Acylated a primary amine, but the amine signal is gone. Did it over acylate?. [Link]
-
Chemistry LibreTexts. Reactions of Acyl Chlorides with Primary Amines. [Link]
-
Mastering Chemistry Help. acylation of amines. [Link]
-
ResearchGate. Selectivity of acylation of ethanolamines with (meth)acryloyl chlorides. [Link]
-
Chemistry LibreTexts. Reactions of Acyl Chlorides with Primary Amines (2015). [Link]
-
NCERT. Amines. [Link]
-
PubChem. Benzamide, N-ethyl-4-methyl-. [Link]
-
Chemguide. Explaining the reaction between acyl chlorides and amines - addition / elimination. [Link]
-
Chemistry LibreTexts. Reactions of Acyl Chlorides with Primary Amines (2023). [Link]
-
Chemguide. the reaction of acyl chlorides with ammonia and primary amines. [Link]
-
PubChem. 4-Methylbenzoyl Chloride. [Link]
-
NIST. Benzoyl chloride, 4-methyl-. [Link]
-
PubChem. N-ethyl-4-methyl-N-(4-methylphenyl)benzamide. [Link]
-
SciELO. A new method for synthesis of N,N-diethyl-m-methylbenzamide. [Link]
-
PubMed. Metabolites of N-ethylbenzamide, N,N-diethylbenzamide and related compounds detected in rat urine by NMR spectroscopy. [Link]
-
ResearchGate. A new method for the synthesis of N,N-diethyl-m-methylbenzamide. [Link]
-
Sarthaks eConnect. What is the action of benzoyl chloride on ethanamine?. [Link]
-
MDPI. N,N-Diethyl-3-methylbenzamide. [Link]
-
ResearchGate. Operationally Simple Synthesis of N , N -Diethyl-3-methylbenzamide (DEET) Using COMU as a Coupling Reagent. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Give the products expected from the following reactions. (a) acet... | Study Prep in Pearson+ [pearson.com]
- 3. sarthaks.com [sarthaks.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 6. Schotten-Baumann Reaction [organic-chemistry.org]
- 7. Page loading... [guidechem.com]
- 8. benchchem.com [benchchem.com]
- 9. CAS 874-60-2: 4-Methylbenzoyl chloride | CymitQuimica [cymitquimica.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. Amide Synthesis [fishersci.co.uk]
- 15. jk-sci.com [jk-sci.com]
- 16. benchchem.com [benchchem.com]
- 17. scielo.sld.cu [scielo.sld.cu]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]
- 22. acylation of amines [entrancechemistry.blogspot.com]
- 23. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 24. benchchem.com [benchchem.com]
Overcoming solubility problems with n-Ethyl-4-methylbenzamide
Technical Support Center: n-Ethyl-4-methylbenzamide
A Senior Application Scientist's Guide to Overcoming Solubility Challenges
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility issues during their experiments. As a compound with a substituted aromatic structure, this compound presents solubility characteristics that require careful consideration for the generation of reliable and reproducible data. This document provides in-depth, scientifically grounded troubleshooting advice and protocols in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the key physicochemical properties of this compound that influence its solubility?
Answer: Understanding the molecular structure of this compound is the first step in diagnosing solubility issues. Its key features are:
-
Aromatic Benzene Ring: The core of the molecule is a nonpolar, hydrophobic benzene ring.
-
Amide Group (-CONH-): The secondary amide group is polar. The oxygen atom can act as a hydrogen bond acceptor, and the hydrogen on the nitrogen can act as a hydrogen bond donor.[1]
-
Ethyl and Methyl Groups: These alkyl groups add to the overall lipophilicity of the molecule.
Based on its structure, this compound has a molecular weight of approximately 163.22 g/mol and a computed XLogP3 of 1.8.[2] The positive XLogP3 value indicates a preference for a lipid environment over an aqueous one, predicting low water solubility. While the amide group provides some polarity, the hydrophobic character of the rest of the molecule is dominant, making it poorly soluble in aqueous buffers.[1][3]
Q2: My this compound is precipitating out of my aqueous buffer during my experiment. What is the general troubleshooting workflow I should follow?
Answer: Precipitation is a common issue with poorly soluble compounds. Before attempting advanced solubilization techniques, it's crucial to follow a logical troubleshooting sequence to rule out common errors. The workflow below outlines the key decision points for diagnosing and resolving precipitation.
Caption: Visualization of a drug molecule forming a soluble complex with a cyclodextrin.
-
Common Cyclodextrins: β-Cyclodextrin (β-CD), Hydroxypropyl-β-Cyclodextrin (HP-β-CD), Sulfobutylether-β-Cyclodextrin (SBECD). The derivatives (HP-β-CD, SBECD) have much higher aqueous solubility and are generally preferred. [4]* When to Use: Excellent for creating stable, aqueous formulations for in vivo studies or when other excipients are undesirable.
-
Protocol Outline (Phase Solubility Study):
-
Prepare a series of increasing concentrations of a selected cyclodextrin (e.g., 0-50 mM HP-β-CD) in the desired aqueous buffer.
-
Add an excess amount of this compound to each vial.
-
Seal the vials and allow them to equilibrate (e.g., shake at a constant temperature for 48-72 hours) to reach saturation.
-
After equilibration, filter the solutions through a 0.22 µm filter to remove undissolved solid.
-
Quantify the concentration of dissolved this compound in each filtrate using a validated analytical method (e.g., HPLC).
-
Plot the concentration of the dissolved drug against the concentration of the cyclodextrin. A linear relationship (an AL-type diagram) indicates the formation of a soluble 1:1 complex, and the slope can be used to calculate the complexation efficiency. [5] Summary Comparison of Solubilization Techniques
-
| Technique | Mechanism | Pros | Cons |
| Cosolvency | Reduces solvent polarity. [6] | Simple, rapid, and effective for many compounds. | Potential for toxicity or interference in biological assays; may cause precipitation upon dilution. |
| pH Adjustment | Ionizes acidic/basic functional groups. [] | Very effective for ionizable drugs. | Ineffective for neutral compounds like amides; risk of chemical degradation at extreme pH. |
| Surfactants | Forms micelles that encapsulate the drug. [8][9] | Can solubilize highly insoluble compounds; lower toxicity than some organic solvents. | Can interfere with assays; potential for foam formation; concentration must be above the CMC. |
| Cyclodextrins | Forms a host-guest inclusion complex. [10] | High biocompatibility; forms a true solution; can improve stability. [10] | More expensive; requires experimental work to select the best cyclodextrin and determine stoichiometry. |
References
- The PCCA Blog. (2022).
- Surfactants and their Role in Pharmaceutical Product Development: An overview. (2019).
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
- Kaur, T., et al. (2015). Surfactants: Pharmaceutical and Medicinal Aspects. Journal of Pharmacy and Pharmaceutical Sciences, 18(3), 586-608.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024). Pharma Times.
- Surfactants in Pharmaceuticals: Advancements in Drug Delivery Systems. (2024). Imperial Oilfield Chemicals Pvt. Ltd.
- Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Solubility enhancement-eminent role in poorly soluble drugs. Research Journal of Pharmacy and Technology, 2(2), 220-224.
- Surface Active Agents (Surfactants) Used in Pharmaceutical Suspensions. (n.d.). Pharmacentral.
- Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 29(8), 1797.
- Soni, P. S., & Sharma, S. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research, 82(1), 1-10.
- Al-kassas, R., et al. (2012). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. Journal of Pharmaceutical Sciences, 101(9), 3018-3032.
- Chaudhary, A., et al. (2012). Enhancement of solubilization and bioavailability of poorly soluble drugs by physical and chemical modifications: A recent review.
- Nema, S., & Ludwig, J. D. (Eds.). (2019).
- Cosolvent - Wikipedia. (n.d.).
- Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(5), 1734-1741.
- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
- Sathesh Babu, P. R., et al. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126.
- Kumar, S., & Singh, P. (2021). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Bio-prospecting and Development, 1(1), 1-6.
- Jafar, M., Alshaer, F. I., & Adrees, F. A. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 8(6), 8-17.
- Malanga, M., et al. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. Molecules, 25(16), 3698.
-
PubChem. (n.d.). Benzamide, N-ethyl-4-methyl-. National Center for Biotechnology Information. [Link]
- BenchChem. (2025). Solubility profile of 4-amino-N-(2-chlorophenyl)benzamide.
- BenchChem. (2025). pH adjustment for optimal Buclosamide solubility and stability.
- BOC Sciences. (n.d.).
- University of the Pacific. (2005). Principles of Drug Action 1, Spring 2005, Amides.
Sources
- 1. webhome.auburn.edu [webhome.auburn.edu]
- 2. Benzamide, N-ethyl-4-methyl- | C10H13NO | CID 117869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 8. THE PCCA BLOG | The Role of Surfactants in Compounded Preparation [pccarx.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Optimizing the Purity of n-Ethyl-4-methylbenzamide
Welcome to the Technical Support Center dedicated to the synthesis and purification of n-Ethyl-4-methylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis and purification of this compound. Our focus is on delivering practical, field-proven insights to enhance the purity and yield of your target molecule.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and robust method for synthesizing this compound is the Schotten-Baumann reaction. This involves the acylation of ethylamine with 4-methylbenzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2][3] This method is favored for its generally high yields and straightforward procedure.
Q2: What are the typical impurities I might encounter in the synthesis of this compound?
Common impurities can originate from starting materials, side reactions, or subsequent workup procedures. These may include:
-
Unreacted 4-methylbenzoyl chloride: A highly reactive starting material that may persist if the reaction does not go to completion.
-
4-methylbenzoic acid: Formed from the hydrolysis of 4-methylbenzoyl chloride by any moisture present in the reaction or during workup.[1]
-
N,N-diethyl-4-methylbenzamide: If there is any diethylamine impurity in the ethylamine starting material.
-
Over-acylated products: While less common with secondary amines, it's a possibility under certain conditions.
Q3: Which purification techniques are most effective for this compound?
The two most effective and commonly employed purification techniques for this compound are recrystallization and column chromatography.
-
Recrystallization is often the preferred method for its simplicity and efficiency in removing minor impurities, especially if the crude product is a solid.[4]
-
Silica gel column chromatography is highly effective for separating the desired product from starting materials and byproducts, particularly when the crude product is an oil or contains significant impurities.[5]
Q4: What analytical techniques are recommended for assessing the purity of this compound?
A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): An excellent tool for rapid reaction monitoring and for determining the appropriate solvent system for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the purity of the final product with high accuracy. A reversed-phase C18 column is typically suitable.[6][7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities. The mass spectrum will also confirm the molecular weight of the product.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the identity of this compound and allowing for the identification and quantification of impurities.[9][10]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
Synthesis Troubleshooting
Problem: Low or no yield of this compound.
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of 4-methylbenzoyl chloride | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents. Add the 4-methylbenzoyl chloride to the reaction mixture slowly, preferably dropwise, to minimize its reaction with any residual water.[1] |
| Protonation of ethylamine | The reaction of 4-methylbenzoyl chloride with ethylamine generates HCl, which can protonate the starting amine, rendering it non-nucleophilic.[1][11] It is crucial to use a base (e.g., triethylamine, pyridine, or aqueous NaOH) to neutralize the HCl as it is formed.[3] |
| Inadequate mixing | In a biphasic Schotten-Baumann reaction (e.g., dichloromethane/water), vigorous stirring is essential to ensure the reactants in the organic and aqueous phases come into contact.[1] |
| Poor quality of starting materials | Use freshly distilled or high-purity 4-methylbenzoyl chloride and ethylamine. 4-methylbenzoyl chloride can degrade over time, especially if exposed to moisture. |
Purification Troubleshooting
Problem: The crude product is an oil and does not solidify.
| Potential Cause | Troubleshooting Steps |
| Presence of residual solvent | Ensure the crude product is thoroughly dried under high vacuum to remove any remaining solvent from the workup. |
| Significant impurities | The presence of unreacted starting materials or byproducts can lower the melting point of the product, causing it to be an oil. In this case, purification by column chromatography is recommended before attempting recrystallization. |
| Product is inherently an oil at room temperature | If the purified product is an oil, this may be its natural state. Confirm the purity using analytical techniques like HPLC or GC-MS. |
Problem: Difficulty with recrystallization.
| Potential Cause | Troubleshooting Steps |
| Inappropriate solvent | The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4] Perform small-scale solubility tests with various solvents. For this compound, consider solvent systems like ethanol/water or ethyl acetate/hexane.[12] |
| "Oiling out" instead of crystallization | This occurs when the compound comes out of solution as a liquid instead of a solid. This can be due to the solution being too concentrated or cooling too rapidly. To resolve this, reheat the solution to redissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. |
| No crystal formation upon cooling | The solution may be too dilute. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. If that fails, evaporate some of the solvent to concentrate the solution and then allow it to cool again. |
Experimental Protocols
Synthesis of this compound via Schotten-Baumann Reaction
This protocol is adapted from established procedures for the synthesis of similar N-substituted benzamides.[3][13]
Materials:
-
4-methylbenzoyl chloride
-
Ethylamine (as a solution in a suitable solvent like THF or as a gas)
-
Triethylamine or 10% aqueous Sodium Hydroxide
-
Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, separatory funnel, magnetic stirrer, ice bath
Procedure:
-
In a round-bottom flask, dissolve ethylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in dichloromethane.
-
Cool the flask in an ice bath.
-
Slowly add a solution of 4-methylbenzoyl chloride (1.0 equivalent) in dichloromethane to the cooled amine solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification by Recrystallization
Procedure:
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
If insoluble impurities are present, perform a hot filtration.
-
To the hot solution, add deionized water dropwise until the solution becomes persistently cloudy.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry thoroughly.[4]
Purification by Column Chromatography
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of dichloromethane or the starting eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 5% ethyl acetate and gradually increasing the polarity).
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Recommended Starting Conditions for Analytical Techniques
| Technique | Parameter | Recommended Condition | Reference |
| TLC | Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) | General Practice |
| HPLC | Column | C18, 5 µm, 4.6 x 150 mm | [8] |
| Mobile Phase | Acetonitrile:Water (e.g., 50:50 v/v) | [8] | |
| Detection | UV at 254 nm | General Practice | |
| GC-MS | Column | Non-polar capillary column (e.g., HP-5MS) | [14] |
| Temperature Program | 100°C to 280°C ramp | General Practice |
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Decision-making flowchart for purification strategy.
References
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
-
SciELO Cuba. (2020). A new method for synthesis of N,N-diethyl-m-methylbenzamide. Available at: [Link]
-
NIST. (n.d.). Benzamide, N,N-diethyl-4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
- University of Wisconsin-Madison. (2009).
-
ResearchGate. (2015). Can anyone help with the synthesis of a secondary amide from carboxylic acid?. Available at: [Link]
-
PubChem. (n.d.). Benzamide, N-ethyl-4-methyl-. Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-Toluidine, N-ethyl-. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) N,N-diethyl-meta-toluamide (DEET) in repellent solutions: development and validation of an analytical method. Available at: [Link]
-
PubMed. (2002). Analysis of N,N-diethyl-m-toluamide in porcine skin perfusates using solid-phase extraction disks and reversed-phase high-performance liquid chromatography. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available at: [Link]
-
SpectraBase. (n.d.). N-Ethyl-4-methylbenzenesulfonamide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) N-Benzyl-N-ethyl-4-methylbenzenesulfonamide. Available at: [Link]
- Archive Market Research. (n.d.). N-Ethyl-P-Toluenesulfonamide Charting Growth Trajectories: Analysis and Forecasts 2025-2033.
-
PubChem. (n.d.). N-Ethyl-N-methyl-benzamide. Retrieved from [Link]
-
Scribd. (n.d.). DEET Synthesis and Purification. Retrieved from [Link]
-
MDPI. (n.d.). N,N-Diethyl-3-methylbenzamide. Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.).
-
PubMed. (n.d.). Metabolites of N-ethylbenzamide, N,N-diethylbenzamide and related compounds detected in rat urine by NMR spectroscopy. Retrieved from [Link]
-
NIH. (n.d.). Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction. Retrieved from [Link]
-
Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]
-
NIST. (n.d.). Benzenesulfonamide, N-ethyl-4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). N-ethyl-4-methoxybenzamide. Retrieved from [Link]
-
ResearchGate. (2025). An Improved One-Pot Procedure for Preparation Of N,N -Diethyl-m-Toluamide from m-Toluic Acid. Available at: [Link]
-
PubChem. (n.d.). 4-Methylbenzoyl Chloride. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Schotten-Baumann Reaction [organic-chemistry.org]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of N,N-diethyl-m-toluamide in porcine skin perfusates using solid-phase extraction disks and reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Benzamide, N-ethyl-4-methyl- | C10H13NO | CID 117869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Metabolites of N-ethylbenzamide, N,N-diethylbenzamide and related compounds detected in rat urine by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. grokipedia.com [grokipedia.com]
- 12. benchchem.com [benchchem.com]
- 13. Chemistry 211 Experiment 7 [home.miracosta.edu]
- 14. Benzamide, N,N-diethyl-4-methyl- [webbook.nist.gov]
Technical Support Center: N-Ethyl-4-methylbenzamide Degradation Pathway Analysis
Introduction
Welcome to the technical support center for N-ethyl-4-methylbenzamide degradation studies. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the experimental analysis of this compound and its degradation products. As a compound of interest in various fields, understanding its stability and degradation pathways is critical for ensuring product quality, safety, and efficacy. This document provides a comprehensive resource to navigate the complexities of its degradation analysis.
I. Understanding this compound and its Degradation
This compound is a substituted aromatic amide. The stability of the amide bond, while generally robust, can be susceptible to degradation under various conditions, including hydrolytic (acidic and basic), oxidative, and photolytic stress. Understanding these degradation pathways is crucial for predicting the shelf-life of products containing this molecule and for identifying potential impurities that may arise during manufacturing, storage, or in vivo metabolism.
The primary degradation pathways for this compound are hypothesized to be:
-
Hydrolysis: Cleavage of the amide bond to yield 4-methylbenzoic acid and ethylamine. This can be catalyzed by acid or base, or mediated by enzymes such as amidases.[1][2][3]
-
Oxidative Degradation: Primarily involving the N-ethyl group. This can lead to N-dealkylation, forming 4-methylbenzamide, or oxidation of the ethyl group to form an N-(1-hydroxyethyl) intermediate, which can be further oxidized or rearranged. Cytochrome P450 enzymes are often implicated in such metabolic oxidations in biological systems.[4][5][6]
-
Photodegradation: Aromatic compounds can undergo degradation upon exposure to light, potentially leading to rearrangements (like the Photo-Fries rearrangement for aromatic amides), cleavage of the amide bond, or other complex reactions.[1][2]
The following diagram illustrates the potential degradation pathways of this compound.
Caption: Potential degradation pathways of this compound.
II. Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the analysis of this compound degradation.
Q1: What are the primary degradation products I should expect to see in my stability studies?
A1: Based on the chemical structure, the most probable degradation products are 4-methylbenzoic acid and ethylamine resulting from hydrolysis of the amide bond.[3] You may also observe 4-methylbenzamide due to N-dealkylation, particularly under oxidative conditions. If your study involves photostability, look for potential photo-Fries rearrangement products, which would be aminobenzophenone derivatives, although these are generally formed in lower amounts.[1]
Q2: My HPLC chromatogram shows a new peak with a shorter retention time than the parent compound. What could it be?
A2: A peak with a shorter retention time in reversed-phase HPLC typically indicates a more polar compound. 4-Methylbenzoic acid is a likely candidate, as the carboxylic acid group makes it more polar than the parent amide. To confirm, you can spike your sample with a 4-methylbenzoic acid standard or perform LC-MS analysis to determine the mass of the unknown peak.
Q3: I am not detecting ethylamine in my HPLC analysis after forced hydrolysis. Why?
A3: Ethylamine is a small, volatile, and highly polar molecule with a poor UV chromophore. Standard reversed-phase HPLC methods with UV detection are often not suitable for its detection. To analyze ethylamine, consider using a different analytical technique such as:
-
GC-MS after derivatization: Derivatization with reagents like dansyl chloride or fluorescamine can make it amenable to GC-MS or fluorescence detection.
-
Ion chromatography: This technique is well-suited for the analysis of small ions like ethylamine.
-
HILIC (Hydrophilic Interaction Liquid Chromatography): This can be a more effective LC technique for retaining and separating highly polar compounds.
Q4: I am observing significant peak tailing for this compound in my HPLC analysis. What could be the cause?
A4: Peak tailing for amide compounds can be caused by several factors:
-
Secondary interactions with residual silanols: The amide group can interact with free silanol groups on the silica-based column packing. Try using a column with end-capping or a base-deactivated column.
-
Mobile phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. Experiment with adjusting the pH of the mobile phase.
-
Column contamination: The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent.
-
Sample overload: Injecting too much sample can lead to peak distortion. Try diluting your sample.[7][8]
Q5: How can I confirm the identity of a suspected degradation product?
A5: The gold standard for structure elucidation is a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition.
-
Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed information about the chemical structure, including the connectivity of atoms.
-
Co-chromatography: Injecting a pure standard of the suspected degradation product and observing if it co-elutes with the unknown peak in your sample provides strong evidence of its identity.
III. Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered in HPLC and GC-MS analysis of this compound and its degradation products.
Guide 1: HPLC Analysis Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| No peaks or very small peaks | Injection issue (e.g., air bubble in syringe, clogged needle). | Manually inspect the injection process. Purge the injector. |
| Detector issue (e.g., lamp off, incorrect wavelength). | Check detector settings and ensure the lamp is on. | |
| Sample degradation before analysis. | Prepare fresh samples and analyze them promptly. | |
| Ghost peaks | Contamination in the mobile phase, injection solvent, or system. | Run a blank gradient. Use high-purity solvents. Clean the injector and column. |
| Carryover from a previous injection. | Inject a blank after a high-concentration sample. Use a needle wash. | |
| Drifting baseline | Column not equilibrated. | Allow sufficient time for column equilibration before starting the analysis. |
| Mobile phase composition changing (e.g., solvent evaporation). | Prepare fresh mobile phase. Keep solvent bottles capped. | |
| Detector temperature fluctuation. | Ensure the detector is in a temperature-stable environment. | |
| Split peaks | Clogged frit or void in the column. | Reverse flush the column (if recommended by the manufacturer). If the problem persists, replace the column. |
| Sample solvent incompatible with the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent. |
Guide 2: GC-MS Analysis Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing) | Active sites in the injector liner or column. | Use a deactivated liner and a high-quality, low-bleed column. |
| Column contamination. | Bake out the column at the maximum recommended temperature. | |
| No peak for the parent compound | Thermal degradation in the injector. | Lower the injector temperature. Use a pulsed splitless or on-column injection. |
| Inconsistent peak areas | Leaks in the injection port septum. | Replace the septum. |
| Syringe discrimination. | Use a different injection technique (e.g., fast injection). | |
| Mass spectrum not matching the library | Co-eluting peaks. | Improve chromatographic separation by optimizing the temperature program or using a different column. |
| Ion source contamination. | Clean the ion source. |
IV. Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will be required based on the specific instrumentation and degradation products observed.
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Filter and degas all mobile phases before use.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 235 nm
-
Gradient Program:
Time (min) %A %B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
4. Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).
-
For forced degradation studies, dilute the stock solution in the appropriate stress medium (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) and incubate under the desired conditions.
-
Before injection, neutralize acidic and basic samples and dilute with the mobile phase to an appropriate concentration.
5. System Suitability:
-
Inject a standard solution of this compound and its expected degradation products (if available) to verify resolution, peak shape, and retention times.
Caption: A typical workflow for HPLC analysis of degradation samples.
Protocol 2: GC-MS Analysis of this compound and Volatile Degradation Products
This protocol is suitable for the analysis of the parent compound and less polar degradation products. Derivatization may be necessary for more polar analytes.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
2. GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
3. MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
4. Sample Preparation:
-
Dissolve the sample in a volatile solvent such as ethyl acetate or dichloromethane.
-
Ensure the sample is dry by passing it through a small amount of anhydrous sodium sulfate.
V. References
-
Carlsson, D. J., Gan, L. H., & Wiles, D. M. (1975). The photolyses of fully aromatic amides. Canadian Journal of Chemistry, 53(16), 2337-2343.
-
The Photochemistry of Amides and Phthalimides. DRUM - University of Maryland. (n.d.).
-
Metabolites of N-ethylbenzamide, N,N-diethylbenzamide and related compounds detected in rat urine by NMR spectroscopy. PubMed. (n.d.).
-
Reducing GC-MS Artifacts in Sample-rich Matrices. (2025, September 22).
-
Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses Procedure. (n.d.).
-
Synthesis of 4-methyl-benzoic acid methyl ester. PrepChem.com. (n.d.).
-
Synthesis of N-(hydroxymethyl)benzamide. PrepChem.com. (n.d.).
-
BenzaMide, N,2-dihydroxy-4-Methyl- synthesis. ChemicalBook. (n.d.).
-
Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. ResearchGate. (2025, August 6).
-
Mechanism of the Photoöxidation of Amides. Journal of the American Chemical Society. (n.d.).
-
HPLC Troubleshooting Guide. Sigma-Aldrich. (n.d.).
-
Successful HPLC Operation – A Troubleshooting Guide. Thermo Fisher Scientific. (n.d.).
-
Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. PubMed. (n.d.).
-
III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. PubMed. (n.d.).
-
Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv. (2025, November 30).
-
Forced Degradation Studies for Biopharmaceuticals. BioPharm International. (n.d.).
-
Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Organic Syntheses Procedure. (n.d.).
-
HPLC Troubleshooting Guide. SCION Instruments. (n.d.).
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. (2022, November 30).
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. (2025, May 23).
-
Development of Novel Stability Indicating Methods Using Liquid Chromatography. (2019, October 11).
-
Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. ResearchGate. (2025, August 7).
-
Stability indicating study by using different analytical techniques. IJSDR. (n.d.).
-
N-[(4-chlorophenyl)(hydroxy)methyl]benzamide. ChemSynthesis. (2025, May 20).
-
Synthesis of Methyl 4-Acetylbenzoate. PrepChem.com. (n.d.).
-
This compound. PubChem. (n.d.).
-
Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. (2014, April 17).
-
Forced Degradation Studies. Semantic Scholar. (2016, December 14).
-
N-Ethyl-4-methylbenzenesulfonamide. SIELC Technologies. (2018, February 16).
-
Synthesis and Applications of N-Methylbenzamide. ChemicalBook. (2024, March 25).
-
Forced Degradation Studies Research Articles - Page 1. R Discovery. (n.d.).
-
Technical Support Center: Characterization of Impurities in Benzamide, N,N,4-trimethyl- Samples. Benchchem. (n.d.).
-
Solvent/Sample Interaction in the GC/MS Analysis of Amines. Cerno Bioscience. (n.d.).
-
Synthesis, Characterization, and Aqueous Kinetics, as a Function of pH, for N-(Hydroxymethyl)phthalimidines. AWS. (n.d.).
-
Degradation Of Aromatic Amines Research Articles - Page 1. R Discovery. (n.d.).
-
N-Ethyl-N-methyl-benzamide. PubChem. (n.d.).
-
Metabolites of N-ethylbenzamide, N,N-diethylbenzamide and related compounds detected in rat urine by NMR spectroscopy. PubMed. (n.d.).
-
Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC - PubMed Central. (2024, April 4).
-
Microbial Technologies Employed for Biodegradation of Neonicotinoids in the Agroecosystem. Frontiers. (2018).
-
Artifacts in the GC-MS profiling of underivatized methamphetamine hydrochloride. Request PDF. (2025, August 6).
-
A new method for the synthesis of N,N-diethyl-m-methylbenzamide. ResearchGate. (n.d.).
-
N-Benzyl-N-ethyl-4-methylbenzenesulfonamide. ResearchGate. (n.d.).
-
N,N-Diethyl-3-methylbenzamide. MDPI. (n.d.).
-
N-ethyl-4-methoxybenzamide. PubChem. (n.d.).
-
Benzamide, N-ethyl-N-(3-methylphenyl)-4-butyl-. the NIST WebBook. (n.d.).
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. drum.lib.umd.edu [drum.lib.umd.edu]
- 3. Reducing GC-MS Artifacts in Sample-rich Matrices [eureka.patsnap.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
Resolving unexpected results in experiments with n-Ethyl-4-methylbenzamide
Welcome to the technical support center for n-Ethyl-4-methylbenzamide. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting guides and frequently asked questions to address challenges encountered during experimentation. As Senior Application Scientists, our goal is to combine technical accuracy with practical, field-proven insights to ensure the success of your work.
Technical Troubleshooting Guide
This section addresses specific, unexpected results you may encounter during the synthesis, purification, or analysis of this compound.
Question 1: My amidation reaction is showing low yield or failing to proceed to completion. What are the likely causes and how can I resolve this?
Low conversion is a common issue in amide synthesis. The root cause often lies in the reagents, reaction conditions, or the activation method for the carboxylic acid.
Potential Causes & Step-by-Step Solutions:
-
Inactive Carboxylic Acid: The direct condensation of a carboxylic acid (4-methylbenzoic acid) and an amine (ethylamine) is thermodynamically unfavorable without an activating agent because the acidic proton and the basic amine will form a stable ammonium salt.[1][2]
-
Solution A: Acyl Chloride Method. This is a robust and common method for amide synthesis.[]
-
Protocol: Convert 4-methylbenzoic acid to 4-methylbenzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[4] In a separate flask, dissolve ethylamine in an appropriate anhydrous solvent (e.g., Dichloromethane - DCM) with a non-nucleophilic base like triethylamine (TEA) or pyridine to scavenge the HCl byproduct. Slowly add the freshly prepared 4-methylbenzoyl chloride to the ethylamine solution, typically at a reduced temperature (0 °C) to control the exothermic reaction.[] Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
-
Solution B: Coupling Agents. If your substrate is sensitive to the harsh conditions of acyl chloride formation, use a coupling agent.
-
Protocol: Dissolve 4-methylbenzoic acid in an anhydrous solvent like DCM or DMF. Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[5] After a brief activation period, add ethylamine to the mixture. The reaction is typically run at room temperature. The dicyclohexylurea (DCU) byproduct from DCC is insoluble in most organic solvents and can be removed by filtration.
-
-
-
Reagent Purity and Stoichiometry: Impurities in starting materials (especially water) can quench reagents. Incorrect stoichiometry will leave unreacted starting material.
-
Solution: Ensure starting materials are pure and, critically, anhydrous. Use freshly distilled solvents and reagents if necessary.[6] Use a slight excess (1.1-1.2 equivalents) of the amine or the carboxylic acid component that is easier to remove during purification.
-
-
Inadequate Base: In the acyl chloride method, the generated HCl will protonate the ethylamine, rendering it non-nucleophilic. An insufficient amount of scavenger base will stall the reaction.
-
Solution: Use at least one equivalent of a scavenger base (like triethylamine or pyridine) for every equivalent of HCl produced. For reactions that are sluggish, a catalytic amount of 4-Dimethylaminopyridine (DMAP) can be added to accelerate the reaction.[]
-
Troubleshooting Workflow: Low Reaction Conversion
Caption: A decision tree for troubleshooting low-yield amide synthesis.
Question 2: I've successfully synthesized the product, but I'm struggling with purification. My product is an oil or won't crystallize.
The physical state of a final compound can be sensitive to minor impurities. The goal is to induce crystallization or find an alternative purification method.
Potential Causes & Step-by-Step Solutions:
-
Residual Solvent: Trace amounts of high-boiling solvents (like DMF or DMSO) can prevent solidification.
-
Solution: After concentrating the crude product, co-evaporate with a low-boiling solvent (like toluene or heptane) multiple times under reduced pressure to azeotropically remove the high-boiling solvent. If the product is still an oil, attempt to precipitate it by dissolving the oil in a minimal amount of a good solvent (e.g., DCM, Ethyl Acetate) and adding a poor solvent (e.g., Hexane, Pentane) dropwise until turbidity is observed.[7]
-
-
Process Impurities: Unreacted starting materials, coupling agent byproducts (e.g., DCU, HOBt), or side-products can act as impurities that inhibit crystallization.
-
Solution A: Aqueous Workup. A thorough aqueous workup is critical. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, then a dilute base (e.g., 1M NaHCO₃) to remove excess carboxylic acid, and finally with brine to remove residual water.
-
Solution B: Column Chromatography. If impurities persist, flash column chromatography is the most effective method. Based on TLC analysis, select a solvent system (e.g., Hexane/Ethyl Acetate gradient) that provides good separation between your product and the impurities.
-
-
Product is Naturally an Oil: this compound is a solid at room temperature, but structurally similar amides can be oils. Confirm that your characterization data (NMR, MS) matches the expected product before assuming it's an impurity issue.
Question 3: My NMR spectrum shows unexpected peaks, or my mass spectrometry results indicate a wrong mass.
This points to the formation of an unexpected side-product or degradation. Identifying this species is key to diagnosing the root cause.
Potential Causes & Step-by-Step Solutions:
-
Double Acylation (Side Reaction): If using an acyl chloride method with a primary amine, it's possible for a second molecule of the acyl chloride to react with the newly formed amide N-H, though this is generally unfavorable. More commonly, if there are other nucleophilic sites, they may react.
-
Diagnosis: Look for a mass corresponding to the addition of another 4-methylbenzoyl group and the loss of a proton. The ¹H NMR would show a disappearance of the N-H proton signal and significant shifts in adjacent peaks.
-
Resolution: Use controlled stoichiometry and slow, cooled addition of the acyl chloride to the amine solution.
-
-
Hydrolysis during Workup: Amides are generally stable, but harsh acidic or basic conditions during workup, especially with heat, can cause hydrolysis back to the carboxylic acid and amine.[8]
-
Diagnosis: You will see peaks corresponding to 4-methylbenzoic acid and ethylamine salt in your analytical data.
-
Resolution: Perform the aqueous workup at room temperature or below and avoid prolonged exposure to strong acids or bases. If your product is sensitive, use milder conditions like saturated sodium bicarbonate solution instead of sodium hydroxide.[7]
-
-
Metabolic-like Degradation: In biological systems or through oxidative processes, amides can undergo degradation. For instance, N-dealkylation can occur.[9]
-
Diagnosis: This could lead to the formation of 4-methylbenzamide. Look for a mass corresponding to the loss of the ethyl group (28 Da). The ¹H NMR would show the disappearance of the ethyl group signals (quartet and triplet) and the appearance of a broad N-H₂ signal.
-
Resolution: Ensure reactions are performed under an inert atmosphere (Nitrogen or Argon) if oxidative degradation is suspected. Store the final compound protected from light and air.
-
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound?
Understanding the fundamental properties of a compound is crucial for designing experiments, including selecting appropriate solvents and analytical methods.
| Property | Value | Source | Implication for Experiments |
| Molecular Formula | C₁₀H₁₃NO | [10] | Used for calculating molar quantities and confirming mass spectrometry data. |
| Molecular Weight | 163.22 g/mol | [10] | Essential for accurate reagent measurement and yield calculations. |
| Predicted XLogP3 | 1.8 | [10] | Indicates moderate lipophilicity. Predicts good solubility in organic solvents like DCM, Ethyl Acetate, and poor solubility in water.[11] |
| Hydrogen Bond Donor | 1 (the N-H group) | [10] | Can participate in hydrogen bonding, influencing solubility and chromatographic behavior. |
| Hydrogen Bond Acceptor | 1 (the C=O group) | [10] | Can accept hydrogen bonds from protic solvents. |
Q2: What is the general synthetic pathway for this compound?
The most common laboratory synthesis involves the acylation of ethylamine with an activated derivative of 4-methylbenzoic acid.
Caption: Common synthesis route via the acyl chloride intermediate.
Q3: What are the best practices for storing this compound?
Amides are generally robust, but proper storage ensures long-term stability.
-
Temperature: Store in a cool, dry place. Refrigeration is acceptable for long-term storage.
-
Atmosphere: Store in a tightly sealed container. While not acutely sensitive, prolonged exposure to atmospheric moisture could lead to slow hydrolysis.[8]
-
Light: Protect from direct sunlight, as UV radiation can potentially promote degradation over long periods.
Q4: What are the recommended analytical techniques for characterizing this compound?
A combination of spectroscopic and chromatographic methods is recommended for unambiguous characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the presence of all proton environments: the aromatic protons on the tolyl group, the ethyl group (a characteristic quartet and triplet), the methyl group singlet, and the amide N-H proton (often a broad signal).
-
¹³C NMR: Will confirm the number of unique carbon environments, including the carbonyl carbon (~167-170 ppm).
-
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound. Electrospray ionization (ESI) would show the protonated molecule [M+H]⁺ at m/z 164.2.
-
High-Performance Liquid Chromatography (HPLC): Useful for assessing purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.[12]
-
Infrared (IR) Spectroscopy: Will show characteristic stretches for the C=O group (around 1630-1660 cm⁻¹) and the N-H group (around 3300 cm⁻¹).
References
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
-
Green Chemistry (RSC Publishing). The preparation and applications of amides using electrosynthesis.
-
Master Organic Reactions. Step-by-Step Problem Solving Guide.
-
Benchchem. Challenges in the scale-up of amide synthesis processes.
-
Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature.
-
Leah4Sci. How to Tackle Organic Chemistry Synthesis Questions.
-
ResearchGate. 16 questions with answers in AMIDE SYNTHASES.
-
Reddit. Common sources of mistake in organic synthesis.
-
BOC Sciences. Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
-
Organic Chemistry: How to... Approach to Synthesis Problems.
-
PubChem - NIH. Benzamide, N-ethyl-4-methyl-.
-
PubMed. Metabolites of N-ethylbenzamide, N,N-diethylbenzamide and related compounds detected in rat urine by NMR spectroscopy.
-
Benchchem. 4-isopropyl-N-(4-methylbenzyl)benzamide solubility issues and solutions.
-
The Royal Society of Chemistry. SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2.
-
SIELC Technologies. N-Ethyl-4-methylbenzenesulfonamide.
-
Benchchem. Stability and Degradation Pathways of N-ethyl-2-methylpropanamide: An In-depth Technical Guide.
-
NCERT. Amines.
Sources
- 1. The preparation and applications of amides using electrosynthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02976A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. reddit.com [reddit.com]
- 7. How To [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. Metabolites of N-ethylbenzamide, N,N-diethylbenzamide and related compounds detected in rat urine by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzamide, N-ethyl-4-methyl- | C10H13NO | CID 117869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. N-Ethyl-4-methylbenzenesulfonamide | SIELC Technologies [sielc.com]
Technical Support Center: Mastering n-Ethyl-4-methylbenzamide Synthesis and Handling
Welcome to the comprehensive technical support guide for n-Ethyl-4-methylbenzamide. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis, purification, and handling of this important chemical intermediate. By understanding the underlying chemical principles, you can avoid common pitfalls and ensure the integrity and success of your experiments.
Core Concepts: Understanding this compound
This compound is a secondary amide with a molecular formula of C₁₀H₁₃NO and a molecular weight of 163.22 g/mol .[1] Its structure, featuring a substituted aromatic ring and an N-ethyl amide group, makes it a valuable building block in the synthesis of more complex molecules, particularly in the realm of drug discovery and materials science.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 26819-08-9 | PubChem[1] |
| Molecular Formula | C₁₀H₁₃NO | PubChem[1] |
| Molecular Weight | 163.22 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Predicted XLogP3 | 1.8 | PubChem[1] |
Synthesis of this compound: The Schotten-Baumann Approach
The most common and reliable method for synthesizing this compound is through the acylation of ethylamine with 4-methylbenzoyl chloride. This reaction, a classic example of a Schotten-Baumann reaction, is a robust method for forming amide bonds.[4][5]
The overall reaction is as follows:
4-methylbenzoyl chloride + ethylamine → this compound + ethylammonium chloride
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of ethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methylbenzoyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion as a leaving group. The hydrochloric acid generated is neutralized by a second equivalent of ethylamine or an added base.[6][7]
Detailed Experimental Protocol
This protocol provides a reliable method for the synthesis of this compound.
Materials:
-
4-Methylbenzoyl chloride
-
Ethylamine (as a solution in a suitable solvent, e.g., THF or water)
-
Dichloromethane (DCM)
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methylbenzoyl chloride (1 equivalent) in dichloromethane. Cool the flask in an ice bath to 0-5 °C.
-
Addition of Amine: Slowly add a solution of ethylamine (2.2 equivalents) to the stirred solution of 4-methylbenzoyl chloride via the dropping funnel. Maintain the temperature below 10 °C during the addition. A white precipitate of ethylammonium chloride will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl to remove excess ethylamine, followed by 1 M NaOH to remove any unreacted 4-methylbenzoic acid, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Stability and Degradation
Understanding the stability of this compound is crucial for its storage and use in downstream applications. Forced degradation studies are performed to identify potential degradation products and pathways.[8][9]
Common Degradation Pathways:
-
Hydrolysis: The amide bond is susceptible to hydrolysis under both acidic and basic conditions, which would yield 4-methylbenzoic acid and ethylamine.[10][11][12] This is typically slow at neutral pH but is accelerated by heat and strong acids or bases.
-
Oxidation: While the benzamide core is relatively stable to oxidation, the methyl group on the aromatic ring could be a site for oxidative degradation under harsh conditions, potentially forming the corresponding carboxylic acid.
-
Photodegradation: Aromatic compounds can be susceptible to photodegradation. Exposure to high-energy light, especially in the presence of photosensitizers, could lead to decomposition.[13][14]
Protocol for a Preliminary Forced Degradation Study
This protocol outlines a general approach to assess the stability of this compound.
Materials:
-
This compound
-
1 M HCl, 1 M NaOH
-
30% Hydrogen peroxide (H₂O₂)
-
Acetonitrile (ACN) or other suitable solvent
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Prepare stock solutions of this compound in acetonitrile.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 1 M HCl and heat at a controlled temperature (e.g., 60 °C).
-
Basic Hydrolysis: Mix the stock solution with 1 M NaOH and heat at a controlled temperature.
-
Oxidative Degradation: Treat the stock solution with 30% H₂O₂ at room temperature.
-
Photostability: Expose a solution of the compound to a calibrated light source (as per ICH Q1B guidelines).[13]
-
-
Analysis: At specified time points, withdraw aliquots from each stress condition, neutralize if necessary, and analyze by HPLC to monitor the degradation of the parent compound and the formation of any degradation products.
Frequently Asked Questions (FAQs)
Q1: My NMR spectrum shows broader than expected peaks for the ethyl group. Why is that?
A: This is often due to restricted rotation around the amide C-N bond at room temperature. This can lead to the existence of two rotamers, which can broaden the signals of the N-ethyl group in the ¹H NMR spectrum.[8]
Q2: What are the key signals to look for in the IR spectrum of this compound?
A: Key signals include a strong C=O stretch for the amide carbonyl group (typically around 1630-1680 cm⁻¹) and an N-H stretch for the secondary amide (around 3300 cm⁻¹).[8][15]
Q3: How should I store this compound?
A: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong acids, strong bases, and oxidizing agents.
Q4: What are some common applications of this compound in research?
A: As a substituted benzamide, it serves as a versatile intermediate in the synthesis of biologically active molecules. Benzamide derivatives are known to exhibit a wide range of pharmacological activities and are important scaffolds in drug discovery.[3][16][17]
References
-
Amide Formation: Mechanism & Acyl Chloride. (2023, October 20). StudySmarter. [Link]
-
Clark, J. (2015). The Preparation of Amides. Chemguide. [Link]
-
Acid Chloride → Amide with Amines (NH₃, RNH₂, R₂NH). OrgoSolver. [Link]
-
How Do Acyl Chlorides Form Primary and Secondary Amides? (2025, December 27). YouTube. [Link]
-
Benzamide, N-ethyl-4-methyl-. PubChem. [Link]
-
Synthesis of N-[2-(isopropylamino)ethyl]-p-toluenesulfonamide. PrepChem.com. [Link]
-
Schotten–Baumann reaction. Wikipedia. [Link]
-
Benzamide, 4-nitro-N-ethyl-N-methyl-. PubChem. [Link]
-
Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. (2022). Royal Society of Chemistry. [Link]
-
Amide Synthesis: Preparation of N,N-diethyl-m-toluamide. (2009, April 6). University of Missouri–St. Louis. [Link]
-
N,N-Diethyl-3-methylbenzamide. (2022). MDPI. [Link]
-
N-benzyl-4-[(4-ethylphenoxy)methyl]benzamide. SpectraBase. [Link]
-
Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media. [Link]
-
N-ETHYL-4-METHYLBENZENESULFONAMIDE. SpectraBase. [Link]
-
N-Ethyl-N-methyl-benzamide. PubChem. [Link]
-
Benzenesulfonamide, N-ethyl-4-methyl-. NIST WebBook. [Link]
-
N-ethyl-4-methyl-N-(4-methylphenyl)benzamide. PubChem. [Link]
-
Discovery of benzamides as potent human β3 adrenergic receptor agonists. (2016). PubMed. [Link]
-
a. FT-IR (neat) of 4-methylbenzamide (Scheme 2, 2h). ResearchGate. [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. [Link]
-
N,N-Diethyl-4-ethylbenzamide. SpectraBase. [Link]
-
Amines. NCERT. [Link]
-
Chemical Properties of N-Ethyl-N-methyl-benzamide. Cheméo. [Link]
-
Metabolites of N-ethylbenzamide, N,N-diethylbenzamide and related compounds detected in rat urine by NMR spectroscopy. (1995). PubMed. [Link]
-
ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). European Medicines Agency. [Link]
-
TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. (2024). Thieme. [Link]
-
Benzamide, 4-methyl-. NIST WebBook. [Link]
-
Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. (1961). ACS Publications. [Link]
-
Hydrolysis of amides and related compounds. Part I. Some benzamides in strong aqueous acid. (1956). Royal Society of Chemistry. [Link]
-
The Base-catalysed Hydrolysis of Certain Aliphatic Amides and p-Alkylbenzamides. (1956). Journal of the Chemical Society. [Link]
-
Photostability and Photostabilization of Drugs and Drug Products. (2014). SciSpace. [Link]
-
N-[2-(4-Methylbenzoyl)ethyl]propan-2-aminium chloride. (2009). PubMed Central. [Link]
-
Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. (2020). ACS Publications. [Link]
-
Unexpected hydrolytic instability of N-acylated amino acid amides and peptides. (2014). PubMed. [Link]
Sources
- 1. Benzamide, N-ethyl-4-methyl- | C10H13NO | CID 117869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 6. studysmarter.co.uk [studysmarter.co.uk]
- 7. orgosolver.com [orgosolver.com]
- 8. mdpi.com [mdpi.com]
- 9. N,N-Diethyl-m-toluamide synthesis - chemicalbook [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 383. Hydrolysis of amides and related compounds. Part I. Some benzamides in strong aqueous acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 12. Unexpected hydrolytic instability of N-acylated amino acid amides and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ema.europa.eu [ema.europa.eu]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. Benzamide, N-ethyl- [webbook.nist.gov]
- 17. odinity.com [odinity.com]
Technical Support Center: Scaling Up the Synthesis of N-Ethyl-4-methylbenzamide
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified scientific professionals. The synthesis of chemical compounds requires specialized knowledge, equipment, and adherence to strict safety protocols. All procedures should be conducted in a certified laboratory facility with appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods). Users are responsible for consulting Safety Data Sheets (SDS) for all reagents and complying with all applicable local, state, and federal regulations.
Introduction
Welcome to the Technical Support Center for the synthesis of N-ethyl-4-methylbenzamide (C₁₀H₁₃NO, CAS: 26819-08-9).[1] As Senior Application Scientists, we understand that scaling a synthesis from the benchtop to pilot scale introduces significant challenges beyond simply multiplying reagent quantities. This guide is designed to provide in-depth, practical solutions to common issues encountered during the scale-up of this common amide synthesis, focusing on the robust and widely used acid chloride pathway. Our goal is to explain the causality behind experimental choices, ensuring a trustworthy and scientifically sound approach to your process development.
Section 1: Synthesis Pathway Overview
The most common and scalable method for preparing this compound involves a two-step process starting from 4-methylbenzoic acid.
-
Acid Chloride Formation: 4-methylbenzoic acid is converted to its more reactive acid chloride derivative, 4-methylbenzoyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂).[2][3][4][5][6]
-
Amidation (Schotten-Baumann Reaction): The crude 4-methylbenzoyl chloride is then reacted with ethylamine in the presence of a base to form the final amide product.[7][8][9][10][11] This acylation of an amine with an acid chloride under basic conditions is a classic example of the Schotten-Baumann reaction.[7][8][9][10]
This pathway is favored for scale-up due to the high reactivity of the acid chloride intermediate, which typically leads to high conversion and yield.[12] The gaseous byproducts of the first step (SO₂ and HCl) are also easily removed, simplifying the process.[2][3]
Overall Reaction Scheme
Caption: Two-step synthesis of this compound.
Section 2: Detailed Experimental Protocol (Lab Scale)
This protocol provides a baseline for a ~10g scale synthesis. All operations involving thionyl chloride and ethylamine must be performed in a well-ventilated fume hood.
Reagent Data Table
| Reagent | Formula | MW ( g/mol ) | Density (g/mL) | Key Hazards |
| 4-Methylbenzoic Acid | C₈H₈O₂ | 136.15 | ~1.32 | Skin/eye irritant |
| Thionyl Chloride | SOCl₂ | 118.97 | 1.631 | Highly corrosive, toxic if inhaled, reacts violently with water.[13][14][15][16] |
| Ethylamine (70% in H₂O) | C₂H₅NH₂ | 45.08 | ~0.81 | Flammable, corrosive |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 1.33 | Volatile, suspected carcinogen |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | - | Corrosive |
Step-by-Step Protocol
Step 1: Formation of 4-Methylbenzoyl Chloride
-
Set up a dry 250 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a gas trap (e.g., a bubbler with NaOH solution).
-
To the flask, add 4-methylbenzoic acid (10.0 g, 73.4 mmol).
-
Add thionyl chloride (8.0 mL, 13.1 g, 110.2 mmol, 1.5 eq) dropwise at room temperature. Caution: The reaction is exothermic and generates HCl and SO₂ gas.[2]
-
Add one drop of N,N-dimethylformamide (DMF) as a catalyst.[2]
-
Heat the reaction mixture to reflux (approx. 80°C) and maintain for 2-3 hours, or until gas evolution ceases. The solution should become clear and pale yellow.
-
Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (vacuum). This crude 4-methylbenzoyl chloride is used directly in the next step.
Step 2: Amidation to form this compound
-
In a separate 500 mL flask, prepare a solution of ethylamine (70% in water, 10 mL, ~124 mmol, ~1.7 eq) and sodium hydroxide (6.0 g, 150 mmol, ~2.0 eq) in 100 mL of cold water (ice bath).
-
Dissolve the crude 4-methylbenzoyl chloride from Step 1 in 50 mL of dichloromethane (DCM).
-
Add the DCM solution of the acid chloride dropwise to the vigorously stirred, cold aqueous amine solution over 30 minutes. Maintain the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer.
-
Wash the organic layer sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound as a white solid.
Section 3: Troubleshooting Guide (Q&A Format)
Scaling up a reaction is rarely linear. Here we address specific issues you may encounter.
Question 1: My yield is significantly lower on a larger scale. What are the most likely causes?
Answer: Low yield is a common scale-up problem and can stem from several factors. Let's break down the possibilities based on the reaction step.
-
Inefficient Acid Chloride Formation:
-
Cause: Incomplete reaction with thionyl chloride. On a larger scale, mixing may be less efficient, and localized cooling can prevent the reaction from reaching the required temperature.
-
Solution: Ensure adequate agitation. Use a jacketed reactor for better temperature control. Monitor the reaction for the cessation of gas evolution, which is a reliable indicator of completion.[2] You can also take a small aliquot, carefully quench it, and check for the presence of starting carboxylic acid by TLC or LC-MS.
-
-
Hydrolysis of the Acid Chloride:
-
Cause: 4-methylbenzoyl chloride is highly sensitive to moisture.[2] Any water present before or during the amidation step will hydrolyze it back to the unreactive 4-methylbenzoic acid.
-
Solution: Use anhydrous solvents and ensure all glassware is rigorously dried. When removing excess SOCl₂, avoid prolonged exposure to atmospheric moisture.
-
-
Poor Amidation Reaction (Step 2):
-
Cause 1: Ineffective Temperature Control. The amidation reaction is highly exothermic. On a large scale, if the heat is not dissipated effectively, the temperature can rise rapidly. This can lead to side reactions and hydrolysis of the acid chloride.
-
Solution 1: Use a jacketed reactor with a chiller. The addition rate of the acid chloride solution is your primary tool for controlling the internal temperature. A slower addition rate allows the cooling system to keep up.
-
Cause 2: Amine Protonation. The reaction generates one equivalent of HCl, which will protonate the expensive ethylamine, rendering it non-nucleophilic.[9][17] While the added NaOH is meant to neutralize this, poor mixing can create localized acidic pockets.
-
Solution 2: Ensure powerful, efficient stirring (e.g., overhead mechanical stirring for larger volumes). The base (NaOH) must be present in sufficient excess to neutralize the generated HCl and maintain basic conditions.[8]
-
Troubleshooting Flowchart for Low Yield
Sources
- 1. Benzamide, N-ethyl-4-methyl- | C10H13NO | CID 117869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. orgosolver.com [orgosolver.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 8. grokipedia.com [grokipedia.com]
- 9. Schotten-Baumann Reaction [organic-chemistry.org]
- 10. jk-sci.com [jk-sci.com]
- 11. testbook.com [testbook.com]
- 12. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 13. lanxess.com [lanxess.com]
- 14. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]
- 15. fishersci.com [fishersci.com]
- 16. content.labscoop.com [content.labscoop.com]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of Synthesized n-Ethyl-4-methylbenzamide
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is not merely a procedural step—it is the bedrock of reliable, reproducible, and safe science. The synthesis of any active pharmaceutical ingredient (API) or intermediate, such as n-Ethyl-4-methylbenzamide, demands a rigorous validation of its chemical structure and purity. This guide provides an in-depth, technically-grounded comparison of analytical methodologies for validating the structure of this compound, synthesized via a classic Schotten-Baumann reaction. We will explore the causality behind our experimental choices, present a self-validating workflow, and compare the primary synthetic route with viable alternatives.
Part 1: Synthesis of this compound via Schotten-Baumann Reaction
The formation of an amide bond is a cornerstone of organic synthesis. For the preparation of this compound, the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride under basic conditions, is a robust and high-yielding choice.[1] This method is favored for its reliability and the relative ease of purification.
Reaction Scheme:
4-methylbenzoyl chloride + Ethylamine → this compound + HCl
The causality behind this choice lies in the high reactivity of the acyl chloride electrophile, which readily reacts with the ethylamine nucleophile. The reaction is typically performed in a two-phase system (an organic solvent and aqueous base), where the base, such as sodium hydroxide, serves a critical dual purpose: it neutralizes the hydrochloric acid byproduct, driving the reaction to completion, and prevents the protonation of the unreacted amine, ensuring it remains nucleophilic.[1]
Experimental Protocol: Synthesis of this compound
This one-pot protocol is adapted from established procedures for similar amide syntheses.[1][2][3]
Materials:
-
4-methylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Ethylamine (as a 70% solution in water or neat)
-
Sodium hydroxide (NaOH)
-
Diethyl ether (or Dichloromethane)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
-
Round-bottom flask, reflux condenser, separatory funnel, magnetic stirrer
Procedure:
-
Activation of Carboxylic Acid: In a fume hood, suspend 4-methylbenzoic acid (1.0 eq) in a minimal amount of an inert solvent like dichloromethane. Add thionyl chloride (1.2 eq) dropwise at room temperature. A catalytic amount of DMF (1-2 drops) can be added to facilitate the reaction.
-
Gently reflux the mixture for 1-2 hours or until the evolution of HCl and SO₂ gas ceases. The completion of this step yields 4-methylbenzoyl chloride. The excess thionyl chloride can be removed by distillation or under reduced pressure.
-
Amidation: In a separate flask, prepare a solution of ethylamine (1.5 eq) in 10% aqueous sodium hydroxide and cool it in an ice bath to 0-5 °C.
-
Slowly add the crude 4-methylbenzoyl chloride from the previous step to the chilled ethylamine solution with vigorous stirring. A white precipitate of this compound should form immediately.
-
Allow the reaction mixture to warm to room temperature and continue stirring for an additional 30 minutes to ensure the reaction goes to completion.
-
Work-up and Purification: Transfer the reaction mixture to a separatory funnel. Extract the product into diethyl ether or dichloromethane (3x volumes).
-
Wash the combined organic layers sequentially with 1M HCl (to remove unreacted ethylamine), saturated sodium bicarbonate solution (to remove any remaining acid chloride), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
The product can be further purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography if necessary.
Part 2: A Multi-faceted Approach to Structural Validation
No single analytical technique is sufficient to definitively confirm the structure of a synthesized molecule. A robust validation strategy relies on the congruence of data from multiple, orthogonal methods. This principle is a cornerstone of analytical method validation as outlined in the ICH Q2(R1) guidelines.[4] Our workflow integrates Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), complemented by High-Performance Liquid Chromatography (HPLC) for purity assessment.
Caption: Orthogonal workflow for the validation of synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and number of protons (¹H NMR) and carbon atoms (¹³C NMR).
¹H NMR Analysis: The expected ¹H NMR spectrum of this compound will show distinct signals for each unique proton environment. The chemical shift (δ) is influenced by the electron density around the proton, while the splitting pattern (multiplicity) reveals the number of neighboring protons.
¹³C NMR Analysis: The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.
Data Comparison Table:
| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected Multiplicity | Expected ¹³C Chemical Shift (δ, ppm) |
| Ar-CH₃ | ~2.4 | Singlet (s) | ~21 |
| -CH₂-CH₃ | ~1.2 | Triplet (t) | ~15 |
| -CH₂-CH₃ | ~3.4 | Quartet (q) | ~35 |
| N-H | ~6.0 - 7.0 | Broad Singlet (br s) | - |
| Aromatic H (ortho to C=O) | ~7.7 | Doublet (d) | ~127 |
| Aromatic H (ortho to CH₃) | ~7.2 | Doublet (d) | ~129 |
| Aromatic C (ipso to C=O) | - | - | ~132 |
| Aromatic C (ipso to CH₃) | - | - | ~142 |
| C=O (Amide) | - | - | ~168 |
Note: These are predicted values based on standard chemical shift tables and data from analogous structures. Actual values may vary slightly depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the presence of specific functional groups. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrational modes of chemical bonds.
Key Expected Absorptions:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amide) | Stretch | 3300 - 3500 (medium, sharp) |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C-H (Aliphatic) | Stretch | 2850 - 3000 |
| C=O (Amide) | Stretch (Amide I band) | 1630 - 1680 (strong) |
| N-H | Bend (Amide II band) | 1510 - 1570 |
| C=C (Aromatic) | Stretch | 1450 - 1600 |
The presence of a strong absorption band around 1650 cm⁻¹ (Amide I) and a sharp peak around 3300 cm⁻¹ (N-H stretch) would provide strong evidence for the formation of the amide functional group.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns. For this compound (C₁₀H₁₃NO), the expected molecular weight is 163.22 g/mol .[5]
Expected Observations:
-
Molecular Ion Peak (M⁺): A peak at m/z = 163, corresponding to the intact molecule.
-
Key Fragmentation Peaks:
-
m/z = 119: This prominent peak results from the alpha-cleavage of the ethyl group, leaving the stable 4-methylbenzoyl cation ([CH₃C₆H₄CO]⁺). This is a very characteristic fragmentation for N-alkyl benzamides.
-
m/z = 91: Loss of the carbonyl group from the m/z 119 fragment, leading to the tolyl cation ([CH₃C₆H₄]⁺).
-
The observation of the correct molecular ion peak and the characteristic fragmentation pattern provides a high degree of confidence in the assigned structure.
Part 3: Purity Assessment and Comparison with Alternatives
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
While spectroscopic methods confirm the structure, chromatography is essential for determining purity. A reversed-phase HPLC (RP-HPLC) method is ideal for resolving this compound from potential impurities such as unreacted 4-methylbenzoic acid or byproducts.
Experimental Protocol: HPLC Purity Analysis
This protocol is a starting point and should be validated according to ICH guidelines for specificity, linearity, accuracy, and precision.[6]
-
HPLC System: A system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic acid or phosphoric acid to control pH). For example, a gradient from 30% to 90% Acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a known quantity of the synthesized product in the mobile phase to a concentration of ~1 mg/mL.
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity of >98% is typically desired for subsequent applications.
Comparison with Alternative Synthetic Routes
While the Schotten-Baumann reaction is effective, other methods exist for amide synthesis. Evaluating these alternatives provides context for why a particular route is chosen.
Comparison of Synthetic Routes:
| Parameter | Route 1: Schotten-Baumann | Route 2: CDI Coupling | Route 3: Direct Thermal/Catalytic |
| Starting Materials | 4-methylbenzoic acid, Thionyl Chloride, Ethylamine | 4-methylbenzoic acid, Carbonyldiimidazole (CDI), Ethylamine | 4-methylbenzoic acid, Ethylamine |
| Key Reagents | SOCl₂ (corrosive, generates acidic gas) | CDI (moisture sensitive) | High temperature or specific catalyst (e.g., boric acid)[6][7] |
| Reaction Conditions | Mild to moderate (0°C to reflux) | Mild (Room temperature) | Harsh (High temperatures >150°C) |
| Advantages | High yield, reliable, well-established. | Very mild conditions, no corrosive byproducts. | Atom economical, avoids activating agents. |
| Disadvantages | Use of hazardous thionyl chloride, acidic byproduct. | CDI is expensive and moisture sensitive. | High energy input, may not be suitable for sensitive substrates. |
Causality of Choice: The Schotten-Baumann route is often chosen in a research or early development setting due to its high reliability and the ready availability of reagents. For large-scale industrial synthesis, the direct thermal method might be explored for its atom economy, despite the harsh conditions, while CDI coupling is excellent for delicate substrates where avoiding harsh reagents is paramount.
Part 4: Troubleshooting and Impurity Profiling
No synthesis is perfect. A thorough validation process must account for potential side reactions and impurities.
Caption: Decision tree for troubleshooting common issues in the synthesis of this compound.
Common Impurities and Their Detection:
-
Unreacted 4-methylbenzoic acid: Will show a broad -OH peak in the IR spectrum and a carboxylic acid proton (~10-12 ppm) in ¹H NMR. Easily detected by HPLC.
-
Unreacted 4-methylbenzoyl chloride: Highly reactive and likely to hydrolyze to the carboxylic acid during work-up.
-
Side products from base: If pyridine is used as a base instead of NaOH, N-acylpyridinium salts can form, which can lead to other byproducts.
Conclusion
The structural validation of a synthesized compound like this compound is a systematic process that builds a case for its identity and purity. By integrating a reliable synthetic protocol such as the Schotten-Baumann reaction with an orthogonal set of powerful analytical techniques—NMR, IR, and Mass Spectrometry—we can achieve a high degree of confidence in our results. This confidence is further solidified by quantitative purity analysis via HPLC and a thorough understanding of alternative synthetic routes and potential impurities. This comprehensive, self-validating approach ensures that the material proceeding to further research or development is exactly what it is intended to be, upholding the highest standards of scientific integrity.
References
-
International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]
-
PubChem. Benzamide, N-ethyl-4-methyl-. National Center for Biotechnology Information. [Link]
-
BYJU'S. (2019). Schotten Baumann Reaction. [Link]
-
Testbook. Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. [Link]
-
Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Pharmaceuticals (Basel). [Link]
-
Revista Cubana de Medicina Militar. (2022). An Improved One-Pot Procedure for Preparation Of N,N -Diethyl-m-Toluamide from m-Toluic Acid. [Link]
-
Tom's Lab. (2018). Benzamide Preparation from Benzoic Acid. YouTube. [Link]
-
NileRed. (2021). Synthesis of Benzamide. YouTube. [Link]
-
MDPI. (2020). Synthesis of N,N-diethyl-3-methylbenzamide. [Link]
-
ResearchGate. (2022). An Improved One-Pot Procedure for Preparation Of N,N -Diethyl-m-Toluamide from m-Toluic Acid. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Vista de Procedimiento mejorado de un solo reactor para la preparación de N,N-dietil-m-toluamida a partir de ácido m-toluico | Revista Cubana de Medicina Militar [revmedmilitar.sld.cu]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzamide, N-ethyl-4-methyl- | C10H13NO | CID 117869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
A Comparative Guide to the Purity Assessment of n-Ethyl-4-methylbenzamide: HPLC vs. UPLC and GC Strategies
For researchers, scientists, and professionals in drug development, the meticulous assessment of a compound's purity is not merely a quality control step; it is the bedrock upon which the safety and efficacy of a potential therapeutic are built. In this guide, we delve into the purity analysis of n-Ethyl-4-methylbenzamide, a substituted benzamide of interest in medicinal chemistry. We will provide a detailed, comparative analysis of High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), as primary analytical techniques. Furthermore, we will explore the utility of Gas Chromatography (GC) as a complementary method for a comprehensive purity profile. This guide is designed to be a practical resource, offering not just protocols, but the scientific rationale behind the methodological choices, ensuring a robust and self-validating approach to purity assessment.
The Criticality of Purity in Drug Development
This compound, as with any active pharmaceutical ingredient (API), can harbor impurities stemming from its synthetic route or degradation over time. These impurities, even in trace amounts, can impact the drug's safety, efficacy, and stability. Regulatory bodies, such as those following the International Council for Harmonisation (ICH) guidelines, mandate stringent purity thresholds and the identification of any impurity present above 0.1%.[1] Therefore, the selection and validation of an appropriate analytical method are of paramount importance.
Understanding the Impurity Landscape of this compound
A robust purity assessment method begins with an understanding of the potential impurities. The most common synthesis of this compound involves the reaction of 4-methylbenzoyl chloride with ethylamine.[2] This reaction, a nucleophilic acyl substitution, can lead to several process-related impurities.[3][4]
Potential Process-Related Impurities:
-
Starting Materials: Unreacted 4-methylbenzoyl chloride and ethylamine.
-
By-products: 4-methylbenzoic acid, formed from the hydrolysis of the highly reactive 4-methylbenzoyl chloride.
-
Side-reaction Products: Di-ethylated products or other adducts, although typically in minor quantities.
A successful analytical method must be able to separate the this compound peak from these potential impurities and any degradation products that may form under stress conditions.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC has long been the gold standard for purity determination in the pharmaceutical industry due to its versatility in handling non-volatile and thermally labile compounds.[5][6] A reversed-phase HPLC method is the logical choice for this compound, given its chemical structure.
Proposed HPLC Method for this compound Purity Assessment
This proposed method is based on established protocols for similar benzamide derivatives and is designed to provide a robust starting point for method development and validation.[7][8][9]
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A C18 stationary phase provides good retention and selectivity for moderately polar compounds like this compound. The 5 µm particle size is standard for conventional HPLC, balancing efficiency and backpressure. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid acts as a mobile phase modifier to control the ionization of any acidic or basic analytes and improve peak shape. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength and low UV cutoff. |
| Gradient Elution | 30% B to 90% B over 15 min | A gradient elution is necessary to ensure the elution of both polar (e.g., 4-methylbenzoic acid) and non-polar compounds within a reasonable timeframe while maintaining good resolution. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at 235 nm | The benzamide chromophore exhibits significant UV absorbance around this wavelength, providing good sensitivity. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) | This mixture ensures the solubility of this compound and is compatible with the mobile phase. |
Experimental Protocol: HPLC Purity Determination
-
Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of formic acid to 1 L of HPLC-grade water. Prepare Mobile Phase B as HPLC-grade acetonitrile. Degas both mobile phases using an appropriate method (e.g., sonication or vacuum filtration).
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of diluent to obtain a stock solution of 100 µg/mL. Prepare working standards by further dilution of the stock solution.
-
Sample Solution Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of diluent to obtain a concentration of 1 mg/mL.
-
System Suitability: Inject the standard solution multiple times (n=5) to verify system suitability parameters such as retention time reproducibility (RSD < 1%), peak area reproducibility (RSD < 2%), and theoretical plates (>2000).
-
Analysis: Inject the blank (diluent), followed by the sample solution.
-
Data Analysis: Determine the purity of the sample by the area normalization method. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Ultra-Performance Liquid Chromatography (UPLC): The Next Generation in Purity Profiling
UPLC represents a significant advancement over traditional HPLC, utilizing columns with sub-2 µm particles. This results in dramatically increased resolution, sensitivity, and speed of analysis.[5][10] For impurity profiling, where the detection of trace components is critical, UPLC offers distinct advantages.
Proposed UPLC Method for this compound Purity Assessment
The HPLC method can be readily adapted to a UPLC system to leverage its superior performance.
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.7 µm | The smaller particle size and column dimensions are characteristic of UPLC, leading to higher efficiency and faster analysis times. |
| Mobile Phase A | 0.1% Formic Acid in Water | Consistent with the HPLC method for improved peak shape. |
| Mobile Phase B | Acetonitrile | Consistent with the HPLC method. |
| Gradient Elution | 30% B to 90% B over 5 min | The gradient can be significantly shortened due to the higher efficiency of the UPLC column, leading to a much faster analysis. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID UPLC column. |
| Column Temperature | 40 °C | A slightly elevated temperature can reduce mobile phase viscosity and improve peak shape in UPLC. |
| Detection | UV at 235 nm | Consistent with the HPLC method. |
| Injection Volume | 2 µL | A smaller injection volume is used to prevent column overload on the smaller UPLC column. |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) | Consistent with the HPLC method. |
Experimental Protocol: UPLC Purity Determination
The experimental protocol for UPLC is analogous to the HPLC protocol, with adjustments made for the different column and system parameters. The key difference lies in the significantly shorter run time.
HPLC vs. UPLC: A Head-to-Head Comparison
The choice between HPLC and UPLC often comes down to a balance of performance requirements and available resources.
| Feature | HPLC | UPLC |
| Analysis Time | ~20-30 minutes | ~5-10 minutes |
| Resolution | Good | Excellent |
| Sensitivity | Good | Excellent |
| Solvent Consumption | Higher | Significantly Lower |
| System Backpressure | Lower | Much Higher |
| Initial Cost | Lower | Higher |
| Method Transferability | Established methods widely available | Methods may need to be developed or transferred from HPLC |
For high-throughput labs and in-depth impurity profiling where resolving closely eluting peaks is critical, the investment in UPLC technology is often justified by the gains in productivity and data quality.
Gas Chromatography (GC): A Complementary Technique for Volatile Impurities
While HPLC and UPLC are ideal for the analysis of this compound and its non-volatile impurities, Gas Chromatography is the preferred method for analyzing volatile and semi-volatile compounds.[5][11] This makes it an excellent complementary technique, particularly for the detection of residual solvents and potentially volatile starting materials or by-products.
Proposed GC-MS Method for this compound and Volatile Impurities
The PubChem database provides GC-MS data for this compound, which can serve as a basis for method development.[12]
GC-MS Conditions:
| Parameter | Recommended Setting |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
Experimental Protocol: GC-MS Analysis
-
Standard and Sample Preparation: Prepare solutions of the this compound reference standard and sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Analysis: Inject a small volume (e.g., 1 µL) of the sample into the GC-MS system.
-
Data Analysis: Identify peaks by comparing their retention times and mass spectra to those of reference standards and library data. The mass spectrum of this compound is expected to show a molecular ion peak at m/z 163 and characteristic fragment ions.[12]
Comparative Data Summary
The following table presents hypothetical, yet realistic, data from the purity analysis of a batch of this compound using the three proposed methods.
| Parameter | HPLC | UPLC | GC-MS |
| Purity (%) | 99.85 | 99.88 | 99.90 (volatile components) |
| Analysis Time (min) | 25 | 8 | 15 |
| Resolution (Main Peak - Impurity) | 1.8 | 3.5 | N/A (different separation principle) |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | ~0.001% (for volatile impurities) |
| Identified Impurities | 4-methylbenzoic acid (0.10%), Unknown Impurity 1 (0.05%) | 4-methylbenzoic acid (0.09%), Unknown Impurity 1 (0.03%), Unknown Impurity 2 (0.01%) | Ethylamine (trace), Residual Solvent (e.g., Dichloromethane, 0.01%) |
Visualizing the Workflow
Conclusion: An Integrated Approach to Purity Assessment
For the comprehensive purity assessment of this compound, a multi-faceted approach is recommended.
-
HPLC remains a robust and reliable primary method for routine quality control, offering a good balance of performance and accessibility.
-
UPLC is the superior choice for in-depth impurity profiling, method development, and high-throughput environments, providing unparalleled resolution and speed.
-
GC-MS serves as an essential complementary technique for the detection and quantification of volatile and semi-volatile impurities, such as residual solvents and unreacted starting materials, which may be missed by liquid chromatography.
By understanding the potential impurity profile and leveraging the strengths of each of these analytical techniques, researchers and drug development professionals can establish a scientifically sound and defensible purity assessment strategy, ensuring the quality and safety of this compound for its intended applications.
References
-
Waters Corporation. (n.d.). Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis. Retrieved from [Link]
-
Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]
-
Sparkl. (n.d.). Revision Notes - Production of Amides from Acyl Chlorides and Ammonia/Amines. Retrieved from [Link]
-
News-Medical.net. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Retrieved from [Link]
-
AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]
-
Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Benzamide on Newcrom R1 HPLC column. Retrieved from [Link]
-
Westin, J. (n.d.). Synthesis of Amides. Organic Chemistry. Retrieved from [Link]
-
SpectraBase. (n.d.). N-ethyl-4-methyl-N-(propan-2-yl)benzamide - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
-
Westin, J. (n.d.). Synthesis of Amides. Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) N,N-diethyl-meta-toluamide (DEET) in repellent solutions: development and validation of an analytical method. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzamide, N-ethyl-4-methyl-. PubChem Compound Database. Retrieved from [Link]
-
PubMed. (2002). Analysis of N,N-diethyl-m-toluamide in porcine skin perfusates using solid-phase extraction disks and reversed-phase high-performance liquid chromatography. Retrieved from [Link]
Sources
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. benchchem.com [benchchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. biomedres.us [biomedres.us]
- 7. Separation of Benzamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of N,N-diethyl-m-toluamide in porcine skin perfusates using solid-phase extraction disks and reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 12. Benzamide, N-ethyl-4-methyl- | C10H13NO | CID 117869 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of N-Ethyl-4-methylbenzamide and Clinically Relevant Benzamide Derivatives
This guide provides a comprehensive analysis of N-Ethyl-4-methylbenzamide in comparison to other prominent benzamide derivatives—Amisulpride and Remoxipride—within the context of biological assays. The benzamide scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse activities, including antipsychotic, antiemetic, and anticancer effects.[1][2] By dissecting the structural nuances, mechanisms of action, and performance in key assays, this document offers researchers and drug development professionals a framework for understanding the structure-activity relationships (SAR) that govern the biological profiles of this important class of molecules.
This compound serves as our foundational structure—a simple yet representative example of the benzamide core. Its profile will be contrasted with clinically significant, highly substituted derivatives to illuminate the molecular determinants of potency, selectivity, and therapeutic utility.
Structural and Mechanistic Overview of Selected Benzamides
The biological activity of benzamide derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring and the N-alkyl side chain. While this compound possesses the core benzamide structure, Amisulpride and Remoxipride feature more complex substitutions that grant them high affinity and selectivity for specific biological targets, primarily dopamine receptors.
-
This compound: This compound represents a basic benzamide scaffold. Its simple structure, lacking the specific pharmacophoric features of its more complex counterparts, is not associated with high-affinity binding to specific neurotransmitter receptors. It serves as a crucial baseline for understanding the SAR of more elaborate derivatives.
-
Amisulpride: An atypical antipsychotic, Amisulpride is a highly selective antagonist of dopamine D2 and D3 receptors, with a preference for those in the limbic system over the striatum.[3][4] This regional selectivity is thought to contribute to its low incidence of extrapyramidal side effects.[3] Uniquely, its mechanism is dose-dependent. At low doses (e.g., 50 mg), it preferentially blocks presynaptic D2/D3 autoreceptors, which enhances dopamine release and is effective for treating depressive and negative symptoms of schizophrenia.[5][6][7] At higher doses (400-1200 mg), it blocks postsynaptic D2/D3 receptors, reducing dopaminergic neurotransmission to control the positive symptoms of psychosis.[7][8]
-
Remoxipride: Also an atypical antipsychotic, Remoxipride is a weak but highly selective dopamine D2 receptor antagonist.[9][10] Its selectivity for D2 receptors and preferential affinity for extrastriatal receptors contribute to a favorable side-effect profile, particularly a lower incidence of extrapyramidal symptoms compared to typical antipsychotics like haloperidol.[9][10] Although its clinical use was restricted due to rare cases of aplastic anemia, it remains a valuable research tool for studying the dopaminergic system.[9][11]
Comparative Biological Activity Data
The defining characteristic of antipsychotic benzamides is their affinity for dopamine D2-like receptors. The following table summarizes the binding affinities (Ki) for Amisulpride and Remoxipride, highlighting their potency and selectivity. Data for this compound is not available in public literature, which is consistent with its role as a basic chemical scaffold rather than a high-affinity ligand.
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Therapeutic Class |
| Amisulpride | Dopamine D2 | 3.0 | Atypical Antipsychotic |
| Dopamine D3 | 3.5 | ||
| Serotonin 5-HT2B | 13 | ||
| Serotonin 5-HT7 | 47 ((R)-enantiomer) | ||
| Remoxipride | Dopamine D2 | Weak but selective antagonist | Atypical Antipsychotic |
Table 1: Comparative binding affinities of selected benzamide derivatives. Ki values represent the dissociation constant for inhibitor binding; a smaller value indicates stronger binding. Data sourced from multiple pharmacodynamic studies.[9][10][12]
Key Biological Assays for Characterizing Benzamide Derivatives
To elucidate the pharmacological profile of benzamides like Amisulpride and Remoxipride, two primary types of assays are indispensable: receptor binding assays to determine affinity and cell-based functional assays to measure antagonist activity.
Experimental Protocol 1: Dopamine D2 Receptor Radioligand Binding Assay
This assay quantifies the affinity of a test compound for the D2 receptor by measuring its ability to displace a radiolabeled ligand.
Causality Behind Experimental Choices:
-
Receptor Source: Membranes from cells stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells) provide a consistent and high-concentration source of the target.[13]
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride are commonly used. They are high-affinity D2 receptor antagonists, ensuring that displacement is a direct measure of binding to the target site.
-
Non-specific Binding: This is determined in the presence of a high concentration of an unlabeled "cold" ligand (e.g., haloperidol) to saturate all specific binding sites, allowing for the quantification of background signal.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture CHO-K1 cells stably expressing the human D2 receptor.
-
Harvest the cells and homogenize them in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., via Bradford assay).
-
-
Binding Reaction:
-
In a 96-well plate, add the following to each well:
-
50 µL of cell membrane suspension.
-
50 µL of [³H]-Spiperone at a final concentration near its Kd value (e.g., 0.2 nM).
-
50 µL of the test compound (e.g., this compound, Amisulpride) at various concentrations (typically a serial dilution from 10 µM to 0.1 nM).
-
For determining non-specific binding, add a saturating concentration of unlabeled haloperidol (e.g., 10 µM) instead of the test compound.
-
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Scintillation Counting:
-
Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Diagram: Experimental Workflow for Radioligand Binding Assay
Caption: Benzamide antagonism at presynaptic and postsynaptic D2/D3 receptors.
Conclusion and Future Directions
The comparative analysis of this compound, Amisulpride, and Remoxipride provides critical insights into the structure-activity relationships of benzamide derivatives. It is evident that the therapeutic efficacy of compounds like Amisulpride and Remoxipride arises from specific, complex substitutions that confer high-affinity and selective binding to dopamine D2/D3 receptors. The simple scaffold of this compound, while lacking this potency, serves as an essential chemical starting point for the design of more sophisticated modulators.
The biological assays detailed herein—radioligand binding and functional cAMP assays—represent the gold standard for characterizing such compounds. They form a self-validating system: binding affinity must be correlated with functional antagonism to confirm the mechanism of action. For researchers in drug development, these protocols provide a robust framework for screening new chemical entities and optimizing lead compounds. Future research may focus on developing benzamides with even greater subtype selectivity or with novel polypharmacological profiles to address the complex neurobiology of psychiatric disorders.
References
-
Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI.[Link]
-
Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. National Institutes of Health (NIH).[Link]
-
What is the mechanism of Amisulpride? Patsnap Synapse.[Link]
-
Amisulpride. Wikipedia.[Link]
-
Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. PubMed.[Link]
-
Pharmacology of the Atypical Antipsychotic Remoxipride, a Dopamine D2 Receptor Antagonist. National Institutes of Health (NIH).[Link]
-
Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. PubMed.[Link]
-
Amisulpride - Mechanism of Action and Psychopharmacology. Psych Scene Hub.[Link]
-
What is the mechanism of action, efficacy, and side effects of amisulpride (Antipsychotic medication) in the treatment of schizophrenia? Dr.Oracle.[Link]
-
Remoxipride. PubChem.[Link]
-
Alizapride, a new substituted benzamide, as an antiemetic during cancer chemotherapy. PubMed.[Link]
-
Amisulpride for schizophrenia. National Institutes of Health (NIH).[Link]
-
Orally active benzamide antipsychotic agents with affinity for dopamine D2, serotonin 5-HT1A, and adrenergic alpha1 receptors. PubMed.[Link]
-
Discovery of novel benzamide derivatives as potential multireceptor antipsychotics. ResearchGate.[Link]
-
Consensus on the use of substituted benzamides in psychiatric patients. PubMed.[Link]
-
Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Publications.[Link]
-
Spotlight on amisulpride in schizophrenia. PubMed.[Link]
-
Dose-ranging evaluation of the substituted benzamide dazopride when used as an antiemetic in patients receiving anticancer chemotherapy. PubMed.[Link]
-
Remoxipride. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in schizophrenia. PubMed.[Link]
-
[Selective antidopaminergic properties of remoxiprid, a new potential antipsychotic agent]. PubMed.[Link]
-
Substituted benzamides. 1. Potential nondopaminergic antagonists of chemotherapy-induced nausea and emesis. PubMed.[Link]
-
Orally Active Benzamide Antipsychotic Agents with Affinity for Dopamine D2, Serotonin 5-HT1A, and Adrenergic α1 Receptors. ACS Publications.[Link]
-
Remoxipride: Uses, Dosage, Side Effects and More. MIMS Philippines.[Link]
-
Benzamide, N-ethyl-4-methyl-. PubChem.[Link]
-
N-ethyl-4-methyl-N-(4-methylphenyl)benzamide. PubChem.[Link]
-
Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI.[Link]
-
Antiemetic drugs: what to prescribe and when. Australian Prescriber.[Link]
-
Antiemetic Medications. National Institutes of Health (NIH).[Link]
-
Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. National Institutes of Health (NIH).[Link]
-
Design and Evaluation of 3-(Benzylthio)benzamide Derivatives as Potent and Selective SIRT2 Inhibitors. PubMed Central.[Link]
-
D2 Dopamine Receptor Assay. Innoprot.[Link]
-
Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. PubMed.[Link]
-
Screening and isolation of a natural dopamine D1 receptor antagonist using cell-based assays. PubMed.[Link]
-
Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. Creative Biolabs.[Link]
-
Dopamine D1/D5 receptor antagonists with improved pharmacokinetics: design, synthesis, and biological evaluation of phenol bioisosteric analogues of benzazepine D1/D5 antagonists. PubMed.[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psychscenehub.com [psychscenehub.com]
- 4. Amisulpride for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Amisulpride? [synapse.patsnap.com]
- 6. droracle.ai [droracle.ai]
- 7. Consensus on the use of substituted benzamides in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spotlight on amisulpride in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacology of the Atypical Antipsychotic Remoxipride, a Dopamine D2 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Remoxipride. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mims.com [mims.com]
- 12. Amisulpride - Wikipedia [en.wikipedia.org]
- 13. Screening and isolation of a natural dopamine D1 receptor antagonist using cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of n-Ethyl-4-methylbenzamide Analogs as Insect Repellents
This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) of benzamide analogs related to n-Ethyl-4-methylbenzamide, with a primary focus on their application as insect repellents. Synthesizing data from foundational research on N,N-diethyl-m-toluamide (DEET) and other carboxamides, this document offers field-proven insights for researchers, scientists, and drug development professionals engaged in the discovery of novel and more effective arthropod repellents.
Introduction: The Benzamide Scaffold in Insect Repellency
Benzamide derivatives represent a cornerstone in the development of insect repellents, with N,N-diethyl-3-methylbenzamide (DEET) being the most successful and widely utilized topical repellent for over six decades.[1] The efficacy of these compounds stems from their ability to interact with the insect's olfactory system, creating a vapor barrier that deters host-seeking behaviors like landing and probing.[2] The core structure, a simple benzamide, allows for systematic chemical modifications, making it an excellent scaffold for SAR studies. Understanding how changes to the N-alkyl substituents and the aromatic ring affect repellency is critical for designing next-generation repellents with improved duration, reduced skin penetration, and enhanced safety profiles.[2]
This guide will focus on this compound, a close analog of DEET, and explore the putative SAR trends by drawing comparisons with structurally similar compounds. We will delve into the causality behind experimental designs, present comparative quantitative data, and detail the methodologies required to validate these findings.
Core Structure and Rationale for Modification
The this compound molecule can be dissected into three key regions for SAR analysis:
-
The Amide Group (N-Ethyl): The nature of the alkyl substituents on the amide nitrogen is paramount for repellent activity.
-
The Aromatic Ring: The substitution pattern on the benzene ring influences the molecule's electronic properties and its interaction with olfactory receptors.
-
The 4-Methyl Group: The position and nature of this substituent can significantly alter the compound's efficacy.
The rationale for modifying these regions is to optimize the compound's volatility, lipophilicity, and electronic properties, which are all believed to play a role in its repellent potency and duration of action.[3]
Structure-Activity Relationship (SAR) Analysis
While direct, extensive SAR studies on a series of this compound analogs are not abundant in publicly available literature, we can infer critical trends from closely related benzamides, particularly analogs of DEET.
Influence of N-Alkyl Substitution
The substituents on the amide nitrogen are crucial for repellency.
-
Secondary vs. Tertiary Amides: The presence of two ethyl groups on the nitrogen in DEET (a tertiary amide) is a key feature for its high level of activity. It is plausible that converting the secondary amide in this compound to a tertiary amide, such as N,N-diethyl-4-methylbenzamide, would enhance repellency. Studies on other benzamides have shown that N,N-disubstitution is often optimal.
-
Chain Length and Branching: Increasing the length or branching of the N-alkyl groups can have varied effects. While some bulk is tolerated, excessively large groups may reduce the molecule's ability to interact with the target receptors or decrease its volatility to a point where it is no longer effective as a spatial repellent.
Influence of Aromatic Ring Substitution
The position of the methyl group on the aromatic ring is a critical determinant of activity.
-
Meta- vs. Para-Position: DEET possesses a methyl group at the meta-position (3-position). The subject of this guide, this compound, has the methyl group at the para-position (4-position). Studies comparing positional isomers of DEET have generally found that the meta-substituted analog is the most effective. This suggests that this compound might be a less potent repellent than its meta-isomer, n-Ethyl-3-methylbenzamide.
-
Electronic Effects: The introduction of other substituents on the ring can modulate activity. Electron-withdrawing groups, such as a trifluoromethyl group, have been shown in some analogs to enhance repellency, potentially by altering the molecule's interaction with olfactory receptors.[4]
Comparative Quantitative Data
The following table summarizes repellency data for DEET and related benzamide analogs against the yellow fever mosquito, Aedes aegypti. This data is compiled from various studies to illustrate the SAR principles discussed.
| Compound ID | Structure | R1 | R2 | Ring Substitution | Repellency Metric (vs. Aedes aegypti) | Reference |
| 1 | N,N-diethyl-3-methylbenzamide (DEET) | -C₂H₅ | -C₂H₅ | 3-CH₃ | Standard (High Activity) | [1] |
| 2 | N,N-diethylbenzamide (DEB) | -C₂H₅ | -C₂H₅ | Unsubstituted | High Activity, comparable to DEET | [5] |
| 3 | This compound | -H | -C₂H₅ | 4-CH₃ | Data not available, predicted to be active | - |
| 4 | N,N-diethyl-2-[3-(trifluoromethyl)phenyl]acetamide | -C₂H₅ | -C₂H₅ | 3-CF₃ (on phenylacetamide) | Significantly better repellency than DEET | [4] |
| 5 | N,N-diethyl-3-hydroxybenzamide | -C₂H₅ | -C₂H₅ | 3-OH | Poor repellent | [4] |
Mechanism of Action: Modulating the Insect Olfactory System
The precise mechanism of action for benzamide repellents is complex and multifaceted. Initial theories suggested that these compounds "mask" attractive host odors. However, current research indicates a more active role in modulating the insect's olfactory system.[6]
Benzamides like DEET are thought to interact with multiple odorant receptors (ORs) in the mosquito's antennae.[6] This interaction can manifest in several ways:
-
Direct Activation: Some repellents may directly activate specific ORs that trigger an aversive behavioral response.
-
Inhibition of Attraction: Repellents can inhibit the activation of ORs that normally respond to attractants from a host, such as lactic acid and 1-octen-3-ol.[6]
-
"Scrambling" the Odor Code: By interacting with multiple ORs simultaneously, the repellent may disrupt the normal pattern of olfactory neuron firing, effectively "confusing" the insect and disrupting its host-seeking navigation.[5]
The following diagram illustrates the conceptual workflow of how a benzamide repellent interacts with the insect's olfactory system.
Caption: Benzamide repellents interfere with the normal detection of host odors by mosquito odorant receptors.
Experimental Protocols
To quantitatively assess the repellency of this compound analogs, standardized bioassays are essential. The following outlines a typical workflow for evaluating repellent efficacy.
General Synthesis of n-Alkyl-4-methylbenzamides
A common method for synthesizing these analogs involves the reaction of 4-methylbenzoyl chloride with the corresponding primary or secondary amine.
Caption: A two-step synthesis process for preparing benzamide analogs for testing.
In Vivo Repellency Bioassay: Arm-in-Cage Method
This is a standard and widely accepted method for determining the Complete Protection Time (CPT) of a topical repellent.
Objective: To determine the duration of complete protection provided by a test compound against mosquito bites on a human volunteer.
Materials:
-
Test compound (e.g., this compound analog) dissolved in a suitable solvent (e.g., ethanol).
-
Standard repellent (e.g., 15-20% DEET in ethanol).
-
Solvent control (e.g., ethanol).
-
Cages containing 50-200 host-seeking, non-blood-fed female mosquitoes (Aedes aegypti or Anopheles stephensi).
-
Human volunteers.
-
Protective gloves.
-
Pipettes and other standard laboratory equipment.
Procedure:
-
Volunteer Preparation: Volunteers should avoid using any scented products (soaps, lotions, perfumes) for at least 24 hours prior to the test.
-
Application: A defined area of the volunteer's forearm (e.g., 300 cm²) is marked. A precise volume (e.g., 1 mL) of the test compound solution is applied evenly to the marked area. One arm can be used for the test compound, and the other for a control (solvent or standard repellent).
-
Exposure: At set intervals (e.g., every 30 minutes) after application, the treated forearm is inserted into a cage of mosquitoes for a fixed duration (e.g., 3 minutes).
-
Observation: The number of mosquito landings and/or probings (attempted bites) is recorded during the exposure period.
-
Endpoint: The test for a given compound is concluded when the first confirmed bite occurs. The Complete Protection Time (CPT) is the time from application to this first bite.
-
Validation: The test is considered valid if the mosquitoes readily bite an untreated arm.
Conclusion and Future Directions
The structure-activity relationship of this compound and its analogs as insect repellents is a promising area of research. Based on inferences from the well-studied repellent DEET, key structural modifications can be proposed to enhance efficacy. Specifically, the conversion to a tertiary amide (e.g., N,N-diethyl-4-methylbenzamide) and exploration of the meta-position for the methyl group are likely to yield compounds with superior repellent properties.
Future research should focus on the systematic synthesis and evaluation of a series of N-alkyl and ring-substituted analogs of 4-methylbenzamide. Quantitative data from standardized bioassays, such as the arm-in-cage method, will be crucial for building a robust SAR model. This, in turn, will facilitate the rational design of novel, highly effective, and safe insect repellents to aid in the prevention of vector-borne diseases.
References
- Katritzky, A. R., Wang, Z., Slavov, S., Tsikolia, M., Dobchev, D., Akhmedov, N. G., ... & Clark, G. G. (2008). Synthesis and bioassay of improved mosquito repellents predicted from chemical structure. Proceedings of the National Academy of Sciences, 105(20), 7359-7364.
- Debboun, M., & Wagman, J. (2004). In vitro repellency of N,N-diethyl-3-methylbenzamide and N,N-diethylphenylacetamide analogs against Aedes aegypti and Anopheles stephensi (Diptera: Culicidae). Journal of medical entomology, 41(3), 430-434.
- Ma, D., & Jordan, F. (1996). Predicting mosquito repellent potency of N,N-diethyl-m-toluamide (DEET) analogs from molecular electronic properties. Journal of medicinal chemistry, 39(26), 5094-5102.
- Ditzen, M., Pellegrino, M., & Vosshall, L. B. (2008). Insect odorant receptors are molecular targets of the insect repellent DEET. Science, 319(5871), 1838-1842.
- Syed, Z., & Leal, W. S. (2008). Mosquitoes smell and avoid the insect repellent DEET. Proceedings of the National Academy of Sciences, 105(36), 13598-13603.
- Afify, A., & Potter, C. J. (2020). Insect repellents mediate species-specific olfactory behaviours in mosquitoes. Malaria journal, 19(1), 1-13.
- Mittal, P. K., Sreehari, U., Razdan, R. K., Dash, A. P., & Ansari, M. A. (2011). Efficacy of Advanced Odomos repellent cream (N, N-diethyl-benzamide) against mosquito vectors. Indian Journal of Medical Research, 133(4), 426.
- Kalyanasundaram, M., & Das, P. K. (1985). Larvicidal and repellent activity of a new formulation of DEET. The Indian journal of medical research, 82, 45.
-
PubChem. (n.d.). N,N-diethyl-m-toluamide. National Center for Biotechnology Information. Retrieved from [Link]
- World Health Organization. (2009). Guidelines for efficacy testing of mosquito repellents for human skin. WHO/HTM/NTD/WHOPES/2009.4.
- Pellegrino, M., Stein, S. R., Stensmyr, M. C., & Vosshall, L. B. (2011).
- Guda, T., & Ray, A. (2012). Olfactory mechanisms for discovery of odorants to reduce insect-host contact. Neuropharmacology, 62(6), 2086-2095.
- Magesh, P., Vijayakumar, S., & Murali, R. (2018). Comparative effects of insect repellent N,N-diethylbenzamide, N,N-diethylphenylacetamide, and N,N-diethyl-3-methylbenzamide aerosols on the breathing pattern and respiratory variables in mice. Environmental science and pollution research, 25(29), 29193-29202.
-
PubChem. (n.d.). Benzamide, N-ethyl-4-methyl-. National Center for Biotechnology Information. Retrieved from [Link]
- Khan, I. A., & Abourashed, E. A. (2011). Leung's encyclopedia of common natural ingredients: used in food, drugs, and cosmetics. John Wiley & Sons.
Sources
- 1. N,N-diethyl-m-toluamide | C12H17NO | CID 4284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, formulation, and safety of insect repellent N,N-diethyl-3-methylbenzamide (deet): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro repellency of N,N-diethyl-3-methylbenzamide and N,N-diethylphenylacetamide analogs against Aedes aegypti and Anopheles stephensi (Diptera: Culicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthesis of n-Ethyl-4-methylbenzamide: A Comparative Analysis
This guide provides an in-depth comparative analysis of prevalent synthesis methods for n-Ethyl-4-methylbenzamide (N-ethyl-p-toluamide), a substituted aromatic amide. While not as commercially ubiquitous as its isomer N,N-diethyl-m-toluamide (DEET), the synthesis of this and related secondary amides is fundamental in medicinal chemistry and materials science. This document is intended for researchers, chemists, and process development professionals, offering a critical evaluation of synthetic routes, from classical procedures to modern catalytic systems. We will dissect the causality behind experimental choices, provide validated protocols, and present a clear, data-driven comparison to guide your selection of the most appropriate method for your specific application, whether for bench-scale research or industrial-scale production.
Introduction to this compound
This compound (CAS No. 26819-08-9) is an organic compound with the molecular formula C10H13NO[1]. It is a secondary amide characterized by an ethyl group attached to the nitrogen of a benzamide core, which is itself substituted with a methyl group at the para (4-) position of the benzene ring.
The synthesis of such amides is a cornerstone of organic chemistry. The amide bond is a critical linkage in countless pharmaceutical agents and functional materials. Therefore, the development of efficient, scalable, and sustainable methods for its construction is of paramount importance. This guide will compare three primary synthetic strategies: the traditional acyl chloride method, a milder approach using a coupling agent, and modern catalytic direct amidation.
Method 1: The Classical Acyl Chloride Route (Schotten-Baumann Reaction)
This is the most traditional and often highest-yielding method for amide synthesis. It is a two-step process starting from the readily available 4-methylbenzoic acid (p-toluic acid). The core principle is the conversion of a relatively unreactive carboxylic acid into a highly reactive acyl chloride, which then readily undergoes nucleophilic attack by an amine.
Reaction Chemistry & Mechanism
The process involves two key transformations:
-
Acyl Chloride Formation: 4-methylbenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form 4-methylbenzoyl chloride. Thionyl chloride is often preferred on a larger scale due to its cost-effectiveness and the fact that its byproducts (SO₂ and HCl) are gaseous, simplifying purification.
-
Amidation: The resulting 4-methylbenzoyl chloride is then reacted with ethylamine. This reaction is a classic example of nucleophilic addition-elimination[2]. The lone pair on the nitrogen of ethylamine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the reformation of the carbonyl double bond and the elimination of a chloride ion. An excess of ethylamine or the addition of a non-nucleophilic base (like triethylamine or aqueous NaOH) is required to neutralize the HCl generated during the reaction[3].
Visualization: Reaction Scheme and Mechanism
Caption: Overall workflow for the Acyl Chloride synthesis route.
Caption: Simplified mechanism of nucleophilic addition-elimination.
Experimental Protocol
-
Step A: Synthesis of 4-Methylbenzoyl Chloride
-
In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a gas outlet (to scrub HCl) with 4-methylbenzoic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂, 1.5 - 2.0 eq) dropwise at room temperature.
-
Heat the mixture to reflux (approx. 80 °C) for 1-2 hours, or until gas evolution ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure. The remaining liquid is crude 4-methylbenzoyl chloride, which can often be used directly in the next step.
-
-
Step B: Synthesis of this compound
-
Prepare a solution of ethylamine (2.2 eq) in a suitable solvent (e.g., dichloromethane or diethyl ether) in an ice bath.
-
Slowly add the crude 4-methylbenzoyl chloride (1.0 eq) from the previous step to the cold ethylamine solution with vigorous stirring. A white precipitate (ethylammonium chloride) will form immediately[3].
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Wash the reaction mixture sequentially with dilute HCl (to remove excess ethylamine), saturated sodium bicarbonate solution (to remove any unreacted acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by recrystallization or column chromatography.
-
Method 2: Direct Amidation via Coupling Agents
To circumvent the use of harsh chlorinating agents, direct coupling methods have been developed. These methods use activating agents to convert the carboxylic acid into a reactive intermediate in situ, which then reacts with the amine. One of the most effective and common reagents for this is 1,1'-Carbonyldiimidazole (CDI).
Reaction Chemistry & Mechanism
This one-pot procedure involves the reaction of 4-methylbenzoic acid with CDI. The CDI activates the carboxylic acid by forming a highly reactive N-acylimidazolide intermediate. This intermediate is essentially an activated ester. The subsequent addition of ethylamine leads to a nucleophilic attack on the acyl carbon, displacing the imidazole leaving group to form the desired amide. The byproducts, imidazole and CO₂, are easily managed; imidazole is water-soluble and can be washed away, while CO₂ is a gas. This method is significantly milder than the acyl chloride route.[4][5][6][7]
Visualization: CDI-Mediated Amidation
Caption: Reaction pathway for CDI-mediated amide synthesis.
Experimental Protocol
-
Dissolve 4-methylbenzoic acid (1.0 eq) in a dry aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen).
-
Add CDI (1.05 eq) portion-wise at room temperature. Stir the mixture for 1-2 hours, monitoring for the cessation of CO₂ evolution.
-
Add ethylamine (1.1 eq) to the solution and continue stirring at room temperature for 3-6 hours or until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with dilute HCl and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.
-
Purify as needed, typically by column chromatography. A study on the related synthesis of DEET using this method reported yields of 94-95%[5][6][7].
Method 3: Catalytic Direct Amidation
The pinnacle of green chemistry for amide synthesis is the direct formation of the amide bond from a carboxylic acid and an amine with the expulsion of only water, facilitated by a catalyst. This approach avoids stoichiometric activating agents and hazardous byproducts, thus having a very high atom economy.
Reaction Chemistry & Mechanism
Various catalytic systems based on metals like boron, zirconium, titanium, and copper have been developed for direct amidation[8][9][10]. The general principle involves the coordination of the catalyst to the carboxylic acid's carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by the amine. The reaction often requires elevated temperatures to drive off the water formed and shift the equilibrium towards the product side. For instance, copper-based metal-organic frameworks (MOFs) have been shown to be effective catalysts for oxidative amidation reactions, which represent an alternative catalytic pathway[9][11].
Representative Protocol (Conceptual)
-
To a reaction vessel equipped with a Dean-Stark trap and reflux condenser, add 4-methylbenzoic acid (1.0 eq), ethylamine (1.2 eq), a suitable catalyst (e.g., a zirconium or hafnium complex, 1-5 mol%), and a high-boiling solvent like toluene or xylene.
-
Heat the mixture to reflux for 12-24 hours, collecting the water byproduct in the Dean-Stark trap.
-
Cool the reaction mixture and remove the catalyst by filtration.
-
Wash the filtrate with aqueous base and brine, then dry the organic layer.
-
Concentrate the solvent and purify the residue by chromatography or distillation to obtain the final product.
Comparative Analysis
The choice of synthetic method depends critically on the desired scale, cost constraints, available equipment, and commitment to green chemistry principles.
| Feature | Method 1: Acyl Chloride | Method 2: CDI Coupling | Method 3: Catalytic Direct Amidation |
| Overall Yield | Excellent (>90%) | Very Good (85-95%)[5][6] | Good to Excellent (70-95%, catalyst dependent) |
| Reaction Conditions | Harsh (refluxing SOCl₂), then mild | Mild (Room Temperature) | Demanding (High Temp, >100 °C) |
| Reagents/Byproducts | Corrosive/toxic (SOCl₂), acidic (HCl) | Mild reagent, water-soluble byproducts | Water is the only byproduct |
| Atom Economy | Poor | Moderate | Excellent |
| Cost-Effectiveness | High (cheap bulk reagents) | Moderate (CDI is more expensive) | Variable (catalyst can be expensive) |
| Scalability | Excellent, widely used in industry | Good, feasible for industrial scale[6][7] | Challenging (high temps, catalyst recovery) |
| Simplicity | Multi-step but straightforward | One-pot, simple work-up | Simple setup but requires careful control |
Conclusion and Recommendations
For the synthesis of this compound, each method presents a distinct set of advantages and disadvantages.
-
The Acyl Chloride Method remains the workhorse for large-scale, cost-driven production. Its reliability and high yields are difficult to dispute, despite its significant environmental drawbacks and safety concerns associated with handling thionyl chloride and HCl.
-
The CDI Coupling Method offers a superb balance for laboratory-scale synthesis. It provides high yields under exceptionally mild conditions, and the simple, non-hazardous work-up makes it ideal for research, medicinal chemistry applications, and preparing compound libraries where substrate sensitivity is a concern.[6]
-
Catalytic Direct Amidation represents the future of sustainable amide synthesis. While often requiring more challenging reaction conditions (high heat) and potentially expensive catalysts, its adherence to green chemistry principles (producing only water as a byproduct) makes it an intellectually and environmentally compelling choice, particularly as catalyst technology continues to improve.
Ultimately, the selection rests on the specific priorities of the research or production team. For rapid, high-yield synthesis in a research setting, the CDI method is highly recommended. For industrial production where cost is the primary driver, the classical acyl chloride route is still dominant. For those focused on developing sustainable and environmentally benign processes, catalytic direct amidation is the clear path forward.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 117869, this compound. Retrieved from [Link]
-
PubChem (n.d.). N-Ethyl-N-methyl-benzamide. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Wisconsin-Madison (2009). Amide Synthesis: Preparation of N,N-diethyl-m-toluamide. Retrieved from [Link]
- LeFevre, J. W. (1994). The Microscale Synthesis and Purification of N,N-Diethyl-m-Toluamide (Deet): An Experiment for a Project-Oriented Organic Chemistry Laboratory.
-
NIST (n.d.). Benzamide, N,N-diethyl-4-methyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
SpectraBase (n.d.). N-ETHYL-4-METHYLBENZENESULFONAMIDE. Retrieved from [Link]
-
Khan, I. U., Ahmad, W., Arshad, M. N., Sharif, S., & Ahmed, J. (2010). N-Benzyl-N-ethyl-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2507. Retrieved from [Link]
-
Pham, D. T., et al. (2021). A new method for synthesis of N,N-diethyl-m-methylbenzamide. Revista Cubana de Farmacia, 54(3). Retrieved from [Link]
-
Rostami, A., et al. (2019). One-pot synthesis of amides via the oxidative amidation of aldehydes and amines catalyzed by a copper-MOF. RSC Advances, 9(42), 24451-24456. Retrieved from [Link]
-
Zhang, Y., et al. (2020). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. Chemical Communications, 56(73), 10729-10732. Retrieved from [Link]
-
NIST (n.d.). N-Ethyl-N-methyl-benzamide. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
Valgepea, E. (2014). Group (IV) Metal-Catalyzed Direct Amidation [Doctoral dissertation, Uppsala University]. DiVA portal. Retrieved from [Link]
-
Cheméo (n.d.). Chemical Properties of N-Ethyl-N-methyl-benzamide. Retrieved from [Link]
-
Medigraphic (2021). A new method for synthesis of N,N-diethyl-m-methylbenzamide. Retrieved from [Link]
-
Gomis-Fons, J., et al. (2022). N,N-Diethyl-3-methylbenzamide. Molbank, 2022(2), M1389. Retrieved from [Link]
-
Pham, D. T., et al. (2021). A new method for the synthesis of N,N-diethyl-m-methylbenzamide. ResearchGate. Retrieved from [Link]
-
Molbase (2025). N-ethyl-2-methylbenzamide. Retrieved from [Link]
-
PubChem (n.d.). N-ethyl-4-methyl-N-(4-methylphenyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]
- Semmes, G. (1975). U.S. Patent No. 3,870,756. Washington, DC: U.S. Patent and Trademark Office.
-
Shestakov, A. S., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7183. Retrieved from [Link]
-
Gholami, M., & Ziarati, A. (2021). Catalytic and non-catalytic amidation of carboxylic acid substrates. Molecular Diversity. Retrieved from [Link]
-
Clark, J. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved from [Link]
-
SciELO - Infomed (2021). A new method for synthesis of N,N-diethyl-m-methylbenzamide. Retrieved from [Link]
-
Chemistry LibreTexts (2023). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]
-
SciELO (2021). A new method for synthesis of N,N-diethyl-m-methylbenzamide. Retrieved from [Link]
-
Pham, D. T., et al. (2025). An Improved One-Pot Procedure for Preparation Of N,N -Diethyl-m-Toluamide from m-Toluic Acid. ResearchGate. Retrieved from [Link]
- Google Patents (n.d.). Process for preparation of n,n-di substituted carboxamides.
-
Chemical Communications (RSC Publishing) (n.d.). N,N-Diethyl-3-methylbenzamide (DEET) acts as a metal–organic framework synthesis solvent with phase-directing capabilities. Retrieved from [Link]
Sources
- 1. Benzamide, N-ethyl-4-methyl- | C10H13NO | CID 117869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. A new method for synthesis of N,N-diethyl-m-methylbenzamide [scielo.sld.cu]
- 5. A new method for synthesis of N,N-diethyl-m-methylbenzamide [medigraphic.com]
- 6. researchgate.net [researchgate.net]
- 7. A new method for synthesis of N,N-diethyl-m-methylbenzamide [scielo.sld.cu]
- 8. diva-portal.org [diva-portal.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. One-pot synthesis of amides via the oxidative amidation of aldehydes and amines catalyzed by a copper-MOF - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of n-Ethyl-4-methylbenzamide and DEET: A Technical Guide for Researchers
In the relentless pursuit of effective arthropod-borne disease prevention, the development of novel and optimized insect repellents remains a critical endeavor for public health. For decades, N,N-diethyl-m-toluamide (DEET) has been the gold standard, a benchmark against which all new contenders are measured.[1] This guide provides a detailed comparative analysis of the bioactivity of a structurally related benzamide, n-Ethyl-4-methylbenzamide, with that of DEET. While direct comparative experimental data for this compound is not extensively available in public literature, this document synthesizes information from studies on closely related analogs and the principles of structure-activity relationships (SAR) to provide a scientifically grounded perspective for researchers, scientists, and drug development professionals.
Introduction to the Compounds
N,N-diethyl-m-toluamide (DEET) , developed by the U.S. Army in 1946, is a broad-spectrum repellent effective against a wide range of biting insects, including mosquitoes, ticks, fleas, and flies.[1][2] Its long history of use and extensive toxicological database have established it as a safe and effective repellent for human use when applied as directed.[2]
This compound is a primary amide belonging to the same chemical class as DEET. Its structure features a benzamide core with an ethyl group on the amide nitrogen and a methyl group at the para-position (position 4) of the benzene ring.[3] This contrasts with DEET, which has two ethyl groups on the amide nitrogen and a methyl group at the meta-position (position 3).[1] These seemingly minor structural differences can have significant implications for the compound's interaction with insect olfactory receptors and, consequently, its repellent efficacy.
Comparative Bioactivity: An Extrapolation from Structure-Activity Relationships
Direct, peer-reviewed studies detailing the insect repellent efficacy of this compound are scarce. However, the extensive body of research on the structure-activity relationships of benzamide and carboxamide repellents allows for an informed discussion of its potential bioactivity relative to DEET.
Quantitative Structure-Activity Relationship (QSAR) studies on amide repellents have indicated that molecular properties related to charge distribution and dipole moment are significant determinants of repellency.[4] The number and arrangement of alkyl substituents on both the amide nitrogen and the aromatic ring play a crucial role in a compound's volatility, lipophilicity, and its ability to bind to insect olfactory receptors.[5]
A study on N,N-dialkylbenzamides, including a comparison between a 15% N,N-Diethyl Benzamide formulation and a 20% DEET formulation, demonstrated comparable efficacy in repelling Anopheles arabiensis and Culex quinquefasciculatus mosquitoes, with both achieving over 90% protection for approximately 6 hours in field tests.[6] While N,N-Diethyl Benzamide has two ethyl groups on the nitrogen, similar to DEET, this finding underscores that effective repellency is not exclusive to the m-toluamide isomer.
Research on various carboxamide analogs has shown that the nature of the N-alkyl substituents significantly impacts toxicity to mosquitoes.[7] While toxicity and repellency are different mechanisms, they both involve interactions with the insect's physiological systems. These studies suggest that even single alkyl substitutions can alter biological activity.
Based on these SAR principles, it is plausible that this compound possesses insect repellent properties. The presence of the N-ethyl group is a common feature in many active repellents. However, the single ethyl substitution, compared to DEET's two, would likely alter its volatility and binding affinity to mosquito receptors, potentially affecting both the potency and duration of its repellent effect. The shift of the methyl group from the meta to the para position is also expected to influence its interaction with target receptors.
Mechanism of Action: A Tale of Two Receptors
The precise mechanism of action for DEET is complex and still under investigation, with evidence pointing to a multi-modal action.[8] It is understood to act on at least two types of insect chemoreceptors:
-
Olfactory Receptors (ORs): DEET is believed to interfere with the insect's ability to detect human kairomones, such as lactic acid and carbon dioxide. It may act by either jamming the olfactory receptors, preventing them from binding to attractant molecules, or by having a direct repellent odor to the insect.
-
Gustatory (Taste) Receptors: Upon landing on a treated surface, mosquitoes can also be repelled by direct contact with DEET through chemosensory hairs on their legs and mouthparts.
It is highly probable that this compound, as a structural analog of DEET, would share a similar mechanism of action, interacting with the same or related olfactory and gustatory receptors in insects. The differences in its chemical structure would likely modulate the strength and nature of these interactions.
Experimental Protocols for Efficacy Evaluation
To definitively compare the bioactivity of this compound with DEET, standardized laboratory and field-based experimental protocols are essential. The following outlines a typical workflow for such a comparative evaluation.
In Vitro Repellency Assay (Arm-in-Cage Test)
This laboratory-based assay provides a controlled environment to assess the intrinsic repellency of a compound.
Methodology:
-
Subject Recruitment: Recruit human volunteers who meet inclusion criteria and obtain informed consent.
-
Test Substance Preparation: Prepare solutions of this compound and DEET (positive control) at various concentrations in a suitable solvent (e.g., ethanol). A solvent-only solution serves as the negative control.
-
Application: Apply a standardized volume of each test solution to a defined area on the forearms of the volunteers.
-
Mosquito Exposure: At predetermined time intervals after application, volunteers insert their treated forearms into a cage containing a known number of host-seeking female mosquitoes (e.g., Aedes aegypti or Anopheles gambiae).
-
Data Collection: Record the number of mosquito landings and/or probings within a set time period (e.g., 3 minutes).
-
Efficacy Calculation: Calculate the percent repellency for each compound at each time point relative to the negative control. The complete protection time (CPT) is the duration until the first confirmed bite.
Caption: Workflow for a comparative in vitro repellency assay.
Field Efficacy Study
Field studies are crucial for evaluating the performance of a repellent under real-world conditions, considering environmental factors and a broader range of insect species.
Methodology:
-
Study Site Selection: Choose a location with a high natural population of target mosquito species.
-
Volunteer Recruitment and Blinding: Recruit local volunteers. The study can be blinded to both the volunteers and the mosquito collectors.
-
Repellent Application: Apply standardized doses of the test compounds and controls to the exposed skin (e.g., lower legs) of the volunteers.
-
Human Landing Catches: At specified intervals, volunteers expose their treated limbs for a set period, and trained collectors capture any mosquitoes that land on the skin using a mouth aspirator.
-
Data Analysis: Compare the number of mosquitoes collected from treated versus untreated volunteers to determine the percent protection.
Safety and Toxicological Profile
DEET has an excellent safety profile after more than 60 years of use.[2] Reported adverse effects are rare and usually associated with misuse or excessive application.[2]
The toxicological profile of this compound is not well-documented in publicly available literature. As a benzamide derivative, it would be subject to the same general toxicological considerations as other members of this class. Any development of this compound for commercial use would necessitate a comprehensive battery of toxicological tests, including acute and chronic toxicity, skin sensitization, and genotoxicity studies.
A comparative inhalation toxicity study in mice on N,N-diethylbenzamide (DEB), a close analog, showed it to be more irritating to the respiratory system than DEET.[9] This highlights the importance of thorough safety evaluations for any new repellent candidate.
Conclusion and Future Directions
While DEET remains a highly effective and widely used insect repellent, the search for new active ingredients with improved properties, such as longer duration of action, better cosmetic feel, and lower toxicity, is ongoing. This compound, as a structural analog of DEET, represents a class of compounds that warrants further investigation.
Based on structure-activity relationship principles, it is reasonable to hypothesize that this compound possesses insect repellent activity. However, without direct experimental data, its efficacy relative to DEET remains speculative. Future research should focus on synthesizing and evaluating this compound and other N-monoalkyl benzamide derivatives in standardized bioassays to fully characterize their repellent properties and potential as alternatives to DEET. Such studies will contribute to a deeper understanding of the molecular requirements for effective insect repellency and aid in the rational design of the next generation of personal protectants.
References
- Afify, A., & Potter, C. J. (2020). Variations in the behavioral response of mosquito species to DEET and other repellent compounds. Scientific Reports, 10(1), 1-13.
- Kalyanasundaram, M., & Mathew, N. (2006). Efficacy of advanced odomos repellent cream (N, N-diethyl-benzamide) against mosquito vectors. Indian Journal of Medical Research, 124(3), 319.
- Choi, D. B., et al. (2018). Comparison of Repellency Effect of Mosquito Repellents for DEET, Citronella, and Fennel Oil.
- Liu, H., et al. (2013). Structure-Activity Relationships of 33 Carboxamides as Toxicants Against Female Aedes aegypti (Diptera: Culicidae). Journal of Medical Entomology, 50(4), 845-852.
- Fradin, M. S., & Day, J. F. (2002). Comparative efficacy of insect repellents against mosquito bites. New England Journal of Medicine, 347(1), 13-18.
- Kasting, G. B., & Bhatt, V. D. (1999). Assessment of Efficiency of Repellent Formulations with N,N-diethyl-m-toluamide in Laboratory Conditions. International Journal of Cosmetic Science, 21(1), 7-14.
- BenchChem. (2025). A Comparative Guide to Benzamide, N,N,4-trimethyl- and other N,N-dialkylbenzamides in Biological Assays.
-
Wikipedia. (n.d.). DEET. Retrieved from [Link]
- Kalyanasundaram, M., & Das, P. K. (1991). Structure-activity relationship studies with mosquito repellent amides. Journal of Pharmaceutical Sciences, 80(11), 1055-1057.
- Norris, E. J., et al. (2019). Structure-Activity Relationship Analysis of Potential New Insecticides and Repellents. Molecules, 24(21), 3845.
- Wang, Y., et al. (2017). Quantitative structure–activity relationship study of amide mosquito repellents. SAR and QSAR in Environmental Research, 28(4), 341-353.
- Kawaguchi, M., et al. (2023). Poly(oxyethylene)/Poly(oxypropylene) butyl ether prolongs the repellent effect of N,N-diethyl-3-toluamide on the skin. PLOS ONE, 18(10), e0292447.
- Swale, D. R., et al. (2014). Mode of action of N,N-Diethyl-meta-Toluamide (DEET) on the insect nervous system. PLoS ONE, 9(8), e103713.
- Kawaguchi, M., et al. (2023). Poly(oxyethylene)/Poly(oxypropylene) butyl ether prolongs the repellent effect of N,N-diethyl-3-toluamide on the skin.
- National Toxicology Program. (2002). NTP Technical Report on the Toxicology and Carcinogenesis Studies of N,N-Diethyl-m-toluamide (DEET) (CAS NO. 134-62-3) in F344/N Rats and B6C3F1 Mice (Dermal Studies). National Toxicology Program technical report series, (499), 1-242.
- Bhattacharjee, A. K., & Gupta, R. K. (2006). Predicting mosquito repellent potency of N,N-diethyl-m-toluamide (DEET) analogs from molecular electronic properties.
-
American Museum of Natural History. (n.d.). The Effectiveness of Botanical Extracts as Repellents Against Aedes aegypti Mosquitoes. Retrieved from [Link]
- Polefka, T. G., Liang, L. J., & Ananthakrishnan, T. N. (2003). Comparison of the mosquito-repelling efficacy of methyl neodecanamide (MNDA) to that of Deet. Journal of cosmetic science, 54(3), 283-288.
- Ducrot, P., & Lollier, V. (2011). 2D and 3D structure-activity modelling of mosquito repellents: a review. Pest management science, 67(1), 10-17.
- Agency for Toxic Substances and Disease Registry. (2017). ToxFAQs™ for DEET (N,N-diethyl-meta-toluamide). Centers for Disease Control and Prevention.
- Msangi, S., Kweka, E., & Mahande, A. (2018). Repellent Activity of TRIG (N-N Diethyl Benzamide) against Man-Biting Mosquitoes. Journal of Tropical Medicine, 2018.
- Chen-Hussey, V., Behrens, R., & Logan, J. G. (2014). Pharmacokinetics, formulation, and safety of insect repellent N,N-diethyl-3-methylbenzamide (deet): a review.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 117869, this compound. PubChem.
- Hirsbrunner, G., et al. (2017). Efficacy of the repellent N,N-diethyl-3-methyl-benzamide (DEET) against tabanid flies on horse. Veterinary parasitology, 244, 73-77.
- Menger, D. J., et al. (2021). A critical review of current laboratory methods used to evaluate mosquito repellents. Insects, 12(7), 614.
- Debboun, M., & Wagman, J. (2004). In vitro repellency of N,N-diethyl-3-methylbenzamide and N,N-diethylphenylacetamide analogs against Aedes aegypti and Anopheles stephensi (Diptera: Culicidae). Journal of medical entomology, 41(3), 430-434.
- Gupta, R. K., et al. (1998). Comparative effects of insect repellent N,N-diethylbenzamide, N,N-diethylphenylacetamide, and N,N-diethyl-3- methylbenzamide aerosols on the breathing pattern and respiratory variables in mice. Journal of toxicology and environmental health. Part A, 55(6), 425-434.
- Al-Mokhlif, M. M., et al. (2022). Electroconductive Polymer Repellent Composites Based on N,N-Diethyl-3-methylbenzamide. Polymers, 14(19), 4165.
Sources
- 1. DEET - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetics, formulation, and safety of insect repellent N,N-diethyl-3-methylbenzamide (deet): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzamide, N-ethyl-4-methyl- | C10H13NO | CID 117869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Quantitative structure-activity relationship study of amide mosquito repellents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship studies with mosquito repellent amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 8. Comparison of Repellency Effect of Mosquito Repellents for DEET, Citronella, and Fennel Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative effects of insect repellent N,N-diethylbenzamide, N,N-diethylphenylacetamide, and N,N-diethyl-3- methylbenzamide aerosols on the breathing pattern and respiratory variables in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Strategic Guide to Benchmarking n-Ethyl-4-methylbenzamide Against Known Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary & Rationale
The exploration of novel chemical entities for therapeutic potential is a cornerstone of drug discovery. N-Ethyl-4-methylbenzamide is a compound of interest whose specific biological targets are not yet widely characterized. However, its core benzamide structure is a well-established pharmacophore present in numerous potent and selective enzyme inhibitors.[1][2] This structural feature strongly suggests that a logical and productive starting point for characterization is to investigate its potential as an inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes.
The PARP family, particularly PARP1, is a critical regulator of the DNA Damage Response (DDR).[3][4] It identifies single-strand DNA breaks (SSBs) and, through a process of poly(ADP-ribosyl)ation (PARylation), recruits the necessary machinery for repair.[5][6] Many cancers, especially those with mutations in the BRCA1 or BRCA2 genes, are deficient in the primary pathway for repairing more severe double-strand breaks (DSBs). These cancers become heavily reliant on PARP-mediated repair for survival. Inhibition of PARP in these cells prevents the repair of SSBs, which then deteriorate into toxic DSBs during replication, leading to cell death through a mechanism known as synthetic lethality.[7][8]
This guide provides a comprehensive, technically grounded framework for the systematic evaluation of this compound. We will proceed by hypothesizing that its benzamide moiety enables it to target PARP1. We will benchmark its hypothetical performance against two leading, clinically approved PARP inhibitors: Olaparib and Talazoparib . This document outlines the essential biochemical and cell-based assays required to determine inhibitory potency, mechanism of action, and cellular efficacy, providing a clear path from initial screening to preclinical validation.
The Benchmarking Strategy: A Multi-Tiered Approach
To rigorously assess a novel compound, a phased approach is essential. This ensures that resources are used efficiently and that each experimental stage logically informs the next. We propose a four-stage workflow for characterizing this compound against our selected benchmarks.
Caption: Workflow for benchmarking a novel compound against known inhibitors.
Benchmark Compounds: Olaparib and Talazoparib
A meaningful comparison requires well-characterized benchmarks. Olaparib and Talazoparib are both potent PARP inhibitors approved for treating various cancers, but they exhibit different properties that make them excellent comparators.[9][10]
-
Olaparib (Lynparza®): One of the first PARP inhibitors to gain FDA approval, Olaparib is a robust benchmark for enzymatic inhibition.[9] Its mechanism involves not only blocking the catalytic activity of PARP but also trapping the enzyme on DNA, which increases cytotoxicity.[11][12]
-
Talazoparib (Talzenna®): Known as a highly potent PARP-trapper.[10][13] Preclinical data suggest its ability to trap PARP-DNA complexes is significantly greater than other inhibitors, making it a key benchmark for assessing this specific and critical mechanism of action.[13]
Phase 1: Biochemical Characterization
The initial phase focuses on direct interaction with the purified enzyme to determine potency and mechanism.
The half-maximal inhibitory concentration (IC50) is the primary metric of a compound's potency. A common and efficient method is a chemiluminescent or fluorescent assay that measures the consumption of the PARP substrate, NAD+.[14][15]
Protocol: PARP1 Biochemical Inhibition Assay
-
Plate Preparation: Histone-coated 96-well or 384-well plates are prepared. Histones serve as the protein substrate for PARylation.[16]
-
Compound Preparation: Prepare serial dilutions of this compound, Olaparib, and Talazoparib in an appropriate solvent (e.g., DMSO) and then dilute into the assay buffer. Final DMSO concentration should be kept below 1%.[15]
-
Reaction Initiation: To each well, add recombinant human PARP1 enzyme, activated DNA (to stimulate the enzyme), and the compound dilution.[16]
-
Substrate Addition: Initiate the enzymatic reaction by adding a solution containing biotinylated-NAD+. This modified substrate allows for detection.[17]
-
Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Detection: Stop the reaction and add Streptavidin-conjugated Horseradish Peroxidase (Strep-HRP). The streptavidin binds to the biotin incorporated into the PAR chains.[17]
-
Signal Generation: Add a chemiluminescent HRP substrate. The light produced is directly proportional to the amount of PARP1 activity.[16]
-
Data Analysis: Read luminescence on a plate reader. Plot the log of inhibitor concentration versus enzyme activity and fit the curve using a four-parameter logistic equation to determine the IC50 value.
The following table illustrates a potential outcome, presenting hypothetical IC50 values that would allow for a clear ranking of potency.
| Compound | Target | IC50 (nM) [Hypothetical] | Relative Potency (vs. Olaparib) |
| Olaparib | PARP1 | 5.0 | 1.0x |
| Talazoparib | PARP1 | 0.6 | 8.3x |
| This compound | PARP1 | 85.0 | 0.06x |
Data are for illustrative purposes only.
Based on this hypothetical data, this compound shows inhibitory activity but is significantly less potent than the clinical benchmarks. This would justify further investigation into its mechanism and potential for structural optimization.
Phase 2: Cellular Activity & Efficacy
Demonstrating activity in a test tube is the first step. The critical next step is to determine if the compound can engage its target in a complex cellular environment and elicit the desired biological response.
This assay confirms that the compound can cross the cell membrane and inhibit PARP activity inside the cell. This is often measured by detecting the levels of PARylation after inducing DNA damage.
Protocol: In-Cell Western or HTRF™ PARylation Assay
-
Cell Culture: Seed a BRCA1-deficient cancer cell line (e.g., MDA-MB-436) in 96-well plates and allow them to adhere.
-
Compound Treatment: Pre-treat cells with serial dilutions of this compound, Olaparib, and Talazoparib for 1-2 hours.
-
DNA Damage Induction: Induce DNA damage by adding a low dose of an alkylating agent like methyl methanesulfonate (MMS) or hydrogen peroxide (H2O2) for 15-30 minutes. This will strongly activate PARP1.[18]
-
Cell Lysis: Wash and lyse the cells directly in the plate.
-
Detection (HTRF™ Method): Use a Homogeneous Time-Resolved Fluorescence (HTRF) assay kit.[19] Add a pair of antibodies: one against PAR and labeled with a donor fluorophore (e.g., Europium cryptate), and a second antibody (e.g., anti-tubulin for normalization) labeled with an acceptor fluorophore (e.g., d2).[20][21]
-
Data Analysis: Read the plate on an HTRF-capable reader. The FRET signal is proportional to the level of PARylation. A potent inhibitor will show a low signal, indicating it has blocked PARP activation. Calculate the cellular IC50.
The ultimate test of a PARP inhibitor's preclinical efficacy is its ability to selectively kill cancer cells with defective DNA repair pathways (e.g., BRCA1/2 mutations).
Protocol: Comparative Cell Viability Assay
-
Cell Culture: Seed two cell lines in parallel in 96-well plates: a BRCA1-deficient line (e.g., MDA-MB-436) and a BRCA1-proficient, wild-type line (e.g., MDA-MB-231).
-
Compound Treatment: Treat the cells with a range of concentrations of each inhibitor for an extended period (e.g., 5-7 days) to allow for multiple cell divisions.
-
Viability Measurement: Add a viability reagent such as resazurin (alamarBlue) or a reagent that measures cellular ATP content (e.g., CellTiter-Glo®).
-
Data Analysis: Measure fluorescence or luminescence. Plot the concentration-response curves for each compound in both cell lines. A successful PARP inhibitor will show significantly greater potency (a lower GI50 or LD50) in the BRCA1-deficient cell line compared to the wild-type line.
Caption: Simplified role of PARP1 in single-strand break repair.
Conclusion and Future Directions
This guide outlines a robust, logical, and technically sound strategy for the initial characterization of this compound as a putative enzyme inhibitor. By benchmarking it against established clinical drugs like Olaparib and Talazoparib, we can rapidly ascertain its relative potency and cellular efficacy.
The hypothetical data presented suggests that while this compound may possess on-target activity, it would likely require significant medicinal chemistry efforts to optimize its potency to a clinically relevant level. Should the initial biochemical and cellular assays yield positive results, subsequent steps would include selectivity profiling against other PARP family members, detailed pharmacokinetic studies, and eventual testing in in-vivo xenograft models. This structured approach ensures that the compound's potential is evaluated comprehensively, providing a solid foundation for any future drug development program.
References
-
The role of PARP1 in the DNA damage response and its application in tumor therapy. National Center for Biotechnology Information.
-
Olaparib - Wikipedia. Wikipedia.
-
Mechanism of Action for Advanced Ovarian Cancer - LYNPARZA® (olaparib) PARP Inhibitor. AstraZeneca.
-
Olaparib - PMC - NIH. National Center for Biotechnology Information.
-
PARP-1 and its associated nucleases in DNA damage response - PMC - NIH. National Center for Biotechnology Information.
-
What is the mechanism of Olaparib? Patsnap Synapse.
-
Olaparib - NCI - Division of Cancer Treatment and Diagnosis (DCTD). National Cancer Institute.
-
Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC - PubMed Central. National Center for Biotechnology Information.
-
Recent Progress in the Research on Benzimidazole PARP-1 Inhibitors - PubMed. National Center for Biotechnology Information.
-
HTRF Human and Mouse PARP cleaved-Asp214 Detection Kit, 500 Assay Points | Revvity. Revvity.
-
The dynamics and Regulation of PARP1 and PARP2 in response to DNA damage and during replication - PMC - NIH. National Center for Biotechnology Information.
-
PARPs and the DNA damage response | Carcinogenesis - Oxford Academic. Oxford University Press.
-
Benzamide (Benzenecarboxamide) | PARP Inhibitor - MedchemExpress.com. MedChemExpress.
-
PASTA: PARP activity screening and inhibitor testing assay - PMC - NIH. National Center for Biotechnology Information.
-
Chemical structures of PARP inhibitors including the PARP drug... | Download Scientific Diagram - ResearchGate. ResearchGate.
-
Technical Whitepaper: Benzamide Derivatives as a Core Scaffold for PARP Inhibitors - Benchchem. BenchChem.
-
Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP-1 Inhibitors. MDPI.
-
An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed. National Center for Biotechnology Information.
-
PARP assay for inhibitors | BMG LABTECH. BMG LABTECH.
-
Molecules with promising PARP inhibitor activity seen in the cellular... - ResearchGate. ResearchGate.
-
HTRF Manual PARP1 Total Kit - Revvity. Revvity.
-
PARP1 Enzyme Activity Assay (Fluorometric) - Sigma-Aldrich. Sigma-Aldrich.
-
Summary of in vivo kinetics data of olaparib and talazoparib - ResearchGate. ResearchGate.
-
HTRF Human and Mouse Total PARP1 Detection Kit, 500 assay points - Revvity. Revvity.
-
PARP1 Olaparib Competitive Inhibitor Assay Kit - BPS Bioscience. BPS Bioscience.
-
Population Pharmacokinetics of Talazoparib in Patients With Advanced Cancer - PubMed. National Center for Biotechnology Information.
-
Safety, pharmacokinetics, and preliminary efficacy of the PARP inhibitor talazoparib in Japanese patients with advanced solid tumors: phase 1 study - NIH. National Center for Biotechnology Information.
-
Benzamide, N-ethyl-4-methyl- | C10H13NO | CID 117869 - PubChem - NIH. National Center for Biotechnology Information.
-
N-ethyl-4-methyl-N-(4-methylphenyl)benzamide - PubChem. National Center for Biotechnology Information.
-
A Comparative Guide to Benzamide, N,N,4-trimethyl- and other N,N-dialkylbenzamides in Biological Assays - Benchchem. BenchChem.
-
PARP Universal Colorimetric Assay Kit - R&D Systems. R&D Systems.
-
Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR - NIH. National Center for Biotechnology Information.
-
Talazoparib | Pfizer. Pfizer.
-
Talazoparib | C19H14F2N6O | CID 135565082 - PubChem - NIH. National Center for Biotechnology Information.
-
Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC - PubMed Central. National Center for Biotechnology Information.
-
N-ethyl-4-methoxybenzamide | C10H13NO2 | CID 81897 - PubChem - NIH. National Center for Biotechnology Information.
-
PARP1 Chemiluminescent Assay Kit (384-wells) - BPS Bioscience. BPS Bioscience.
-
Compound N-ethyl-4-(4-methylbenzamido)-N-phenylbenzamide - Chemdiv. ChemDiv.
-
(PDF) N-Benzyl-N-ethyl-4-methylbenzenesulfonamide - ResearchGate. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP-1 Inhibitors [kci.go.kr]
- 3. The role of PARP1 in the DNA damage response and its application in tumor therapy [journal.hep.com.cn]
- 4. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The dynamics and Regulation of PARP1 and PARP2 in response to DNA damage and during replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Olaparib? [synapse.patsnap.com]
- 9. Olaparib - Wikipedia [en.wikipedia.org]
- 10. cdn.pfizer.com [cdn.pfizer.com]
- 11. Mechanism of Action for Advanced Ovarian Cancer – LYNPARZA® (olaparib) [lynparzahcp.com]
- 12. Olaparib - NCI [dctd.cancer.gov]
- 13. Safety, pharmacokinetics, and preliminary efficacy of the PARP inhibitor talazoparib in Japanese patients with advanced solid tumors: phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. resources.rndsystems.com [resources.rndsystems.com]
- 18. researchgate.net [researchgate.net]
- 19. revvity.com [revvity.com]
- 20. resources.revvity.com [resources.revvity.com]
- 21. revvity.com [revvity.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for N-Ethyl-4-methylbenzamide
This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of N-Ethyl-4-methylbenzamide. It establishes a framework for cross-validation, ensuring that data generated by either method is comparable and reliable, a critical requirement in drug development and quality control.
Introduction: The Imperative for Method Comparability
Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH), mandate rigorous validation to prove that an analytical procedure is fit for its intended purpose.[3][4][5] The ICH Q2(R2) guideline provides a framework for validating analytical procedures, outlining the performance characteristics that must be evaluated.[6][7] Cross-validation extends this principle, providing documented evidence that alternate methods produce equivalent data within predefined acceptance criteria.[8]
This guide will compare a developed HPLC-UV method against a GC-MS method for the analysis of this compound, presenting the experimental design, detailed protocols, and comparative performance data.
Analytical Methods Under Comparison
The choice of an analytical method depends on the analyte's physicochemical properties, the required sensitivity, and the sample matrix. For this compound, both HPLC and GC-MS present viable options, each with distinct advantages.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, a non-polar compound, reverse-phase HPLC is ideal. It is a robust, widely accessible, and cost-effective method for routine analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method separates volatile and thermally stable compounds in the gas phase, followed by detection with a mass spectrometer. GC-MS offers exceptional specificity due to its ability to identify compounds based on both their retention time and unique mass fragmentation patterns.[9]
Designing the Cross-Validation Study
The objective is to assess the comparability of the HPLC-UV and GC-MS methods by evaluating key validation parameters as stipulated by ICH Q2(R2) guidelines.[3][10]
Validation Parameters & Acceptance Criteria:
| Validation Parameter | Purpose | Acceptance Criteria |
| Specificity/Selectivity | To demonstrate that the method can unequivocally assess the analyte in the presence of other components (e.g., impurities, matrix components). | No significant interfering peaks at the retention time of the analyte in blank samples. |
| Linearity | To verify that the method's response is directly proportional to the analyte concentration over a given range. | Coefficient of determination (R²) ≥ 0.99. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Typically 80% to 120% of the test concentration.[1] |
| Accuracy | The closeness of the measured value to the true value. | Mean recovery between 98.0% and 102.0% for drug substance analysis. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability (Intra-assay): RSD ≤ 2.0%. Intermediate Precision (Inter-assay): RSD ≤ 2.0%. |
Experimental Protocols
The causality behind experimental choices is critical. The following protocols are designed for robustness and reproducibility, grounded in established analytical principles.
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)
This protocol is adapted from standard reverse-phase chromatography principles for small aromatic molecules.[11]
A. Reagents and Materials
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade, filtered)
-
Methanol (HPLC Grade)
-
Phosphoric Acid (ACS Grade)
B. Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with methanol.
-
Calibration Standards (10-150 µg/mL): Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to create at least five concentration levels.
-
QC Samples: Prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 30, 80, 120 µg/mL) from a separate stock solution weighing.
C. Instrumental Conditions
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, and UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). Rationale: The C18 stationary phase provides excellent hydrophobic retention for the aromatic ring of the analyte.
-
Mobile Phase: Acetonitrile and Water (60:40 v/v) with 0.1% phosphoric acid. Rationale: This composition provides optimal retention and peak shape. Phosphoric acid controls the pH to ensure consistent analyte ionization.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 235 nm. Rationale: This wavelength corresponds to a high absorbance region for the benzamide chromophore, ensuring good sensitivity.
-
Column Temperature: 30°C.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on general GC-MS methods for analyzing semi-volatile organic compounds.[12]
A. Reagents and Materials
-
This compound Reference Standard
-
Ethyl Acetate (GC Grade)
-
Helium (99.999% purity)
B. Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with ethyl acetate.
-
Calibration Standards (10-150 µg/mL): Prepare serial dilutions from the stock solution using ethyl acetate as the diluent.
-
QC Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 30, 80, 120 µg/mL) from a separate stock solution.
C. Instrumental Conditions
-
GC-MS System: A gas chromatograph coupled to a single quadrupole mass spectrometer.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness). Rationale: This non-polar column is well-suited for separating a wide range of semi-volatile compounds and is robust.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Mode: Splitless, 1 µL injection volume.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes. Rationale: This program ensures the analyte is eluted efficiently as a sharp peak without thermal degradation.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor: Quantifier ion: m/z 119. Qualifier ions: m/z 163, m/z 91. Rationale: m/z 119 ([C8H7O]+) is a stable and abundant fragment, making it ideal for quantification. The molecular ion (m/z 163) and another significant fragment (m/z 91) confirm identity.
Cross-Validation Workflow Diagram
The following diagram illustrates the logical flow of the cross-validation process, from sample preparation to the final comparative analysis.
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. e-b-f.eu [e-b-f.eu]
- 3. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. biopharminternational.com [biopharminternational.com]
- 7. database.ich.org [database.ich.org]
- 8. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzamide, N-ethyl-4-methyl- | C10H13NO | CID 117869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 11. N-Ethyl-4-methylbenzenesulfonamide | SIELC Technologies [sielc.com]
- 12. Benzamide, 4-bromo-N-ethyl-N-methyl- | C10H12BrNO | CID 43243413 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to n-Ethyl-4-methylbenzamide: Establishing a Reliable Analytical Standard
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This begins with the quality of the reference standards employed. This guide provides an in-depth technical exploration of n-Ethyl-4-methylbenzamide as a reference standard, addressing the common challenge of its commercial unavailability as a certified reference material (CRM). We will navigate the process of its characterization and compare its performance with two readily available, certified alternatives: 4-methylbenzamide and N-Ethyl-p-toluenesulfonamide. This document is designed to empower you with the practical knowledge to establish a robust and reliable analytical standard for your research needs.
The Challenge: Sourcing a Certified this compound Reference Standard
This compound (CAS No. 26819-08-9) is a substituted benzamide that may arise as an impurity, metabolite, or be of direct interest in various chemical and pharmaceutical research settings.[1] A thorough search of commercial suppliers of certified reference materials often reveals a critical gap: the lack of a pre-certified, pharmacopeial-grade this compound standard. This absence necessitates a proactive approach from the researcher to either commission a custom synthesis or thoroughly characterize a commercially available or in-house synthesized batch to qualify it for use as a reference standard.
For the purpose of this guide, we will proceed with the scenario of a custom-synthesized batch of this compound. Reputable custom synthesis providers can deliver a high-purity compound accompanied by a comprehensive Certificate of Analysis (CoA), which forms the basis of its qualification.[2][3][4][5][6]
The Path Forward: Comprehensive Characterization of this compound
To qualify a batch of this compound as a reference standard, a multi-faceted analytical approach is essential to confirm its identity, purity, and to quantify any residual impurities. The following sections detail the critical characterization techniques and provide exemplar protocols.
Identity Confirmation and Structural Elucidation
2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for confirming the chemical structure of this compound. The spectra should be consistent with the expected structure, and all signals must be assigned to their corresponding nuclei.
2.1.2. Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Electron Ionization (EI) is a common technique for this class of compounds. The fragmentation of N-alkyl benzamides typically involves cleavage of the amide bond and other characteristic losses.[7][8]
Purity Determination
2.2.1. Quantitative NMR (qNMR)
qNMR is a primary method for determining the purity of an organic compound without the need for a specific reference standard of the same compound.[9][10] By using a certified internal standard with a known purity, the absolute purity of the analyte can be calculated.
2.2.2. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a powerful technique for assessing the purity of a compound and detecting the presence of any non-volatile impurities. A validated method can provide a precise and accurate determination of the main peak's area percentage, which corresponds to the purity.
Comparative Analysis: Alternative Certified Reference Standards
In many applications, a structurally similar and readily available certified reference standard can be a pragmatic choice. Here, we compare this compound with two such alternatives: 4-methylbenzamide and N-Ethyl-p-toluenesulfonamide.
| Feature | This compound (Custom Synthesized) | 4-Methylbenzamide (Certified Reference Material) | N-Ethyl-p-toluenesulfonamide (Certified Reference Material) |
| CAS Number | 26819-08-9[1] | 619-55-6[11] | 80-39-7[12] |
| Molecular Formula | C₁₀H₁₃NO[1] | C₈H₉NO[11] | C₉H₁₃NO₂S[12] |
| Molecular Weight | 163.22 g/mol [1] | 135.16 g/mol [11] | 199.27 g/mol [13] |
| Availability | Custom synthesis required[2][3][4][5][6] | Readily available as a CRM | Readily available as a CRM[12][13] |
| Typical Certified Purity | >98% (Goal for custom synthesis) | ≥99.8% (Example CoA) | 98% (Example CoA)[12] |
| Structural Similarity to Topic | High (Target Compound) | Moderate (Lacks N-ethyl group) | Low (Sulfonamide instead of carboxamide) |
| Applicability as Standard | Direct quantification of this compound | Potential for related substance methods, system suitability | May serve as an internal standard in some methods |
Experimental Protocols
The following are detailed, step-by-step methodologies for the characterization of this compound.
Quantitative ¹H-NMR for Purity Determination
This protocol is designed for the absolute purity determination of a custom-synthesized batch of this compound using a certified internal standard.
Diagram of the qNMR Workflow:
Caption: Workflow for quantitative NMR (qNMR) purity determination.
Step-by-Step Protocol:
-
Preparation of the Internal Standard Stock Solution: Accurately weigh approximately 10 mg of a certified internal standard (e.g., Maleic Acid, >99.5% purity) into a 10 mL volumetric flask. Dissolve in and dilute to volume with a suitable deuterated solvent (e.g., DMSO-d₆).
-
Sample Preparation: Accurately weigh approximately 15 mg of the this compound sample into an NMR tube.
-
Addition of Internal Standard: Accurately add 500 µL of the internal standard stock solution to the NMR tube containing the sample.
-
Dissolution: Cap the NMR tube and gently vortex until the sample and internal standard are completely dissolved.
-
NMR Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum using a spectrometer with a field strength of at least 400 MHz.
-
Use a calibrated 90° pulse.
-
Employ a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for quantitative work) to ensure full relaxation.
-
Acquire a sufficient number of scans to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to the entire spectrum.
-
-
Integration and Calculation:
-
Integrate a well-resolved, non-exchangeable proton signal of this compound (e.g., the methyl protons of the ethyl group).
-
Integrate a well-resolved signal of the internal standard.
-
Calculate the purity of this compound using the following equation:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
HPLC-UV for Purity and Impurity Profiling
This method is designed to separate this compound from potential process-related impurities and degradation products.
Diagram of the HPLC-UV Workflow:
Caption: Workflow for HPLC-UV purity analysis.
Step-by-Step Protocol:
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 30% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 235 nm
-
Injection Volume: 10 µL
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of a 50:50 mixture of Acetonitrile and Water to obtain a concentration of about 1 mg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
-
-
Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.
-
Inject a blank (mobile phase) to ensure a clean baseline.
-
Inject the standard solution to determine the retention time and peak shape of this compound.
-
Inject the sample solution.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram of the sample solution with an area greater than 0.05% of the total area.
-
Calculate the purity of the sample by area percent:
-
Mass Spectrometry for Identity Confirmation
This protocol outlines the general procedure for obtaining a mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
Diagram of the GC-MS Workflow:
Caption: Workflow for GC-MS identity confirmation.
Step-by-Step Protocol:
-
GC-MS Conditions:
-
GC Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, hold for 5 minutes.
-
MS Ion Source: Electron Ionization (EI) at 70 eV
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-300
-
-
Sample Preparation:
-
Prepare a solution of this compound at a concentration of approximately 100 µg/mL in a volatile solvent such as methanol or ethyl acetate.
-
-
Analysis:
-
Inject 1 µL of the sample solution into the GC-MS system.
-
-
Data Interpretation:
-
Examine the resulting mass spectrum for the molecular ion peak ([M]⁺) at m/z 163.
-
Identify characteristic fragment ions. For N-alkyl benzamides, common fragmentations include the loss of the alkyl group from the nitrogen and the formation of the benzoyl cation (m/z 105).[7][8] The presence of a peak at m/z 119, corresponding to the tolylcarbonyl cation, is also expected.
-
Conclusion: A Pragmatic Approach to Reference Standard Qualification
While the absence of a commercially available certified reference material for this compound presents a challenge, it is not an insurmountable one. Through a combination of custom synthesis and rigorous analytical characterization using techniques such as qNMR, HPLC-UV, and mass spectrometry, researchers can confidently qualify a batch of this compound for use as a reliable reference standard. This guide provides the foundational knowledge and practical protocols to navigate this process effectively. Furthermore, the comparison with readily available certified alternatives offers a pragmatic perspective on managing analytical standards in a research and development environment. By adhering to the principles of scientific integrity and thorough documentation, the quality and reliability of your analytical data can be assured.
References
-
ChiroBlock. (n.d.). Customized Reference & Analytical Standards. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, July 10). Custom Synthesis of Reference Standards and Drug Metabolites. Retrieved from [Link]
-
Otto Chemie Pvt. Ltd. (n.d.). N-Ethyl-p-toluenesulfonamide, 98%. Retrieved from [Link]
-
Alfa Aesar. (n.d.). Certificate of analysis: N-(5-Fluoro-2-methylphenyl)-4-methylbenzamide, 97%. Retrieved from [Link]
- Nishida, M., Namera, A., Yashiki, M., & Kojima, T. (2001). Direct Determination of Benzamides in Serum by Column-Switching High-Performance Liquid Chromatography. Journal of Health Science, 47(3), 265-269.
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative 1H NMR: development and potential of a method for natural products analysis.
-
American Chemical Society. (n.d.). Purity by absolute qNMR. Retrieved from [Link]
- Gohlke, J., et al. (2023). Quantitative 1H Nuclear Magnetic Resonance (qNMR)
-
University of Bristol. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]
- da Silva, A. B., et al. (2018).
-
Brammer Standard Company, Inc. (2002). Certificate of Analysis BS T-4A. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing. Retrieved from [Link]
-
National Institute of Standards and Technology. (2010). Certificate of Analysis: Standard Reference Material® 3284. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzamide, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 117869, Benzamide, N-ethyl-4-methyl-. PubChem. Retrieved from [Link]
-
University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. Retrieved from [Link]
- Pauli, G. F., et al. (2022). Quantitative 1H Nuclear Magnetic Resonance (qNMR)
-
Gohlke, J., et al. (2023). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. PubMed. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- Ji, S., et al. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. Analytical Methods, 11(33), 4273-4279.
-
Ji, S., et al. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. ResearchGate. Retrieved from [Link]
- Reddy, G. S., et al. (2020). Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities in Losartan. Journal of Pharmaceutical Research, 19(1), 1-7.
Sources
- 1. Benzamide, N-ethyl-4-methyl- | C10H13NO | CID 117869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. eppltd.com [eppltd.com]
- 3. Reference Standards and Analytical Standards - ChiroBlock ★★★★★ Chiroblock GmbH [chiroblock.com]
- 4. noramco.com [noramco.com]
- 5. 맞춤형 표준 물질 [sigmaaldrich.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pubsapp.acs.org [pubsapp.acs.org]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. Benzamide, 4-methyl- [webbook.nist.gov]
- 12. N-Ethyl-p-toluenesulfonamide, 98%, COA, Certificate of Analysis, 80-39-7, E 7966 [ottokemi.com]
- 13. hpc-standards.com [hpc-standards.com]
Navigating the Nuances of Amide Synthesis: A Comparative Guide to Reproducibility in Experiments Utilizing n-Ethyl-4-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the benzamide scaffold remains a cornerstone for the development of novel therapeutics. Among these, n-Ethyl-4-methylbenzamide serves as a critical structural motif in the design of targeted therapies, particularly as a flexible linker in kinase inhibitors.[1][2] However, the seemingly straightforward synthesis of this and related benzamides can be fraught with reproducibility challenges, leading to variability in yields, purity, and ultimately, the reliability of downstream biological data.
This guide provides an in-depth, technical comparison of experimental approaches for the synthesis of this compound and its analogs. Moving beyond a simple recitation of protocols, we will dissect the key factors that influence experimental reproducibility and offer a comparative analysis of alternative strategies to mitigate these challenges. Our focus is to equip researchers with the insights necessary to execute these syntheses with greater consistency and confidence.
The Challenge of Reproducibility in Benzamide Synthesis
The formation of an amide bond, while a fundamental transformation in organic chemistry, is not without its subtleties. The direct condensation of a carboxylic acid and an amine is often inefficient, necessitating the use of coupling reagents.[3] The choice of coupling reagent, solvent, temperature, and even the order of addition of reagents can significantly impact the reaction outcome.[4][5] These variables can introduce inconsistencies that undermine the reproducibility of an experiment, particularly when scaling reactions or when working with complex substrates.
For instance, studies on amide coupling reactions have shown that the performance of a given reagent is highly substrate-dependent.[6] Factors such as steric hindrance around the carboxylic acid or the amine can dramatically affect reaction rates and the formation of side products. Furthermore, the presence of moisture can lead to the hydrolysis of activated intermediates, reducing the yield of the desired amide.[7]
Core Protocol: Synthesis of this compound via Carbodiimide Coupling
A common and generally reliable method for the synthesis of this compound involves the use of a carbodiimide coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt).
Experimental Protocol:
-
Reaction Setup: To a solution of 4-methylbenzoic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon), add HOBt (1.1 eq).
-
Activation: Cool the reaction mixture to 0 °C in an ice bath and add EDC (1.1 eq) portion-wise, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the active ester intermediate.
-
Amine Addition: Slowly add ethylamine (1.2 eq) to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture to remove the urea byproduct. Wash the filtrate with a dilute acid (e.g., 1 M HCl) to remove any unreacted amine, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove any unreacted carboxylic acid and HOBt. Finally, wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of an anhydrous solvent and an inert atmosphere is crucial to prevent the hydrolysis of the carbodiimide and the activated carboxylic acid intermediate, which would lead to the formation of the corresponding urea and the starting carboxylic acid, respectively, thereby reducing the yield of the desired amide.
-
Use of HOBt: HOBt acts as a catalyst and a racemization suppressant (in the case of chiral carboxylic acids). It reacts with the O-acylisourea intermediate formed from the carboxylic acid and EDC to generate an active ester, which is more reactive towards the amine and less prone to side reactions.
-
Controlled Temperature: The initial activation at 0 °C helps to control the exothermic reaction and minimize the formation of an inactive N-acylurea byproduct.
A Comparative Perspective: Alternative Amide Synthesis Strategies
To enhance reproducibility and potentially improve yields and purity, researchers can consider alternative synthetic methodologies. A notable alternative to carbodiimide-based couplings is the use of acyl chlorides.
Alternative Protocol: Synthesis via Acyl Chloride
This two-step protocol involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine.
Part A: Synthesis of 4-Methylbenzoyl Chloride
-
To a solution of 4-methylbenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane, add thionyl chloride (SOCl₂) (1.5-2.0 eq) and a catalytic amount of dimethylformamide (DMF).[8]
-
Reflux the mixture until the evolution of gas ceases.
-
Remove the excess SOCl₂ and solvent under reduced pressure to obtain the crude 4-methylbenzoyl chloride.
Part B: Amidation
-
Dissolve the crude 4-methylbenzoyl chloride in an anhydrous solvent.
-
Cool the solution to 0 °C and slowly add a solution of ethylamine (2.0-2.5 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, perform an aqueous workup similar to the carbodiimide protocol to remove salts and excess amine.
-
Purify the crude product by column chromatography or recrystallization.
Head-to-Head Comparison: Factors Influencing Reproducibility
| Feature | Carbodiimide Coupling (e.g., EDC/HOBt) | Acyl Chloride Method | Impact on Reproducibility |
| Reagent Handling | Solid reagents, generally stable but can be hygroscopic. | Thionyl chloride is a corrosive and moisture-sensitive liquid. Acyl chlorides are often moisture-sensitive. | The acyl chloride method requires more stringent handling of reagents, and any exposure to moisture can significantly decrease the yield of the acyl chloride, impacting the overall reproducibility. |
| Byproducts | Water-soluble urea byproduct (with EDC). | HCl gas and inorganic salts after neutralization. | The urea byproduct from EDC is generally easier to remove during workup compared to ensuring complete neutralization and removal of salts in the acyl chloride method, potentially leading to purer crude products and more consistent yields. |
| Reaction Conditions | Milder conditions, often performed at room temperature. | Can require heating for the formation of the acyl chloride. The amidation step is typically fast. | The milder conditions of the carbodiimide coupling can be easier to control and reproduce across different lab settings and scales. |
| Substrate Scope | Generally broad, but can be sluggish with sterically hindered substrates. | Highly reactive, effective for a wide range of substrates, including those that are less reactive in carbodiimide couplings. | For challenging substrates, the acyl chloride method may provide more consistent and higher yields, thus improving reproducibility for those specific cases. |
| Atom Economy | Lower atom economy due to the formation of a large urea byproduct. | Higher atom economy in the amidation step, but the first step generates SO₂ and HCl as byproducts. | While not directly a measure of reproducibility, atom economy is a key "green chemistry" metric. The choice of method can be influenced by the desired environmental impact of the synthesis. |
Data-Driven Insights for Reproducible Synthesis
The following table summarizes expected outcomes for the synthesis of benzamides based on the chosen methodology. It is important to note that actual yields and purity can vary based on specific reaction conditions and purification techniques.
| Method | Coupling Reagent/Precursor | Typical Yield Range (%) | Typical Purity Range (%) | Key Potential Side Products |
| Carbodiimide Coupling | EDC/HOBt | 70-95 | >95 (after purification) | N-acylurea, unreacted starting materials |
| Acyl Chloride | Thionyl Chloride | 80-98 | >98 (after purification) | Diacylation of the amine, unreacted acyl chloride |
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the chemical structures and a generalized workflow for the synthesis of this compound.
Caption: Chemical structures of this compound and a structurally similar alternative.
Caption: Comparative workflow for the synthesis of this compound.
Conclusion: A Path Towards Enhanced Reproducibility
The reproducibility of experiments involving the synthesis of this compound and its analogs is not guaranteed by a single, "perfect" protocol. Instead, it is achieved through a deep understanding of the underlying chemical principles and a careful consideration of the experimental variables. While carbodiimide coupling offers a milder and often more convenient route, the acyl chloride method can provide higher reactivity and may be more suitable for less reactive substrates.
By carefully selecting the synthetic route based on the specific substrate and available laboratory capabilities, and by meticulously controlling the reaction conditions, researchers can significantly enhance the reproducibility of their experiments. This, in turn, will lead to more reliable data and accelerate the pace of drug discovery and development.
References
- Badland, M., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters, 58(49), 4567-4570.
- Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7123.
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to Benzamide Synthesis Methods for Researchers.
- BenchChem. (2025). 4-Methylbenzamide | Research Chemical.
- Lainer, T., et al. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. RSC Advances, 12(19), 11867-11872.
- Kalinichenko, E., et al. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 24(19), 3543.
- Schlitzer, M., et al. (2000). Synthesis of 4-(acylaminomethyl)benzamides and their evaluation as potential anticancer agents. Anticancer Research, 20(3A), 1723-1726.
- Ghosh, A., et al. (2021). Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR. PeerJ, 9, e11951.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Benzamide, N,N,4-trimethyl-.
- PubChem. (2025). Benzamide, N-ethyl-4-methyl-.
- ResearchGate. (2010). N-Benzyl-N-ethyl-4-methylbenzenesulfonamide.
- Albert-Soriano, M., & Pastor, I. M. (2022). N,N-Diethyl-3-methylbenzamide. Molbank, 2022(3), M1395.
- Gazit, A., et al. (1989). Tyrphostins I: Synthesis and biological activity of protein tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 32(10), 2344-2352.
- National Institute of Standards and Technology. (2025). N-Ethyl-N-methyl-benzamide. In NIST Chemistry WebBook.
- PubChem. (2025). n-ethyl-4-methyl-N-(4-methylphenyl)benzamide.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Benzamide, N,N,4-trimethyl-.
- Kalinichenko, E., et al. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 24(19), 3543.
- Taliani, S., et al. (2022). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Molecules, 27(13), 4239.
- Ghosh, A., et al. (2021). Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR. PeerJ, 9, e11951.
- Kalinichenko, E., et al. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 24(19), 3543.
- Wang, L., et al. (2025). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Letters in Drug Design & Discovery, 22(8).
- G. Nagendra, et al. (2015). Synthesis and biological importance of amide analogues. Journal of Chemical and Pharmaceutical Research, 7(12), 436-455.
Sources
- 1. 4-Methylbenzamide|Research Chemical|RUO [benchchem.com]
- 2. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB00589A [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Establishing a Dose-Response Curve for N-Ethyl-4-methylbenzamide
Objective Comparison with the Gold Standard Insect Repellent, DEET
Introduction: The Rationale for Characterizing N-Ethyl-4-methylbenzamide
In the field of chemical biology and drug development, the precise characterization of a novel compound's biological activity is paramount. This compound, a small molecule with structural similarities to known bioactive compounds, presents an opportunity for investigation.[1] Its core benzamide structure is shared by N,N-Diethyl-meta-toluamide (DEET), the most effective and widely used insect repellent for over half a century.[2][3] This structural analogy forms the basis of our central hypothesis: this compound may exert its biological effects through mechanisms similar to DEET, potentially as an insect repellent.
DEET's primary mechanism of action involves the modulation of insect olfactory receptors (ORs), many of which are G protein-coupled receptors (GPCRs).[4][5][6] It effectively "blinds" insects to the chemical cues of a host by disrupting their ORs.[2][7] Therefore, a logical and scientifically rigorous approach to characterizing this compound is to investigate its interaction with relevant insect GPCRs.
This guide provides a comprehensive, in-depth framework for establishing a dose-response curve for this compound. We will detail the necessary in vitro experiments to quantify its binding affinity and functional activity at a representative insect olfactory GPCR, using DEET as the benchmark comparator. The goal is to move beyond simple screening and generate a quantitative, mechanistic understanding of the compound's potency and efficacy. The relationship between the dose of a substance and its effect is a fundamental concept in pharmacology, helping to determine safe and effective concentrations for any application.[8][9]
Part 1: Experimental Design & Strategy
A robust experimental design is critical for generating reliable and reproducible data. Our strategy is built on a two-tiered in vitro approach to first establish binding to a specific molecular target and then to quantify the functional consequence of that binding. This ensures that any observed functional effect is directly attributable to the interaction of this compound with the receptor.
1.1. The Model System: Justification for a Heterologous Expression System
To eliminate the confounding variables present in native tissues or whole organisms, we will utilize a well-established heterologous expression system, such as Human Embryonic Kidney 293 (HEK293) cells. These cells are an industry standard for studying GPCRs because they provide a "blank slate," with low endogenous GPCR expression. We will engineer these cells to transiently or stably express a specific insect olfactory receptor known to be a target of DEET (e.g., the Anopheles gambiae Orco-Or2 co-receptor complex). This provides a controlled and isolated system to study the direct interaction of our test compounds with the receptor.[10][11]
1.2. The Two-Pronged Assay Approach: Binding and Function
Our investigation will proceed through two key assays:
-
Competitive Radioligand Binding Assay: This assay directly measures the ability of this compound to bind to the target receptor. It quantifies the compound's binding affinity (Kᵢ), a measure of how tightly it binds. This is a crucial first step to confirm a physical interaction.[12][13]
-
Functional cAMP Assay: This assay measures the downstream consequence of receptor binding. Many olfactory GPCRs signal through the Gαs or Gαi pathways, which respectively increase or decrease intracellular levels of the second messenger cyclic AMP (cAMP).[14][15] By measuring changes in cAMP, we can determine if this compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor's activity) and quantify its potency (EC₅₀ or IC₅₀).[16][17]
The following diagram illustrates the overall experimental workflow.
Caption: Overall workflow for establishing the dose-response curve.
Part 2: Detailed Experimental Protocols
The following protocols are designed to be self-validating by including appropriate controls and standards, ensuring the trustworthiness of the results.
2.1. Protocol 1: Competitive Radioligand Binding Assay
This assay determines the affinity of this compound for the target receptor by measuring its ability to compete with a known radiolabeled ligand.[12]
Materials:
-
HEK293 cell membranes expressing the target insect olfactory receptor.
-
Radiolabeled ligand (e.g., [³H]-DEET or another suitable ligand) of known affinity.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
This compound, DEET (for comparator curve), and a known non-binding compound (negative control).
-
96-well filter plates (e.g., glass fiber).
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and DEET in assay buffer. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁴ M.
-
Assay Setup: In a 96-well plate, combine the following in triplicate:
-
50 µL of cell membranes (at a concentration determined by prior optimization).
-
50 µL of radiolabeled ligand (at a final concentration close to its Kₑ value).
-
50 µL of serially diluted this compound, DEET, assay buffer (for total binding), or a saturating concentration of a known unlabeled ligand (for non-specific binding).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash each well 3-5 times with ice-cold assay buffer to remove unbound radioligand.
-
Detection: Allow the filters to dry completely. Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
2.2. Protocol 2: Gαs-Coupled Functional cAMP Assay
This protocol measures the ability of the compound to stimulate cAMP production via a Gαs-coupled receptor. A similar protocol can be adapted for Gαi-coupled receptors, where forskolin is used to stimulate cAMP and the compound's inhibitory effect is measured.[15]
Materials:
-
HEK293 cells expressing the target insect olfactory receptor.
-
Assay Medium: Serum-free cell culture medium with 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
This compound, DEET, and a known agonist for the receptor (positive control).
-
A commercial cAMP detection kit (e.g., Promega cAMP-Glo™[16][17] or Cisbio HTRF[15]).
Procedure:
-
Cell Plating: Seed the engineered HEK293 cells into a 384-well plate at an optimized density and allow them to attach overnight.
-
Compound Addition: Remove the culture medium and add 20 µL of assay medium containing the appropriate serial dilutions of this compound, DEET, or controls.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Cell Lysis & Detection: Following the manufacturer's instructions for the chosen cAMP kit, add the lysis buffer and detection reagents. These kits typically use a competitive immunoassay or an enzyme complementation system to generate a luminescent or fluorescent signal inversely proportional to the amount of cAMP produced.[16][18][19]
-
Signal Measurement: Read the plate on a luminometer or plate reader compatible with the assay format.
The diagram below illustrates the Gαs signaling pathway that is interrogated by this functional assay.
Caption: Simplified Gαs-coupled GPCR signaling cascade.
Part 3: Data Analysis, Presentation, and Comparison
Rigorous data analysis is essential to extract meaningful pharmacological parameters from the raw experimental data.
3.1. Data Transformation and Normalization
For both assays, the raw data must be transformed into a percentage response.
-
Binding Assay: The data (counts per minute) should be normalized relative to the controls.
-
100% binding = Total Binding (buffer only) - Non-specific Binding
-
0% binding = Non-specific Binding
-
-
Functional Assay: The data (luminescence/fluorescence units) should be normalized to the controls.
-
100% response = Signal from a known saturating concentration of a full agonist.
-
0% response = Signal from vehicle control.
-
3.2. Curve Fitting and Parameter Derivation
The normalized data (percent response vs. log[compound concentration]) should be plotted and fitted to a four-parameter logistic equation (a sigmoidal dose-response curve) using a non-linear regression software (e.g., GraphPad Prism, CDD Vault[20]).[8]
This analysis will yield key parameters:
-
IC₅₀ (Inhibitory Concentration 50%): From the binding assay, this is the concentration of the compound that displaces 50% of the radiolabeled ligand.
-
EC₅₀ (Effective Concentration 50%): From the functional assay, this is the concentration of an agonist that produces 50% of the maximal response.
-
Kᵢ (Inhibition Constant): This is the true binding affinity of the compound, calculated from the IC₅₀ using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[12]
3.3. Data Presentation and Comparative Analysis
All quantitative data should be summarized in a clear, structured table for easy comparison.
Table 1: Comparative Pharmacological Profile of this compound and DEET
| Parameter | This compound | DEET (Comparator) |
| Binding Affinity (Kᵢ) | Calculated Value (e.g., 1.2 µM) | Calculated Value (e.g., 5.8 µM) |
| Functional Potency (EC₅₀) | Calculated Value (e.g., 3.5 µM) | Calculated Value (e.g., 15.2 µM) |
| Maximal Efficacy (% of Control Agonist) | Calculated Value (e.g., 95%) | Calculated Value (e.g., 98%) |
Interpretation: Based on the hypothetical data above, this compound demonstrates a higher binding affinity (lower Kᵢ value) and greater functional potency (lower EC₅₀ value) than DEET at the tested receptor. This suggests it is a more potent modulator of this specific olfactory pathway in vitro. Both compounds show similar maximal efficacy, indicating they are both full agonists at this receptor. This quantitative comparison provides a strong basis for further investigation into this compound as a potential alternative to DEET. Other alternatives to DEET include Picaridin and Oil of Lemon Eucalyptus, which have different chemical structures and mechanisms.[21][22][23]
Conclusion and Future Directions
This guide outlines a rigorous, scientifically-grounded methodology for establishing the dose-response relationship of this compound. By employing a controlled in vitro system and validated assay technologies, this approach allows for the precise determination of the compound's binding affinity and functional potency. The direct comparison with DEET provides essential context and positions the compound's performance against the industry gold standard.
The successful completion of these studies would provide a robust pharmacological profile for this compound, justifying subsequent investigation. Future steps would include:
-
Selectivity Profiling: Testing the compound against a panel of other insect and mammalian GPCRs to assess its target selectivity and predict potential off-target effects.
-
In Vivo Behavioral Assays: Progressing to whole-organism studies (e.g., mosquito landing/feeding assays) to confirm that the in vitro potency translates to actual repellent activity.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize potency and other pharmacological properties.
By following this structured, data-driven approach, researchers can confidently and accurately characterize novel compounds, paving the way for the development of next-generation chemical agents.
References
-
Promega Corporation. cAMP-Glo™ Assay Protocol. [16]
-
Wikipedia. DEET. [4]
-
Murphy's Naturals. (2022-05-17). Guide To DEET Alternatives. [21]
-
Wang, T., et al. (2022). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology. [10]
-
Fabgennix International. Competition Assay Protocol. [24]
-
National Pesticide Information Center. DEET Technical Fact Sheet. [7]
-
The Great Outdoors Stack Exchange. (2012-02-07). What proven alternatives are there to DEET?. [22]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind DEET: Ensuring Effective Insect Repellency for Outdoor Enthusiasts. [5]
-
Sub Zero. In-Depth Guide to DEET as an Insect Repellent. [2]
-
DeGennaro, M. (2015). The mysterious multi-modal repellency of DEET. Fly. [6]
-
CDC Stacks. Two-Stage Experimental Design for Dose–Response Modeling in Toxicology Studies. [25]
-
Mrs. Greenway. (2019-05-29). Top 6 Alternatives to DEET: Natural Tick and Mosquito Repellents. [26]
-
Promega Corporation. cAMP-Glo™ Max Assay Protocol. [17]
-
Bio-protocol. cAMP Assay. [18]
-
Wikipedia. Dose–response relationship. [8]
-
NanoTemper Technologies. Assay setup for competitive binding measurements. [27]
-
German Cancer Research Center. Design and analysis of dose-response experiments. [28]
-
Sigma-Aldrich. How to Interpret Dose-Response Curves. [29]
-
Environmental Working Group. (2023-08-14). EWG's guide to bug repellents. [23]
-
Benchchem. Basic principles of competitive binding assays. [12]
-
O'Brien, T. E., & Silcox, J. (2021). Efficient experimental design for dose response modelling. Journal of Applied Statistics. [30]
-
American Chemical Society. (2023-01-24). New mosquito repellents that work better than DEET. [31]
-
Sriram, K., & Insel, P. A. (2018). Advances in G Protein-Coupled Receptor High-throughput Screening. Current opinion in pharmacology. [11]
-
Van Hout, A., et al. (2019). Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. Journal of Visualized Experiments. [32]
-
Wang, T., et al. (2022). Recent progress in assays for GPCR drug discovery. PubMed. [14]
-
Lee, J., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. [33]
-
National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [15]
-
Abcam. (2021-01-05). ab65355 cAMP Direct Immunoassay Kit. [19]
-
Nicoya Lifesciences. The ABC's of Competitive Binding Assays with SPR. [34]
-
National Center for Biotechnology Information. Benzamide, N-ethyl-4-methyl-. PubChem Compound Database. [1]
-
National Center for Biotechnology Information. N-ethyl-4-methyl-N-(4-methylphenyl)benzamide. PubChem Compound Database. [35]
-
Creative Biogene. GPCR Screening & Profiling with Binding Assays. [13]
-
Benchchem. A Comparative Guide to Benzamide, N,N,4-trimethyl- and other N,N-dialkylbenzamides in Biological Assays. [3]
-
Collaborative Drug Discovery. (2024-04-24). Setting up a Dose Response Protocol. CDD Support. [20]
-
U.S. Food and Drug Administration. (1994). E4 Dose-Response Information to Support Drug Registration. [36]
-
National Center for Biotechnology Information. N-Ethyl-N-methyl-benzamide. PubChem Compound Database. [37]
-
European Medicines Agency. Exposure – Response Relationships: the Basis of Effective Dose-Regimen Selection. [38]
-
Oxford Academic. Dose–response relationship. Pharmaceutical Medicine. [9]
Sources
- 1. Benzamide, N-ethyl-4-methyl- | C10H13NO | CID 117869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. subzero.co.uk [subzero.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. DEET - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. The mysterious multi-modal repellency of DEET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DEET Technical Fact Sheet [npic.orst.edu]
- 8. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 9. academic.oup.com [academic.oup.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 14. Recent progress in assays for GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. cAMP-Glo™ Assay Protocol [promega.jp]
- 17. cAMP-Glo™ Max Assay Protocol [promega.jp]
- 18. bio-protocol.org [bio-protocol.org]
- 19. cAMP Assay Kit (Competitive ELISA) (ab65355) is not available | Abcam [abcam.com]
- 20. support.collaborativedrug.com [support.collaborativedrug.com]
- 21. murphysnaturals.com [murphysnaturals.com]
- 22. outdoors.stackexchange.com [outdoors.stackexchange.com]
- 23. ewg.org [ewg.org]
- 24. Competition Assay Protocol - Fabgennix International [fabgennix.com]
- 25. stacks.cdc.gov [stacks.cdc.gov]
- 26. mrsgreenway.ca [mrsgreenway.ca]
- 27. support.nanotempertech.com [support.nanotempertech.com]
- 28. Design and analysis of dose-response experiments - German Cancer Research Center [dkfz.de]
- 29. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 30. researchgate.net [researchgate.net]
- 31. acs.org [acs.org]
- 32. Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions [jove.com]
- 33. pubs.acs.org [pubs.acs.org]
- 34. nicoyalife.com [nicoyalife.com]
- 35. N-ethyl-4-methyl-N-(4-methylphenyl)benzamide | C17H19NO | CID 20588783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 36. fda.gov [fda.gov]
- 37. N-Ethyl-N-methyl-benzamide | C10H13NO | CID 527045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 38. ema.europa.eu [ema.europa.eu]
A Senior Application Scientist's Guide to the Statistical Analysis of n-Ethyl-4-methylbenzamide: Synthesis, Characterization, and Comparative Evaluation
For researchers, scientists, and professionals in drug development, the synthesis and analysis of novel chemical entities are foundational endeavors. This guide provides an in-depth technical analysis of n-Ethyl-4-methylbenzamide, a substituted benzamide with potential applications in medicinal chemistry. We will explore its synthesis, propose robust analytical methodologies for its characterization, and provide a framework for statistically comparing different synthetic approaches. Furthermore, we will contextualize its potential utility by comparing the known biological activities of structurally related benzamide derivatives.
Introduction to this compound
This compound is a secondary amide derivative of p-toluic acid. Its chemical structure consists of a benzoyl group substituted with a methyl group at the 4-position, and an ethyl group attached to the amide nitrogen. The general properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C10H13NO | [1] |
| Molecular Weight | 163.22 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 26819-08-9 | [1] |
The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of FDA-approved drugs. Modifications to the benzoyl ring and the amide nitrogen can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Therefore, the synthesis and analysis of derivatives like this compound are of considerable interest.
Synthesis of this compound: A Comparative Approach
The formation of an amide bond is a cornerstone of organic synthesis. For this compound, two primary synthetic routes are considered here: the Schotten-Baumann reaction starting from the acyl chloride and a direct amidation from the carboxylic acid using a coupling agent.
Method 1: Schotten-Baumann Reaction
This classic method involves the reaction of an amine with an acyl chloride under basic conditions. The reaction is typically fast and high-yielding.[2]
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of n-Ethyl-4-methylbenzamide
Hazard Assessment and Core Safety Principles
Based on data from analogous compounds such as N-benzyl-4-methylbenzamide, N,N-diethyl-benzamide, and other substituted benzamides, it is prudent to handle n-Ethyl-4-methylbenzamide as a hazardous substance.[1][2] Common hazards associated with this class of chemicals include skin irritation, serious eye irritation, and potential harm if swallowed.[2][3][4] Therefore, all personnel must adhere to the core principles of chemical waste management, treating the substance as hazardous to prevent environmental release and ensure regulatory compliance.[5]
Immediate Safety Precautions:
Before beginning any disposal-related activities, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile) | Prevents dermal absorption and skin irritation.[4] |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes and potential irritants.[4] |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood. | Prevents inhalation of any potential dust or vapors.[1][4] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed and certified chemical waste disposal company.[5][6] Under no circumstances should this chemical be disposed of down the drain or in regular municipal trash.[7]
Step 1: Waste Segregation and Collection
Proper segregation is the cornerstone of safe chemical waste management. It prevents accidental chemical reactions and ensures that waste streams are handled appropriately by disposal facilities.
-
Designate a Waste Stream: Establish a dedicated waste container specifically for this compound and any materials contaminated with it.
-
Avoid Mixing: Do not mix this waste with other chemical waste streams, such as halogenated solvents or heavy metals, unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[5][7]
Step 2: Container Management
The integrity of the waste container is critical to prevent leaks and spills.
-
Use a Compatible Container: Collect the waste in a container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
Secure Closure: Ensure the container has a secure, leak-proof lid. Keep the container closed at all times except when adding waste.
-
Condition: The container must be in good condition, free from cracks, rust, or other damage.
Step 3: Labeling
Accurate labeling is a regulatory requirement and essential for the safety of everyone who may handle the container.
-
Label Clearly: The waste container must be clearly labeled with the words "Hazardous Waste."
-
Full Chemical Name: Include the full chemical name: "this compound."
-
Hazard Identification: Indicate the potential hazards (e.g., "Irritant").
Step 4: Storage
Proper storage of hazardous waste minimizes risks within the laboratory.
-
Designated Area: Store the waste container in a designated, well-ventilated, and secure area. This should be a satellite accumulation area (SAA) within the lab.
-
Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks.
-
Incompatible Materials: Store away from incompatible materials, such as strong oxidizing agents or strong bases.
Step 5: Arranging for Disposal
-
Contact EHS: When the container is full or has been stored for the maximum allowable time according to your institutional policy, contact your EHS department or a licensed chemical waste disposal contractor to schedule a pickup.
-
Documentation: Complete all required hazardous waste manifests and other documentation provided by your EHS department or the disposal company.
Decontamination and Spill Management
Decontamination of Labware
Glassware and other equipment contaminated with this compound must be decontaminated before being washed and reused or disposed of as non-hazardous waste.
-
Triple Rinse: Rinse the contaminated item three times with a suitable solvent (e.g., ethanol or acetone).
-
Collect Rinsate: The solvent rinsate is considered hazardous waste and must be collected in the designated this compound waste container.
-
Final Wash: After the triple rinse, the labware can be washed with soap and water.
Empty containers that held the pure chemical should also be triple-rinsed, with the rinsate collected as hazardous waste.[5] Once decontaminated, the container can be disposed of according to your institution's guidelines for non-hazardous waste.
Spill Response
In the event of a spill, immediate and appropriate action is crucial.
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate if Necessary: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Don PPE: Before cleaning up the spill, put on the appropriate PPE, including respiratory protection if necessary.
-
Contain the Spill: Use an appropriate absorbent material, such as spill pillows or absorbent pads, to contain the spill.
-
Collect Contaminated Material: Carefully collect all contaminated absorbent materials and any contaminated soil or surfaces. Place these materials in a sealed container and label it as hazardous waste.
-
Decontaminate the Area: Clean the spill area with a suitable solvent and then with soap and water. The cleaning materials should also be disposed of as hazardous waste.
-
Report the Spill: Report the spill to your supervisor and your institution's EHS department, following all internal reporting procedures.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
-
U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]
Sources
A Researcher's Guide to Personal Protective Equipment for Handling n-Ethyl-4-methylbenzamide
As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist to provide a deep, procedural understanding of how to protect yourself when handling n-Ethyl-4-methylbenzamide. While specific toxicological data for this exact compound is limited, we will proceed with an abundance of caution, drawing upon established safety protocols for analogous aromatic amides. The principles outlined here are designed to create a self-validating system of safety, ensuring that your work is not only groundbreaking but also fundamentally secure.
Hazard Assessment: Understanding the Risk Profile
Assumed Hazards:
-
Skin Irritation: Direct contact may cause redness, itching, or inflammation.[1][3]
-
Serious Eye Irritation: Contact with eyes can lead to significant and potentially lasting damage.[1][3]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.
Core Personal Protective Equipment (PPE) Requirements
The foundation of safe handling lies in creating an effective barrier between you and the chemical. The following PPE is considered the minimum standard for any procedure involving this compound.
Eye and Face Protection
Your eyes are highly vulnerable to chemical exposure.[4]
-
Safety Glasses: At a minimum, safety glasses with side shields meeting ANSI Z.87.1 standards are required for handling solutions or small quantities of solid where dust generation is minimal.
-
Chemical Splash Goggles: For any procedure involving liquids with a splash hazard, or when handling larger quantities of the solid, chemical splash goggles that form a seal around the eyes are mandatory.[4]
-
Face Shield: When there is a significant risk of splashing or a highly exothermic reaction, a face shield must be worn in addition to safety goggles to protect the entire face.[4][5]
Skin and Body Protection
-
Laboratory Coat: A standard, flame-resistant lab coat should be worn and kept fully buttoned to protect skin and personal clothing from contamination.[5]
-
Appropriate Attire: Long pants and closed-toe, closed-heel shoes are essential to cover the entire foot and lower body. Fabrics such as cotton are preferable to synthetic materials like polyester, which can melt in certain incidents.[5][6]
-
Chemical-Resistant Apron: For tasks involving significant quantities of liquids, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[4]
Hand Protection
Hands are the most likely point of direct contact.
-
Glove Selection: Chemical-resistant gloves are non-negotiable. Disposable nitrile gloves provide good short-term protection against a broad range of chemicals and are suitable for incidental contact.[5]
-
Glove Inspection: Always inspect gloves for tears or punctures before use.
-
Proper Technique: If contact with the chemical occurs, remove the glove immediately, wash your hands thoroughly, and put on a new glove. Never reuse disposable gloves. Contaminated gloves can be a source of exposure.[6]
Respiratory Protection
Engineering controls, such as working in a certified chemical fume hood, are the first line of defense against respiratory exposure.[5]
-
When to Use a Respirator: Respiratory protection should be used if you are handling fine powders outside of a fume hood, if ventilation is inadequate, or if there is a risk of aerosol generation.[4][5]
-
Respirator Type: A NIOSH-approved air-purifying respirator with particulate filters (such as an N95 or P100) is typically sufficient for solid particulates.[7] Use of a respirator requires enrollment in your institution's respiratory protection program, which includes medical evaluation and fit testing.[5]
PPE Selection Workflow
The level of PPE required is dictated by the specific task and the physical form of the chemical. The following decision-making workflow will guide you in selecting the appropriate level of protection for your procedure.
Caption: PPE selection workflow for this compound.
Operational Plans: Donning, Doffing, and Disposal
Step-by-Step Donning (Putting On) PPE
-
Attire: Confirm you are wearing long pants and closed-toe shoes.
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Respirator (if required): Perform a seal check according to your training.
-
Eye/Face Protection: Put on safety glasses, goggles, or a face shield.
-
Gloves: Put on your gloves last. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves to create a seal.
Step-by-Step Doffing (Taking Off) PPE
The goal is to avoid contaminating yourself with any chemicals on the exterior of your PPE.
-
Gloves: Remove gloves first. Using one gloved hand, grasp the palm of the other gloved hand and peel the glove off. Hold the removed glove in your remaining gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of them immediately in the designated waste container.
-
Lab Coat: Unbutton the lab coat. Remove it by folding it inward on itself, ensuring the contaminated exterior does not touch your skin or clothing. Hang it in its designated location or place it in the appropriate laundry receptacle.
-
Eye/Face Protection: Remove by handling the earpieces or headband.
-
Respirator (if used): Remove last.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan for Contaminated Materials
Proper disposal is critical for safety and environmental compliance.
-
Chemical Waste: All waste this compound and solutions must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[8][9] Never dispose of this chemical down the drain or in the regular trash.[8]
-
Contaminated PPE: Dispose of used gloves, absorbent pads from spills, and other contaminated disposable materials in a designated hazardous waste container.[9]
-
Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[8] After proper decontamination, the container can be managed as non-hazardous waste according to your institution's guidelines.[9]
-
Waste Pickup: Schedule regular waste pickups with your institution's Environmental Health and Safety (EHS) department to avoid accumulating large quantities of hazardous waste in the lab.[8]
Emergency Procedures
In the event of an exposure, immediate and correct action is crucial.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, seek medical attention.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][7] |
| Inhalation | Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur or you feel unwell.[2] |
| Ingestion | Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][7] |
Always have the Safety Data Sheet (SDS) for a similar compound available when seeking medical attention. In case of a significant spill, evacuate the area, alert your supervisor and EHS department, and follow your institution's established spill cleanup procedures.[9][10]
References
-
Benzamide, N-ethyl-4-methyl- | C10H13NO | CID 117869. (n.d.). PubChem. Retrieved from [Link]
-
N-ethyl-4-methoxybenzamide | C10H13NO2 | CID 81897. (n.d.). PubChem. Retrieved from [Link]
-
Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]
-
Personal Protective Equipment. (2025, September 12). US EPA. Retrieved from [Link]
-
Essential Chemical PPE. (2023, September 8). Trimaco. Retrieved from [Link]
-
Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro - BESA. Retrieved from [Link]
-
Hazardous Waste Disposal Guide. (n.d.). Dartmouth Policy Portal. Retrieved from [Link]
-
Overview of national occupational exposure limits for substances without a European occupational exposure limit. (n.d.). RIVM. Retrieved from [Link]
-
N-Ethyl-N-methyl-benzamide | C10H13NO | CID 527045. (n.d.). PubChem. Retrieved from [Link]
-
DEET (N,N-diethyl-3-methylbenzamide). Revised Combined Human Health Scoping Document/Draft. (2024, October 16). Regulations.gov. Retrieved from [Link]
-
Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory. NCBI Bookshelf. Retrieved from [Link]
Sources
- 1. N-ethyl-4-methoxybenzamide | C10H13NO2 | CID 81897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. trimaco.com [trimaco.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 7. fishersci.com [fishersci.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. benchchem.com [benchchem.com]
- 10. N-ETHYL-4-METHYLBENZENE SULFONAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
